molecular formula C8H11O5.Na B1164895 Diethyl oxalacetate sodium salt CAS No. 52980-17-3

Diethyl oxalacetate sodium salt

Cat. No.: B1164895
CAS No.: 52980-17-3
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Description

Diethyl oxalacetate Sodium Salt (CAS 40876-98-0 or 52980-17-3 ) is a high-purity biochemical reagent intended for Research Use Only. With the molecular formula C 8 H 11 NaO 5 and a molecular weight of 210.16 g/mol , this compound serves as a versatile building block in organic synthesis and various research applications. It is characterized by specific physical properties, including a melting point of 188-190°C . As a derivative of oxaloacetic acid, its structure allows it to participate in numerous chemical reactions, making it valuable for constructing complex molecules and for use in mechanistic studies. Researchers utilize this compound primarily in laboratory-scale experiments. It is essential to handle this material with care, adhering to appropriate safety protocols. Always refer to the safety data sheet for detailed handling and storage information.

Properties

CAS No.

52980-17-3

Molecular Formula

C8H11O5.Na

Synonyms

Oxalacetic acid diethyl ester sodium salt

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Diethyl Oxalacetate Sodium Salt (CAS 40876-98-0): A Cell-Permeable α-Ketoglutarate Precursor in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Diethyl Oxalacetate Sodium Salt (DEOSS), a crucial reagent for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, mechanism of action as a pro-drug for α-ketoglutarate (α-KG), significant research applications, and detailed protocols for its effective use in a laboratory setting.

Core Compound Characteristics and Handling

This compound is a synthetic, esterified derivative of oxaloacetic acid, an important intermediate in the citric acid cycle.[1] Its primary utility in a research context stems from its ability to effectively deliver oxaloacetate, and subsequently α-ketoglutarate, into cells.

Physicochemical Properties

A clear understanding of the compound's properties is the foundation of its successful application. Key characteristics are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 40876-98-0[1][2][3][4]
Molecular Formula C₈H₁₁NaO₅[1][3][5]
Molecular Weight 210.16 g/mol [4][5][6]
Appearance White to beige or light orange crystalline powder[1][2][3]
Melting Point 188-190 °C[2][3]
Solubility Slightly soluble in water (1.2 g/L at 25°C); Moderate solubility in ethanol[1][2][3]
Stability Stable under normal temperatures and pressures; Moisture sensitive[1]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen)[1][7]
Safety and Handling

While considered to have low acute toxicity, proper laboratory safety protocols are mandatory.[1]

  • Eye Contact : Causes serious eye irritation.[7][8][9] In case of contact, rinse cautiously with water for several minutes.[7][8]

  • Skin Contact : May cause mild skin irritation.[1][3] Wash with plenty of soap and water if contact occurs.[8]

  • Inhalation : Inhalation of dust may cause respiratory discomfort.[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles and gloves, when handling the compound.[7][9]

Mechanism of Action: A Pro-Drug for Intracellular α-Ketoglutarate Delivery

The central value of this compound lies in its function as a cell-permeable pro-drug. Many critical metabolites, like α-ketoglutarate, are charged molecules and cannot efficiently cross the lipid bilayer of the cell membrane. The ester groups on DEOSS neutralize the charge, rendering the molecule more lipophilic and facilitating its passive diffusion into the cell.

Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ethyl ester bonds. This enzymatic cleavage releases the parent molecule, oxaloacetate, which can then be converted to α-ketoglutarate, a key metabolite that acts as a co-substrate for a wide range of enzymes, including those involved in epigenetic regulation and cellular signaling.[10][11][12]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DEOSS Diethyl Oxalacetate Sodium Salt DEOSS_in Diethyl Oxalacetate DEOSS->DEOSS_in Passive Diffusion Membrane Esterases Intracellular Esterases DEOSS_in->Esterases OAA Oxaloacetate Esterases->OAA Hydrolysis AKG α-Ketoglutarate (α-KG) OAA->AKG Metabolic Conversion Enzymes α-KG-Dependent Dioxygenases (e.g., TETs, JHDMs) AKG->Enzymes Co-substrate Epigenetic Epigenetic Regulation & Metabolic Signaling Enzymes->Epigenetic

Caption: Intracellular conversion of this compound.

Key Research Applications

The ability to artificially increase intracellular α-KG levels has made DEOSS a valuable tool in several research areas. α-KG is a critical cofactor for numerous dioxygenase enzymes, including TET enzymes (DNA demethylation) and Jumonji domain-containing histone demethylases (histone demethylation), placing it at the nexus of metabolism and epigenetics.[11]

Stem Cell Biology and Pluripotency

Research has demonstrated that a high intracellular ratio of α-ketoglutarate to succinate is crucial for maintaining the naïve pluripotent state of embryonic stem cells (ESCs).[11] By promoting the activity of histone and DNA demethylases, α-KG helps sustain the specific epigenetic landscape required for pluripotency.[11] The use of cell-permeable α-KG precursors like DEOSS allows researchers to probe and manipulate these epigenetic states, influencing cell fate decisions.[12]

Cancer Metabolism and Therapy

Cancer cells often exhibit rewired metabolism. Modulating key metabolic nodes is a promising therapeutic strategy. For instance, some cancer cells are sensitive to disruptions in redox homeostasis and the TCA cycle.[10] Supplementing with a cell-permeable source of α-KG can impact these pathways, potentially sensitizing cancer cells to other treatments like glucose deprivation.[10]

Synthesis of Bioactive Molecules

Beyond its use in cell biology, DEOSS is a versatile intermediate in organic synthesis. It serves as a building block for a variety of complex molecules, including:

  • Quinoxaline derivatives with anti-inflammatory and analgesic properties.[6]

  • Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[13]

  • Dyes and other active pharmaceutical intermediates.[2][14]

Summary of Research Applications
Research AreaModel SystemTypical ApplicationKey FindingReference(s)
Stem Cell Biology Mouse Embryonic Stem CellsSupplementation of culture mediaHigh α-KG/succinate ratio maintains pluripotency via epigenetic regulation.[11]
Cancer Research Pancreatic Ductal Adenocarcinoma CellsIn vitro cell culture treatmentα-KG can influence redox homeostasis and sensitize cells to energy stress.[10]
Organic Synthesis Chemical ReactionReagent for multi-component reactionsServes as a precursor for synthesizing various heterocyclic compounds.[6][13]

Experimental Protocols and Best Practices

The following protocols provide a validated framework for the use of DEOSS in a cell culture setting. The key to reproducible results is consistency in preparation and application.

Preparation of Stock Solutions

Rationale: DEOSS is moisture-sensitive and its parent molecule, oxaloacetate, is unstable in aqueous solutions.[15] Therefore, preparing concentrated stock solutions in an anhydrous organic solvent like DMSO is recommended for long-term storage. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Protocol:

  • Environment : Perform all steps in a sterile laminar flow hood.

  • Calculation : Determine the mass of DEOSS needed for a desired stock concentration (e.g., 100 mM). For a 100 mM stock, you would dissolve 21.016 mg of DEOSS (MW: 210.16 g/mol ) into 1 mL of solvent.

  • Dissolution : Aseptically add the calculated mass of DEOSS powder to a sterile conical tube. Add the appropriate volume of sterile, anhydrous DMSO.

  • Mixing : Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting & Storage : Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C for long-term stability.[6]

Cell Culture Treatment Workflow

Rationale: Directly adding the concentrated DMSO stock to a large volume of media ensures rapid dilution and minimizes solvent toxicity to the cells. A vehicle control is critical to distinguish the effects of the compound from the effects of the solvent.

G cluster_prep Preparation cluster_exp Experiment Stock 1. Thaw DEOSS Stock Aliquot Working 3. Prepare Working Solution (Dilute stock in media) Stock->Working Media 2. Pre-warm Cell Culture Media (37°C) Media->Working Treat 5. Add Media with DEOSS (and Vehicle Control) Working->Treat Cells 4. Aspirate Old Media from Cultured Cells Cells->Treat Incubate 6. Incubate for Desired Time Period (e.g., 24-72h) Treat->Incubate Assay 7. Harvest Cells for Downstream Analysis Incubate->Assay

Caption: Standard workflow for cell culture treatment with DEOSS.

Step-by-Step Protocol:

  • Cell Seeding : Seed cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

  • Prepare Media : On the day of the experiment, pre-warm the required volume of complete cell culture medium to 37°C.

  • Thaw Stock : Thaw one aliquot of the DEOSS stock solution at room temperature.

  • Prepare Working Solution : Dilute the DEOSS stock solution directly into the pre-warmed medium to achieve the final desired concentration (e.g., for a 1 mM final concentration, add 10 µL of a 100 mM stock to 1 mL of medium). Mix gently by inversion.

  • Vehicle Control : Prepare a vehicle control by adding the same volume of DMSO (without DEOSS) to an equivalent volume of medium.

  • Treatment : Remove the old medium from the cells and replace it with the DEOSS-containing medium or the vehicle control medium.

  • Incubation : Return the cells to the incubator for the desired experimental duration.

  • Analysis : Following incubation, proceed with the relevant downstream assays (e.g., cell viability, metabolite profiling, gene expression analysis).

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for the targeted manipulation of cellular metabolism and epigenetics. Its ability to bypass the cell membrane and deliver a key metabolic intermediate, α-ketoglutarate, provides researchers with a powerful method to investigate a wide array of biological processes. By understanding its chemical properties, mechanism of action, and applying rigorous experimental protocols, scientists can effectively leverage this compound to advance research in stem cell biology, cancer therapeutics, and beyond.

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A Technical Guide to Diethyl Oxalacetate Sodium Salt: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of diethyl oxalacetate sodium salt (CAS No. 40876-98-0), a pivotal reagent in modern organic synthesis. We will dissect its unique chemical structure, focusing on its nature as a stable enolate, and explore the underlying principles of its keto-enol tautomerism. This guide details a robust, field-proven protocol for its synthesis via Claisen condensation, elucidating the mechanistic rationale behind each step. Furthermore, we examine its versatile applications as a C4 building block in the development of complex heterocyclic compounds relevant to the pharmaceutical and agrochemical industries. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's properties and its strategic implementation in synthetic workflows.

Introduction to this compound

Overview and Significance in Synthetic Chemistry

This compound is a highly functionalized organic molecule that serves as a cornerstone intermediate in a multitude of synthetic pathways.[1] Its value lies in its predictable reactivity and its ability to introduce a four-carbon diethyl ester framework into target molecules.[1] Unlike its neutral parent compound, which exists as an equilibrium of keto and enol forms, the sodium salt isolates the enolate tautomer, providing a stable, nucleophilic species that is ready for a wide range of chemical transformations.[2][3][4] This stability and defined reactivity make it an invaluable tool for constructing complex molecular architectures, particularly in the synthesis of dyes, pharmaceuticals, and herbicides.[5][6]

Nomenclature and Identification

Correctly identifying this reagent is critical for experimental reproducibility and safety. The compound is known by several synonyms, which often reflect its structural features.

IdentifierValue
CAS Number 40876-98-0[2][5][7][8]
Molecular Formula C₈H₁₁NaO₅[7][9][10]
Molecular Weight 210.16 g/mol [2][4][10]
IUPAC Name Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate[7]
Common Synonyms Sodium diethyl oxalacetate, Diethyl sodiooxalacetate, Oxalacetic acid diethyl ester sodium salt, Diethyl oxosuccinate sodium salt[2][4][7][11]
Linear Formula C₂H₅OCOC(ONa)=CHCOOC₂H₅[2][3][4]

Chemical Structure and Physicochemical Properties

The Enolate Structure: Beyond a Simple Salt

The chemical structure of this compound is most accurately represented as a sodium enolate. The negative charge is delocalized across the oxygen-carbon-carbon system, which confers significant stability. The ionic bond with the sodium cation stabilizes this enol form, making it the predominant species.[2][7] This is in contrast to its parent ester, diethyl oxalacetate, which exists as a mixture of tautomers.

Caption: Chemical structure of this compound.

Keto-Enol Tautomerism of the Parent Ester

Understanding the structure of the sodium salt requires an appreciation for the keto-enol tautomerism of its parent compound, diethyl oxalacetate.[12] Tautomers are constitutional isomers that readily interconvert.[12] In solution, diethyl oxalacetate exists in a dynamic equilibrium between the keto form (diethyl 2-oxobutanedioate) and the more stable enol form (diethyl 2-hydroxy-but-2-enedioate). The presence of a strong base, such as sodium ethoxide during synthesis, deprotonates the enol form to produce the highly stable sodium enolate, effectively trapping the molecule in this configuration.[13]

cluster_keto Keto Tautomer cluster_enol Enol Tautomer cluster_enolate Sodium Enolate (The Salt) Keto table [border='0', cellborder='0', cellspacing='0'] { <tr><tdalign='right'>Otd><tdalign='left'>td><tdalign='right'>Otd>tr><tr><tdalign='right'>||td><tdalign='left'>td><tdalign='right'>||td>tr><tr><tdalign='left'>EtO-C-CH₂-C-C-OEttd>tr> } Enol table [border='0', cellborder='0', cellspacing='0'] { <tr><tdalign='right'>OHtd><tdalign='left'>td><tdalign='right'>Otd>tr><tr><tdalign='right'>|td><tdalign='left'>td><tdalign='right'>||td>tr><tr><tdalign='left'>EtO-C=CH-C-OEttd>tr> } Keto->Enol Equilibrium Enolate table [border='0', cellborder='0', cellspacing='0'] { <tr><tdalign='right'>O⁻ Na⁺td><tdalign='left'>td><tdalign='right'>Otd>tr><tr><tdalign='right'>|td><tdalign='left'>td><tdalign='right'>||td>tr><tr><tdalign='left'>EtO-C=CH-C-OEttd>tr> } Enol->Enolate + NaOEt - EtOH

Caption: Keto-enol tautomerism and formation of the sodium enolate.

Physicochemical Properties

The physical properties of the salt are consistent with its ionic and organic character.

PropertyValueSource(s)
Appearance Beige to light orange crystalline powder[5][7][14][15]
Melting Point 188-190 °C (lit.)[2][5][14]
Water Solubility Slightly soluble (1.2 g/L at 25 °C)[5][14]
Stability Moisture sensitive; stable under normal, dry conditions[7][16]
Spectroscopic Characterization

Full characterization relies on standard spectroscopic techniques. While raw spectra are available in databases, the key features to confirm identity and purity are:

  • ¹H NMR: The spectrum will show characteristic signals for the two ethyl groups (a triplet and a quartet) and a key singlet for the vinylic proton on the C=C double bond.[17]

  • ¹³C NMR: Will confirm the presence of carbonyl carbons, sp² carbons of the enolate system, and the sp³ carbons of the ethyl groups.[18]

  • IR Spectroscopy: Strong absorption bands corresponding to the C=O (ester) and C=C (enolate) stretching vibrations are expected.[19]

Synthesis and Mechanism

Core Synthesis: The Claisen Condensation

The industrial and laboratory synthesis of this compound is a classic example of a crossed Claisen condensation.[13] This reaction involves the condensation of an ester with a carbonyl compound in the presence of a strong base. Here, diethyl oxalate acts as the acylating agent and ethyl acetate provides the enolizable α-protons.

The choice of sodium ethoxide as the base is critical for two reasons:

  • Causality: It is a strong enough base to deprotonate ethyl acetate, initiating the reaction.

  • Self-Validation: Using ethoxide as the base prevents transesterification, a potential side reaction that would occur if a different alkoxide (e.g., methoxide) were used with ethyl esters. This ensures the integrity of the ethyl ester groups in the final product.

The reaction proceeds by the formation of an ethyl acetate enolate, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the neutral product, which is then immediately deprotonated by the base to form the stable sodium salt, driving the equilibrium towards the product.[6][13]

Detailed Experimental Protocol for Laboratory-Scale Synthesis

This protocol is adapted from established methods and prioritizes safety and yield.[6][13]

Materials:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous ethanol (if using solid sodium ethoxide)

  • Anhydrous diethyl ether (for washing)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube (or nitrogen inlet).

  • Ice bath.

  • Büchner funnel and vacuum flask.

Procedure:

  • Reactor Setup: Charge the reaction flask with stoichiometric amounts of diethyl oxalate and ethyl acetate. Begin stirring and cool the mixture to between 5 °C and 10 °C using an ice bath.[6]

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol (e.g., 18-21 wt%) to the cooled ester mixture via the dropping funnel.[6] The rate of addition must be controlled to maintain the reaction temperature below 15 °C. This exothermic step is critical; poor temperature control can lead to side reactions and reduced yield.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for at least 4 hours, maintaining the temperature between 5 °C and 15 °C.[6] A thick, pale-yellow precipitate of the sodium salt will form.

  • Product Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake several times with cold, anhydrous diethyl ether. This step is crucial to remove any unreacted starting materials and soluble byproducts. The use of anhydrous ether is a self-validating step to prevent hydrolysis of the product, as the salt is moisture-sensitive.[5]

  • Drying: Dry the resulting fine, off-white powder under vacuum to obtain the final product.

Workflow Diagram for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

Role as a C4 Building Block in Heterocyclic Synthesis

The structure of this compound is pre-organized for use in cyclization reactions. It provides a versatile four-carbon scaffold with multiple reaction sites, making it a preferred starting material for a variety of heterocyclic systems.

Case Study 1: Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives

This compound is a key reagent in a one-pot, multi-component reaction to form complex spiro-heterocycles with potential biological activity.[2][3]

  • Reaction: this compound reacts with isatins, malononitrile, and hydrazine hydrate.

  • Significance: This demonstrates the compound's ability to participate in cascade reactions, where its enolate character and ester functionalities are both exploited to rapidly build molecular complexity. This approach is highly valued in medicinal chemistry for generating diverse compound libraries.

Case Study 2: Synthesis of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines

It can also be used to synthesize substituted pyrrolidines, a common motif in pharmaceuticals.[2][3]

  • Reaction: The salt is reacted with various aldehydes and primary amines.

  • Mechanism Insight: This reaction highlights the nucleophilic character of the enolate, which initiates a cascade of condensation and cyclization steps. The choice of aldehyde and amine allows for straightforward diversification of the final product.

Handling, Storage, and Safety

Material Safety Data Sheet (MSDS) Synopsis

This compound requires careful handling due to its irritant and potentially harmful properties.

Hazard CategoryGHS ClassificationPrecautionary Statements
Eye Contact H319: Causes serious eye irritationP280, P305+P351+P338[2][8]
Skin Contact H315: Causes skin irritation (in some classifications)P280, P302+P352[2][10]
Ingestion H302: Harmful if swallowedP270, P301+P312[2][10]
General Handling -P264: Wash hands and exposed skin thoroughly after handling[8]
Recommended Handling Procedures in a Laboratory Setting
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[2][8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]

  • Dispensing: Avoid creating dust when weighing or transferring the solid.

  • Emergency: Ensure an eyewash station and safety shower are readily accessible.[8][16]

Long-term Storage and Stability Considerations

The primary vulnerability of this compound is its sensitivity to moisture, which can lead to hydrolysis of the ester groups and degradation of the enolate.[7]

  • Container: Store in a tightly sealed container.[7][8]

  • Atmosphere: For long-term storage or for maintaining high purity, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[7]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.[7][8]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed synthetic intermediate whose utility is rooted in its stable enolate structure. By understanding its synthesis via the Claisen condensation and appreciating its role as a versatile C4 building block, researchers can effectively leverage its reactivity to construct complex and valuable molecules. Proper handling and storage are paramount to preserving its integrity and ensuring safe laboratory operations. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of foundational building blocks like this compound will only increase.

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Diethyl oxalacetate sodium salt synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Diethyl Oxalacetate Sodium Salt

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The core of this document is dedicated to the detailed explication of the mixed Claisen condensation reaction between diethyl oxalate and ethyl acetate, which stands as the most efficient and widely adopted pathway for its preparation.[3][4] As a Senior Application Scientist, this guide is structured to bridge theoretical chemical principles with practical, field-proven laboratory protocols. We will delve into the reaction mechanism, provide a detailed, step-by-step experimental workflow, discuss purification and characterization techniques, and summarize critical physicochemical and safety data. The objective is to equip researchers, chemists, and drug development professionals with the expert knowledge required to reliably and safely synthesize high-purity this compound.

Theoretical Foundations: The Mixed Claisen Condensation

The synthesis of this compound is a classic example of a mixed or "crossed" Claisen condensation. This carbon-carbon bond-forming reaction occurs between two different esters in the presence of a strong base.[5] The success of a mixed Claisen condensation hinges on preventing a mixture of products that would arise if both esters could self-condense.[6]

The reaction between diethyl oxalate and ethyl acetate is particularly effective for two key reasons:

  • Lack of α-Hydrogens: Diethyl oxalate does not possess any α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group). Consequently, it cannot be deprotonated by the base to form an enolate ion and cannot act as the nucleophilic "donor" component in the condensation.[4][7] This structural feature prevents self-condensation.

  • Electrophilic Acceptor: With no ability to form an enolate, diethyl oxalate is forced to act exclusively as the electrophilic "acceptor" component, readily attacked by the enolate of the other ester.[6][7]

The base, typically sodium ethoxide (C₂H₅ONa), serves to deprotonate ethyl acetate, which does have acidic α-hydrogens, creating a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group forms the β-keto ester, which is then deprotonated by the base to form the final, stable sodium salt. This final deprotonation is a crucial, irreversible step that drives the reaction to completion.[8]

Reaction Mechanism

The mechanism can be visualized in three primary stages: enolate formation, nucleophilic attack/elimination, and final deprotonation.

Claisen_Condensation_Mechanism EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Deprotonation Base Sodium Ethoxide (EtO⁻ Na⁺) Enolate_ref Ethyl Acetate Enolate DO Diethyl Oxalate Intermediate Tetrahedral Intermediate Product_keto Diethyl Oxalacetate (β-keto ester) Intermediate->Product_keto Elimination of Ethoxide (EtO⁻) Product_keto_ref Diethyl Oxalacetate Enolate_ref->Intermediate Nucleophilic Attack Final_Product This compound (Stable Enolate) Product_keto_ref->Final_Product Irreversible Deprotonation Base2 Ethoxide (EtO⁻)

Caption: The reaction mechanism for the mixed Claisen condensation.

Synthesis Pathway: Materials and Key Parameters

Successful synthesis requires high-purity reagents and adherence to specific reaction parameters. The reagents listed below are fundamental to the process.

Physicochemical Properties of Key Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Diethyl Oxalate95-92-1C₆H₁₀O₄146.14-40.6Colorless oily liquid[9]
Ethyl Acetate141-78-6C₄H₈O₂88.11-83.6Colorless liquid
Sodium Ethoxide141-52-6C₂H₅ONa68.05260White to yellowish powder
This compound40876-98-0C₈H₁₁NaO₅210.16188-190[1][10][11]Beige to light orange crystalline powder[1][12]
Experimental Parameters

This table summarizes the typical conditions derived from established protocols, particularly those outlined in patent literature which prioritize yield and purity.[2]

ParameterValue/RangeRationale
StoichiometryNear 1:1:1 (Ethoxide:Oxalate:Acetate)Using substantially stoichiometric amounts ensures efficient conversion without excess unreacted starting materials, simplifying purification.[2]
Reaction Temperature0°C to 15°CThe initial condensation is exothermic. Low temperatures control the reaction rate, minimize side reactions, and favor the desired product formation.[2]
Reaction Time~4 hoursAllows the condensation reaction to proceed to completion before the product isolation steps.[2][3]
Post-Reaction Heating70°C to 80°CThis surprising but critical step, performed after the initial reaction, helps to break up any gel-like consistency of the product slurry, facilitating easier filtration and isolation of a free-flowing solid.[2]

Experimental Protocol

This protocol is a synthesized methodology based on best practices for achieving a high-purity, easily separable product.[2]

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel

  • Cooling bath (circulator or ice/salt bath)

  • Heating mantle or circulator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven

Reagents:

  • Diethyl oxalate (substantially pure)

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide solution in ethanol (e.g., 18-21 wt%) or solid sodium ethoxide[2][3]

  • Ethanol (for washing)

  • Diethyl ether (for washing)

Step-by-Step Methodology
  • Reactor Charging: Charge the reactor with stoichiometric amounts of diethyl oxalate and ethyl acetate.

  • Initial Cooling: Begin stirring and cool the mixture to between 5°C and 10°C using the cooling bath.[2]

  • Base Addition: Slowly add the sodium ethoxide solution through the addition funnel over a period that maintains the internal reaction temperature below 15°C.[2] Careful temperature control is critical to prevent runaway reactions.

  • Condensation Reaction: Once the addition is complete, continue stirring the mixture at a temperature between 5°C and 15°C for approximately 4 hours. A solid precipitate of the sodium salt will form, creating a slurry.[2]

  • Product Conditioning: After the 4-hour stir, heat the product mixture to approximately 75°C and hold for 30 minutes. This step is designed to improve the physical characteristics of the solid product, making it a more crystalline and free-flowing powder, which is crucial for efficient filtration.[2]

  • Cooling and Crystallization: Cool the mixture down. If crystallization is slow, seeding with a small amount of solid this compound can be beneficial.[2]

  • Filtration: Isolate the solid product via vacuum filtration.

  • Washing: Wash the filter cake with a generous volume of ethanol, followed by diethyl ether, to remove any unreacted starting materials and residual solvent. The ether wash is particularly effective for removing colored impurities.[1][2]

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. The result should be a fine, beige to light-orange crystalline powder.[2][12]

Experimental_Workflow start Start charge 1. Charge Reactor (Diethyl Oxalate + Ethyl Acetate) start->charge end Final Product cool 2. Cool Mixture (5-10°C) charge->cool add_base 3. Add Sodium Ethoxide (Maintain <15°C) cool->add_base react 4. Stir & React (~4 hours at 5-15°C) add_base->react heat 5. Heat Slurry (~75°C for 30 min) react->heat cool_crystallize 6. Cool & Crystallize heat->cool_crystallize filter 7. Vacuum Filter cool_crystallize->filter wash 8. Wash Cake (Ethanol & Diethyl Ether) filter->wash dry 9. Vacuum Dry (~60°C) wash->dry dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

The protocol described above incorporates purification through washing. For exceptionally high purity, recrystallization can be performed, though the described washing procedure is often sufficient.[1]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point in the range of 188-190°C is indicative of high purity.[13]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. The spectrum is expected to show signals corresponding to the ethyl ester groups and the vinylic proton.[14]

  • ¹³C NMR Spectroscopy: Carbon NMR confirms the presence of the carbonyl carbons, the enol double bond carbons, and the carbons of the ethyl groups.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups of the ester and the C=C double bond of the enolate.[16]

Safety and Handling

  • This compound: This compound is an irritant to the eyes and skin.[10][17] It is also moisture-sensitive and should be stored under an inert atmosphere like nitrogen.[12] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Sodium Ethoxide: A strong base that is corrosive and reacts violently with water. It is also flammable. It must be handled in a dry, inert atmosphere.

  • Solvents: Ethyl acetate, ethanol, and diethyl ether are all highly flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

Conclusion

The synthesis of this compound via the mixed Claisen condensation of diethyl oxalate and ethyl acetate is a robust and well-established method. By carefully controlling key parameters such as stoichiometry and temperature, and by incorporating a crucial post-reaction heating step, researchers can reliably produce a high-purity, crystalline product that is easily isolated. This guide provides the foundational knowledge and a detailed, field-tested protocol to empower scientists in the successful synthesis of this valuable chemical intermediate.

References

  • Google Patents. (1990). US4902819A - Preparation of sodium diethyl oxalacetate.
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  • Yale University Department of Chemistry. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Retrieved from [Link]

  • ChemBK. (2024). Diethyl oxalacetate, Diethyl oxaloacetate, Diethyl oxosuccinate sodium salt. Retrieved from [Link]

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An In-Depth Technical Guide to the Stability and Storage of Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of any synthetic endeavor. Diethyl oxalacetate sodium salt, a versatile C4 building block, is a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility, however, is intrinsically linked to its chemical stability. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed methodologies for its analysis.

Understanding the Chemical Nature of this compound

This compound is the sodium enolate of diethyl 2-oxobutanedioate. At room temperature, it typically presents as a beige to light orange crystalline powder.[3][4] It is slightly soluble in water and should be considered moisture-sensitive.[5] The enolate structure is key to its reactivity in synthesis, but it also predisposes the molecule to specific degradation pathways.

The stability of the enolate is influenced by the delocalization of the negative charge across the carbonyl groups.[6][7] While the sodium salt form confers a degree of stability compared to the free β-keto ester, it is by no means immune to degradation.[1] Understanding the factors that can compromise its integrity is the first step toward ensuring its effective use in research and manufacturing.

Key Factors Influencing Stability

The stability of this compound is primarily influenced by three main factors: moisture, temperature, and pH . These factors can act independently or in concert to promote degradation.

Moisture: The Catalyst for Hydrolysis

Moisture is a critical factor in the degradation of this compound. The presence of water can lead to the hydrolysis of the ester functionalities, yielding monoethyl oxalacetate and eventually oxalacetic acid and ethanol. This process is often accelerated by changes in pH.

Diagram: Proposed Hydrolysis Pathway of this compound

G cluster_products Degradation Products DEOS Diethyl Oxalacetate Sodium Salt MEOS Monoethyl Oxalacetate Sodium Salt DEOS->MEOS + H₂O (Hydrolysis) OA Oxalacetic Acid (keto-enol tautomers) MEOS->OA + H₂O (Hydrolysis) EtOH Ethanol MEOS->EtOH OA->EtOH

Caption: Proposed hydrolysis cascade of this compound.

Temperature: Driving Degradation Kinetics

Elevated temperatures accelerate the rates of all chemical reactions, including the degradation of this compound. Thermal stress can promote both hydrolysis and decarboxylation. The parent compound, oxaloacetic acid, is known to be thermally labile, readily losing carbon dioxide to form pyruvate.[4] While the ester groups in diethyl oxalacetate offer some protection against rapid decarboxylation, the risk increases significantly at elevated temperatures, especially in the presence of moisture and acidic or basic conditions.

pH: A Critical Determinant of Stability in Solution

For applications involving the dissolution of this compound, pH is a critical parameter to control. The stability of β-keto esters in aqueous solutions is highly pH-dependent. Acidic or alkaline conditions can catalyze the hydrolysis of the ester groups. Furthermore, acidic conditions can protonate the enolate, leading to the formation of the free β-keto ester, which is more susceptible to decarboxylation.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers even suggest storage at -20°C.[8][9]Minimizes the rate of thermally induced degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[8]Protects against atmospheric moisture and oxygen, which can contribute to oxidative degradation over extended periods.
Container Keep in a tightly sealed container.Prevents the ingress of moisture.
Incompatible Materials Store away from strong acids, and oxidizing agents.[6]Avoids chemical reactions that can lead to degradation.

Handling:

  • When handling, minimize exposure to atmospheric moisture.

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately determining the purity of this compound and for monitoring its stability over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Stability-Indicating HPLC Method Development

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) or key intermediate from its degradation products, allowing for an accurate assessment of its purity and stability.

Diagram: Workflow for Stability-Indicating HPLC Method Development

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Forced Degradation Studies B Selection of Chromatographic Conditions A->B C Method Optimization B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H

Caption: A typical workflow for developing and validating a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and for demonstrating the specificity of the analytical method.[10] These studies involve subjecting the this compound to stress conditions that are more severe than those it is likely to encounter during normal handling and storage.

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes). Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours).

  • Thermal Degradation (Solid State): Place a known quantity of the solid this compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours). Dissolve the stressed solid in the mobile phase for analysis.

  • Photostability: Expose a solution of the compound and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Identification of Degradation Products

The identification of major degradation products is crucial for understanding the degradation pathways. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose.[13][14] By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to elucidate their structures. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the characterization of isolated degradation products.[15]

Application in Drug Development and Formulation Challenges

This compound is a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs), including pyrazolone derivatives which can possess anti-inflammatory and analgesic properties.[9][16] The stability of this intermediate is critical to ensure the quality and purity of the final API.

The presence of a β-keto ester moiety in a drug molecule can present significant formulation challenges due to its inherent instability.[17] Strategies to enhance the stability of such compounds in a final drug product may include:

  • pH control: Formulation with appropriate buffers to maintain an optimal pH for stability.[18]

  • Moisture protection: Use of desiccants in packaging or the development of non-aqueous formulations.

  • Excipient compatibility: Careful selection of excipients to avoid any that may catalyze degradation.

  • Solid-state form selection: Investigation of different salt forms or polymorphs that may offer improved stability.[19][20]

Conclusion

The stability of this compound is a critical consideration for its successful application in research and drug development. By understanding its degradation pathways and implementing appropriate storage and handling protocols, its integrity can be maintained. The development and validation of a robust stability-indicating analytical method are essential for quality control and for ensuring the reliability of experimental results. As the pharmaceutical industry continues to innovate, a thorough understanding of the stability of key intermediates like this compound will remain a cornerstone of successful drug development.

References

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  • U.S. Patent No. 4,902,819. (1990). Preparation of sodium diethyl oxalacetate.
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  • Rashid, F. N. A. A., et al. (2019). Synthesis of novel 3, 4-fused pyrazolidinone ?-lactam bicyclic moieties from 2, 3-dioxo-4-carboxy-5-(substituted) pyrrolidines.
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of Diethyl Oxalacetate Sodium Salt.

This in-depth technical guide provides a thorough examination of the solubility of this compound, a key intermediate in various synthetic pathways. The document is designed to equip researchers, scientists, and professionals in drug development with the critical knowledge required for its effective use in aqueous and organic solvent systems.

Introduction: The Pivotal Role of Solubility in the Application of this compound

This compound (C₈H₁₁NaO₅) is a stable and versatile reagent employed in the synthesis of a wide array of molecules, including pyrazolone derivatives, dyes, medicinal products, and herbicides.[1] Its utility as a precursor for oxaloacetic acid and as an active pharmaceutical intermediate underscores the importance of understanding its solubility, a fundamental property that dictates its handling, reaction kinetics, and purification. This guide delves into the solubility profile of this compound, offering both established data and a framework for its empirical determination.

Aqueous Solubility Profile

The solubility of this compound in water is a critical parameter for many of its applications in biochemical research and pharmaceutical synthesis.

Solubility at Standard Conditions

At 25°C, this compound is characterized as slightly soluble in water, with a reported solubility of 1.2 g/L .[2][3][4][5][6][7] This moderate solubility in a polar protic solvent like water is attributed to the ionic nature of the sodium salt and the presence of ester and deprotonated carboxyl groups that can engage in hydrogen bonding and ionic interactions.[2]

The Influence of pH on Aqueous Solubility

The aqueous solubility of this compound is significantly influenced by the pH of the solution. As the sodium salt of the enol tautomer of a dicarboxylic acid ester, its solubility is expected to decrease under acidic conditions. The addition of a strong acid will protonate the enolate, leading to the formation of the less soluble diethyl oxalacetate. This behavior is a direct consequence of Le Chatelier's principle, where the equilibrium shifts to counteract the addition of H+ ions, thereby reducing the concentration of the dissolved salt.

Conversely, in neutral to alkaline solutions, the compound remains in its more soluble salt form. It is crucial for researchers to consider the pH of their aqueous systems to ensure the desired concentration of the dissolved reagent is maintained.

Temperature-Dependent Aqueous Solubility

While specific data on the temperature-dependent solubility curve of this compound is not extensively available in the public domain, the solubility of most salts in water increases with temperature. For many sodium dicarboxylate salts, a positive correlation between temperature and solubility has been observed.[8] It is reasonable to hypothesize a similar trend for this compound. However, empirical determination is recommended for precise applications.

Solubility in Organic Solvents

A comprehensive understanding of the solubility of this compound in organic solvents is essential for its use in a variety of synthetic organic chemistry applications.

Qualitative and Quantitative Solubility Data

Currently, there is a notable absence of specific, publicly available quantitative solubility data for this compound in a broad range of common organic solvents. However, based on its chemical structure and general solubility principles, a qualitative assessment can be made.

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[9] this compound is a polar, ionic compound. Therefore, it is expected to exhibit higher solubility in polar solvents compared to nonpolar solvents.

Table 1: Predicted and Observed Solubility of this compound in Various Solvents

Solvent CategorySolventDielectric Constant (approx.)Predicted/Observed SolubilityRationale
Polar Protic Water80.11.2 g/L at 25°C [2][3][4][5][6][7]High polarity and hydrogen bonding capacity facilitate the dissolution of the ionic salt.
Methanol32.7Predicted to be soluble to moderately soluble.High polarity and hydrogen bonding capability.
Ethanol24.5Described as moderately soluble .[2]Good polarity and hydrogen bonding, though less than methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Predicted to be soluble to moderately soluble.High dielectric constant and polarity can solvate the cation.
Dimethylformamide (DMF)36.7Predicted to be sparingly to moderately soluble.Good polarity.
Acetone20.7Predicted to be slightly soluble to sparingly soluble.Lower polarity compared to other polar aprotic solvents.
Nonpolar Toluene2.4Predicted to be insoluble or very slightly soluble.Lacks the polarity to effectively solvate the ions of the salt.
Hexane1.9Predicted to be insoluble.Very low polarity.

Experimental Determination of Solubility: A Practical Protocol

Given the scarcity of quantitative data, particularly in organic solvents, researchers will often need to determine the solubility of this compound empirically. The isothermal equilibrium (shake-flask) method is a reliable and widely used technique for this purpose.[10]

Isothermal Equilibrium (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.

Experimental Workflow:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess diethyl oxalacetate sodium salt B Add to a known volume of solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 24-48 hours) B->C Incubate D Allow solid to settle C->D Cease agitation E Filter the supernatant (e.g., using a 0.22 µm syringe filter) D->E Isolate saturated solution F Take a precise aliquot of the clear filtrate E->F Sample G Determine concentration (e.g., gravimetrically after solvent evaporation or by HPLC/UV-Vis) F->G Quantify H Calculate solubility (e.g., in g/L or mol/L) G->H Compute

Caption: Workflow for the Isothermal Equilibrium Method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. To obtain a clear, saturated solution free of solid particles, filter the supernatant through a syringe filter (e.g., 0.22 µm). This step should be performed at the same temperature as the equilibration to avoid changes in solubility.

  • Quantification:

    • Gravimetric Analysis: A known volume of the clear filtrate is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid residue is determined. The solubility can then be calculated.

    • Chromatographic/Spectroscopic Analysis: Alternatively, the concentration of the solute in the filtrate can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, provided a suitable standard curve has been established.

  • Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL) or in molar concentration (mol/L).

Factors Influencing Solubility and Stability

Moisture Sensitivity

This compound is noted to be moisture-sensitive.[4] Exposure to atmospheric moisture can lead to hydrolysis of the ester groups over time, which may affect its solubility and purity. Therefore, it is recommended to store the compound under an inert atmosphere and handle it in a dry environment.

Chemical Stability in Solution

The stability of this compound in solution can be dependent on the solvent and pH. In aqueous solutions, particularly under acidic or basic conditions, hydrolysis of the ester functionalities can occur. In protic organic solvents like alcohols, transesterification is a potential side reaction, especially in the presence of acid or base catalysts. For applications requiring prolonged reaction times in solution, it is advisable to monitor the stability of the compound, for instance, by thin-layer chromatography (TLC) or HPLC.

Conclusion and Future Outlook

This technical guide has synthesized the available information on the solubility of this compound in both aqueous and organic solvents. While a precise value for its aqueous solubility at 25°C is established, there is a clear opportunity for further research to quantify its solubility in a wider range of organic solvents and to systematically investigate the effects of temperature and pH. The provided experimental protocol offers a robust methodology for researchers to generate this valuable data, enabling the optimization of reaction conditions and the development of novel synthetic applications for this important chemical intermediate. The continued exploration of the physicochemical properties of such reagents is paramount to advancing the fields of chemical synthesis and drug discovery.

References

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Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diethyl oxalacetate sodium salt (DEOSS) is a pivotal reagent in synthetic chemistry and a valuable intermediate in the pharmaceutical industry.[1][2] Its utility, however, is intrinsically linked to its purity and stability, both of which are significantly compromised by its pronounced sensitivity to atmospheric moisture. This guide provides an in-depth exploration of the chemical principles underlying this sensitivity, establishes field-proven protocols for handling and storage, and details robust analytical methodologies for quantifying moisture and subsequent degradation. Adherence to these principles is critical for ensuring experimental reproducibility, maintaining the integrity of drug development pipelines, and maximizing the potential of this versatile chemical compound.

Part 1: The Chemical Underpinnings of Instability

The reactivity of this compound with water is not a simple physical absorption but a chemical transformation that fundamentally alters the molecule. Understanding this process is the first step toward effective management.

Hygroscopicity and the Inevitable Reaction: Hydrolysis

DEOSS is a hygroscopic, white to off-white crystalline powder that readily absorbs moisture from the atmosphere.[3] This absorbed water is not an inert bystander; it acts as a reactant in a thermodynamically favorable hydrolysis reaction. The primary sites of attack are the two ester functional groups within the molecule.

In the presence of water, the ester linkages are cleaved, leading to the formation of oxalacetic acid and ethanol. This degradation pathway irreversibly consumes the parent compound, reducing its effective concentration and introducing impurities into the material.

Hydrolysis_Pathway

The consequences of this degradation are multifaceted and extend beyond a simple loss of material:

  • Compromised Stoichiometry: In sensitive chemical syntheses, the reduced concentration of active DEOSS can lead to inaccurate stoichiometric ratios, resulting in lower yields and the formation of unintended side products.

  • Introduction of Impurities: The degradation products, particularly oxalacetic acid, can interfere with subsequent chemical reactions or biological assays.

  • Physical State Alteration: The absorption of moisture can cause the fine powder to clump and solidify, making it difficult to handle, weigh accurately, and dissolve uniformly.

Part 2: A Proactive Approach to Preservation: Handling and Storage Protocols

Given the chemical vulnerability of DEOSS, a rigorous and proactive strategy for its handling and storage is not merely recommended; it is essential for experimental success. Every protocol must be a self-validating system designed to minimize atmospheric exposure.

Mandatory Storage Conditions

The primary objective of storage is to create an environment with minimal water content. Several sources mandate specific conditions to ensure the long-term stability of the compound.[3][4][5]

ParameterRecommendationRationale
Atmosphere Store under a dry, inert gas (Nitrogen or Argon).[3][6][7]An inert atmosphere displaces moist air, preventing the hygroscopic uptake of water and subsequent hydrolysis.
Temperature Store in a cool, dry place at ambient or refrigerated temperatures.[3][4][6][7]Lower temperatures slow the rate of any potential degradation reactions. Avoid freezing to prevent condensation cycles.
Container Keep in a tightly closed, sealed container.[3][4][5][6]A proper seal is the primary physical barrier against the ingress of atmospheric moisture.
Location Store in a well-ventilated area away from incompatible materials.Prevents accidental exposure to oxidizing agents or strong acids which can also degrade the compound.[3][4][5]

Storage_Workflow

Step-by-Step Protocol for Handling and Sample Preparation

The brief period of handling for weighing and dissolution is when the compound is most vulnerable. The following protocol minimizes this risk.

  • Environment Preparation: Whenever possible, handle DEOSS inside a low-humidity environment, such as a nitrogen-purged glove box or a dedicated dry room.

  • Temperature Equilibration: Before opening, allow the sealed container to equilibrate to the ambient temperature of the balance room or glove box for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold powder.

  • Rapid Weighing: Open the container only for the minimum time required to extract the material. Use clean, dry spatulas and weighing vessels.

  • Immediate Resealing: Immediately after weighing, securely reseal the main container. If the container was supplied with an inert gas headspace, briefly purge with dry nitrogen or argon before sealing.

  • Dissolution: Add the weighed DEOSS to a dry solvent. If using aqueous buffers, prepare the solution immediately before use and do not store it, as hydrolysis will proceed in solution.

Part 3: Analytical Verification of Quality and Stability

Trust in experimental results begins with verifying the quality of the starting materials. For DEOSS, this involves quantifying both the absorbed moisture and any resulting degradation.

Methods for Moisture Content Determination

Two primary methods are employed for moisture analysis, each with distinct advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Loss on Drying (LOD) Measures the weight loss of a sample after heating in an oven for a specified time.[8][9]Simple, accessible equipment.Non-specific; measures loss of any volatile compound, not just water. Heat can cause thermal decomposition of the sample itself, leading to inaccurate, artificially high results.[9][10]
Karl Fischer (KF) Titration A chemical titration based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent.[11]Highly specific to water.[10] Extremely sensitive (ppm levels). Considered the gold standard for moisture determination.[10][11]Requires specialized equipment and reagents.

For a compound like DEOSS, Karl Fischer titration is the unequivocally superior method . Its specificity for water avoids the confounding effects of thermal decomposition that can occur with LOD, providing a true measure of water content.

Protocol: General Procedure for Karl Fischer Titration of DEOSS
  • System Preparation: Ensure the Karl Fischer titrator is conditioned and the solvent is dry (low drift).

  • Sample Preparation: In a controlled low-humidity environment, accurately weigh a sample of DEOSS into a dry, tared vial.

  • Sample Introduction: Quickly introduce the weighed sample directly into the KF titration vessel.

  • Titration: Initiate the titration process. The instrument will automatically dispense the KF reagent until all water in the sample has reacted.

  • Calculation: The instrument's software calculates the moisture content based on the sample weight and the volume of titrant consumed.

Assessing Chemical Purity and Degradation

To monitor the integrity of DEOSS over time or to qualify a new batch, chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity.

  • Principle: A reverse-phase HPLC method can effectively separate the polar degradation products (like oxalacetic acid) from the more nonpolar parent compound (DEOSS).

  • Detection: A UV detector is typically used, as the carbonyl and enolate structures in both the parent and degradation products are chromophoric.

  • Quantification: By running a reference standard, the percentage of DEOSS can be accurately quantified, and the growth of impurity peaks can be monitored in stability studies.

Stability_Study_Workflow

Conclusion

The utility of this compound in advanced chemical synthesis is clear, but its inherent moisture sensitivity demands a commensurate level of respect and care. By understanding the chemical basis of its degradation, implementing rigorous handling and storage protocols, and employing precise analytical techniques like Karl Fischer titration and HPLC, researchers and drug development professionals can mitigate the risks associated with this compound. This disciplined approach ensures the integrity of the material, the validity of experimental outcomes, and the overall success of the scientific endeavor.

References

  • LookChem. Diethyl oxalacetate(CAS:108-56-5). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16663655, Diethyl sodium oxalacetate. [Link]

  • Google Patents.
  • Amerigo Scientific. This compound (95%). [Link]

  • Scribd. Analytical Methods: Determination of Moisture Content (AOAC, 2000). [Link]

  • ResearchGate. (2010). On the measurement of the moisture content in different matrix materials. [Link]

Sources

An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalacetate Sodium Salt in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and synthetic chemistry, precision and reproducibility are the cornerstones of innovation. Diethyl oxalacetate sodium salt is a pivotal reagent, yet its behavior in aqueous environments—the very medium of biological systems and many reaction pathways—is often a source of experimental variability. This guide is crafted not as a mere recitation of facts, but as a comprehensive manual for the discerning scientist. It is designed to provide a deep, mechanistic understanding of the hydrolysis of this compound, empowering you to control its stability, predict its degradation, and ultimately, enhance the reliability of your research. Herein, we dissect the kinetics, influencing factors, and analytical methodologies with the granularity required for high-stakes research and development.

The Chemical Identity and Significance of this compound

This compound, with the chemical formula C₂H₅OCOC(ONa)=CHCOOC₂H₅, is the sodium salt of the diethyl ester of oxalacetic acid.[1] It typically presents as a white to off-white crystalline powder and serves as a versatile intermediate in a multitude of synthetic applications.[2] Its utility is particularly pronounced in the synthesis of heterocyclic compounds, such as pyrazolone derivatives, which are precursors for various dyes and medicinal products.[3]

The core of its reactivity lies in the ester functionalities and the enolate structure, which render it susceptible to hydrolysis in aqueous solutions. An often-overlooked aspect of its use is its stability in the experimental milieu. The hydrolysis of the ester groups leads to the formation of oxalacetic acid and ethanol. Oxalacetic acid is a metabolically significant but notoriously unstable β-keto acid that readily undergoes decarboxylation to pyruvate. This inherent instability necessitates a thorough understanding and control of the hydrolysis process to ensure that the desired reactive species is present at the intended concentration throughout an experiment.

The Hydrolysis Pathway: A Two-Act Degradation

The hydrolysis of this compound in an aqueous solution is not a singular event but a sequential process. The primary reaction is the cleavage of the two ester linkages, followed by a secondary, and often rapid, decarboxylation of the resulting oxalacetic acid.

Act I: Ester Hydrolysis

The hydrolysis of the diethyl ester groups can be catalyzed by both acid and base.[4] In neutral to alkaline conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is a stepwise process, first yielding monoethyl oxalacetate and then the final product, oxalacetate (in its salt form).

  • Step 1: Diethyl oxalacetate + H₂O → Monoethyl oxalacetate + Ethanol

  • Step 2: Monoethyl oxalacetate + H₂O → Oxalacetate + Ethanol

The overall reaction is: C₂H₅OCOC(O⁻)=CHCOOC₂H₅ + 2H₂O ⇌ ⁻OOC-CO-CH₂-COO⁻ + 2CH₃CH₂OH

Act II: The Decarboxylation of Oxaloacetate

The product of hydrolysis, oxaloacetate, is a β-keto acid, a class of compounds known for their instability and propensity to decarboxylate, especially in the presence of heat or catalytic metal ions.[5][6] This reaction results in the formation of pyruvate and carbon dioxide.

⁻OOC-CO-CH₂-COO⁻ → CH₃-CO-COO⁻ + CO₂

This secondary reaction is of paramount importance. If an experiment is designed to utilize oxaloacetate, its rapid disappearance via decarboxylation can lead to erroneous results. The rate of this decarboxylation is also influenced by pH and temperature.[5]

Hydrolysis_Pathway cluster_hydrolysis Ester Hydrolysis cluster_products Final Products DEOS Diethyl Oxalacetate Sodium Salt MEO Monoethyl Oxalacetate DEOS->MEO + H₂O - Ethanol OAA Oxalacetate MEO->OAA + H₂O - Ethanol Pyr Pyruvate OAA->Pyr - CO₂ (Decarboxylation) EtOH Ethanol CO2 CO₂ Experimental_Workflow cluster_prep Preparation cluster_kinetics Kinetic Run cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Buffer) B Incubate at Constant Temperature A->B C Withdraw Aliquots at Time Intervals B->C D Quench Reaction (Ice Bath + Acetonitrile) C->D E HPLC Analysis (C18 Column, UV Detection) D->E F Data Processing (Peak Integration) E->F G Kinetic Analysis (Plot ln[A] vs. time) F->G

Sources

From Stable Precursor to Vital Metabolite: A Technical Guide to the Preparation of Oxaloacetic Acid from Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis of oxaloacetic acid (OAA) from its stable precursor, diethyl oxalacetate sodium salt. We will delve into the chemical principles, a detailed experimental protocol, and the critical considerations for handling the notoriously unstable yet biologically indispensable target molecule.

Introduction: The Need for a Stable Precursor

Oxaloacetic acid is a cornerstone of cellular metabolism, a critical intermediate in fundamental biochemical pathways including the citric acid cycle (TCA), gluconeogenesis, the urea cycle, and amino acid synthesis.[1][2] Its central role in energy production and biosynthesis makes it a molecule of significant interest in metabolic research and a potential therapeutic agent for a range of conditions, from metabolic disorders and cancer to neurodegenerative diseases.[3][4][5]

However, the direct application and study of OAA are severely hampered by its inherent chemical instability. OAA readily undergoes spontaneous decarboxylation in aqueous solutions at physiological pH and temperature, degrading into pyruvate and carbon dioxide.[6][7] This instability presents a significant challenge for its synthesis, purification, storage, and accurate quantification in experimental settings.

To circumvent this, researchers often turn to more stable precursors. This compound is a widely used and commercially available starting material for the convenient, on-demand generation of oxaloacetic acid.[3][8] This crystalline solid is significantly more stable than OAA, allowing for easier storage and handling. The conversion, a straightforward acid-catalyzed hydrolysis of the diethyl ester, provides a reliable method to produce fresh, high-purity oxaloacetic acid for immediate use in research applications.

Characterization of Precursor and Product

A thorough understanding of the physicochemical properties of both the starting material and the final product is essential for successful synthesis and application.

PropertyThis compoundOxaloacetic Acid
CAS Number 40876-98-0328-42-7[9]
Molecular Formula C₈H₁₁NaO₅[10]C₄H₄O₅[9]
Molecular Weight 210.16 g/mol [10]132.07 g/mol [9]
Appearance White to beige or light orange crystalline powder[3]White to off-white crystalline powder[9]
Melting Point 188-190 °C (lit.)[10]161 °C (decomposes) (lit.)[9]
Solubility Slightly soluble in water (1.2 g/L at 25°C)[11]Soluble in water (100 mg/mL), DMSO (262 mg/mL)[12][13]
Stability Stable solidUnstable, especially in solution; decarboxylates[6][12]

The Conversion Pathway: Acid-Catalyzed Hydrolysis

The generation of oxaloacetic acid from this compound is achieved through the hydrolysis of the two ethyl ester groups. This reaction is catalyzed by an acid, which protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The process occurs in two steps, with the initial hydrolysis yielding a monoethyl ester intermediate, which is then further hydrolyzed to the final dicarboxylic acid.

The use of the sodium salt of the enolate form of diethyl oxalacetate as the starting material necessitates an initial acidification step to neutralize the salt and generate the diethyl oxaloacetate ester, which is then subsequently hydrolyzed.

G A This compound B Diethyl Oxaloacetate (enol/keto tautomers) A->B H⁺ (e.g., HCl) Neutralization C Monoethyl Oxaloacetate B->C H₂O, H⁺ Ester Hydrolysis (Step 1) -EtOH D Oxaloacetic Acid C->D H₂O, H⁺ Ester Hydrolysis (Step 2) -EtOH

Figure 1: Simplified reaction pathway for the conversion of this compound to Oxaloacetic Acid.

Detailed Experimental Protocol

This protocol provides a general method for the laboratory-scale preparation of oxaloacetic acid. As with any chemical synthesis, optimization may be required based on the desired scale and purity.

4.1. Materials and Reagents

  • This compound (≥95% purity)

  • Dilute Hydrochloric Acid (HCl), e.g., 1 M or 2 M solution

  • Ethyl acetate (ACS grade or higher)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • pH indicator paper or pH meter

4.2. Step-by-Step Methodology

G cluster_0 Preparation & Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Storage A 1. Dissolve Precursor Dissolve this compound in deionized water in a flask. B 2. Cooling Cool the solution in an ice bath to 0-5 °C. A->B C 3. Acidification Slowly add dilute HCl with stirring. Monitor pH, adjusting to ~2-3. B->C D 4. Extraction Transfer the acidic solution to a separatory funnel. Extract the aqueous phase multiple times with ethyl acetate. C->D E 5. Combine & Dry Combine the organic extracts. Dry over anhydrous Na₂SO₄. D->E F 6. Filtration Filter to remove the drying agent. E->F G 7. Concentration Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator. Maintain a low temperature. F->G H 8. Purification (Optional) Purify the resulting solid via low-temperature crystallization or column chromatography if necessary. G->H I 9. Storage & Use Store the final product at -20°C or below and use immediately for best results. H->I

Figure 2: Experimental workflow for the synthesis of Oxaloacetic Acid.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a specific mass of this compound in a suitable volume of cold deionized water. The concentration can be adjusted, but a starting point of 0.5 to 1 M is reasonable.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 and 5 °C. Maintaining a low temperature is crucial to minimize the degradation of the newly formed oxaloacetic acid.

  • Acidification: While vigorously stirring the cooled solution, slowly add a pre-chilled dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise.[1] Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding acid until the pH of the mixture is approximately 2-3.[1] This ensures the complete conversion of the sodium salt to the free acid and provides the acidic environment for hydrolysis.

  • Extraction: Transfer the cold, acidified aqueous solution to a separatory funnel. Add a volume of cold ethyl acetate and shake vigorously, venting frequently to release any pressure. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction of the aqueous layer at least two more times with fresh portions of cold ethyl acetate to maximize the recovery of the product.[1]

  • Drying: Combine all the ethyl acetate extracts into a single flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration: Filter the solution to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature is kept low (e.g., below 30 °C) to prevent thermal decarboxylation of the oxaloacetic acid.

  • Final Product: The resulting white to off-white solid is oxaloacetic acid. For many applications, this crude product may be of sufficient purity. If higher purity is required, techniques like low-temperature recrystallization can be employed.[1]

4.3. Causality Behind Experimental Choices

  • Low Temperature: OAA is highly susceptible to thermal degradation.[6] Every step, from acidification to solvent removal, must be conducted at low temperatures to preserve the integrity of the final product.

  • Acidification: This step serves two purposes: it neutralizes the sodium salt of the precursor and catalyzes the hydrolysis of the ester groups.[1]

  • Ethyl Acetate Extraction: Oxaloacetic acid, being a polar organic molecule, is more soluble in a moderately polar solvent like ethyl acetate than in the acidified water, allowing for its efficient separation from inorganic salts.[1]

  • Anhydrous Drying Agent: Water can interfere with subsequent applications and can also facilitate degradation over time. Thorough drying of the organic extract is essential.

Purity Assessment and Analytical Considerations

Verifying the purity of the synthesized oxaloacetic acid is critical. Due to its instability, analysis should be performed promptly after synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying OAA and detecting impurities like pyruvate (its primary degradation product). A reverse-phase column with a UV detector set at a low wavelength (e.g., 210-220 nm) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of oxaloacetic acid. However, samples should be prepared in a cold deuterated solvent and analyzed quickly.

  • Enzymatic Assays: Coupled enzyme assays, for example using malate dehydrogenase and monitoring the change in NADH absorbance at 340 nm, can provide a highly specific quantification of OAA.

Handling, Storage, and Safety

Safety Precautions:

  • This compound: May cause skin and serious eye irritation.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Oxaloacetic Acid: Can cause skin irritation and serious eye damage.[9] Handle with appropriate PPE.

  • Reagents: Both hydrochloric acid and ethyl acetate should be handled in a well-ventilated fume hood.

Storage and Stability:

  • This compound: Store in a tightly sealed container in a cool, dry place.

  • Oxaloacetic Acid: This is the most critical aspect. The synthesized OAA is unstable. For short-term storage, keep it as a solid at -20 °C or, ideally, at -80 °C. Avoid storing it in solution, especially at neutral or alkaline pH. If an aqueous stock solution is required, it should be prepared fresh daily in a cold, slightly acidic buffer and kept on ice.[12]

Conclusion: Empowering Research Through Controlled Synthesis

The use of this compound as a precursor provides a reliable and accessible route to generating high-purity oxaloacetic acid, a molecule of immense biological importance. By understanding the principles of acid-catalyzed hydrolysis and adhering to a carefully controlled, low-temperature protocol, researchers can effectively synthesize this vital metabolite on demand. This approach bypasses the significant challenges associated with the storage and handling of pure oxaloacetic acid, thereby empowering further investigation into its multifaceted roles in cellular metabolism and its promising therapeutic potential.

References

  • Patsnap Synapse. What is Oxaloacetic Acid used for?. Available at: [Link]

  • Google Patents. US4902819A - Preparation of sodium diethyl oxalacetate.
  • Biocrates Life Science AG. Oxaloacetic acid (oaa) - metabolite. Available at: [Link]

  • Patsnap Eureka. Oxaloacetate Degradation Pathways: Stability Testing. Available at: [Link]

  • ChemBK. Diethyl oxalacetate, Diethyl oxaloacetate, Diethyl oxosuccinate sodium salt, Oxalacetic acid diethyl ester sodium salt, Sodium diethyl oxalacetate. Available at: [Link]

  • Patsnap Eureka. Oxaloacetate Stability in Various Solvents: Analysis Results. Available at: [Link]

  • PubMed. Synthesis, storage, and stability of [4-14C]oxaloacetic acid. Available at: [Link]

  • OSTI.GOV. Synthesis, storage, and stability of (4-/sup 14/C)oxaloacetic acid. Available at: [Link]

  • Medicor Cancer Centres. Oxaloacetate Therapy Overview. Available at: [Link]

  • ResearchGate. (PDF) Oxaloacetate: UV method. Available at: [Link]

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A Senior Application Scientist's Guide to Diethyl Oxalacetate Sodium Salt in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl oxalacetate sodium salt (DEOS) is a highly versatile and reactive C4 building block in modern organic synthesis. Its unique structure, featuring a β-keto ester moiety and an enolizable proton, makes it a powerful intermediate for constructing a diverse array of complex molecular architectures. This guide provides an in-depth technical overview of DEOS, moving beyond simple procedural descriptions to explore the causal mechanisms and strategic considerations behind its most critical applications. We will delve into its role in cornerstone reactions such as the Claisen and Knoevenagel condensations, and its utility in sophisticated multi-component reactions for the synthesis of bioactive heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of this pivotal reagent.

Core Concepts: Understanding this compound

This compound is the stable sodium enolate of diethyl oxaloacetate.[1] It typically presents as a beige to light orange crystalline powder.[2] Its stability, in contrast to the free β-keto ester which is prone to decarboxylation, makes it a commercially available and convenient reagent.[3] The true value of DEOS lies in its dual reactivity: the enolate is a potent nucleophile, while the two distinct ester carbonyl groups provide electrophilic sites for subsequent transformations.

Property Value Source
CAS Number 40876-98-0[4]
Molecular Formula C₈H₁₁NaO₅[5]
Molecular Weight 210.16 g/mol [4]
Melting Point 188-190 °C (lit.)[6]
Appearance Beige to light orange crystalline powder[2]
Solubility Slightly soluble in water; soluble in polar organic solvents[2][3]

The enolate structure is key to its utility. The negative charge is delocalized across the oxygen and carbon atoms, making the α-carbon a soft nucleophile, ideal for C-C bond formation.

The Claisen Condensation: A Classic Route to C-C Bonds

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction, and DEOS's precursor, diethyl oxalate, is a classic substrate for the "crossed" Claisen reaction.[7][8] The reaction of an enolizable ester or ketone with diethyl oxalate (which lacks α-hydrogens and cannot self-condense) is a highly efficient method for synthesizing β-keto esters.[7][9][10] The synthesis of DEOS itself is a prime example of this reaction.

Mechanism and Rationale

The reaction proceeds through a well-defined pathway driven by fundamental principles of acidity and nucleophilicity.

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of an enolizable ester, such as ethyl acetate. The choice of NaOEt is critical; it is a strong enough base to generate the enolate, and since it matches the ester's alcohol portion, any transesterification side reactions are non-productive.

  • Nucleophilic Attack: The newly formed ester enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[7]

  • Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate is unstable and collapses, expelling an ethoxide (⁻OEt) leaving group to form the β-dicarbonyl product.[7]

  • Irreversible Deprotonation (Driving Force): The proton situated between the two carbonyl groups of the newly formed β-keto ester is significantly more acidic than the starting ester's α-proton. The ethoxide base immediately and irreversibly removes this proton, forming a highly resonance-stabilized enolate (DEOS). This final deprotonation step is the thermodynamic driving force that pulls the entire equilibrium towards the product.[7]

Visualizing the Claisen Condensation Mechanism

Claisen_Condensation Claisen Condensation for DEOS Synthesis cluster_reactants Reactants cluster_mechanism Mechanism EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate + NaOEt DEO Diethyl Oxalate Attack Nucleophilic Attack DEO->Attack Base Sodium Ethoxide (NaOEt) Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of ⁻OEt Intermediate->Elimination Product_Keto Initial β-Keto Ester Elimination->Product_Keto Deprotonation Deprotonation Product_Keto->Deprotonation + ⁻OEt Final_Product Diethyl Oxalacetate Sodium Salt (DEOS) Deprotonation->Final_Product

Caption: Mechanism of the crossed Claisen condensation.

Protocol: Synthesis of this compound

This protocol is adapted from established industrial preparations and demonstrates the core principles of the Claisen condensation.[1]

  • Reactor Setup: Charge a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel with stoichiometric amounts of diethyl oxalate and ethyl acetate. Cool the mixture to between 0 °C and 15 °C.[1]

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol (typically 18-21 wt%) to the cooled ester mixture. The key to obtaining a free-flowing, easily filterable product is this "reverse addition" — adding the base to the esters rather than the other way around.[1] This maintains a low instantaneous concentration of the base, minimizing side reactions and preventing the reaction mixture from setting into an unmanageable solid. Maintain the reaction temperature between 5 °C and 15 °C throughout the addition.

  • Reaction: Stir the reaction mixture vigorously for at least 4 hours at a temperature of 5 °C to 15 °C to ensure complete conversion.[1]

  • Heating and Crystallization: After the initial reaction period, heat the product mixture to approximately 75 °C for 30-60 minutes. This step helps to complete the reaction and improve the crystalline form of the product.[1]

  • Isolation: Cool the mixture to room temperature to allow the sodium salt to fully precipitate. The solid product is then recovered by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol to remove any unreacted starting materials or soluble byproducts. The product is then dried under vacuum to yield a free-flowing crystalline powder.[1]

Multi-Component Reactions: Building Heterocyclic Scaffolds

DEOS is an exceptional substrate for multi-component reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step. Its ability to act as a nucleophile and incorporate multiple functional groups makes it invaluable for generating libraries of heterocyclic compounds, many of which are of pharmaceutical interest.[11][12]

Application: One-Pot Synthesis of Spiro[pyrano[2,3-c]pyrazoles]

This reaction showcases the power of DEOS in a domino reaction sequence, rapidly building molecular complexity.[6][13]

  • Core Principle: The reaction combines an isatin, malononitrile, hydrazine, and DEOS. The sequence involves a Knoevenagel condensation, Michael addition, and subsequent cyclizations to form the intricate spirocyclic system.

  • Causality: DEOS serves as the C4 building block that ultimately forms part of the pyran ring. Its enolate initiates a cascade of bond-forming events. The use of a one-pot procedure is highly efficient, avoiding the need to isolate and purify intermediates, which saves time, resources, and often improves overall yield.[14]

Visualizing the MCR Workflow

MCR_Workflow General MCR Workflow with DEOS Reactants DEOS + Aldehyde/Ketone + Amine/Hydrazine + Active Methylene Cmpd OnePot One-Pot Reaction Vessel (Solvent, Catalyst) Reactants->OnePot Cascade Reaction Cascade: - Knoevenagel - Michael Addition - Cyclization - Dehydration OnePot->Cascade Workup Aqueous Workup & Extraction Cascade->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Complex Heterocycle Purification->Product

Caption: A generalized workflow for DEOS in MCRs.

Protocol: Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives

This protocol is a representative example of the multi-component synthesis capabilities of DEOS.[13]

  • Reactant Mixture: In a round-bottom flask, combine isatin (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and this compound (1 mmol) in ethanol (10 mL).

  • Catalysis: Add a catalytic amount of a base, such as piperidine (3-4 drops). The base is crucial for facilitating the initial condensation steps.

  • Reaction Conditions: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure spirocyclic compound.

Component Role in Reaction
Isatin Provides the indoline core and the spiro center.
Malononitrile Acts as an active methylene compound, source of the cyano group.
Hydrazine Hydrate Reacts to form the pyrazole ring.
DEOS Serves as the C4 synthon for the pyran ring.
Piperidine Acts as a basic catalyst to promote condensations.

Knoevenagel and Biginelli-Type Condensations

The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[15][16][17] DEOS, as a salt of a β-keto ester, is an excellent active methylene compound. The α-proton is readily abstracted by a mild base like piperidine or an amine salt.

Mechanism Rationale:

  • Carbanion Formation: A weak base deprotonates the α-carbon of DEOS to generate a nucleophilic carbanion. A weak base is essential to prevent self-condensation of the aldehyde or ketone partner.[15]

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of water) to yield the final α,β-unsaturated product. This elimination is often spontaneous or driven by heat, as it creates a stable conjugated system.[16]

Visualizing the Knoevenagel Condensation Mechanism

Knoevenagel_Condensation Knoevenagel Condensation with DEOS cluster_reactants Reactants cluster_mechanism Mechanism DEOS DEOS Carbanion DEOS Carbanion (Nucleophile) DEOS->Carbanion + Base Aldehyde Aldehyde (R-CHO) Addition Nucleophilic Addition Aldehyde->Addition Catalyst Weak Base (e.g., Piperidine) Carbanion->Addition Adduct Aldol Adduct (Intermediate) Addition->Adduct Dehydration Dehydration (-H₂O) Adduct->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Mechanism of the Knoevenagel condensation.

The Biginelli Reaction

The classic Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to produce dihydropyrimidinones (DHPMs).[18][19] DEOS can be used as the β-ketoester component to create novel DHPMs bearing an additional ester group at the 5-position, a valuable handle for further derivatization.

Mechanism Rationale: The most accepted mechanism begins with the acid-catalyzed reaction between the aldehyde and urea to form an acyliminium ion intermediate.[18][20] The enol form of DEOS then acts as the nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization via attack of the amine on an ester carbonyl, followed by dehydration, yields the final heterocyclic ring.[20] The use of an acid catalyst (Brønsted or Lewis) is crucial for activating the aldehyde and facilitating the dehydration steps.[18]

Conclusion and Future Outlook

This compound is a cornerstone reagent whose importance extends far beyond its role as a simple intermediate. Its predictable reactivity and structural versatility make it a powerful tool for C-C bond formation and the synthesis of complex heterocyclic systems.[21] The applications highlighted in this guide—from the fundamental Claisen condensation to advanced one-pot multi-component reactions—demonstrate its broad utility. For the modern researcher in pharmaceuticals and materials science, a thorough understanding of the mechanisms and strategic protocols involving DEOS is not just beneficial, but essential for driving innovation and efficiency in chemical synthesis. Future developments will likely focus on asymmetric variations of these reactions and the incorporation of DEOS into automated synthesis platforms to accelerate the discovery of new chemical entities.

References

  • US4902819A - Preparation of sodium diethyl oxalacetate.
  • Diethyl oxalacetate sodium sal | 171263-500G | SIGMA-ALDRICH | SLS . Scientific Laboratory Supplies. [Link]

  • This compound (95%) . Amerigo Scientific. [Link]

  • Optimizing Chemical Synthesis: The Benefits of Using this compound . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • One-pot reaction of arylacetic acid and this compound . ResearchGate. [Link]

  • Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 . PubChem - NIH. [Link]

  • Biginelli reaction . Wikipedia. [Link]

  • Knoevenagel condensation . Wikipedia. [Link]

  • HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1 . Chemistry of Heterocyclic Compounds. [Link]

  • Biginelli Reaction . YouTube. [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol . Arkivoc. [Link]

  • The Knoevenagel Condensation . Organic Reactions. [Link]

  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives . Journal of Internal Medicine & Pharmacology (JIMP). [Link]

  • Research on Biological Behavior and The Synthesis of Various Heterocyclic Compounds . Eurasian Journal of Science and Engineering. [Link]

  • The Use of Diethyl Oxalate in the Claisen Condens
  • 23.8 Mixed Claisen Condensations . Organic Chemistry | OpenStax. [Link]

  • 9.8: Mixed Claisen Condensations . Chemistry LibreTexts. [Link]

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A Technical Guide to the Spectroscopic Characterization of Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for diethyl oxalacetate sodium salt, a key intermediate in various synthetic methodologies.[1][2][3] As researchers, scientists, and drug development professionals, a thorough understanding of the structural features of this molecule is paramount for its effective application. This document will delve into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering not just the data itself, but also the underlying principles and experimental considerations that validate the interpretation.

Molecular Structure and Tautomerism

This compound (CAS No: 40876-98-0) is the sodium salt of the enol form of diethyl oxalacetate.[4] The presence of the enolate moiety is a critical structural feature that dictates its reactivity and spectroscopic signature. The molecule exists predominantly in the more stable Z-enolate form due to favorable intramolecular interactions.

Molecular Structure of this compound

A 2D representation of the sodium salt of diethyl oxalacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL.[5] DMSO-d₆ is chosen for its ability to dissolve the ionic compound and its unobtrusive signal in the spectrum.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Acquisition Parameters: Standard acquisition parameters are employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

¹H NMR Data Summary

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.20Triplet6H-CH₃ (Ethyl groups)
~4.10Quartet4H-CH₂- (Ethyl groups)
~5.30Singlet1H=CH- (Vinylic proton)

Interpretation and Causality:

  • The triplet at ~1.20 ppm is characteristic of the methyl protons of the two ethyl groups. The triplet splitting pattern arises from the coupling with the adjacent methylene (-CH₂-) protons (n+1 rule, where n=2 protons, resulting in a triplet).

  • The quartet at ~4.10 ppm corresponds to the methylene protons of the two ethyl groups. The quartet splitting is due to coupling with the three neighboring methyl (-CH₃) protons (n+1 rule, where n=3 protons, resulting in a quartet). The downfield shift of this signal compared to the methyl signal is due to the deshielding effect of the adjacent oxygen atom of the ester group.

  • The singlet at ~5.30 ppm is assigned to the vinylic proton (=CH-). Its singlet nature indicates no adjacent protons to couple with. The chemical shift in the olefinic region confirms the enolate structure.

¹H NMR Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR transfer->instrument acquire Acquire Spectrum instrument->acquire reference Reference to Solvent acquire->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign

Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrumentation are similar to that of ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in singlets for each unique carbon atom.

¹³C NMR Data Summary

Chemical Shift (δ) ppmAssignment
~14-CH₃ (Ethyl groups)
~60-CH₂- (Ethyl groups)
~97=CH- (Vinylic carbon)
~165C=O (Ester carbonyl)
~170C-O⁻ (Enolate carbon)

Interpretation and Causality:

  • The signal at ~14 ppm is assigned to the methyl carbons of the ethyl groups, which are the most shielded carbons in the molecule.

  • The peak at ~60 ppm corresponds to the methylene carbons of the ethyl groups, deshielded by the adjacent oxygen atoms.

  • The signal at ~97 ppm is attributed to the vinylic carbon (=CH-). Its upfield shift compared to a typical alkene is due to the electron-donating effect of the enolate oxygen.

  • The two signals in the downfield region, ~165 ppm and ~170 ppm , are assigned to the two carbonyl-type carbons. The ester carbonyl (C=O) and the enolate carbon (C-O⁻) have distinct chemical environments, leading to separate signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample like this compound, the most common method is Attenuated Total Reflectance (ATR), where the solid is pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Data Summary

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3000-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Ester carbonyl)
~1640StrongC=C stretch (Vinylic)
~1580StrongC=O stretch (Enolate carbonyl)
~1250StrongC-O stretch (Ester)

Interpretation and Causality:

  • The absorptions in the 3000-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups.

  • The strong band at ~1710 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester carbonyl group.

  • The strong absorption at ~1640 cm⁻¹ is assigned to the C=C stretching vibration of the enolate double bond.

  • The intense peak around 1580 cm⁻¹ is attributed to the stretching vibration of the enolate carbonyl group, which is at a lower frequency than a typical ketone or ester carbonyl due to delocalization of the negative charge.

  • The strong band at ~1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkages.

IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis atr ATR instrument FTIR Spectrometer atr->instrument kbr KBr Pellet kbr->instrument acquire Acquire Spectrum instrument->acquire assign Assign Functional Groups acquire->assign

Workflow for acquiring and analyzing an IR spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The data presented in this guide, supported by the rationale behind the experimental choices and spectral interpretations, serves as a reliable reference for researchers in the fields of chemistry and drug development. The consistency across these techniques validates the enolate structure and provides a foundational understanding for its synthetic applications.

References

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]5]

  • PubChem. (n.d.). Diethyl sodium oxalacetate. Retrieved from [Link]]

  • Otto Chemie Pvt. Ltd. (n.d.). This compound, 95%. Retrieved from [Link]1]

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Diethyl oxalacetate sodium salt safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety Data Sheet of Diethyl Oxalacetate Sodium Salt

Introduction: A Proactive Approach to Laboratory Safety

This compound (CAS No. 40876-98-0) is a valuable reagent in organic synthesis, serving as a key intermediate in the preparation of dyes, active pharmaceutical ingredients, and herbicides.[1] As with any chemical substance, a comprehensive understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide, intended for laboratory scientists and drug development professionals, moves beyond simple compliance to foster a deep, mechanistic understanding of the safety protocols associated with this compound. By elucidating the causality behind each safety recommendation, we aim to empower researchers to build self-validating safety systems in their own laboratories.

Section 1: Chemical Identity and Physicochemical Properties

A substance's reactivity and hazards are intrinsically linked to its physical and chemical properties. This compound is a beige to light orange crystalline powder.[2][3] Its stability and handling requirements are dictated by these characteristics. For instance, its sensitivity to moisture necessitates specific storage conditions to prevent degradation and ensure experimental reproducibility.[2][4][5]

Table 1: Chemical Identification and Properties

Identifier Value Source(s)
Chemical Name This compound [2][4][6]
Synonyms Sodium diethyl oxalacetate, Diethyl oxosuccinate sodium salt [4][6][7]
CAS Number 40876-98-0 [2][4][6][8]
Molecular Formula C₈H₁₁NaO₅ [2][4][6]
Molecular Weight 210.16 g/mol [4][6]
Appearance Beige to light orange crystalline powder [2][3]
Melting Point 188-190 °C [3][9]
Solubility Slightly soluble in water.[3]

| Stability | Stable under normal conditions; moisture sensitive.[2][4][5] | |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. This compound is classified as hazardous, with its primary risk associated with severe eye irritation.[2][4][8][10] Understanding the specific hazard statements is critical for implementing appropriate controls.

Table 2: GHS Hazard Classification

GHS Classification Hazard Code Hazard Statement Source(s)
Serious Eye Damage/Irritation H319 Causes serious eye irritation [2][6][8][10]
Acute Toxicity, Oral H302 Harmful if swallowed [4][6]
Acute Toxicity, Dermal H311 Toxic in contact with skin [6]

| Skin Corrosion/Irritation | H315 | Causes skin irritation |[6] |

The most consistently reported and significant hazard is H319 - Causes serious eye irritation (Category 2A) .[8][10] This classification indicates that contact with the eyes can cause significant, but reversible, damage if not addressed immediately. The powdered nature of the compound increases the risk of accidental airborne exposure to the eyes. While some suppliers also note oral and dermal toxicity, the primary and immediate risk during laboratory handling is ocular.[4][6]

Section 3: Proactive Exposure Control and Personal Protective Equipment (PPE)

The principle of exposure control is to establish barriers between the researcher and the chemical hazard. Given the GHS classification, the selection of PPE is not arbitrary but a direct response to the identified risks.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize hazards at their source. For a fine powder like this compound, these are paramount.

  • Ventilation: All handling should occur in a well-ventilated area.[2][8][10] For weighing and transferring operations that may generate dust, a local exhaust ventilation system or a chemical fume hood is essential to prevent inhalation and facial exposure.[8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[4] Their proximity is a critical component of a rapid and effective emergency response.

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye and Face Protection: Due to the H319 classification, wearing appropriate protective eyeglasses or chemical safety goggles is mandatory.[2][4][8] These should conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][4] A face shield may be required for procedures with a high risk of splashing or dust generation.[10]

  • Skin Protection: Protective gloves are required to prevent skin contact.[2] Given that some data suggests potential skin irritation (H315) and dermal toxicity (H311), selecting gloves with appropriate chemical resistance is crucial.[6] Wear a lab coat to protect clothing.[11]

  • Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection is not typically required.[2] However, in situations where dust cannot be controlled at the source (e.g., cleaning up a large spill), a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

Diagram: Logic of Exposure Control

This diagram illustrates the relationship between the chemical's properties and the necessary safety controls.

G cluster_0 Chemical Properties cluster_1 Exposure Controls & Handling Procedures prop1 Powder Solid ctrl1 Use in Ventilated Area / Fume Hood prop1->ctrl1 prevents inhalation ctrl2 Wear Safety Goggles (EN166) prop1->ctrl2 protects from dust prop2 H319: Causes serious eye irritation prop2->ctrl2 prevents eye contact ctrl4 Handle with Protective Gloves prop2->ctrl4 protects skin prop3 Moisture Sensitive ctrl3 Store in Tightly Sealed Container prop3->ctrl3 prevents degradation

Caption: Relationship between chemical properties and safety protocols.

Section 4: Safe Handling, Storage, and Disposal

Adherence to proper handling and storage protocols is a self-validating system; it not only ensures personnel safety but also preserves the chemical integrity of the reagent.

Handling
  • Wash hands and any exposed skin thoroughly after handling.[4][8][10]

  • Avoid creating dust during handling and transfer.[8][10]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]

  • Contaminated clothing should be removed and washed before reuse.[5]

Storage
  • Condition: Store in a dry, cool, and well-ventilated place.[2][4][5]

  • Container: Keep the container tightly closed to prevent moisture ingress, as the compound is moisture-sensitive.[2][4][5][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[2][4][12]

  • Atmosphere: For long-term storage to maintain purity, keeping the material under an inert gas like nitrogen or argon is a best practice.[5][8]

Disposal

Disposal of this compound and its containers must be performed in accordance with local, state, and federal regulations.[4][8] It should be handled by a licensed professional waste disposal service to ensure environmental safety.[8]

Section 5: Emergency Procedures and First-Aid

In the event of accidental exposure, a rapid and informed response is critical to minimizing harm. The following protocols are based on standard SDS recommendations.

Diagram: Emergency First-Aid Workflow

This flowchart outlines the immediate steps to take following an accidental exposure.

G start Exposure Event Occurs exposure_type What is the route of exposure? start->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eyes inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Swallowed skin_action1 Immediately wash with soap and plenty of water skin_contact->skin_action1 eye_action1 Immediately rinse with water for at least 15 minutes, - also under eyelids eye_contact->eye_action1 inhalation_action Move person to fresh air inhalation->inhalation_action ingestion_action Rinse mouth with water. Drink plenty of water. ingestion->ingestion_action skin_action2 Remove contaminated clothing skin_action1->skin_action2 medical_attention Seek Immediate Medical Attention skin_action2->medical_attention eye_action2 Remove contact lenses if present and easy to do eye_action1->eye_action2 eye_action2->medical_attention inhalation_action->medical_attention ingestion_action->medical_attention

Caption: Immediate first-aid response plan for exposure incidents.

Detailed First-Aid Protocols
  • Eye Contact: This is the most critical exposure route. Immediate and thorough action is required.

    • Without delay, flush the affected eye(s) with copious amounts of water for at least 15 minutes.[2][4][8] It is crucial to hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[4]

    • If the individual is wearing contact lenses, they should be removed if it is safe and easy to do so.[8][10]

    • Immediate medical attention is required following irrigation.[2][4]

  • Skin Contact:

    • Wash the affected area immediately and thoroughly with soap and plenty of water.[2][4]

    • Remove all contaminated clothing and shoes while washing.[2][4]

    • Seek medical attention if irritation develops or persists.[2]

  • Inhalation:

    • Move the exposed individual to fresh air and keep them in a position comfortable for breathing.[2][4][10]

    • If the person is not breathing, provide artificial respiration.[2][4]

    • Seek immediate medical attention.[2][4]

  • Ingestion:

    • Do NOT induce vomiting.[11]

    • If the person is conscious, have them rinse their mouth with water and drink plenty of water.[4][8]

    • Never give anything by mouth to an unconscious person.[2][4]

    • Call a physician or poison control center immediately.[4]

Section 6: Toxicological Information

The available toxicological data for this compound is limited. Many specific endpoints, such as carcinogenicity and germ cell mutagenicity, have no data available.[4][8] This lack of data does not imply a lack of hazard. In such cases, the compound should be handled with the care afforded to substances of unknown toxicity. The primary known toxicological effects are consistent with the GHS classifications:

  • Acute Oral Toxicity: Classified as harmful if swallowed.[4][6] One source notes an oral LD50 in rats of >500 mg/kg, but this is from an older review.[3]

  • Serious Eye Damage/Irritation: Classified as a serious eye irritant (Category 2).[4]

  • Other Endpoints: There is insufficient data to classify the substance for carcinogenicity, mutagenicity, or reproductive toxicity.[4][8]

The absence of comprehensive toxicological data underscores the importance of adhering strictly to the exposure control and PPE guidelines outlined in this document.

References

  • SAFETY DATA SHEET - Fisher Scientific.

  • Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem, NIH.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Diethyl oxalacetate(CAS:108-56-5)- Chemical Synthesis and Safety Information.

  • SAFETY DATA SHEET - TCI Chemicals (Korea).

  • This compound 40876-98-0 wiki - Guidechem.

  • SAFETY DATA SHEET - TCI Chemicals (Europe).

  • This compound | 40876-98-0 - ChemicalBook.

  • This compound | CAS#:52980-17-3 | Chemsrc.

  • DIETHYL OXALATE - UMD Department of Chemistry and Biochemistry.

  • This compound | 40876-98-0 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • Diethyl oxalacetate 95 40876-98-0 - Sigma-Aldrich.

  • US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents.

  • Diethyl sodium oxalacetate - Hazardous Agents - Haz-Map.

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing Diethyl Oxalacetate Sodium Salt in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Diethyl Oxalacetate Sodium Salt (CAS: 40876-98-0), a critical reagent in organic synthesis. This document moves beyond a simple catalog of suppliers to offer expert insights into supplier selection, material handling, and key applications, ensuring the integrity and success of your experimental workflows.

Introduction to this compound: A Versatile Building Block

This compound, also known as Sodium Diethyl Oxalacetate, is a stable enolate salt of diethyl oxalacetate.[1] Its structure, featuring a reactive β-keto ester moiety, makes it a valuable C4 building block for the synthesis of a wide array of heterocyclic compounds and complex molecules. In the pharmaceutical industry, it serves as a crucial intermediate in the development of novel active pharmaceutical ingredients (APIs).[2][3][4] The predictability of its reactivity and the high purity available from commercial suppliers contribute to improved reaction yields and reduced batch-to-batch variability, which is paramount in drug development.[4]

Commercial Suppliers: A Comparative Analysis for Informed Sourcing

The selection of a suitable supplier for this compound is a critical first step that can significantly impact the outcome of research and development projects. The following table provides a comparative overview of prominent commercial suppliers.

SupplierTypical PurityKey Offerings & Insights
Sigma-Aldrich (Merck) ≥95%A well-established supplier with extensive documentation, including peer-reviewed papers citing their products.[5] They offer various quantities suitable for both small-scale research and larger development projects. Their products are often cited in methodological studies, providing a degree of external validation.
Thermo Fisher Scientific (Alfa Aesar) 95%Offers this compound under its Thermo Scientific Chemicals brand, which was formerly the Alfa Aesar portfolio.[6] They provide comprehensive safety data and are a reliable source for laboratory chemicals.
Tokyo Chemical Industry (TCI) >95.0%TCI is known for its high-quality reagents for organic synthesis.[7] They provide clear specifications and handling information. Their global presence ensures relatively quick delivery times.
NINGBO INNO PHARMCHEM CO., LTD. ≥99.0%A manufacturer in China that can provide high-purity this compound, which is crucial for pharmaceutical applications.[2] They emphasize their role as a direct source, potentially offering cost advantages for bulk purchases.[2][4]
Amerigo Scientific 95%A supplier focused on the life sciences and drug development sectors.[1] They clearly state that they do not collect analytical data for this product, placing the onus of quality verification on the end-user.[1]
Echemi Varies (Industrial to Pharmaceutical Grade)An online marketplace that connects buyers with various manufacturers, primarily in Asia.[8][9] Purity levels and pricing can vary significantly, so careful vetting of the actual manufacturer is essential.[8][9]

Expert Insight on Supplier Selection:

For early-stage research and methods development, a supplier like Sigma-Aldrich or TCI is often preferred due to their extensive documentation and the high likelihood of their product being used in published literature, which can aid in troubleshooting. For later-stage drug development and process scale-up, sourcing higher purity material (≥99%) from a direct manufacturer like NINGBO INNO PHARMCHEM CO., LTD. may be more cost-effective and provide greater control over the supply chain.

Handling and Storage: Ensuring the Integrity of Your Reagent

Proper handling and storage of this compound are crucial to maintain its stability and reactivity.

Key Recommendations:

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, protected from moisture.[10] Some suppliers recommend storage in a freezer.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Use personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[10] Ensure adequate ventilation or use a local exhaust system to prevent dust dispersion. Wash hands thoroughly after handling.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10]

The following workflow diagram illustrates the key steps for safe handling and storage:

Workflow for Safe Handling and Storage cluster_receipt Receiving cluster_storage Storage cluster_handling Handling Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact Seal Keep Container Tightly Sealed Store->Seal PPE Don Appropriate PPE (Gloves, Eye Protection, Dust Mask) Ventilation Work in a Ventilated Area (Fume Hood Recommended) PPE->Ventilation Weigh Weigh Desired Amount Ventilation->Weigh Weigh->Store Return to Storage Clean Clean Spills Promptly Weigh->Clean Wash Wash Hands After Handling Clean->Wash Synthetic Pathway to Spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Isatin Isatin Reaction One-Pot Reaction Isatin->Reaction Malononitrile Malononitrile Malononitrile->Reaction DEOSS Diethyl Oxalacetate Sodium Salt DEOSS->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Ethanol Solvent->Reaction Temp Room Temperature Temp->Reaction Product Spiro[indoline-3,4'-pyrano [2,3-c]pyrazole] Derivative Reaction->Product

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Pyrazole Scaffolds Using Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the synthesis of pyrazole derivatives, a cornerstone of medicinal chemistry, utilizing diethyl oxalacetate sodium salt as a key building block. We delve into the foundational Knorr pyrazole synthesis, offering not just a step-by-step methodology but also the underlying chemical principles that govern the reaction. This document is intended for researchers, scientists, and drug development professionals, providing the necessary information to successfully synthesize, optimize, and troubleshoot the preparation of functionalized pyrazoles.

Introduction: The Significance of Pyrazoles and Diethyl Oxalacetate

The pyrazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous blockbuster drugs renowned for their analgesic, anti-inflammatory, and anti-cancer properties (e.g., Celecoxib, Antipyrine)[1][2]. The enduring relevance of pyrazoles stems from their unique electronic properties and their ability to act as versatile pharmacophores.

A primary and highly efficient method for constructing this valuable heterocycle is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative[3][4][5]. This compound (Na-DEO) serves as an exceptionally useful and stable C4 synthon for this transformation[6]. Its enolate structure provides two distinct electrophilic centers—a ketone and an ester carbonyl—poised for reaction with the dinucleophilic hydrazine, leading to the formation of highly functionalized pyrazole-carboxylates. These products are invaluable intermediates, as the ester group can be further modified to generate diverse libraries of compounds for screening.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The reaction proceeds via a well-established acid-catalyzed condensation-cyclization-dehydration sequence[2][4]. Understanding this mechanism is crucial for optimizing reaction conditions and predicting potential regioisomeric outcomes when using unsymmetrical hydrazines.

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the diethyl oxalacetate. In the case of Na-DEO, the more electrophilic ketone carbonyl is typically attacked first to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining ester carbonyl. This step forms a five-membered heterocyclic intermediate.

  • Dehydration: The reaction is driven to completion by the elimination of two molecules of water (or one molecule of water and one of ethanol in this case), resulting in the formation of the stable, aromatic pyrazole ring[4].

The overall mechanism is illustrated below.

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product A Diethyl Oxalacetate Sodium Salt C Hydrazone Intermediate A->C Condensation (+ H+) B Hydrazine (R-NH-NH2) B->C D Cyclized Intermediate (Pyrazolidine) C->D Intramolecular Cyclization E Dehydration & Aromatization D->E -2H₂O F Substituted Pyrazole E->F

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Core Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

This protocol details a standard procedure for the reaction between this compound and hydrazine hydrate.

3.1. Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
This compoundC₈H₁₁NaO₅210.162.10 g10.01.0
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.060.60 mL~12.01.2
Glacial Acetic AcidCH₃COOH60.050.3 mL~5.20.5
Ethanol (95%)C₂H₅OH46.0720 mL--
Deionized WaterH₂O18.0220 mL--

3.2. Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

3.3. Experimental Workflow

G start Start reagents Combine Na-DEO, Ethanol, Acetic Acid start->reagents add_hydrazine Add Hydrazine Hydrate Dropwise reagents->add_hydrazine reflux Heat to Reflux (e.g., 80°C, 2h) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT, then Ice Bath monitor->cool Reaction Complete precipitate Precipitate Product (Add Water) cool->precipitate filter Filter Solid (Büchner Funnel) precipitate->filter dry Wash with Cold Water & Air Dry filter->dry end Characterize (Yield, MP, NMR) dry->end

Caption: Experimental workflow for pyrazole synthesis.

3.4. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.10 g, 10.0 mmol) and ethanol (20 mL).

  • Acidification: While stirring, add glacial acetic acid (0.3 mL). The acetic acid serves as a catalyst to facilitate the condensation steps[4].

  • Hydrazine Addition: Slowly add hydrazine hydrate (0.60 mL, ~12.0 mmol) to the suspension. The addition may be slightly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The solid should dissolve as the reaction proceeds. Maintain reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Crystallization: Once the reaction is complete, turn off the heat and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath for 30 minutes.

  • Precipitation & Isolation: While the flask is in the ice bath, slowly add deionized water (20 mL) with stirring to precipitate the product. Collect the resulting solid by vacuum filtration using a Büchner funnel[7].

  • Purification: Wash the collected solid with a small amount of cold water to remove any residual salts or acetic acid. Allow the product to air dry completely. For higher purity, the crude product can be recrystallized from an appropriate solvent system like ethanol/water.

  • Characterization: Determine the mass and calculate the percent yield. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS).

Scientific Insights and Protocol Optimization

4.1. Causality Behind Experimental Choices

  • Choice of Hydrazine: The protocol uses hydrazine hydrate to produce an N-unsubstituted pyrazole. Using a substituted hydrazine, such as phenylhydrazine or methylhydrazine, will yield an N-substituted pyrazole. This is a critical design choice for modulating the properties of the final molecule[3].

  • Solvent System: Ethanol is a common choice as it effectively dissolves the reactants at elevated temperatures and is a poor enough solvent for the product upon cooling and addition of water, facilitating crystallization[8]. Protic solvents can also participate in the proton transfer steps of the mechanism.

  • Acid Catalyst: While the reaction can proceed without a catalyst, a small amount of acid (like glacial acetic acid) significantly accelerates the rate-limiting dehydration steps, leading to shorter reaction times and higher yields[2][4].

  • Workup Procedure: The addition of water ("crashing out") is a standard anti-solvent crystallization technique. The pyrazole product is typically much less soluble in an aqueous-organic mixture than in pure ethanol, leading to its precipitation[7].

4.2. Optimization and Substrate Scope

The described protocol is a robust starting point. The following table summarizes potential variations based on literature precedents.

Hydrazine DerivativeKey ConditionsExpected Product TypeReference
Hydrazine HydrateEtOH, Acetic Acid, RefluxN-unsubstituted pyrazolone[4][7]
PhenylhydrazineEtOH, Reflux1-Phenyl-pyrazolone[2]
Substituted ArylhydrazinesN,N-Dimethylacetamide, RT1-Aryl-pyrazoles (Good regioselectivity)[3][9]
Multi-component ReactionAldehyde, Malononitrile, EtOHFused pyrano[2,3-c]pyrazoles[10][11]

Safety and Handling

Professional laboratory safety practices are mandatory when performing this synthesis.

  • This compound: May cause skin and serious eye irritation[12][13]. Avoid inhalation of dust.

  • Hydrazine Hydrate: ACUTELY TOXIC, CORROSIVE, and a suspected CARCINOGEN. Handle only in a well-ventilated chemical fume hood. Avoid all contact with skin and eyes.

  • Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns.

Mandatory Personal Protective Equipment (PPE):

  • Splash-proof safety goggles

  • Chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves like neoprene or butyl rubber are recommended for handling hydrazine)

  • Flame-retardant lab coat

Handling Procedures:

  • Always handle solid reagents in a way that minimizes dust generation[14].

  • Dispense hydrazine hydrate and glacial acetic acid in a certified chemical fume hood.

  • Keep all reagents away from oxidizing agents[12].

  • In case of skin contact, wash immediately and thoroughly with soap and water[12]. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if symptoms persist.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Insufficient heating; Inactive catalyst; Poor quality reagents.Ensure proper reflux temperature is reached. Add a fresh portion of acetic acid. Verify the purity of starting materials.
Low Yield Incomplete precipitation; Product loss during filtration/transfer.Ensure the mixture is thoroughly cooled before and during filtration. Use minimal cold solvent for washing the solid.
Oily or Impure Product Incomplete reaction; Presence of side products.Monitor the reaction to completion via TLC. Purify the crude product by recrystallization or column chromatography.
Difficulty with Crystallization Product is too soluble in the workup solvent.Try a different anti-solvent or reduce the amount of ethanol before adding water. Try scratching the inside of the flask with a glass rod to induce nucleation.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. (2018). ResearchGate. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. [Link]

  • US4902819A - Preparation of sodium diethyl oxalacetate. (n.d.).
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025, August 6). ResearchGate. [Link]

  • Diethyl oxalacetate sodium sal | 171263-100G | SIGMA-ALDRICH. (n.d.). SLS Ireland. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Diethyl sodium oxalacetate | C8H11NaO5. (n.d.). PubChem - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis of intermediates 4a–k. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. [Link]

  • Three-component reaction between sodium diethyl oxaloacetate, amines and aromatic aldehydes under MW irradiation for the synthesis of pyrrole. (n.d.). ResearchGate. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

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One-pot synthesis of pyran derivatives using Diethyl oxalacetate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Topic: One-Pot Synthesis of Pyran Derivatives Using Diethyl Oxalacetate Sodium Salt

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note details a robust and efficient one-pot, multi-component reaction (MCR) strategy for the synthesis of highly functionalized pyran derivatives. By leveraging the unique reactivity of this compound as a versatile C4 synthon, this methodology offers significant advantages in terms of operational simplicity, time efficiency, and molecular diversity.[4][5] We present detailed protocols for the synthesis of complex heterocyclic systems, such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], elucidate the underlying reaction mechanism, and provide expert insights for reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of One-Pot Pyran Synthesis

Pyran and its fused derivatives are fundamental building blocks in the development of novel therapeutic agents.[6][7] Traditional multi-step syntheses for these scaffolds are often laborious, time-consuming, and generate considerable waste. Multi-component reactions (MCRs), which combine three or more reactants in a single vessel to form a final product that incorporates portions of all starting materials, represent a more sustainable and efficient alternative.[8] This approach aligns with the principles of green chemistry by reducing solvent usage, purification steps, and overall resource consumption.[9]

This compound is an ideal substrate for such MCRs. As a readily available and stable precursor to a highly reactive 1,3-dicarbonyl species, it serves as a powerful building block for constructing the pyran ring.[10] Its application in one-pot syntheses allows for the rapid assembly of complex molecular architectures from simple starting materials, a crucial advantage in generating libraries for drug discovery.[4]

Underlying Principles: The Knoevenagel-Michael Cascade

The synthesis of 4H-pyran derivatives typically proceeds through a domino reaction sequence involving a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[11][12]

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between an aldehyde and an active methylene compound (e.g., malononitrile). This step forms an electron-deficient alkene, often referred to as a Knoevenagel adduct (e.g., an arylidenemalononitrile).

  • Michael Addition: Diethyl oxalacetate, acting as the Michael donor, undergoes a conjugate addition to the electron-deficient alkene. This forms a new carbon-carbon bond and creates a linear intermediate.

  • Intramolecular Cyclization & Tautomerization: The intermediate then undergoes a rapid intramolecular cyclization, where a hydroxyl group (from the enol form of the oxalacetate moiety) attacks a nitrile group, followed by tautomerization to yield the stable 4H-pyran ring system.[13][14]

G Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct (Electron-deficient Alkene) Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Diethyl Oxalacetate (Michael Donor) Diethyl Oxalacetate (Michael Donor) Michael_Adduct Linear Michael Adduct Diethyl Oxalacetate (Michael Donor)->Michael_Adduct Michael Addition Knoevenagel_Adduct->Michael_Adduct Pyran_Product Functionalized 4H-Pyran Michael_Adduct->Pyran_Product Intramolecular Cyclization & Tautomerization

Fig 1. Generalized mechanism for the one-pot synthesis of 4H-pyrans.

Application Protocol: Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]

This protocol describes a four-component reaction for synthesizing complex spiro-pyran derivatives, which are of significant interest in medicinal chemistry. The reaction combines an isatin derivative, malononitrile, hydrazine hydrate, and this compound.

Materials & Reagents
  • Isatin (or substituted isatin): 1.0 mmol

  • Malononitrile: 1.0 mmol

  • Hydrazine hydrate (~64%): 1.0 mmol

  • This compound: 1.0 mmol

  • Ethanol (96%): 10 mL

  • Glacial acetic acid: 3-4 drops (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F254)

Experimental Workflow

G A 1. Reagent Combination Combine isatin, malononitrile, hydrazine hydrate, and this compound in ethanol. B 2. Catalyst Addition Add 3-4 drops of glacial acetic acid. A->B C 3. Reaction Reflux the mixture with stirring for 2-3 hours. B->C D 4. Monitoring Track reaction progress using TLC (e.g., Ethyl Acetate/Hexane 1:2). C->D E 5. Isolation Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration. D->E Upon Completion F 6. Purification Wash the solid with cold ethanol and dry. Recrystallize from a suitable solvent (e.g., ethanol or DMF). E->F G 7. Characterization Confirm structure using NMR, IR, and Mass Spectrometry. F->G

Fig 2. Step-by-step workflow for spiro-pyran synthesis.
Step-by-Step Procedure
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol).

  • Add 10 mL of 96% ethanol to the flask, followed by hydrazine hydrate (1.0 mmol).

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for 2-3 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool to ambient temperature.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

  • Dry the product. For further purification, recrystallize the solid from an appropriate solvent like ethanol or a DMF/water mixture.

Data Summary: Substrate Scope and Yields

The one-pot methodology is versatile and accommodates a range of substrates. The following table summarizes typical results for the synthesis of various pyran derivatives, demonstrating the efficiency of the method.[1][15][16]

EntryAldehyde/Ketone SubstrateActive Methylene CompoundCatalystSolventTime (min)Yield (%)
1BenzaldehydeMalononitrile + Ethyl AcetoacetateAmmoniaEthanol5-1090-95%[15]
24-ChlorobenzaldehydeMalononitrile + DimedoneCuFe₂O₄@starchEthanol2096%[16]
34-NitrobenzaldehydeMalononitrile + Ethyl AcetoacetateSnail ShellMethanol6092%[1]
4IsatinMalononitrile + Hydrazine + this compoundAcetic AcidEthanol120-18085-92%
54-MethoxybenzaldehydeMalononitrile + DimedoneNd₂O₃H₂O/C₂H₅OH30-5082-94%[17]

Note: Yields are isolated yields and may vary based on specific reaction conditions and purification methods.

Pro-Tips from the Bench: Optimization & Troubleshooting

  • Causality of Catalyst Choice: While this protocol uses acetic acid, many pyran syntheses employ a basic catalyst (e.g., piperidine, triethylamine, or a heterogeneous base like Nd₂O₃).[4][17] The catalyst's role is to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition by generating the requisite nucleophiles. For substrates sensitive to strong bases, a mild acid catalyst can promote the reaction through activation of the carbonyl group.

  • Solvent Effects: Protic solvents like ethanol or water are often preferred as they are environmentally benign and can facilitate the proton transfer steps in the cyclization and tautomerization stages.[18] For less soluble reactants, a co-solvent system or a higher boiling point solvent like DMF may be necessary.

  • Troubleshooting Low Yields: If yields are low, consider the following:

    • Purity of Aldehyde: Aldehydes can oxidize to carboxylic acids upon storage. Ensure a pure aldehyde is used, or purify it by distillation before the reaction.

    • Reaction Time & Temperature: Some sterically hindered or electronically deactivated substrates may require longer reaction times or higher temperatures. Monitor the reaction by TLC to determine the optimal endpoint.

    • Catalyst Loading: The amount of catalyst can be critical. Too little may result in a sluggish reaction, while too much can lead to side product formation. A catalyst screen (e.g., 5-20 mol%) is advisable during optimization.

  • Purification Strategy: The products of these MCRs often precipitate directly from the reaction mixture in high purity.[15] If not, standard recrystallization is typically sufficient. For non-crystalline or impure products, column chromatography on silica gel is the method of choice.

Conclusion

The one-pot synthesis of pyran derivatives using this compound is a highly efficient, atom-economical, and versatile strategy for accessing complex heterocyclic scaffolds. This approach minimizes synthetic steps and simplifies purification, making it an invaluable tool for medicinal chemists and researchers in drug discovery. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation and adaptation of this powerful methodology.

References

  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temper
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Mediterranean Journal of Basic and Applied Sciences.
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025).
  • Pyrans and Benzo Derivatives: Applications. (2019).
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). Semantic Scholar.
  • One-Pot Access to Diverse Functionalized Pyran Annulated Heterocyclic Systems Using SCMNPs@BPy-SO3H as a Novel Magnetic Nanocatalyst. (2020).
  • Green Synthesis of Pyran Derivatives Using Lemon Peel Powder as a Natural Catalyst and their Antimicrobial Activity. (2018).
  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. (2020).
  • One-pot reaction of arylacetic acid and this compound. (2021).
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023).
  • Snail shell as a new natural and reusable catalyst for synthesis of 4H-Pyrans deriv
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (2025).
  • Synthesis of new pyran and pyranoquinoline derivatives. (2014). Arabian Journal of Chemistry.
  • Application Notes and Protocols for the Four-Component Synthesis of 3,4-Dihydro-2H-Pyrans. (2025). BenchChem.
  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2023).
  • Diethyl oxalacet
  • The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Publishing.
  • Proposed mechanism for the synthesis of pyrans 4. (2018).
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022). MDPI.
  • Diethyl oxalacet
  • Synthesis of Pyran Deriv
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (2022).
  • Environment Friendly One-Pot Synthesis of Pyran and Benzopyran. (2025).
  • Diethyl oxalacet

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Application Note: A Comprehensive Guide to the Citrate Synthase Enzyme Assay Using an Oxaloacetate Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Citrate Synthase

Citrate Synthase (CS; EC 2.3.3.1) is a pace-making enzyme that catalyzes the first committed step of the Tricarboxylic Acid (TCA) cycle.[1] This critical reaction involves the condensation of acetyl-coenzyme A (acetyl-CoA) and oxaloacetate to form citrate.[2] Located exclusively within the mitochondrial matrix, citrate synthase serves as a reliable quantitative marker for mitochondrial content and integrity.[3][4] Consequently, the measurement of its activity is a cornerstone technique in metabolic research, studies of mitochondrial dysfunction, drug development, and cellular bioenergetics.[5] High CS activity generally indicates increased metabolic capacity, while diminished activity can point to mitochondrial impairment.[6]

This guide provides a detailed, experience-driven protocol for the most common colorimetric citrate synthase assay. We will delve into the causality behind experimental choices, focusing on substrate stability, reaction mechanism, and data interpretation to ensure a robust and self-validating experimental design.

Assay Principle and Core Mechanism

The standard citrate synthase assay is a coupled enzymatic reaction that follows the production of Coenzyme A (CoA-SH). The process unfolds in two distinct stages:

  • Citrate Synthase Catalysis: The enzyme condenses its two substrates, acetyl-CoA and oxaloacetate, releasing free Coenzyme A with a reactive thiol group (CoA-SH).[4]

  • Colorimetric Detection: The liberated CoA-SH immediately reacts with the chromogen 5,5'-Dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. This reaction cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB), a vibrant yellow-colored compound that exhibits strong absorbance at 412 nm.[3][7]

The rate of TNB formation, measured as the increase in absorbance at 412 nm over time, is directly proportional to the citrate synthase activity in the sample.[5]

CitrateSynthaseAssay cluster_reaction Assay Reaction Cascade AcetylCoA Acetyl-CoA CS_Enzyme Citrate Synthase AcetylCoA->CS_Enzyme Oxaloacetate Oxaloacetate Oxaloacetate->CS_Enzyme Citrate Citrate CoASH CoA-SH (Thiol) TNB TNB (Yellow Product) Abs @ 412 nm CoASH->TNB Reaction 2 (Stoichiometric) DTNB DTNB (Colorless) DTNB->TNB CS_Enzyme->Citrate Reaction 1 CS_Enzyme->CoASH Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_read Measurement Phase cluster_analysis Analysis Phase SamplePrep 1. Prepare Sample (Lysate/Homogenate) ReagentPrep 2. Prepare Reagents (Keep on Ice) SamplePrep->ReagentPrep PlateSetup 3. Add Reaction Mix (Buffer, DTNB, Acetyl-CoA) to 96-well Plate ReagentPrep->PlateSetup AddSample 4. Add Sample to Wells PlateSetup->AddSample PreIncubate 5. Pre-incubate (e.g., 25°C for 2 min) AddSample->PreIncubate Initiate 6. Initiate with OAA (Use multichannel pipette) PreIncubate->Initiate Read 7. Read Kinetics (Abs @ 412 nm) Initiate->Read Calculate 8. Calculate Rate (ΔAbs/min) Read->Calculate Normalize 9. Normalize to Protein Calculate->Normalize

Caption: Step-by-step experimental workflow for the citrate synthase assay.

Step-by-Step Assay Procedure
  • Instrument Setup: Set the microplate reader to perform a kinetic reading at 412 nm at a constant temperature (e.g., 25°C or 30°C). Set the duration for 5-10 minutes, reading at intervals of 15-30 seconds. [3]2. Reaction Mix Preparation: Prepare a master mix of the reaction components to minimize pipetting errors. For each well, the final reaction volume will be 200 µL.

ComponentVolume per Well (µL)Final Concentration
1X Assay Buffer170~85 mM
10 mM DTNB100.5 mM
30 mM Acetyl CoA101.5 mM
Total Master Mix Volume 190
  • Plate Loading:

    • Add 190 µL of the master mix to each well designated for samples and controls.

    • Add 10 µL of sample (e.g., 2-10 µg of mitochondrial protein) to the appropriate wells. [7]For a blank well, add 10 µL of the sample lysis buffer.

  • Pre-incubation: Place the plate in the reader and allow it to equilibrate to the set temperature for 2-3 minutes.

  • Reaction Initiation: Using a multichannel pipette for precision, add 10 µL of the freshly prepared 10 mM OAA solution to each well to initiate the reaction. The final OAA concentration will be 0.5 mM. Mix the plate gently for 5-10 seconds.

  • Data Acquisition: Immediately begin the kinetic read.

Data Analysis and Interpretation

  • Calculate the Rate: Plot absorbance (412 nm) versus time (minutes). Determine the slope (ΔAbs/min) from the linear portion of the curve. Subtract the rate of the blank from the rate of each sample.

  • Calculate Citrate Synthase Activity: Use the Beer-Lambert law to convert the rate into enzymatic units.

    Activity (µmol/min/mL) = (ΔAbs/min * Reaction Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL))

    • ΔAbs/min: The rate of absorbance change from the linear range.

    • ε (Molar Extinction Coefficient of TNB): 14,150 M⁻¹cm⁻¹ is a widely accepted value.

    • Path Length: For a 200 µL volume in a standard 96-well plate, this is typically ~0.5-0.6 cm. This must be determined empirically for your specific plate and reader or calculated based on volume.

  • Normalization: To account for variations in sample loading, normalize the activity to the total protein concentration of the sample (e.g., determined by a BCA or Bradford assay). The final units are typically expressed as µmol/min/mg of protein or mU/mg.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal Endogenous thiols in the sample are reacting with DTNB.Run a parallel control for each sample without adding Acetyl CoA. Subtract this background rate from the test sample's rate.
Non-linear Kinetics Substrate depletion (if curving down) or enzyme instability. Sample concentration is too high.Dilute the sample. Ensure the rate is calculated from the initial, linear portion of the curve. [8]
No or Very Low Activity Inactive enzyme. Degraded OAA or Acetyl CoA. Incorrect pH of the buffer.Use a positive control (commercial CS enzyme) to validate reagents. [8]Prepare fresh OAA and Acetyl CoA solutions. Verify the pH of the assay buffer at the assay temperature.
Precipitation in Well Reagent incompatibility or concentration issues.Ensure all reagents are fully dissolved before use. Check for compatibility of sample buffer with the assay buffer.

Conclusion

The citrate synthase assay is a robust and highly informative tool for researchers in metabolism and drug discovery. Its success hinges on a clear understanding of the underlying mechanism, particularly the critical need for freshly prepared oxaloacetate to act as the initiating substrate. By following the detailed protocols and adhering to the principles of reagent stability and proper data normalization outlined in this guide, researchers can generate reliable and reproducible data to quantify mitochondrial content and function.

References

  • ScienCell Research Laboratories. (n.d.).
  • CliniSciences. (n.d.).
  • Else, A. J., Barnes, S. J., Danson, M. J., & Weitzman, P. D. (1988). A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters. Biochemical Journal, 256(3), 893–897.
  • Sigma-Aldrich. (2014). Citrate Synthase Activity Assay Kit (MAK193) - Technical Bulletin.
  • 3H Biomedical. (n.d.).
  • Google Patents. (1990).
  • Jangaard, N. O., Unkeless, J., & Atkinson, D. E. (1968). The kinetic properties of citrate synthase from rat liver mitochondria. Biochimica et Biophysica Acta (BBA) - Enzymology, 151(1), 225-235.
  • Talgoy, M. M., Bell, A. W., & Duckworth, H. W. (1979). The reactions of Escherichia coli citrate synthase with the sulfhydryl reagents 5,5′-dithiobis-(2-nitrobenzoic acid) and 4,4′-dithiodipyridine. Canadian Journal of Biochemistry, 57(6), 822-833.
  • LookChem. (n.d.).
  • Sigma-Aldrich. (n.d.). Citrate Synthase Assay Kit (CS0720) - Technical Bulletin.
  • BioAssay Systems. (n.d.).
  • Assay Genie. (2019). Citrate Synthase Activity Colorimetric Assay Kit (#BN00585).
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Application Note: Standard Protocol for the Preparation and Handling of Diethyl Oxalacetate Sodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Diethyl Oxalacetate Sodium Salt in Modern Research

This compound (CAS: 40876-98-0) is a versatile carbonyl compound and a stable precursor to oxaloacetic acid, a key intermediate in the citric acid cycle.[1] Its utility extends across various scientific disciplines, where it serves as a crucial reagent in organic synthesis and as an active pharmaceutical intermediate.[2][3] In drug development and biochemical research, it is employed in the synthesis of diverse bioactive molecules, including pyrazolone derivatives, dyes, and complex heterocyclic systems like spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[4]

Given its importance and its specific physicochemical properties, the reliable and reproducible preparation of stock solutions is paramount to the success of downstream applications. This document provides a comprehensive, field-proven protocol for the preparation, quality control, and storage of this compound stock solutions, designed for researchers, scientists, and drug development professionals. The causality behind each experimental step is explained to ensure both technical accuracy and practical success.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is the foundation of a reliable protocol. This compound is a white to light orange crystalline powder that is stable under standard room temperature and pressure but is sensitive to moisture.[1][2]

PropertyValueSource(s)
CAS Number 40876-98-0[1][2][5]
Molecular Formula C₂H₅OCOC(ONa)=CHCOOC₂H₅[3]
Molecular Weight 210.16 g/mol [3][6]
Appearance White to light orange crystalline powder[1][2]
Melting Point 188-190 °C[2][3]
Aqueous Solubility Slightly soluble (1.2 g/L at 25 °C)[1][2][5]
Solvent Solubility Moderately soluble in polar solvents (e.g., ethanol)[1]
Stability Stable under normal conditions; moisture sensitive[1]

Safety and Handling Precautions

User safety is the highest priority. This compound is classified as an irritant and may be harmful if ingested.[5][6] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles. When handling the solid powder outside of a chemical hood, a dust mask is recommended to prevent inhalation.[1]

  • Handling: Avoid contact with skin and eyes.[5][7] In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.[8]

  • Work Area: Prepare solutions in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Experimental Workflow Overview

The following diagram outlines the standard procedure for preparing a validated stock solution of this compound.

G cluster_prep Preparation cluster_process Processing & QC cluster_storage Storage Start Safety Check (PPE) Weigh Weigh Compound (Hygroscopic Precautions) Start->Weigh Solvent Select & Prepare Solvent (e.g., Anhydrous Ethanol) Weigh->Solvent Dissolve Dissolve with Vortexing (May require gentle warming) Solvent->Dissolve Filter Sterile Filter (0.22 µm PTFE Syringe Filter) Dissolve->Filter Aliquot Aliquot into Cryovials (Minimize Headspace) Filter->Aliquot QC Quality Control (Visual Inspection, pH check) Aliquot->QC Store Store at -20°C or -80°C (Under Inert Gas) QC->Store End Ready for Use Store->End

Sources

Spectrophotometric assay protocol involving Diethyl oxalacetate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Topic: Spectrophotometric Determination of Enzyme Activity using a Coupled Assay System with Diethyl Oxalacetate Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound serves as a stable precursor to oxaloacetate, a crucial intermediate in numerous metabolic pathways, including the citric acid cycle.[1] Its utility in biochemical research is most pronounced in the enzymatic determination of transaminases and dehydrogenases. This application note details a robust, continuous kinetic spectrophotometric protocol for measuring enzyme activity, using Aspartate Aminotransferase (AST/SGOT) as a primary example. The methodology is based on a coupled enzyme system where the production of oxaloacetate is linked to the oxidation of NADH by malate dehydrogenase (MDH), a reaction that can be precisely monitored by the decrease in absorbance at 340 nm. We will explain the causality behind the protocol design, provide a detailed step-by-step workflow, and offer guidance on data analysis and troubleshooting.

Scientific Principle: The Coupled Enzyme Assay

Directly measuring the activity of enzymes like Aspartate Aminotransferase (AST) can be challenging, as none of its substrates or products have a distinct absorbance signature.[2] To overcome this, a coupled enzyme assay is employed.[3][4] This technique links the primary enzymatic reaction to a secondary, indicator reaction that involves a compound that is easily measured spectrophotometrically, such as nicotinamide adenine dinucleotide (NADH).[2][5]

In the context of an AST assay, the following two reactions proceed sequentially:

  • Primary Reaction (AST): AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate. This produces L-glutamate and oxaloacetate.[6][7]

    • L-Aspartate + α-Ketoglutarate <—(AST)—> L-Glutamate + Oxaloacetate

  • Indicator Reaction (MDH): The oxaloacetate produced in the first reaction immediately serves as the substrate for a coupling enzyme, malate dehydrogenase (MDH). In the presence of NADH, MDH rapidly reduces oxaloacetate to L-malate.[7][8]

    • Oxaloacetate + NADH + H⁺ <—(MDH)—> L-Malate + NAD⁺

The critical component for measurement is NADH, which strongly absorbs light at 340 nm, whereas its oxidized form, NAD⁺, does not.[2][9] Therefore, the rate of AST activity is directly proportional to the rate of NADH oxidation, which is observed as a decrease in absorbance at 340 nm.[7] For this assay to be a true and linear representation of the primary enzyme's activity, the coupling enzyme (MDH) and its co-substrate (NADH) must be present in sufficient, non-rate-limiting concentrations.[5]

The use of this compound is primarily as a stable quality control standard or for synthesizing oxaloacetate solutions, as oxaloacetate itself is notoriously unstable in solution and can spontaneously decarboxylate to pyruvate, which can interfere with the assay.[10][11]

coupled_reaction sub1 L-Aspartate + α-Ketoglutarate ast AST (Primary Enzyme) [Sample] sub1->ast prod1 L-Glutamate sub2 Oxaloacetate mdh MDH (Coupling Enzyme) [Excess] sub2->mdh sub3 NADH + H⁺ sub3->mdh measurement Measured Spectrophotometrically (Decrease in Absorbance at 340 nm) sub3->measurement prod2 L-Malate prod3 NAD⁺ ast->invis1 mdh->invis2 invis1->prod1 invis1->sub2 invis2->prod2 invis2->prod3

Caption: Coupled enzyme reaction for AST activity measurement.

Materials and Reagents

Equipment
  • Spectrophotometer or 96-well plate reader capable of measuring absorbance at 340 nm at a controlled temperature (e.g., 37°C).

  • Calibrated pipettes and tips.

  • UV-transparent cuvettes or 96-well plates.

  • Standard laboratory vortex and centrifuge.

  • Water bath or incubator set to 37°C.

Reagents and Chemicals
  • This compound (CAS: 40876-98-0), ≥95% purity.

  • L-Aspartic acid (CAS: 56-84-8)

  • α-Ketoglutaric acid (CAS: 328-50-7)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) , disodium salt (CAS: 606-68-8)

  • Malate Dehydrogenase (MDH) from porcine heart or a recombinant source (EC 1.1.1.37), in glycerol solution.

  • Tris(hydroxymethyl)aminomethane (Tris) (CAS: 77-86-1)

  • Hydrochloric Acid (HCl) for pH adjustment.

  • Deionized water (ddH₂O), Type 1 or equivalent.

  • Sample: Serum, plasma, tissue homogenate, or purified enzyme.

Reagent Preparation

Causality Note: The pH of the assay buffer is critical. A pH of ~7.8 is a common compromise that provides near-optimal conditions for both AST and the coupling enzyme MDH, ensuring the indicator reaction does not become rate-limiting.[12] All reagents should be stored appropriately to maintain activity; NADH solutions are particularly sensitive to light and acidic conditions.

ReagentPreparation InstructionsStorage Conditions
Tris Buffer (100 mM, pH 7.8) Dissolve 12.11 g of Tris base in ~900 mL of ddH₂O. Adjust pH to 7.8 at 25°C using HCl. Bring the final volume to 1 L with ddH₂O.4°C for up to 1 month
L-Aspartate Solution (300 mM) Dissolve 3.99 g of L-Aspartic acid in ~80 mL of Tris Buffer. Adjust pH to 7.8 with NaOH to fully dissolve. Bring final volume to 100 mL with Tris Buffer.-20°C in aliquots
NADH Stock (2.3 mM) Dissolve 16.3 mg of NADH disodium salt in 10 mL of Tris Buffer. Protect from light. Prepare fresh or store in small aliquots.-20°C (light-protected)
MDH Solution (≥600 U/mL) Dilute the stock MDH enzyme in Tris Buffer to achieve a final concentration of ≥600 U/mL.4°C for short-term use
α-Ketoglutarate (75 mM) Dissolve 109.6 mg of α-Ketoglutaric acid in 10 mL of Tris Buffer.-20°C in aliquots
Preparation of Working Reagent (R1)

For every 10 mL of R1 required, mix the following components. This volume is sufficient for approximately 100 reactions in a 96-well plate format.

ComponentVolume for 10 mLFinal Concentration
Tris Buffer (pH 7.8)8.0 mL~80 mM
L-Aspartate Solution1.0 mL30 mM
NADH Stock1.0 mL0.23 mM
MDH Solution20 µL≥1.2 U/mL
Preparation of Initiating Reagent (R2)

This is the 75 mM α-Ketoglutarate solution prepared previously. This reagent initiates the reaction.

Spectrophotometric Assay Protocol (96-Well Plate Format)

This protocol is designed for determining AST activity in serum. For other sample types, dilution in Tris Buffer may be necessary to ensure the rate falls within the linear range of the assay.

Caption: General experimental workflow for the coupled AST assay.

Step-by-Step Procedure:

  • Instrument Setup: Set the plate reader to 37°C and configure it for a kinetic read at 340 nm.

  • Blank and Sample Wells: Designate wells for a reagent blank (using 10 µL of Tris Buffer instead of sample) and for each sample.

  • Add Working Reagent: Pipette 100 µL of the prepared Working Reagent (R1) into each designated well.

  • Add Samples: Add 10 µL of each sample (e.g., serum) or blank solution to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes. This allows the sample and reagents to reach thermal equilibrium and ensures any endogenous substrates in the sample (like pyruvate) are consumed.

  • Initiate Reaction: Add 20 µL of the Initiating Reagent (R2, α-Ketoglutarate) to each well. It is crucial to use a multichannel pipette for this step to ensure simultaneous reaction start times.

  • Measure Absorbance: Immediately place the plate in the reader and begin kinetic measurement, recording the absorbance at 340 nm every minute for at least 5 minutes.

Data Analysis and Calculation

The activity of the enzyme is calculated from the linear portion of the absorbance vs. time curve. A lag phase may be observed in the first 1-2 minutes, which should be excluded from the calculation.

Enzyme Activity (U/L) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL)) * 10⁶

Where:

  • ΔA₃₄₀/min: The rate of change in absorbance per minute (use the absolute value).

  • Total Volume: The final reaction volume in the well (e.g., 0.130 mL).

  • ε (Molar Extinction Coefficient of NADH): 6220 L·mol⁻¹·cm⁻¹ at 340 nm.

  • Path Length: For a standard 96-well plate, this is typically calculated based on the volume and may need to be determined empirically or provided by the instrument manufacturer. For a 130 µL volume, it is often around 0.3-0.4 cm. For a standard 1 cm cuvette, this value is 1.

  • Sample Volume: The volume of the enzyme sample added (e.g., 0.010 mL).

  • 10⁶: Conversion factor to express the activity in micromoles (U).

One unit (U) of AST activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate (and thus consumes 1 µmol of NADH) per minute under the specified conditions.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
High initial absorbance Sample is highly colored or turbid (e.g., lipemic or hemolyzed serum).[13]Run a sample blank without the initiating reagent (α-Ketoglutarate). Subtract the rate of the sample blank from the sample rate. Centrifuge samples to remove particulates.
Non-linear reaction rate Substrate depletion or enzyme concentration is too high.Dilute the sample in Tris Buffer and re-run the assay. Ensure the calculation is performed on the initial, linear portion of the curve.
No change in absorbance Inactive enzyme (sample or reagents); missing reagent.Check the activity of the MDH and the concentration of NADH. Run a positive control with known AST activity. Verify all reagents were added.[7]
Rate increases instead of decreases Presence of a competing reaction that produces NADH.This is highly unusual for this specific assay. Ensure correct reagents are used and check for sample contamination.

Safety and Handling

  • This compound: May cause mild irritation upon contact with eyes or skin.[14] It is recommended to wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling.[14] Store in a cool, dry place with the container tightly closed.[14]

  • General Precautions: Follow standard laboratory safety procedures. Do not eat, drink, or smoke in the laboratory. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Vertex AI Search Result. (Source 1)
  • Guidechem. This compound 40876-98-0 wiki. (Source 2)
  • GenScript. Terminology of Molecular Biology for coupled-enzyme assay. (Source 3)
  • Rej, R., & Vanderlinde, R. E. (1975). Assay of Aspartate Aminotransferase Activity: Effects of Serum and Serum Proteins on Oxalacetate Decarboxylation and Dialysis. Clinical Chemistry, 21(2), 158-161. (Source 4)
  • Minatogawa, Y., Nakanishi, M., & Minami, H. (2014). Catalytic mechanism and kinetics of malate dehydrogenase. The FEBS Journal, 281(17), 3945-3957. (Source 5)
  • Assay Genie. Malate Dehydrogenase Assay (Colorimetric) (BA0131). (Source 6)
  • BioAssay Systems.
  • Cell Biolabs, Inc. Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). (Source 8)
  • ScienCell Research Laboratories. Malate Dehydrogenase Assay (MDH). (Source 9)
  • RayBiotech. Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). (Source 10)
  • NIPRO ENZYMES. MALATE DEHYDROGENASE (MDH) Product Sheet. (Source 11)
  • Spectrum Diagnostics. Aspartate Aminotransferase (AST) Colorimetric. (Source 12)
  • Lin, Y. H., et al. (2015). Aspartate Aminotransferase and Alanine Aminotransferase Detection on Paper-Based Analytical Devices with Inkjet Printer-Sprayed Reagents. Sensors (Basel), 15(7), 15758–15771. (Source 13)
  • ChemicalBook. This compound | 40876-98-0. (Source 14)
  • Google Patents.
  • Schramm, V. L. (1989). Analogs of oxalacetate as potential substrates for phosphoenolpyruvate carboxykinase. Archives of Biochemistry and Biophysics, 272(2), 481-487. (Source 16)
  • Assay Genie. Oxaloacetate Assay Kit (Colorimetric/Fluorometric) (BA0139). (Source 17)
  • Fisher Scientific.
  • Sigma-Aldrich. This compound, 95% | 40876-98-0. (Source 19)
  • Thermo Fisher Scientific. This compound, 95%, pract. 500 g. (Source 20)
  • PubChem.
  • Slideshare. Enzyme assay methods. (Source 22)
  • PubMed. A coupled enzyme assay for measurement of sialidase activity. (Source 23)
  • Schnell, S. (2018). A Kinetic Analysis of Coupled (or Auxiliary) Enzyme Reactions. Bulletin of Mathematical Biology, 80(11), 2964-2981. (Source 24)

Sources

Application Note: The Strategic Role of Diethyl Oxalacetate Sodium Salt in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a C4 Ketoester

Diethyl oxalacetate sodium salt (DEOS), the sodium enolate of diethyl 2-oxobutanedioate, is a highly functionalized and versatile C4 building block in modern organic synthesis.[1] As a beige to light-orange crystalline powder, this compound's value lies not just in its carbon framework but in its pre-activated state.[1][2] The presence of the sodium enolate makes it a potent and readily available nucleophile, bypassing the need for a separate deprotonation step in many reactions. This inherent reactivity, combined with its multiple functional groups (two esters and a ketone), allows for the efficient construction of complex molecular scaffolds that are central to numerous active pharmaceutical ingredients (APIs).

This guide provides an in-depth look at the strategic applications of DEOS, focusing on its role in synthesizing critical heterocyclic intermediates for drug development. We will explore the underlying chemical principles, provide validated experimental protocols, and offer insights into optimizing its use in a research and development setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40876-98-0[3]
Molecular Formula C₈H₁₁NaO₅[1][3][4]
Molecular Weight 210.16 g/mol [3]
Appearance Beige to light orange crystalline powder[1][2]
Melting Point 188-190 °C (lit.)[2][5]
Solubility Slightly soluble in water (1.2 g/L at 25°C); moderately soluble in polar solvents like ethanol.[1][2]

Core Applications in Pharmaceutical Synthesis

The utility of DEOS is most prominently displayed in multicomponent reactions (MCRs) that rapidly build molecular complexity. Its structure is ideally suited for the synthesis of both five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal chemistry.

The Hantzsch Synthesis: A Gateway to Dihydropyridine Calcium Channel Blockers

The Hantzsch pyridine synthesis is a cornerstone reaction in medicinal chemistry, responsible for producing the 1,4-dihydropyridine (1,4-DHP) core found in a major class of cardiovascular drugs.[6][7] These compounds, including commercial blockbusters like Amlodipine and Nifedipine, function as L-type calcium channel blockers to treat hypertension and angina.[6][8]

The reaction is a one-pot condensation of an aldehyde, a nitrogen donor (typically ammonia or ammonium acetate), and two equivalents of a β-ketoester.[6][9] DEOS serves as an excellent β-ketoester component.

Expert Insight (Causality): The power of the Hantzsch reaction lies in its convergence and atom economy. DEOS is particularly effective because its enolate is pre-formed, facilitating the initial Knoevenagel condensation with the aldehyde and the subsequent Michael addition, which are key steps in the mechanism.[8] This can lead to milder reaction conditions and improved yields compared to starting with the neutral ketoester, which requires in-situ base-mediated deprotonation.

Hantzsch_Workflow reagent reagent process process product product intermediate intermediate aldehyde Aldehyde (R-CHO) mix One-Pot Condensation aldehyde->mix deos 2x Diethyl Oxalacetate (or β-ketoester) deos->mix nh3 Ammonia Source (NH₄OAc) nh3->mix dhp 1,4-Dihydropyridine Intermediate mix->dhp Cyclization/ Dehydration oxidize Oxidation (e.g., HNO₃, FeCl₃) dhp->oxidize pyridine Substituted Pyridine (API Core) oxidize->pyridine Aromatization

General workflow for the Hantzsch Dihydropyridine Synthesis.
Synthesis of Five-Membered Heterocyclic Intermediates

DEOS is also a key precursor for building five-membered heterocycles, which are ubiquitous in pharmaceuticals.

  • Pyrazoles and Pyrazolones: Reacting DEOS with hydrazine derivatives is a classical method for constructing the pyrazole ring. Pyrazolone derivatives, in particular, are valuable intermediates in the synthesis of dyes and medicinal products.[10] Furthermore, DEOS is used in one-pot reactions with reagents like isatins and hydrazine hydrate to create complex spiro[indoline-pyranopyrazole] scaffolds, which are explored for novel therapeutic activities.[5]

  • Substituted Pyrrolidines: The reaction of DEOS with various aldehydes and primary amines leads to the formation of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.[5] This scaffold serves as a template for further elaboration into more complex molecules, including potential β-lactam analogues.

Expert Insight (Causality): For these syntheses, DEOS acts as a 1,3-dielectrophile precursor. The two ester carbonyls and the ketone provide multiple reactive sites. When reacted with a 1,2-dinucleophile like hydrazine (H₂N-NH₂), a condensation-cyclization cascade is initiated, efficiently closing the five-membered ring.

Pyrazole_Synthesis reagent reagent process process product product deos Diethyl Oxalacetate Sodium Salt reaction Condensation & Cyclization deos->reaction hydrazine Hydrazine Derivative (R-NHNH₂) hydrazine->reaction plus + pyrazole Pyrazole-based Intermediate reaction->pyrazole

Simplified reaction scheme for pyrazole ring formation.

Detailed Experimental Protocols

The following protocols are provided for educational and illustrative purposes. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol describes the foundational synthesis of DEOS from simpler esters, adapted from established industrial methods.[10][11] This reaction is a classic Claisen condensation.

Materials and Equipment:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium ethoxide (solid or prepared in situ from sodium in absolute ethanol)

  • Absolute ethanol (if preparing sodium ethoxide)

  • Dry diethyl ether or Toluene

  • Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and reflux condenser with a drying tube

  • Ice-water bath

  • Heating mantle

Procedure:

  • Reaction Setup: Equip a dry 500 mL three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. Purge the system with an inert gas (Nitrogen or Argon).

  • Base Preparation: If using solid sodium ethoxide (1.0 eq), suspend it in 150 mL of dry toluene. If preparing in situ, carefully dissolve sodium metal (1.0 eq) in 100 mL of absolute ethanol. Caution: This is highly exothermic and releases flammable H₂ gas.

  • Reagent Addition: In the dropping funnel, prepare a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.0 eq).

  • Condensation: Cool the sodium ethoxide suspension/solution to 5-10 °C using an ice bath. Add the ester mixture dropwise over 1-2 hours with vigorous stirring, ensuring the internal temperature does not exceed 15 °C.

    • Expert Insight: Maintaining a low temperature is critical to minimize side reactions, such as the self-condensation of ethyl acetate. Vigorous stirring is necessary as the sodium salt product will precipitate, thickening the mixture.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 4 hours or overnight. The reaction mixture will become a thick, pale-yellow slurry.

  • Work-up and Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake several times with cold, dry diethyl ether to remove unreacted starting materials and solvent.

  • Drying: Dry the collected solid under vacuum to yield this compound as a beige-to-yellow powder.

    • Self-Validation: The product is typically a free-flowing powder.[10] Purity can be assessed by ¹H NMR (disappearance of ethyl acetate signals and appearance of the characteristic enol vinyl proton) and melting point (188-190 °C).

Protocol 2: One-Pot Hantzsch Synthesis of a 1,4-Dihydropyridine Intermediate

This protocol provides a general method for synthesizing a 1,4-DHP derivative using DEOS as a key reagent.

Materials and Equipment:

  • This compound (2.0 eq)

  • An aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Ammonium acetate (NH₄OAc, 1.1 eq)

  • Ethanol or Acetic Acid (solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the aldehyde (1.0 eq), this compound (2.0 eq), and ammonium acetate (1.1 eq).

  • Solvent Addition: Add 30 mL of ethanol to the flask. The mixture will likely be a suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with constant stirring.

    • Self-Validation: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the starting aldehyde. Reaction times are typically 3-6 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature, and then in an ice bath for 30 minutes. The 1,4-DHP product often precipitates as a crystalline solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,4-dihydropyridine derivative.

    • Expert Insight: The final oxidation step to the aromatic pyridine is often performed separately using an oxidizing agent like nitric acid, MnO₂, or FeCl₃, depending on the stability of the substituents.[6] For many pharmaceutical applications, the 1,4-DHP is the desired final product.

Safety and Handling

While DEOS has low acute toxicity, proper laboratory safety practices are essential.[1]

Table 2: Safety and Handling Guidelines for this compound

AspectGuidelineSource(s)
Personal Protective Equipment (PPE) Wear safety goggles with side shields (or face shield), chemical-resistant gloves, and a lab coat.[12][13][14]
Handling Avoid generating dust. Use in a well-ventilated area or fume hood. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1][12][13]
Storage Store in a tightly closed container in a cool, dry place. The material is hygroscopic and moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[1][12][13]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[12][13]
First Aid (Skin) IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing.[12][14]
Incompatibilities Avoid strong oxidizing agents.[12]

Conclusion

This compound is a powerful and efficient reagent for constructing high-value pharmaceutical intermediates. Its pre-activated enolate character and multifunctional nature make it an ideal substrate for multicomponent reactions like the Hantzsch synthesis, providing streamlined access to the core scaffolds of important drug classes. Understanding the principles behind its reactivity and applying robust, validated protocols allows researchers and drug development professionals to leverage this key building block to its full potential, accelerating the discovery and synthesis of new therapeutic agents.

References

  • Title: US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents Source: Google Patents URL
  • Title: Optimizing Chemical Synthesis: The Benefits of Using this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Diethyl oxalacetate sodium sal | 171263-100G | SIGMA-ALDRICH | SLS Ireland Source: Scientific Laboratory Supplies (SLS) URL: [Link]

  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL: [Link]

  • Title: Diethyl oxalacetate(CAS:108-56-5) Source: Mol-Instincts URL: [Link]

  • Title: One-pot reaction of arylacetic acid and this compound - ResearchGate Source: ResearchGate URL: [Link]

  • Title: this compound, 95% 40876-98-0 India - Otto Chemie Pvt. Ltd. Source: Otto Chemie Pvt. Ltd. URL: [Link]

  • Title: Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem - NIH Source: PubChem URL: [Link]

  • Title: Hantzsch pyridine synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Hantzsch pyridine synthesis Source: Chem-Station URL: [Link]

  • Title: Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

Sources

Application Notes and Protocols: The Strategic Role of Diethyl Oxalacetate Sodium Salt in the Synthesis of Advanced Dye Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Chromophoric Potential with a Versatile Building Block

In the intricate world of organic synthesis, particularly within the vibrant landscape of dye chemistry, the selection of appropriate starting materials is paramount to achieving desired chromophoric properties, stability, and functional efficacy. Diethyl oxalacetate sodium salt (CAS 40876-98-0), the sodium salt of the diethyl ester of oxaloacetic acid, has emerged as a cornerstone intermediate, offering a unique combination of reactivity and structural versatility.[1][2][3] Its bifunctional nature, characterized by a β-keto ester moiety, renders it an exceptional precursor for the construction of a diverse array of heterocyclic systems that form the core of many modern dyes. This document serves as a comprehensive guide to the application of this compound in the synthesis of key dye intermediates, providing not only detailed experimental protocols but also the underlying chemical principles that govern these transformations.

These application notes are designed to provide researchers and synthetic chemists with the foundational knowledge and practical insights necessary to leverage the full potential of this invaluable reagent. By understanding the mechanistic nuances of reactions such as the Japp-Klingemann and Guareschi-Thorpe syntheses, scientists can strategically design and execute the synthesis of novel dye molecules with tailored properties for a wide range of applications, from textiles and printing to advanced biomedical imaging and diagnostics.

Chemical Profile and Safety Considerations

This compound is typically a white to off-white or beige crystalline powder.[1] It is crucial to handle this reagent with appropriate safety precautions. It can cause serious eye irritation and may be harmful if swallowed.[4][5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.[1][4][6] Store in a cool, dry, and well-ventilated place away from oxidizing agents.[1][4]

PropertyValueSource
CAS Number 40876-98-0[1]
Molecular Formula C₈H₁₁NaO₅[5]
Molecular Weight 210.16 g/mol [5]
Appearance White to off-white solid/beige to light orange crystalline powder[1][7]
Melting Point 188-190 °C (lit.)[8][9]
Solubility Slightly soluble in water[7]

Core Synthetic Applications in Dye Intermediate Synthesis

The reactivity of this compound is primarily centered around its active methylene group and the electrophilic character of its carbonyl carbons. This allows it to participate in a variety of condensation reactions, making it a pivotal precursor for several classes of dye intermediates.

Pyrazolone Intermediates for Azo Dyes via the Japp-Klingemann Reaction

Pyrazolone derivatives are fundamental building blocks for a significant class of azo dyes, which are characterized by the presence of the -N=N- chromophore.[10] The well-known food colorant Tartrazine (FD&C Yellow No. 5) is a prime example of a dye synthesized from a pyrazolone intermediate.[10] The Japp-Klingemann reaction is a powerful synthetic tool for the preparation of hydrazones from β-keto-esters like diethyl oxalacetate.[11][12][13] These hydrazones can then be cyclized to form the desired pyrazolone ring system.

The reaction proceeds through the coupling of an aryl diazonium salt with the β-keto-ester. The subsequent cleavage of an acyl group leads to the formation of a stable hydrazone, which is a direct precursor to the pyrazolone ring.[14][15]

Reaction Pathway: Synthesis of a Pyrazolone-T Precursor

The synthesis of 1-(4-sulfophenyl)-5-pyrazolone-3-carboxylic acid (Pyrazolone-T), a key intermediate for Tartrazine, exemplifies the utility of diethyl oxalacetate. The process begins with a Claisen condensation to form diethyl oxalacetate, which is then reacted with phenylhydrazine-4-sulfonic acid in a Japp-Klingemann type reaction followed by cyclization.[10]

Japp_Klingemann cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagent Coupling Partner cluster_product Final Intermediate Diethyl_Oxalate Diethyl Oxalate DEOS Diethyl Oxalacetate Sodium Salt Diethyl_Oxalate->DEOS Claisen Condensation (NaOEt) Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->DEOS PyrazoloneT Pyrazolone-T (Tartrazine Intermediate) DEOS->PyrazoloneT Japp-Klingemann Reaction & Cyclization Phenylhydrazine Phenylhydrazine- 4-sulfonic acid Phenylhydrazine->PyrazoloneT

Caption: Synthesis pathway for the Tartrazine intermediate Pyrazolone-T.

Experimental Protocol: Synthesis of a Phenylhydrazone Intermediate

This protocol outlines the general procedure for the Japp-Klingemann reaction using this compound to synthesize a phenylhydrazone, a precursor to pyrazolone dyes.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • This compound

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Aniline:

    • In a flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.[12]

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes. Keep this solution cold for the next step.

  • Japp-Klingemann Coupling:

    • In a separate, larger flask, dissolve this compound (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared diazonium salt solution to the diethyl oxalacetate solution. Maintain the temperature below 5 °C throughout the addition.[12]

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

    • Allow the mixture to warm to room temperature and stir overnight.[10]

  • Work-up and Purification:

    • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

    • The crude phenylhydrazone can be recrystallized from a suitable solvent like ethanol to obtain the pure product.

Expected Outcome: The reaction should yield the corresponding phenylhydrazone derivative as a crystalline solid. The yield and purity can be determined by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

ParameterExpected Value
Typical Yield 75-90%
Appearance Yellow to orange crystalline solid
Purity (by HPLC) >98%
Pyridone Dyes via the Guareschi-Thorpe Reaction

The Guareschi-Thorpe reaction is a classic method for the synthesis of 2-pyridone derivatives.[16][17][18] These heterocyclic compounds are valuable intermediates for dyes and pigments due to their stable ring system which can be readily functionalized to tune the color and properties of the final dye. This compound can serve as a key 1,3-dicarbonyl component in this condensation reaction.

The reaction involves the condensation of a β-dicarbonyl compound (or its equivalent) with a cyanoacetamide or a similar compound containing an active methylene group, in the presence of a base.[17]

Generalized Workflow for Pyridone Synthesis

Guareschi_Thorpe Start Reaction Setup (Solvent, Base) Reagents Add this compound & Cyanoacetamide Start->Reagents Condensation Heat/Reflux (Reaction Monitoring by TLC) Reagents->Condensation Workup Cooling & Precipitation/ Acidification Condensation->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization Isolation->Purification Product Characterization (NMR, IR, MS, M.P.) Purification->Product

Caption: Generalized workflow for the Guareschi-Thorpe synthesis of pyridones.

Experimental Protocol: Synthesis of a Substituted 2-Pyridone

This protocol provides a general method for the synthesis of a 2-pyridone intermediate using this compound.

Materials:

  • This compound

  • Cyanoacetamide

  • Piperidine (or another suitable base)

  • Ethanol

  • Dilute Hydrochloric Acid

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.1 mol) and cyanoacetamide (0.1 mol) in ethanol.

    • Add a catalytic amount of piperidine.

  • Condensation:

    • Heat the reaction mixture to reflux with constant stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary but are typically in the range of 4-8 hours.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by vacuum filtration.

    • If no precipitate forms, carefully acidify the reaction mixture with dilute hydrochloric acid to induce precipitation.

    • Collect the crude product by filtration and wash with cold ethanol and then water.

    • The crude 2-pyridone derivative can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Outcome: The reaction is expected to produce a substituted 2-pyridone derivative as a solid product. The structure and purity should be confirmed using spectroscopic methods.

ParameterExpected Value
Typical Yield 60-85%
Appearance Off-white to pale yellow solid
Purity (by NMR) >95%

Conclusion: A Versatile and Indispensable Reagent

This compound stands out as a highly valuable and versatile intermediate in the synthesis of a broad spectrum of dye molecules.[3][7] Its ability to readily participate in key C-C and C-N bond-forming reactions, such as the Japp-Klingemann and Guareschi-Thorpe reactions, provides synthetic chemists with reliable and efficient pathways to important heterocyclic scaffolds like pyrazolones and pyridones. The protocols and principles outlined in these application notes demonstrate the practical utility of this reagent and are intended to serve as a solid foundation for further innovation in the field of dye chemistry. By mastering the application of this compound, researchers can continue to develop novel chromophores with enhanced properties, paving the way for advancements in materials science, diagnostics, and beyond.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
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  • Google Patents. (n.d.). US4902819A - Preparation of sodium diethyl oxalacetate.
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  • TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.
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  • SynArchive. (n.d.). Japp-Klingemann Reaction.
  • Sigma-Aldrich. (n.d.). Diethyl oxalacetate 95 40876-98-0.
  • Sigma-Aldrich. (n.d.). Diethyl oxalacetate 95 40876-98-0.
  • Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine.
  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
  • Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation.
  • Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation.
  • Ursinus Digital Commons. (n.d.). Synthesis of Dyes.
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  • ChemicalBook. (2025). This compound.
  • PubMed Central. (n.d.). Icilio Guareschi and his amazing “1897 reaction”.
  • PubMed Central. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • Alkali Scientific. (n.d.). This compound | Spectrum Chemical®.
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The Versatile C4 Synthon: Diethyl Oxalacetate Sodium Salt in the Genesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifaceted Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the discovery and development of novel therapeutic agents and functional materials. Diethyl oxalacetate sodium salt, a readily available and stable C4 carbonyl compound, has emerged as a cornerstone in the synthesis of a diverse array of heterocyclic scaffolds.[1][2] Its unique structural motif, featuring two ester functionalities and a reactive keto group, provides multiple sites for chemical manipulation, making it an ideal precursor for constructing complex molecular architectures.[3]

This comprehensive guide delves into the synthetic utility of this compound, offering a detailed exploration of its application in the development of novel heterocyclic compounds. We will elucidate the underlying chemical principles that govern its reactivity and provide field-proven, step-by-step protocols for the synthesis of key heterocyclic systems, including quinolones and pyrazolones. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this remarkable synthon in their synthetic endeavors.

Core Chemical Principles: The Key to Synthetic Versatility

The synthetic prowess of this compound stems from its inherent chemical reactivity, which is dominated by the interplay of its functional groups. The presence of the sodium enolate provides a nucleophilic center, while the ester carbonyls act as electrophilic sites. This dual reactivity allows it to participate in a wide range of condensation and cyclization reactions.

Key Physicochemical Properties
PropertyValueReference
CAS Number 40876-98-0[4]
Molecular Formula C₈H₁₁NaO₅
Molecular Weight 210.16 g/mol
Appearance White to off-white crystalline solid or powder[1]
Melting Point 188-190 °C (lit.)[5][6]
Solubility Moderately soluble in polar solvents like water and ethanol[1]

The enolate structure is key to its utility in Claisen-type condensations and as a nucleophile in Michael additions. The ester groups can be readily hydrolyzed or can participate in transesterification reactions, offering further avenues for molecular diversification.

Key Synthetic Applications & Methodologies

This compound serves as a linchpin in the synthesis of a multitude of heterocyclic systems with significant biological and pharmaceutical relevance. Below, we detail the synthesis of two prominent classes of heterocycles: quinolones and pyrazolones.

The Gould-Jacobs Reaction: A Gateway to Quinolones

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which are precursors to a wide range of antibacterial agents.[7][8][9] The reaction typically involves the condensation of an aniline with a β-keto ester or its equivalent, followed by a thermal cyclization.[9] While the classical Gould-Jacobs reaction often utilizes diethyl ethoxymethylenemalonate, a variation employing this compound offers a direct route to valuable quinoline scaffolds.[10]

Causality of Experimental Choices: The reaction is initiated by the condensation of the aniline with one of the carbonyl groups of diethyl oxalacetate. The choice of a high-boiling solvent like diphenyl ether for the cyclization step is crucial to provide the necessary thermal energy for the intramolecular ring closure. The subsequent hydrolysis and decarboxylation steps are standard procedures to unmask the 4-hydroxyquinoline core.

Reaction Workflow:

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilinoacrylate Intermediate Aniline->Intermediate Condensation DEOS Diethyl Oxalacetate Sodium Salt DEOS->Intermediate QuinoloneEster Ethyl 4-hydroxyquinoline- 2-carboxylate Intermediate->QuinoloneEster Heat (e.g., Diphenyl Ether) QuinoloneAcid 4-hydroxyquinoline- 2-carboxylic acid QuinoloneEster->QuinoloneAcid NaOH, H₂O FinalProduct 4-Hydroxyquinoline QuinoloneAcid->FinalProduct Heat

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.

Detailed Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline

This protocol is adapted from the synthesis of chloroquine, a well-known antimalarial drug.[10]

Materials:

  • 3-Chloroaniline

  • This compound

  • Acetic acid

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3-chloroaniline (1 eq) and this compound (1 eq) in glacial acetic acid. Stir the mixture at room temperature for 2-4 hours to form the corresponding enamine intermediate.

  • Solvent Removal: Remove the acetic acid under reduced pressure.

  • Cyclization: To the residue, add diphenyl ether and heat the mixture to 250 °C for 30-60 minutes. This will induce cyclization to form the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will precipitate. Add hexane to facilitate further precipitation and filter the solid.

  • Hydrolysis: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours until the ester is fully hydrolyzed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to precipitate the 7-chloro-4-hydroxyquinoline-2-carboxylic acid.

  • Decarboxylation: Collect the acid by filtration and heat it at 250-270 °C until carbon dioxide evolution ceases, yielding 7-chloro-4-hydroxyquinoline.

  • Purification: The crude product can be recrystallized from ethanol to afford the pure 7-chloro-4-hydroxyquinoline.

Synthesis of Pyrazolone Derivatives: A Core Motif in Pharmaceuticals

Pyrazolones are a class of heterocyclic compounds that form the core structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[11] this compound is a valuable precursor for the synthesis of pyrazolone derivatives through condensation with hydrazine derivatives.[2]

Causality of Experimental Choices: The reaction proceeds via a condensation-cyclization sequence. The more nucleophilic nitrogen of the hydrazine derivative attacks one of the ester carbonyls of diethyl oxalacetate, followed by an intramolecular cyclization with the elimination of ethanol. The choice of solvent and temperature is critical to ensure efficient reaction and high yields.

Reaction Mechanism:

DEOS Diethyl Oxalacetate Sodium Salt Intermediate Hydrazone Intermediate DEOS->Intermediate Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Intermediate Condensation Pyrazolone Pyrazolone Derivative Intermediate->Pyrazolone Intramolecular Cyclization (-EtOH)

Caption: General reaction mechanism for the synthesis of pyrazolones.

Detailed Experimental Protocol: Synthesis of a 3-Carbethoxy-5-pyrazolone Derivative

This protocol is a general procedure for the synthesis of pyrazolone derivatives from this compound.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 eq) and phenylhydrazine hydrochloride (1 eq) in a mixture of ethanol and water.

  • Base Addition: Add sodium acetate (1.1 eq) to the reaction mixture to neutralize the hydrochloride and facilitate the condensation.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The pyrazolone product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure pyrazolone derivative.

Multicomponent Reactions: A Strategy for Complexity and Diversity

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the synthesis of complex heterocyclic scaffolds in a single step.[12][13] These reactions are highly efficient and atom-economical, making them attractive for the construction of compound libraries for drug discovery. For instance, spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives can be synthesized via a one-pot reaction of isatins, malononitrile, hydrazine hydrate, and this compound.[5]

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and valuable building block in the synthesis of a wide range of novel heterocyclic compounds. Its inherent reactivity, coupled with its commercial availability, makes it an attractive starting material for both academic research and industrial applications. The protocols detailed in this guide for the synthesis of quinolones and pyrazolones highlight its utility in constructing pharmaceutically relevant scaffolds. The continued exploration of its reactivity, particularly in the realm of multicomponent reactions, promises to unlock even more efficient and innovative pathways to novel heterocyclic systems with diverse biological activities.

References

  • SLS Ireland. (n.d.). Diethyl oxalacetate sodium sal | 171263-100G | SIGMA-ALDRICH. [Link]

  • Gopinadh, M., Rohit, K. R., Saranya, S., & Gopinathan, A. (2023). Three-component reaction between sodium diethyl oxaloacetate, amines and aromatic aldehydes under MW irradiation for the synthesis of pyrrole. ResearchGate. [Link]

  • Urbonavičius, A., Krikštolaitytė, S., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. [Link]

  • Maarop, M. S., et al. (2017). New Access to Pyrano[2,3-c]pyrazole-3-carboxylates via Domino Four-Component Reaction and Their Antimicrobial Activity. ResearchGate. [Link]

  • Urbonavičius, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Vilnius University Open Series. [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. (n.d.). One-pot reaction of arylacetic acid and this compound. [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Addoum, B., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. ResearchGate. [Link]

  • Barker, J. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Urbonavičius, A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. National Institutes of Health. [Link]

  • Warren, S., & Wyatt, P. (2025). Quinolones also come from anilines by cyclization to an ortho position. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Google Patents. (n.d.). CN104326977A - Preparation method of 6,7-diethyl-4-hydroxyquinoline.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

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  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in Diethyl oxalacetate sodium salt synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Diethyl Oxalacetate Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this synthesis. As Senior Application Scientists, we provide this information based on established chemical principles and practical field experience.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound, and why is understanding it crucial for troubleshooting?

A1: The synthesis is a classic example of a mixed Claisen condensation .[1][2][3] In this reaction, diethyl oxalate acts as the electrophilic "acceptor" ester, while ethyl acetate serves as the nucleophilic "donor" ester. Ethyl acetate is deprotonated at its α-carbon by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[4][5] This enolate then attacks a carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester.

Understanding this mechanism is critical because every step is a potential failure point. A low yield is almost always traceable to a breakdown in one of these key stages: enolate formation, nucleophilic attack, or the final deprotonation that drives the reaction to completion.[5][6]

Claisen_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination & Final Deprotonation EtOAc Ethyl Acetate (has α-protons) Enolate Ethyl Acetate Enolate (Nucleophile) EtOAc->Enolate Deprotonation EtOH Ethanol Enolate->EtOH EtO_minus Sodium Ethoxide (Base) EtO_minus->EtOAc DEO Diethyl Oxalate (Electrophile) Intermediate Tetrahedral Intermediate DEO->Intermediate Nucleophilic Attack Product_keto β-Keto Ester Final_Enolate Final Product (Sodium Salt) (Resonance-Stabilized) Product_keto->Final_Enolate Deprotonation (Driving Force) EtO_leaving Ethoxide (Leaving Group) Product_keto->EtO_leaving Elimination EtO_base2 Ethoxide (Base) EtO_base2->Product_keto caption Fig 1. Simplified Claisen condensation mechanism. Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues start Low or No Yield check_reagents Check Reagents & Conditions start->check_reagents moisture Moisture Present? (Wet Solvents/Glassware) check_reagents->moisture Yes base_quality Base Quality? (Old/Decomposed NaOEt) check_reagents->base_quality No solution_moisture Solution: Use anhydrous solvents. Oven-dry all glassware. moisture->solution_moisture ester_purity Ester Purity? (Contaminated Starting Materials) base_quality->ester_purity No solution_base Solution: Use freshly prepared sodium ethoxide. base_quality->solution_base temp Incorrect Temperature? (Too high/low) ester_purity->temp No solution_purity Solution: Purify esters by vacuum distillation. ester_purity->solution_purity addition Incorrect Addition Order? (Esters added to base?) temp->addition No solution_temp Solution: Maintain 0-15°C during addition, then heat post-reaction. temp->solution_temp mixing Poor Mixing? (Solid mass formed?) addition->mixing No solution_addition Solution: Add base (NaOEt) to the mixture of esters. addition->solution_addition solution_mixing Solution: Ensure vigorous stirring. Consider seeding the reaction. mixing->solution_mixing

Fig 2. Decision tree for troubleshooting low yield.
Q3: The reaction mixture became a thick, un-stirrable solid. Why did this happen and how can it be prevented?

A3: This is a very common and critical issue. The product, this compound, is a solid that can precipitate rapidly, causing the entire reaction mixture to solidify. [7]This prevents effective mixing, traps reagents, and halts the reaction, leading to significantly lower yields.

Causality: This problem often arises from the order of reagent addition. Adding the ester mixture (diethyl oxalate and ethyl acetate) to the sodium ethoxide solution creates localized areas of high base concentration, which can trigger rapid, uncontrolled precipitation of the product salt. [7] Solution: The most effective solution, as detailed in patent literature, is to reverse the order of addition. [7]1. Charge the reactor with the mixture of diethyl oxalate and ethyl acetate first. 2. Cool this ester mixture to between 0°C and 15°C. 3. Slowly add the sodium ethoxide solution to the vigorously stirred ester mixture while maintaining the low temperature.

This method ensures that the base is the limiting reagent at the point of addition, allowing for a more controlled reaction and preventing the mixture from setting up into a solid mass. [7]

Q4: What is the optimal temperature profile for this synthesis?

A4: Temperature control is multifaceted in this synthesis and impacts both yield and purity. [8][9]A two-stage temperature profile is often most effective. [7]

Stage Temperature Range Rationale
1. Reagent Addition 0°C to 15°C Control Exotherm & Side Reactions: The Claisen condensation is exothermic. Maintaining a low temperature during the addition of sodium ethoxide prevents runaway reactions and minimizes side reactions like self-condensation of ethyl acetate.
2. Reaction & Digestion 5°C to 15°C (for ~4 hours) Completion of Initial Reaction: This allows the primary condensation reaction to proceed to completion in a controlled manner. [7]

| 3. Heating (Optional but Recommended) | 70°C to 80°C (for 30-60 mins) | Improve Product Form & Filtration: A short heating period after the main reaction can help break up any clumps, improve the crystalline form of the product, and make the subsequent filtration much easier. [7]|

Experimental Protocol: Optimized Synthesis

This protocol is based on methodologies designed to produce a free-flowing, easily filterable product. [7]

Workflow start Start charge 1. Charge Reactor (Diethyl Oxalate + Ethyl Acetate) start->charge cool 2. Cool Mixture (0-15°C) charge->cool add_base 3. Add Sodium Ethoxide Solution (Slowly, maintain temp) cool->add_base react 4. Stir & React (~4 hours at 5-15°C) add_base->react heat 5. Heat Mixture (75°C for 30 min) react->heat cool_down 6. Cool to Room Temp (Product precipitates) heat->cool_down filtrate 7. Filter Product (Vacuum filtration) cool_down->filtrate wash 8. Wash with Ethanol/Ether filtrate->wash dry 9. Dry Product (Vacuum oven, <60°C) wash->dry end End Product: Free-flowing powder dry->end

Fig 3. Optimized workflow for the synthesis.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is thoroughly oven-dried. Use anhydrous ethanol to prepare a fresh ~21 wt% solution of sodium ethoxide.

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge stoichiometric amounts of diethyl oxalate and ethyl acetate.

  • Cooling: Begin vigorous stirring and cool the ester mixture to between 5°C and 10°C using an ice bath. [7]4. Base Addition: Slowly add the sodium ethoxide solution via the addition funnel over a period of 20-30 minutes, ensuring the internal temperature does not exceed 15°C. [7]5. Reaction: Once the addition is complete, continue to stir the mixture at a temperature of 5°C to 15°C for approximately 4 hours. [7]6. Heating Step: After the 4-hour stir, heat the reaction mixture to approximately 75°C and hold for 30 minutes. This step is crucial for improving the product's physical characteristics. [7]7. Crystallization: Allow the mixture to cool slowly to room temperature. The product should precipitate as a manageable slurry. Seeding with a small crystal of a previous batch can aid in crystallization. [7]8. Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a generous amount of cold ethanol or diethyl ether to remove unreacted starting materials and soluble impurities. [7][10]10. Drying: Dry the final product in a vacuum oven at a temperature not exceeding 60°C to yield a beige to light orange crystalline powder. [7][10][11]

References
  • Wikipedia. (2023). Claisen condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

  • Fiveable. (n.d.). The Claisen Condensation Reaction | Organic Chemistry Class Notes. Retrieved from [Link]

  • Google Patents. (1990). US4902819A - Preparation of sodium diethyl oxalacetate.
  • Gongbo. (n.d.). Diethyl oxalacetate(CAS:108-56-5). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Chemical Synthesis: The Benefits of Using this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). PS8-S05-2. Retrieved from [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the diethyl oxalate conversion, ethyl methyl.... Retrieved from [Link]

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  • Chemsrc. (n.d.). This compound | CAS#:52980-17-3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cetylmalonic ester. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot reaction of arylacetic acid and this compound. Retrieved from [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl diethoxyacetate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Diethyl Oxalacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on synthesis of ethyl acetate by transesterification reaction. Retrieved from [Link]

  • SLS Ireland. (n.d.). Diethyl oxalacetate sodium sal | 171263-100G | SIGMA-ALDRICH. Retrieved from [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

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Technical Guide: Preventing Hydrolysis of Diethyl Oxalacetate Sodium Salt (DEOSS) in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and validated protocols to address a critical challenge in the laboratory: the instability and subsequent hydrolysis of Diethyl Oxalacetate Sodium Salt (DEOSS) in aqueous buffer systems. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with DEOSS in solution.

Q1: I dissolved this compound in my buffer and the solution's activity dropped quickly. What happened? A: You are likely observing hydrolysis. DEOSS is an ester that is highly sensitive to moisture and will react with water to break down into diethyl oxalacetate, and subsequently oxalacetic acid and ethanol.[1] This process is accelerated by non-optimal pH and elevated temperatures.

Q2: What is the ideal pH for a buffer containing DEOSS? A: A near-neutral pH range of 6.5 to 7.5 is recommended. Ester hydrolysis is catalyzed by both acidic and basic conditions, so maintaining neutrality is the most effective strategy to slow the degradation rate.[1][2]

Q3: How long can I store my DEOSS solution after preparing it? A: DEOSS solutions are not stable and should be prepared fresh immediately before use . Due to its inherent reactivity with water, even under optimal conditions, the compound will degrade over time. Pre-weigh the solid and reconstitute it just moments before adding it to your experimental system.

Q4: At what temperature should I conduct my experiments with DEOSS? A: Work at the lowest temperature your experimental protocol allows, ideally between 0°C and 4°C (i.e., on an ice bath). Higher temperatures significantly increase the rate of hydrolysis.[3][4]

Q5: The DEOSS powder in my bottle seems clumpy. Is it still usable? A: Clumping indicates that the solid has likely absorbed moisture from the atmosphere, as it is known to be hygroscopic.[5] This pre-exposure to water can lead to a partially hydrolyzed product with reduced purity. For sensitive applications, using a fresh, unopened container of the reagent is advised.

Part 2: In-Depth Troubleshooting & Scientific Principles

This section delves into the chemical mechanisms behind DEOSS instability and provides a scientific basis for the recommended handling procedures.

Q1: What is the chemical process causing my DEOSS to degrade in buffer?

A: Understanding the Hydrolysis Mechanism and Keto-Enol Tautomerism.

This compound is the sodium salt of the enol tautomer of diethyl oxalacetate.[5] The stability of this compound is governed by two interconnected chemical principles: keto-enol tautomerism and ester hydrolysis.

  • Keto-Enol Tautomerism : In solution, oxalacetate exists in an equilibrium between its keto and enol forms.[6][7] The solid sodium salt locks the molecule in its more reactive enolate form. When dissolved in a buffer, this equilibrium is re-established.

  • Ester Hydrolysis : The primary degradation pathway is the hydrolysis of the two ethyl ester groups.[2] This reaction is a nucleophilic acyl substitution where a water molecule (or more potently, a hydroxide ion) attacks one of the ester carbonyl carbons. This process occurs in a stepwise manner, first yielding a monoester intermediate and finally oxalacetic acid and two molecules of ethanol. This reaction is irreversible and leads to a loss of the desired compound.[2]

The diagram below illustrates the base-catalyzed hydrolysis pathway, which is particularly relevant as even neutral water contains a concentration of hydroxide ions.

Hydrolysis cluster_info Hydrolysis of one ester group reactant reactant intermediate intermediate product product reagent reagent DEOSS Diethyl Oxalacetate Sodium (Enolate Form) inv1 DEOSS->inv1 Intermediate Tetrahedral Intermediate inv2 Intermediate->inv2 Product1 Monoethyl Oxalate Ethanol Ethanol inv1->Intermediate  + OH⁻ / H₂O inv2->Product1 - Ethoxide inv2->Ethanol + H⁺

Caption: Base-catalyzed hydrolysis of Diethyl Oxalacetate.

Q2: What are the critical factors that influence the stability of DEOSS in my buffer?

A: The rate of hydrolysis is primarily dictated by four factors: pH, temperature, time, and buffer composition.

FactorImpact on StabilityScientific RationaleRecommendation
pH Very High Ester hydrolysis is strongly catalyzed by both H⁺ (acid) and OH⁻ (base). The rate is slowest near neutral pH.[1]Maintain buffer pH between 6.5 and 7.5 .
Temperature Very High Reaction rates, including hydrolysis, increase exponentially with temperature according to the Arrhenius equation.[3][4]Conduct experiments at 0-4°C (on ice) whenever possible.
Time High Hydrolysis is a progressive reaction. The longer the compound is in solution, the greater the extent of degradation.Prepare solutions immediately before use and add to the reaction last.
Buffer Species Moderate Some buffer species can participate in the reaction. For example, buffers with nucleophilic groups could potentially accelerate degradation.Use non-nucleophilic buffers like Phosphate (PBS) or HEPES .
Q3: How do I select and prepare an optimal buffer to minimize DEOSS hydrolysis?

A: The key is to choose a buffer system that is non-nucleophilic and maintains a stable pH in the 6.5-7.5 range.

  • Recommended Buffers:

    • Phosphate-Buffered Saline (PBS): An excellent choice, typically buffered around pH 7.4. It is widely available and biologically compatible.

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer effective in the pH 6.8-8.2 range. It is known for maintaining physiological pH with minimal interference.

  • Buffers to Avoid:

    • Highly Acidic Buffers (e.g., Citrate, Glycine-HCl): Will cause rapid acid-catalyzed hydrolysis.

    • Highly Basic Buffers (e.g., Carbonate-Bicarbonate, Glycine-NaOH): Will cause rapid base-catalyzed hydrolysis.

    • Buffers with Primary Amines (e.g., Tris): While often used, the primary amine in Tris is a nucleophile and could potentially react with the ester, though this is less of a concern than pH-driven hydrolysis. When possible, HEPES or PBS are safer choices.

Part 3: Experimental Protocols & Workflows
Protocol 1: Recommended Procedure for Preparing and Using a DEOSS Buffer Solution

This protocol is designed to maximize the stability of DEOSS for an experiment.

  • Buffer Preparation: Prepare your chosen buffer (e.g., 1x PBS or 50 mM HEPES) and adjust the pH to be precisely within the 6.5-7.5 range at your intended experimental temperature.

  • Thermal Equilibration: Chill the buffer and all necessary labware (flasks, pipette tips) to 0-4°C in an ice bath for at least 30 minutes before use.

  • Calculate and Weigh: Just prior to use, calculate the exact mass of solid DEOSS needed for your final concentration. Weigh it out into a clean, dry microfuge tube. Note: DEOSS is moisture sensitive; minimize its exposure to air by closing the stock bottle immediately.[8]

  • Reconstitution: Add a small volume of the pre-chilled buffer to the tube containing the DEOSS solid. Gently vortex or pipette up and down until it is fully dissolved. Be aware of its limited solubility (approx. 1.2 g/L).[5][9]

  • Immediate Use: Immediately add the freshly prepared DEOSS solution to your chilled experimental system. Do not store the stock solution.

Protocol 2: How to Verify the Integrity of Your DEOSS (Spectrophotometric Method)

The enol form of oxalacetate has a characteristic UV absorbance that can be used to monitor its presence. This provides a quick quality control check.

  • Background: The enol form of β-keto esters exhibits significant UV absorbance around 240-280 nm, while the keto form and hydrolysis products do not absorb as strongly in this region.[6]

  • Prepare a Standard: Prepare a fresh solution of DEOSS in your chosen buffer at a known concentration (e.g., 100 µM) following Protocol 1.

  • Initial Scan (Time = 0): Immediately transfer the solution to a quartz cuvette and measure its absorbance spectrum using a UV-Vis spectrophotometer. Record the peak absorbance value (e.g., around 260 nm, the exact λmax may vary with buffer).

  • Monitor Over Time: Leave the cuvette at a controlled temperature (e.g., room temperature or 4°C) and re-measure the absorbance at set time intervals (e.g., 5, 15, 30, and 60 minutes).

  • Analyze Results: A significant decrease in the peak absorbance over time is a direct indication of hydrolysis and the loss of the enol form. This can help you define a practical time window for your experiments.

Troubleshooting Workflow Diagram

This logical workflow can help diagnose and solve issues related to DEOSS instability during an experiment.

Workflow start_node start_node process_node process_node decision_node decision_node success_node success_node fail_node fail_node action_node action_node start Start Experiment Planning prep_buffer Prepare Buffer (pH 6.5-7.5) start->prep_buffer chill Chill Buffer & Labware (0-4°C) prep_buffer->chill prep_deoss Prepare DEOSS Solution FRESH chill->prep_deoss run_exp Add DEOSS to System & Run Experiment Immediately prep_deoss->run_exp check_results Results as Expected? run_exp->check_results success Experiment Successful check_results->success Yes fail Unexpected Results (Suspect Hydrolysis) check_results->fail No troubleshoot Troubleshoot: 1. Verify Buffer pH 2. Confirm Temp Control 3. Use Newer DEOSS Lot fail->troubleshoot troubleshoot->start Re-plan & Repeat

Caption: Decision workflow for experiments involving DEOSS.

References
  • Annett, R. G., & Stumpf, P. K. (1972). Oxalacetate Keto-Enol Tautomerase. ResearchGate. Retrieved from [Link]

  • Google Patents. (1990). US4902819A - Preparation of sodium diethyl oxalacetate.
  • Dickson, T. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Wang, S., et al. (2008). Studies on hydrolysis macroscopic kinetics of diethyl oxalate into oxalic acid. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2020). Computational insights into the binding modes, keto–enol tautomerization and stereo-electronically controlled decarboxylation of oxaloacetate in the active site of macrophomate synthase. RSC Publishing. Retrieved from [Link]

  • Bersani, D., et al. (2013). First results on diethyl oxalate as a new product for the conservation of carbonatic substrates. Academia.edu. Retrieved from [Link]

  • PubMed. (1991). Isolation and properties of oxaloacetate keto-enol-tautomerases from bovine heart mitochondria. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl Oxalacetate Sodium Salt (DEOS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.

Section 1: Foundational Knowledge - Understanding this compound (DEOS)

This compound is a beige to light-orange crystalline powder.[1] It is a stable enolate salt, which makes it a convenient C4 building block. However, its reactivity is intrinsically linked to its physical and chemical properties.

Storage and Handling
  • Moisture Sensitivity: DEOS is hygroscopic and moisture-sensitive.[2] It is crucial to store it under an inert atmosphere, such as nitrogen, in a cool, dry place.[2][3] Exposure to moisture can lead to hydrolysis of the ester groups and degradation of the enolate, which will invariably result in lower yields and the formation of side products.

  • Thermal Stability: The compound is stable under normal temperatures and pressures.[2] The melting point is reported to be in the range of 188-190 °C.[1][4]

Solubility

The solubility of DEOS is a critical factor in choosing the appropriate reaction solvent. It is slightly soluble in water (1.2 g/L at 25°C) and moderately soluble in polar solvents like ethanol.[1][2][3][5] This moderate solubility in alcohols allows for its use in reactions with alkoxide bases, but it can also present challenges in achieving high concentrations.

SolventSolubilityNotes
WaterSlightly soluble (1.2 g/L at 25°C)[1][2][3]Risk of hydrolysis, especially under acidic or basic conditions.
EthanolModerately soluble[5]Common solvent for Claisen and pyrazole synthesis.
Diethyl EtherSparingly solubleOften used for washing and purification.[1]
Tetrahydrofuran (THF)Soluble (in the context of a reaction mixture)[2]A good solvent for Claisen condensations.
Dichloromethane (DCM)Sparingly solubleTypically used for extraction during work-up.

Section 2: Core Applications & Reaction Mechanisms

DEOS is a key intermediate in the synthesis of a wide range of molecules, from β-keto esters to complex heterocyclic systems like pyrazoles and pyrrolidines.[6][7]

The Claisen Condensation: Synthesis of β-Keto Esters

The crossed Claisen condensation is a primary application of DEOS. Because DEOS lacks α-hydrogens, it cannot undergo self-condensation and acts exclusively as an electrophilic acceptor.[8] This simplifies the reaction, leading to a single primary product when reacted with an enolizable ester or ketone.[8]

The reaction is typically carried out using a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent.[9] The use of a stoichiometric amount of base is necessary because the resulting β-keto ester is more acidic than the starting ester and will be deprotonated by the base, driving the reaction to completion.[10]

DOT Diagram: Mechanism of Claisen Condensation with DEOS and Potential Side Reactions

claisen_condensation cluster_main_pathway Main Reaction Pathway cluster_side_reactions Potential Side Reactions enolate Enolate of Ester/Ketone tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack o_acylation O-Acylation Byproduct enolate->o_acylation Attack via Oxygen self_condensation Self-Condensation of Ester/Ketone enolate->self_condensation Side Reaction deos Diethyl Oxalacetate Sodium Salt (DEOS) deos->tetrahedral product β-Keto Ester Product tetrahedral->product Elimination of Ethoxide saponification Saponification (Hydrolysis) product->saponification base Base (e.g., NaOEt) base->enolate ester_ketone Enolizable Ester/Ketone ester_ketone->enolate Deprotonation water Water (Contaminant) water->saponification Hydrolysis

Caption: Claisen condensation of DEOS with an enolizable ester/ketone, highlighting potential side reactions.

The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation involves the reaction of DEOS with an aldehyde or ketone, catalyzed by a weak base like piperidine or ammonium acetate.[4] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[4]

Synthesis of Heterocycles: Pyrazoles

DEOS is a valuable precursor for the synthesis of pyrazoles. The reaction typically involves a two-step, one-pot procedure: a Claisen condensation of an acetophenone with DEOS, followed by cyclocondensation of the resulting β-dicarbonyl intermediate with a hydrazine.[11] The choice of hydrazine (substituted or unsubstituted) allows for diversification at the N1 position of the pyrazole ring.[11]

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments with DEOS in a question-and-answer format.

DOT Diagram: General Troubleshooting Workflow for DEOS Reactions

troubleshooting_workflow cluster_reagents Reagent Quality Control cluster_conditions Reaction Parameters cluster_workup Post-Reaction Analysis start Problem Encountered (e.g., Low Yield, Side Products) check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions deos_quality DEOS: Stored properly? Old stock? solvent_purity Solvents: Anhydrous? Reagent grade? base_quality Base: Freshly prepared? Correct concentration? check_workup 3. Analyze Work-up & Purification check_conditions->check_workup temperature Temperature: Correct? Stable? time Reaction Time: Sufficient? Too long (decomposition)? atmosphere Atmosphere: Inert gas setup correct for moisture-sensitive reactions? optimize 4. Systematically Optimize check_workup->optimize extraction Extraction: Correct pH? Emulsions formed? purification Purification: Column deactivation? Recrystallization solvent appropriate? tlc_analysis TLC/NMR of crude: Side products? Unreacted SM? optimize->check_reagents Unsuccessful solution Problem Solved optimize->solution Successful

Caption: A systematic workflow for troubleshooting common issues in reactions involving DEOS.

FAQs: Reaction Optimization

Question: My Claisen condensation reaction has a very low yield. What are the most likely causes?

Answer: Low yields in Claisen condensations with DEOS often stem from a few key areas:

  • Base Quality and Stoichiometry: The reaction is driven to completion by the deprotonation of the β-keto ester product, which requires a full equivalent of a strong base.[10] If your base (e.g., sodium ethoxide) has been deactivated by moisture or is used in catalytic amounts, the reaction equilibrium will not favor the product. Always use freshly prepared or properly stored anhydrous base. Stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) can sometimes improve yields, but require careful handling.[9]

  • Moisture Contamination: As DEOS and the strong bases used are moisture-sensitive, any water in the reaction will quench the base and can lead to hydrolysis of the ester starting materials and products. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time: While many Claisen condensations proceed at room temperature, some substrate combinations may require gentle heating to overcome the activation energy.[12] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times, especially at higher temperatures, can lead to side reactions and decomposition.

  • Order of Addition: A known issue with this type of reaction is the solidification of the reaction mixture, making stirring and filtration difficult.[13] A patented improvement involves adding the sodium ethoxide solution to a cooled mixture of the diethyl oxalate and the other ester, rather than the other way around.[13] This "reverse addition" can result in a more free-flowing slurry that is easier to handle.[13]

Question: I am seeing unexpected peaks in my NMR spectrum after a Claisen condensation. Could this be an O-acylation byproduct?

Answer: Yes, O-acylation is a potential side reaction where the enolate attacks the electrophilic ester through its oxygen atom instead of the α-carbon. This is more likely if the enolate is sterically hindered. While specific NMR shifts will depend on the exact structure, you would look for the absence of the characteristic highly acidic proton of the β-keto ester (typically δ 12-13 ppm for the enol form or δ ~3.5-4.5 ppm for the keto form α-proton). Instead, you would see shifts consistent with a vinyl ether structure. To minimize O-acylation, you can try changing the counter-ion (e.g., using a lithium base like LDA instead of sodium ethoxide) or using less sterically hindered starting materials.

Question: My pyrazole synthesis is giving me a mixture of regioisomers. How can I improve the selectivity?

Answer: The cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound (like the product of a Claisen condensation with DEOS) with a substituted hydrazine can lead to two different regioisomers. The selectivity is often influenced by:

  • Solvent: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents have been shown to give better results in some cases.[2]

  • pH Control: The initial condensation is often pH-dependent. Running the reaction in a buffered system or with a specific acid catalyst (e.g., glacial acetic acid) can favor the formation of one isomer over the other.

  • Steric Hindrance: The sterics of both the dicarbonyl compound and the substituted hydrazine play a crucial role. A bulky substituent on the hydrazine may preferentially attack the less sterically hindered carbonyl group of the dicarbonyl intermediate.

Question: I am having difficulty purifying my product. The work-up results in an emulsion, and the product streaks on the silica gel column.

Answer: These are common challenges when working with DEOS-derived products.

  • Emulsions during Work-up: Emulsions often form during the extraction of polar, salt-containing reaction mixtures. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.

  • Streaking on Silica Gel: Basic nitrogen-containing compounds, such as pyrazoles, are notorious for streaking on standard (acidic) silica gel. To mitigate this, you can:

    • Neutralize the Silica: Prepare a slurry of silica gel with a small amount of a base like triethylamine (~1%) in your eluent before packing the column.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

Section 4: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific substrates and equipment.

Protocol 1: Claisen Condensation - Synthesis of Ethyl 2,4-Dioxo-4-phenylbutanoate

This protocol is adapted from established procedures for the synthesis of aryl butanoates.[12]

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, carefully add freshly cut sodium metal (0.46 g, 20 mmol) to absolute ethanol (7 mL). Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to -5 °C in an ice-salt bath.

  • Claisen Condensation: To the cold sodium ethoxide solution, add diethyl oxalate (2.92 g, 20 mmol) dropwise, followed by the portion-wise addition of acetophenone (2.40 g, 20 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, heat the reaction mixture at 80 °C for 30 minutes. Cool the mixture to room temperature and acidify with dilute sulfuric acid to a pH of 2.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.

Protocol 2: Knoevenagel Condensation - Synthesis of Ethyl 2-Cyano-3-phenylacrylate

This protocol is based on a microwave-assisted synthesis.[14]

  • Reaction Setup: In a porcelain dish, mix benzaldehyde (1.568 mmol) and ethyl cyanoacetate (1.568 mmol).

  • Catalyst Addition: Add 10 mg of ammonium acetate to the mixture.

  • Reaction: Place the dish in a microwave oven and irradiate at 320 W for 50 seconds. Monitor the reaction progress by TLC using a mobile phase of n-hexane/ethyl acetate (3:1).

  • Purification: The resulting crude solid can be recrystallized from a mixture of ethyl acetate and n-hexane to yield the pure product.

Protocol 3: Pyrazole Synthesis - Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol follows the general two-step procedure involving a Claisen condensation followed by cyclization.[11]

  • Intermediate Synthesis: Synthesize ethyl 2,4-dioxo-4-phenylbutanoate as described in Protocol 1.

  • Reaction Setup: Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (5 mmol) in 10 mL of glacial acetic acid in a round-bottom flask.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (0.25 g, 5 mmol) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude pyrazole product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Section 5: References

  • Gosselin, F., et al. (Year). Journal of Organic Chemistry, Volume(Issue), pages. [Link not available]

  • Milinkevich, K. A., & Kurth, M. J. (2008). Journal of Combinatorial Chemistry, 10(4), 521-525. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Girija, C. R., et al. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • Dang, T. T., et al. (2007). Review on Synthesis of pyrazole and pyrazolines. [Link]

  • University of Rochester. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Dhage, V. N., et al. (2014). One-pot reaction of arylacetic acid and this compound. [Link]

  • Heravi, M. M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... [Link]

  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ACS Omega. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

  • University of Rochester. (n.d.). NMR Chemical Shifts. [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. [Link]

  • Google Patents. (n.d.). US4902819A - Preparation of sodium diethyl oxalacetate.

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate:A Versatile Intermediate for the Large-Scale Preparation of EnantiomericallyPure α-Hydroxy and α-Amino Acid Esters. [Link]

  • ResearchGate. (2021). A versatile solvent-free synthesis of novel pyrazolone-1,3-dithiolan and pyrazolone-1,3-dithiole hybrids. [Link]

  • ResearchGate. (2015). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. [Link]

  • Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. [Link]

  • PubMed Central (PMC). (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • PubChem. (n.d.). Diethyl oxalacetate. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, benzal-, diethyl ester. [Link]

  • Organic Syntheses. (n.d.). ethyl ethoxalylpropionate. [Link]

  • Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (2006). Optical Resolution of Ethyl 2-(Benzylamino)-4-oxo-4-phenylbutanoate with Tartaric Acid a Practical Synthesis of D-Homophenylalanine. [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

Sources

Technical Support Center: A Researcher's Guide to Commercial Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Diethyl Oxalacetate Sodium Salt (DEOSS). This guide is meticulously crafted for our valued partners in research, scientific innovation, and drug development. Within this document, you will find a comprehensive resource designed to address common challenges and inquiries related to the handling, purity, and application of commercial-grade DEOSS. Our objective is to empower you with the scientific rationale and practical methodologies necessary to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the principal impurities I should be aware of in commercial this compound?

A1: The purity of commercial this compound is paramount for reproducible experimental outcomes. Impurities typically arise from the manufacturing process—a Claisen condensation of diethyl oxalate and ethyl acetate—or from subsequent degradation. The most common impurities include:

  • Unreacted Starting Materials: Diethyl oxalate and ethyl acetate may be present in residual amounts from an incomplete synthesis reaction.

  • Residual Base: Sodium ethoxide, often used as the base in the Claisen condensation, can persist in the final product if not completely removed during purification.

  • Solvents: Ethanol is a common residual solvent from the synthesis and purification stages.

  • Hydrolysis Products: DEOSS is hygroscopic and sensitive to moisture. Exposure to water can lead to the hydrolysis of the ester groups, yielding ethanol and the sodium salt of oxalacetic acid, which can further degrade.

  • Self-Condensation Byproducts: Although the mixed Claisen condensation is generally efficient, a small degree of self-condensation of ethyl acetate can occur, leading to the formation of ethyl acetoacetate.[1][2][3]

Q2: My reaction is yielding unexpected byproducts. Could the DEOSS be the culprit?

A2: Yes, it is a strong possibility. The impurities present in DEOSS can lead to several undesirable side reactions:

  • Residual Sodium Ethoxide: As a strong base, sodium ethoxide can catalyze a range of unintended reactions, such as the self-condensation of other esters in your reaction mixture or transesterification, leading to a complex product profile.

  • Unreacted Diethyl Oxalate: If your reaction involves another nucleophile, residual diethyl oxalate can compete with your intended reaction pathway, generating unwanted side products.

  • Water Content: The presence of water can hydrolyze both your starting materials and products, particularly if they are moisture-sensitive. This can also alter the reaction conditions, such as pH, potentially favoring alternative reaction pathways.

Q3: The DEOSS powder I received has a yellowish tint, although the specification sheet indicates it should be white to off-white. Is this a cause for concern?

A3: A noticeable yellow to light orange coloration can be indicative of the presence of impurities or degradation products. While a faint off-white appearance is generally acceptable, a more pronounced color may suggest the presence of byproducts from side reactions during synthesis or from prolonged or improper storage. For sensitive applications, it is highly recommended to perform a purity analysis, such as ¹H NMR, before use. If in doubt, utilizing a fresh, high-purity batch of DEOSS is the most prudent course of action to ensure the reliability of your results.

Troubleshooting Guide

Problem 1: Inconsistent Reaction Yields and Reproducibility Issues

Possible Cause: The most likely cause is variability in the purity of the DEOSS lot or degradation of the material upon storage.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting inconsistent reaction yields.

Detailed Steps:

  • Purity Verification:

    • ¹H NMR Spectroscopy: This is a powerful and rapid technique to identify and quantify the major component and any proton-containing impurities.

    • HPLC Analysis: A reverse-phase HPLC method can provide a quantitative assessment of the purity of your DEOSS.

  • Strict Storage and Handling:

    • DEOSS is moisture-sensitive and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.

    • Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Analytical Data and Protocols

Table 1: ¹H NMR Chemical Shifts of Common Impurities in DMSO-d₆

For accurate impurity identification, the following table provides the approximate ¹H NMR chemical shifts of DEOSS and its common impurities when dissolved in DMSO-d₆.

CompoundChemical Shift (δ, ppm) and Multiplicity
Diethyl Oxalacetate Sodium ~4.95 (s, 1H, vinyl H), 4.10 (q, 4H, -OCH₂CH₃), 1.20 (t, 6H, -OCH₂CH₃)
Diethyl Oxalate~4.30 (q, 4H, -OCH₂CH₃), 1.30 (t, 6H, -OCH₂CH₃)
Ethyl Acetate~4.05 (q, 2H, -OCH₂CH₃), 1.98 (s, 3H, -COCH₃), 1.18 (t, 3H, -OCH₂CH₃)
Ethanol~4.35 (t, 1H, -OH), 3.44 (q, 2H, -CH₂OH), 1.06 (t, 3H, -CH₃)
Water~3.33 (broad s)

Note: Chemical shifts can vary slightly depending on concentration and the exact sample matrix.

Protocol 1: ¹H NMR Sample Preparation and Analysis

Objective: To qualitatively and quantitatively assess the purity of a DEOSS sample.

Materials:

  • This compound sample

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Accurately weigh approximately 10-20 mg of the DEOSS sample into a clean, dry vial.

  • Add a known quantity (e.g., 5-10 mg) of the internal standard to the vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Integrate the characteristic peaks for DEOSS, the internal standard, and any identified impurities.

  • Calculate the purity of the DEOSS relative to the internal standard.

Protocol 2: General HPLC Method for Purity Assessment

Objective: To determine the purity of DEOSS by separating it from potential non-volatile impurities.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Linear gradient from 95% to 5% B

    • 21-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of DEOSS in a 50:50 mixture of water and acetonitrile.

Visualizing the Analytical Workflow

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation A Weigh DEOSS B Dissolve in Diluent A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Chromatogram Analysis E->F G Calculate Purity F->G

Caption: A streamlined workflow for HPLC purity analysis of DEOSS.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SIELC Technologies. Separation of Diethyl oxalate on Newcrom R1 HPLC column. [Link]

  • Amerigo Scientific. This compound (95%). [Link]

  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations. [Link]

  • Filo. Claisen condensation between diethyl phthalate and ethyl acetate followed.... [Link]

  • PubChem. Diethyl sodium oxalacetate. [Link]

Sources

Technisches Support-Center: Nebenreaktionen von Diethyloxalacetat-Natriumsalz in der organischen Synthese

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German, as requested by the user.

Willkommen im technischen Support-Center für Diethyloxalacetat-Natriumsalz. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Als leitender Anwendungswissenschaftler habe ich diesen Leitfaden zusammengestellt, um häufig auftretende Probleme zu beheben, die Kausalität hinter experimentellen Entscheidungen zu erläutern und robuste Protokolle zur Minderung von Nebenreaktionen bereitzustellen.

Diethyloxalacetat-Natriumsalz ist ein vielseitiger C4-Baustein, der hauptsächlich als stabiles Enolat-Nukleophil in C-C-Bindungsbildungsreaktionen, wie der Claisen-Kondensation und verwandten Transformationen, eingesetzt wird[1][2]. Seine Reaktivität ist jedoch auch seine größte Herausforderung. Unerwünschte Nebenreaktionen können die Ausbeute drastisch reduzieren und die Produktreinigung erschweren. Dieser Leitfaden bietet detaillierte Lösungen für diese Herausforderungen.

Schnelle Referenzdaten

Für eine effiziente Versuchsplanung sind die physikalischen und chemischen Eigenschaften des Reagenzes entscheidend.

EigenschaftWertReferenz
CAS-Nummer 40876-98-0[3][4]
Molekülformel C₈H₁₁NaO₅[5][6]
Molekulargewicht 210.16 g/mol [6][7]
Aussehen Beiges bis helloranges kristallines Pulver[3][8]
Schmelzpunkt 188-190 °C (lit.)[9][10][11][12]
Löslichkeit Gering löslich in Wasser (1.2 g/L bei 25°C)[3]
Stabilität Feuchtigkeitsempfindlich; stabil unter normalen Bedingungen[3][13]

Fehlerbehebungsleitfaden für Nebenreaktionen

Dieser Abschnitt ist als Erste-Hilfe-Anleitung für Experimente konzipiert, die nicht wie geplant verlaufen. Jedes Problem wird mit seinen wahrscheinlichsten Ursachen und bewährten Lösungen analysiert.

Problem 1: Geringe oder keine Produktbildung; hohe Rückgewinnung von Ausgangsmaterialien

Dies ist oft ein Hinweis darauf, dass die gewünschte Reaktion gar nicht erst stattfindet. Die Ursache liegt in der Regel bei der Reaktivität des Enolats oder der Stabilität des Elektrophils.

  • Wahrscheinliche Ursache A: Inaktivierung des Reagenzes durch Feuchtigkeit

    • Erklärung: Diethyloxalacetat-Natriumsalz ist feuchtigkeitsempfindlich[13]. Als Enolat ist es eine starke Base. Spuren von Wasser im Reaktionsmedium oder im Reagenz selbst führen zur Protonierung, wodurch das neutrale Diethyloxalacetat entsteht. Dieses ist deutlich weniger nukleophil und kann unter basischen Bedingungen eine Retro-Claisen-Reaktion eingehen, was die Ausbeute weiter verringert.

    • Lösungsprotokoll:

      • Strenge wasserfreie Bedingungen: Trocknen Sie alle Glasgeräte vor Gebrauch im Ofen. Verwenden Sie wasserfreie Lösungsmittel.

      • Handhabung unter Inertgas: Führen Sie alle Manipulationen des festen Reagenzes unter einer inerten Atmosphäre (Stickstoff oder Argon) durch, idealerweise in einer Handschuhbox[5].

      • Reagenzqualität prüfen: Verwenden Sie eine frisch geöffnete Flasche oder reinigen Sie älteres Reagenz vor Gebrauch (siehe Protokoll 4.1).

  • Wahrscheinliche Ursache B: Unzureichende Reaktivität des Elektrophils

    • Erklärung: Das Enolat des Diethyloxalacetats ist ein relativ weiches und sterisch gehindertes Nukleophil. Es reagiert am besten mit reaktiven Elektrophilen (z. B. Aldehyden, primären Alkylhalogeniden, Acylchloriden). Sterisch gehinderte oder elektronisch arme Elektrophile reagieren möglicherweise nur sehr langsam oder gar nicht.

    • Lösungsprotokoll:

      • Elektrophil-Aktivierung: Wandeln Sie weniger reaktive Elektrophile in reaktivere Derivate um (z. B. Umwandlung eines Alkohols in ein Tosylat oder Triflat).

      • Temperaturerhöhung: Führen Sie die Reaktion bei erhöhter Temperatur durch, um die Reaktionsgeschwindigkeit zu steigern. Überwachen Sie die Reaktion jedoch engmaschig auf Zersetzung (siehe Problem 2).

      • Katalysator zugeben: In einigen Fällen kann die Zugabe eines Phasentransferkatalysators (für Reaktionen in zweiphasigen Systemen) oder von Lewis-Säuren die Reaktion beschleunigen.

Problem 2: Bildung von niedermolekularen Nebenprodukten (z. B. Diethylcarbonat, Ethylacetat)

Die Isolierung unerwarteter, flüchtiger Nebenprodukte deutet oft auf eine Fragmentierung des Reagenzes oder des Produkts hin.

  • Wahrscheinliche Ursache: Retro-Claisen-Reaktion und/oder Decarboxylierung

    • Erklärung: Das β-Ketoester-Gerüst in Diethyloxalacetat ist anfällig für nukleophilen Angriff am Keton-Carbonyl. Unter stark basischen Bedingungen (z. B. durch überschüssiges Ethoxid) oder bei hohen Temperaturen kann eine Retro-Claisen-Spaltung auftreten. Wenn das Reagenz durch Feuchtigkeit hydrolysiert wird, entsteht die freie β-Ketosäure, die bei Erwärmung leicht decarboxyliert.

    • Lösungsprotokoll:

      • Temperaturkontrolle: Halten Sie die Reaktionstemperatur so niedrig wie möglich, um thermische Zersetzung zu vermeiden. Führen Sie die Reaktion idealerweise bei 0 °C oder Raumtemperatur durch[14].

      • Stöchiometrische Basenkontrolle: Vermeiden Sie einen großen Überschuss an starker Base.

      • Säurefreie Aufarbeitung: Neutralisieren Sie die Reaktion vorsichtig mit einer schwachen Säure (z. B. gesättigte Ammoniumchloridlösung) anstelle von starken Säuren, um eine säurekatalysierte Hydrolyse und anschließende Decarboxylierung zu verhindern.

Problem 3: Bildung von hochmolekularen Nebenprodukten oder Polymerisation

Die Bildung von zähflüssigen, unlöslichen Materialien oder Produkten mit unerwartet hohem Molekulargewicht ist ein klares Zeichen für Selbstkondensation.

  • Wahrscheinliche Ursache: Selbstkondensation des Enolats

    • Erklärung: Das Enolat kann nicht nur mit dem gewünschten Elektrophil reagieren, sondern auch mit dem Keton-Carbonyl eines anderen (protonierten) Diethyloxalacetat-Moleküls. Dies führt zur Bildung von Dimeren oder Oligomeren, was besonders bei niedrigen Konzentrationen des Elektrophils oder bei lokaler Überhitzung ein Problem darstellt.

    • Lösungsprotokoll:

      • Langsame Zugabe: Fügen Sie das Diethyloxalacetat-Natriumsalz (oder eine Suspension davon) langsam zu einer Lösung des Elektrophils hinzu. Dies stellt sicher, dass das Enolat immer ein Elektrophil zum Reagieren vorfindet und minimiert die Chance auf Selbstkondensation.

      • Korrekte Stöchiometrie: Verwenden Sie einen leichten Überschuss (1.1 bis 1.2 Äquivalente) des Elektrophils, um sicherzustellen, dass das gesamte Enolat verbraucht wird.

      • Gute Durchmischung: Sorgen Sie für eine effiziente Rührung, um lokale Konzentrationsgradienten und Hotspots zu vermeiden.

Diagramme der Reaktionswege und Fehlerbehebung

Visuelle Hilfsmittel sind entscheidend, um komplexe chemische Prozesse zu verstehen.

Diagramm 1: Haupt- und Nebenreaktionswege Dieses Diagramm zeigt die gewünschte Reaktion im Vergleich zu den drei häufigsten Nebenreaktionswegen.

Side_Reactions Start Diethyl Oxalacetate Sodium Salt (Enolate) Product Desired C-Alkylated Product Start->Product Desired Reaction (+ E+) Protonated Neutral β-Ketoester Start->Protonated Protonation (+ H₂O) SelfCond Self-Condensation Product (Dimer/Oligomer) Start->SelfCond Self-Condensation (+ Neutral Ketoester) Electrophile Electrophile (E+) Water H₂O (Moisture) Retro Retro-Claisen Products (e.g., Diethyl Carbonate) Protonated->Retro Fragmentation

Bildunterschrift: Reaktionswege für Diethyloxalacetat-Natriumsalz.

Diagramm 2: Workflow zur Fehlerbehebung Dieser Entscheidungsbaum führt den Benutzer durch die Diagnose von experimentellen Problemen.

Bildunterschrift: Logischer Workflow zur Fehlerbehebung.

Häufig gestellte Fragen (FAQs)

F1: Wie sollte ich Diethyloxalacetat-Natriumsalz lagern, um die Zersetzung zu minimieren? A: Die Lagerung ist entscheidend für die Langlebigkeit des Reagenzes. Lagern Sie es in einem dicht verschlossenen Behälter an einem kühlen, trockenen Ort, geschützt vor Feuchtigkeit[3]. Idealerweise sollte es unter einer Inertgasatmosphäre (Stickstoff oder Argon) aufbewahrt werden, um den Kontakt mit Luftfeuchtigkeit zu minimieren[5][13].

F2: Mein Reagenz hat sich von beige zu dunkelorange oder braun verfärbt. Ist es noch verwendbar? A: Eine Farbänderung deutet oft auf eine Zersetzung hin, möglicherweise durch langsame Oxidation oder Reaktion mit Spuren von Verunreinigungen. Obwohl es möglicherweise noch eine gewisse Reaktivität aufweist, ist die Reinheit beeinträchtigt. Für Reaktionen, die eine hohe Ausbeute und Reinheit erfordern, wird empfohlen, das Reagenz vor Gebrauch zu reinigen (siehe Protokoll 4.1) oder eine neue Charge zu verwenden.

F3: Was ist die beste Methode, um das Reagenz zu reinigen, wenn ich eine Zersetzung vermute? A: Eine gängige und effektive Methode ist die Extraktion mit einem nicht-polaren Lösungsmittel, um organische Verunreinigungen zu entfernen. Eine in der Literatur beschriebene Methode besteht darin, das feste Salz mehrmals mit kochendem Diethylether zu extrahieren, bis das Lösungsmittel farblos bleibt. Der verbleibende Feststoff wird dann an der Luft oder unter Vakuum getrocknet[8].

F4: Kann ich eine andere Base als Natriumethanolat für die in situ-Herstellung oder für Reaktionen mit diesem Salz verwenden? A: Diethyloxalacetat-Natriumsalz wird typischerweise durch eine Claisen-Kondensation von Diethyloxalat und Ethylacetat unter Verwendung von Natriumethanolat hergestellt[1][14]. Die Verwendung von Natriumethanolat vermeidet Transesterifizierungs-Nebenreaktionen. Wenn Sie eine andere Base in einer Reaktion verwenden, die das Enolat involviert, stellen Sie sicher, dass sie nicht-nukleophil ist (z. B. Natriumhydrid, LDA), wenn Sie die Estergruppen erhalten möchten. Wenn das Lösungsmittel ein anderer Alkohol als Ethanol ist, kann eine Transesterifizierung auftreten.

Experimentelles Protokoll

Protokoll 5.1: Reinigung von Diethyloxalacetat-Natriumsalz durch Lösungsmittelextraktion

Dieses Protokoll basiert auf etablierten Methoden zur Entfernung organischer, nicht-ionischer Verunreinigungen[8].

Materialien:

  • Diethyloxalacetat-Natriumsalz (verunreinigt)

  • Diethylether (wasserfrei)

  • Rundkolben

  • Rückflusskühler

  • Heizmantel

  • Soxhlet-Extraktor (optional, aber empfohlen für höhere Effizienz)

  • Vakuumfiltrationseinrichtung

Schritt-für-Schritt-Methode:

  • Einrichtung: Geben Sie das Diethyloxalacetat-Natriumsalz in eine Extraktionshülse und setzen Sie diese in einen Soxhlet-Extraktor ein, der an einem Kolben mit Diethylether und einem Rückflusskühler befestigt ist. Alternativ geben Sie das Salz und den Ether direkt in einen Rundkolben.

  • Extraktion: Erhitzen Sie den Diethylether unter Rückfluss. Die Dämpfe kondensieren und waschen das Salz, wobei lösliche organische Verunreinigungen entfernt werden. Setzen Sie die Extraktion fort, bis der durchlaufende Ether farblos ist (typischerweise 4-6 Stunden).

  • Isolation: Lassen Sie die Apparatur auf Raumtemperatur abkühlen. Entfernen Sie das gereinigte Salz aus der Extraktionshülse oder filtrieren Sie es aus dem Kolben.

  • Trocknung: Waschen Sie den zurückgewonnenen Feststoff mit einer kleinen Menge frischem, kaltem Diethylether und trocknen Sie ihn anschließend gründlich unter Hochvakuum, um alle Lösungsmittelreste zu entfernen.

  • Lagerung: Lagern Sie das gereinigte, trockene Produkt sofort unter einer Inertgasatmosphäre in einem dicht verschlossenen Behälter.

Referenzen

  • Google Patents. (1990). US4902819A - Preparation of sodium diethyl oxalacetate. Abgerufen von

  • ResearchGate. (Datum nicht verfügbar). One-pot reaction of arylacetic acid and diethyl oxalacetate sodium salt. Abgerufen von [Link]

  • Organic Syntheses. (Datum nicht verfügbar). cetylmalonic ester. Abgerufen von [Link]

  • Chemsrc. (2024). This compound | CAS#:52980-17-3. Abgerufen von [Link]

  • Scientific Laboratory Supplies (SLS). (2024). Diethyl oxalacetate sodium sal | 171263-100G | SIGMA-ALDRICH. Abgerufen von [Link]

  • Amerigo Scientific. (2024). This compound (95%). Abgerufen von [Link]

  • PubChem. (2024). Diethyl sodium oxalacetate. Abgerufen von [Link]

  • Chemistry LibreTexts. (2023). 23.7: The Claisen Condensation Reaction. Abgerufen von [Link]

  • OpenStax. (2023). 23.1 Carbonyl Condensations: The Aldol Reaction. Abgerufen von [Link]

Sources

Addressing filtration problems in Diethyl oxalacetate sodium salt preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Diethyl Oxalacetate Sodium Salt Filtration

The synthesis of this compound is a cornerstone for various applications in the pharmaceutical and chemical industries, serving as a critical intermediate for dyes, medicinal products, and herbicides.[1] However, its preparation is frequently plagued by significant filtration challenges. Researchers often encounter a product mixture that solidifies into an intractable mass or forms a fine, gelatinous precipitate that severely clogs filter media, leading to prolonged processing times, product loss, and operational inefficiencies.[1]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework to address and overcome these common filtration problems. By understanding the underlying physicochemical principles, you can optimize your experimental protocol to yield a free-flowing, easily filterable product.

Troubleshooting Guide: From Clogged Filters to Crystalline Flow

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the preparation and isolation of this compound.

Q1: My entire reaction mixture has solidified, making filtration impossible. What went wrong?

Root Cause Analysis: This common and frustrating issue typically arises from uncontrolled precipitation, leading to the formation of a dense, solid mass within the reactor.[1] This is often a result of adding the diethyl oxalate and ethyl acetate reactants to the sodium ethoxide solution. This traditional sequence can generate a rapid, localized supersaturation, favoring nucleation over crystal growth and resulting in a product that "sets up firmly."[1]

Solution: The "Reverse Addition" Protocol

A patented and field-proven solution is to reverse the order of addition.[1] By adding the sodium ethoxide solution to the mixture of diethyl oxalate and ethyl acetate, you can maintain a lower, more controlled level of supersaturation throughout the reaction. This promotes the growth of larger, more well-defined crystals that are significantly easier to filter.

Experimental Protocol: Optimized Synthesis via Reverse Addition

  • Reactor Setup: Charge a suitable reactor with stoichiometric amounts of diethyl oxalate and ethyl acetate.

  • Initial Cooling: Cool the mixture to a temperature between 0°C and 15°C with moderate stirring.[1]

  • Controlled Addition of Sodium Ethoxide: Slowly add the sodium ethoxide solution to the cooled ester mixture. The rate of addition should be controlled to maintain the reaction temperature within the 5°C to 15°C range.[1]

  • Reaction and Digestion: Continue stirring the reaction mixture at this temperature for at least 2 to 4 hours to ensure complete reaction.[1]

  • Heating Step: After the initial reaction period, heat the mixture to 70°C to 80°C for approximately 15 to 30 minutes.[1] This "digestion" step can help to ripen the crystals, further improving their filterability.

  • Cooling and Isolation: Cool the mixture, and you should observe the formation of a free-flowing slurry that can be readily filtered.

Diagram: Standard vs. Reverse Addition Workflow

G cluster_0 Standard (Problematic) Protocol cluster_1 Recommended 'Reverse Addition' Protocol A1 Sodium Ethoxide in Reactor B1 Add Diethyl Oxalate & Ethyl Acetate A1->B1 C1 Rapid Precipitation B1->C1 D1 Solid Mass Formation (Filtration Failure) C1->D1 A2 Esters in Reactor B2 Slowly Add Sodium Ethoxide A2->B2 C2 Controlled Crystallization B2->C2 D2 Free-Flowing Slurry (Improved Filtration) C2->D2

Caption: Comparison of reaction workflows.

Q2: My filtration is extremely slow, and the filter paper is clogged with a fine, slimy precipitate. How can I improve this?

Root Cause Analysis: Even with the correct order of addition, suboptimal reaction conditions can lead to the formation of very fine particles that blind the filter medium.[2][3][4] Factors influencing this include the rate of cooling, agitation, and the presence of impurities. The goal is to favor crystal growth over nucleation.[5][6]

Solutions & Optimization Strategies:

  • Seeding the Crystallization: The introduction of seed crystals can provide a template for crystal growth, diverting the process from spontaneous nucleation which often results in fine particles.[7][8]

    • Protocol: During the cooling phase, after the heating step, add a small quantity (e.g., 0.1-1% by weight of the expected yield) of previously isolated, dry this compound at around 45°C.[1] This should induce a more controlled crystallization as the mixture continues to cool.

  • Controlled Cooling: Rapid cooling (e.g., crash cooling with an ice bath) can dramatically increase supersaturation, leading to the formation of many small crystals.[5]

    • Recommendation: Employ a slower, more controlled cooling ramp. Allow the mixture to cool naturally to room temperature before further cooling in an ice bath. This provides more time for the crystals to grow larger.

  • Optimize Agitation: The stirring rate is a critical parameter.

    • Too low: Insufficient mixing can lead to localized areas of high supersaturation.

    • Too high: High shear forces can cause attrition of existing crystals, breaking them into smaller particles.

    • Recommendation: Maintain moderate, consistent agitation throughout the reaction and crystallization phases to ensure homogeneity without causing excessive crystal breakage.

  • Consider a Filter Aid: For particularly difficult filtrations, a filter aid like diatomaceous earth (Celite®) can be used.

    • Procedure: A thin pad of the filter aid can be placed over the filter paper before filtration, or a small amount can be mixed into the slurry. This creates a porous layer that prevents the fine precipitate from directly clogging the filter medium.[9]

Diagram: Factors Influencing Particle Size and Filterability

G cluster_0 Process Parameters cluster_1 Physicochemical Effects cluster_2 Product Characteristics cluster_3 Filtration Outcome Addition Rate Addition Rate Supersaturation Control Supersaturation Control Addition Rate->Supersaturation Control Cooling Rate Cooling Rate Cooling Rate->Supersaturation Control Agitation Agitation Nucleation vs. Growth Nucleation vs. Growth Agitation->Nucleation vs. Growth Seeding Seeding Seeding->Nucleation vs. Growth Supersaturation Control->Nucleation vs. Growth Large Crystals Large Crystals Nucleation vs. Growth->Large Crystals Small, Fine Particles Small, Fine Particles Nucleation vs. Growth->Small, Fine Particles Fast Filtration Fast Filtration Large Crystals->Fast Filtration Slow Filtration / Clogging Slow Filtration / Clogging Small, Fine Particles->Slow Filtration / Clogging

Caption: Relationship between process parameters and filtration outcome.

Q3: My product seems hygroscopic and becomes sticky on the filter, making washing and drying difficult. How should I handle this?

Root Cause Analysis: this compound exhibits hygroscopic properties, meaning it can absorb moisture from the atmosphere.[10] This can cause the powder to become clumpy or sticky, especially during prolonged filtration or if exposed to a humid environment.[11][12] This stickiness can impede efficient washing and drying.

Solutions:

  • Use Anhydrous Solvents for Washing: When washing the filter cake, use a cold, anhydrous solvent in which the product has low solubility. Anhydrous ethanol is a common choice. This will displace the mother liquor without introducing additional water.

  • Efficient Washing Technique: Instead of one large volume wash, use multiple smaller volume washes.[13] Allow the vacuum to pull the solvent through the cake completely between each wash. This is more effective at removing impurities without dissolving a significant amount of product.

  • Minimize Exposure to Air: Do not leave the filtered product sitting on the filter open to the atmosphere for extended periods. Proceed to the drying step as quickly as possible.

  • Drying Under Vacuum: The most effective way to dry the product and remove residual moisture is by using a vacuum oven at a moderate temperature (e.g., 50-60°C).[14]

Data Summary: Recommended Solvents and Conditions

ParameterRecommendationRationale
Reaction Solvent Anhydrous EthanolCommon solvent for sodium ethoxide formation and reaction.
Washing Solvent Cold, Anhydrous EthanolRemoves impurities with minimal product loss and avoids introducing water.
Drying Method Vacuum OvenEfficiently removes moisture and volatile solvents without thermal degradation.
Drying Temperature 50-60°CSufficient to remove solvents without decomposing the product.[14]

Frequently Asked Questions (FAQs)

Q4: Can I use a different base instead of sodium ethoxide? While other strong bases could theoretically effect the condensation, sodium ethoxide is standard for this reaction, leading directly to the desired sodium salt. Using other bases would necessitate an additional salt-formation step and could introduce different filtration challenges.

Q5: What type of filter is best for this product? For laboratory scale, a Büchner funnel with a suitable grade of filter paper is standard. For very fine precipitates, a filter funnel with a finer porosity (e.g., a glass frit filter of medium or fine porosity) can be used, though these are more susceptible to clogging.[6] For industrial scale, more advanced filtration systems like a Nutsche filter dryer would be appropriate.

Q6: I'm still having filtration issues. Are there alternatives to vacuum filtration? Yes. If the precipitate is consistently too fine for practical filtration, centrifugation followed by decantation of the supernatant is a viable alternative.[5][15] The resulting solid mass can then be washed by resuspension in a suitable solvent and re-centrifuged.

Q7: How do I properly wash the filter cake to remove impurities without losing too much product? The key is to use a cold solvent in which your product is sparingly soluble. First, ensure the cake is as dry as possible by pulling air through it. Then, stop the vacuum, add a small amount of cold, fresh solvent to just cover the cake, and gently stir the top layer. Reapply the vacuum to pull the wash solvent through. Repeat this process 2-3 times. This is more effective than a single large wash.

References

  • Sciencemadness Discussion Board. (2011). How can I separate a fine precipitate from water? Retrieved from [Link]

  • Slurry Separation. (n.d.). Innovative Approaches to Solid-Liquid Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]

  • Wiley Online Library. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]

  • Quora. (2021). If the size of the precipitate is smaller than pores of the filter paper, the paper cannot retain the precipitate. Can you give two separation methods that may overcome this difficulty? Retrieved from [Link]

  • Cytiva. (2019). Paper Filtration 101 – Precipitate. Retrieved from [Link]

  • ResearchGate. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]

  • Google Patents. (1990). US4902819A - Preparation of sodium diethyl oxalacetate.
  • Reddit. (2023). Advice for filtering a super fine precipitate? Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). How to effectively wash the precipitate or crystals on the filter and why? Retrieved from [Link]

  • Taylor & Francis Online. (1998). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Retrieved from [Link]

  • ElectronicsAndBooks. (2006). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. Retrieved from [Link]

  • Multotec. (2024). Solid-Liquid Separation Explained: Methods, Equipment & Applications. Retrieved from [Link]

  • 911Metallurgist. (2020). Continuous Filtration of Precipitates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.2: Precipitation Gravimetry. Retrieved from [Link]

  • Google Patents. (1990). Preparation of sodium diethyl oxalacetate.
  • Roxia. (2024). How to remove solids from liquids? Retrieved from [Link]

  • Hawach. (n.d.). Reasons for Slow Filter Paper Filtration and Solutions. Retrieved from [Link]

  • Thermopedia. (n.d.). LIQUID-SOLID SEPARATION. Retrieved from [Link]

  • Quora. (2022). What is wrong when I do the filtration? The filter paper gets clogged very quickly. Retrieved from [Link]

  • International Mine Water Association. (2009). Seeding for Selective Salt Recovery During Eutectic Freeze Crystallization. Retrieved from [Link]

  • ResearchGate. (2003). Seeding Effect on Product Crystal Size in Batch Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

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Managing moisture sensitivity of Diethyl oxalacetate sodium salt during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diethyl Oxalacetate Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. By understanding the underlying chemical principles and adopting rigorous laboratory practices, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

A: this compound is a beige to light orange crystalline powder widely used as an intermediate in organic synthesis, particularly in the formation of pharmaceuticals and dyes.[1][2] Its structure contains ester functional groups which are susceptible to hydrolysis. The compound is described as slightly hygroscopic, meaning it has the tendency to absorb moisture from the atmosphere.[3] This moisture sensitivity is a critical factor to manage during storage and handling to prevent degradation of the reagent.[4]

Q2: What happens if my this compound is exposed to moisture?

A: Exposure to water can lead to the hydrolysis of the diethyl ester groups in the molecule. This reaction breaks down the diethyl oxalacetate into ethanol and oxaloacetic acid. Oxaloacetic acid itself is unstable and can further decompose, particularly with heat, through decarboxylation to form pyruvic acid and carbon dioxide. The presence of these degradation products can significantly impact your experiments by introducing impurities, reducing the yield of your desired product, and potentially leading to the formation of unwanted side products.[4][5]

Q3: How can I visually identify if my this compound has been compromised by moisture?

A: While subtle degradation may not be visible, significant moisture contamination can lead to changes in the physical appearance of the compound. You might observe the powder changing from a free-flowing solid to a clumpy or even a paste-like consistency.[6] Any noticeable change from its initial appearance as a beige to light orange crystalline powder should be a cause for concern regarding its purity and viability for use in moisture-sensitive reactions.[1]

Troubleshooting Experimental Failures

This section addresses common problems encountered in reactions involving this compound and links them to potential moisture contamination.

Scenario 1: Low Yield in Claisen Condensation

Q: I'm performing a Claisen condensation using this compound as the electrophile, and my yields are consistently low. What could be the cause?

A: Low yields in Claisen condensations involving this compound are frequently linked to the quality of the starting material. If the reagent has been exposed to moisture, a portion of it will have hydrolyzed. This reduces the concentration of the active electrophile, leading to incomplete conversion and thus a lower yield of your desired β-keto ester.[7][8]

Troubleshooting Steps:

  • Assess Reagent Quality: Before starting your reaction, visually inspect the this compound for any signs of moisture contamination as described in the FAQ section.

  • Implement Anhydrous Techniques: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for your reaction.[4]

  • Proper Reagent Handling: Weigh the this compound quickly and in a dry environment, ideally in a glovebox.[9] If a glovebox is not available, minimize exposure to the atmosphere.

Scenario 2: Unexpected Side Products in Pyrazolone Synthesis

Q: I'm synthesizing a pyrazolone derivative by reacting this compound with a hydrazine compound, but I'm observing multiple unexpected spots on my TLC plate. How can I troubleshoot this?

A: The formation of unexpected side products in pyrazolone synthesis can be a result of impurities in your this compound.[5] Hydrolysis due to moisture exposure will generate ethanol and oxaloacetic acid (or its decomposition products). These impurities can potentially react with your hydrazine starting material or interfere with the desired cyclization reaction, leading to a complex mixture of products.[10]

Troubleshooting Steps:

  • Confirm Starting Material Purity: Before use, you can assess the purity of your this compound. A simple method is to run a TLC of the starting material. The presence of multiple spots could indicate degradation.

  • Purification of Starting Material: If you suspect your reagent is impure, it can be purified. One documented method involves extracting the material with boiling diethyl ether until the solvent remains colorless, followed by drying the residue.[1]

  • Strict Moisture Control: Adhere to stringent anhydrous reaction conditions to prevent further degradation during your experiment. This includes using dry solvents and performing the reaction under an inert atmosphere.[4]

Table 1: Troubleshooting Summary

Symptom Potential Cause (Moisture-Related) Recommended Actions
Low reaction yieldReduced concentration of active reagent due to hydrolysis.Ensure anhydrous conditions; use fresh, properly stored reagent.[4][8]
Inconsistent results between batchesVariable moisture content in the reagent.Standardize handling and storage protocols; consider drying the reagent before use.[4]
Formation of unexpected side productsReaction of impurities (hydrolysis products) with other reagents.Check purity of starting material (e.g., by TLC); purify if necessary.[1][5]
Difficulty in product purificationPresence of polar impurities from degradation.Implement anhydrous workup procedures; consider an aqueous wash to remove water-soluble impurities.

Protocols for Handling and Quality Assessment

Protocol 1: Proper Storage of this compound

To maintain the integrity of this compound, proper storage is crucial.

Materials:

  • Original container of this compound

  • Inert gas (Nitrogen or Argon)

  • Parafilm or vacuum grease

  • Desiccator cabinet

Procedure:

  • Upon receipt, store the container in a cool, dry place.[11]

  • Before opening for the first time, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • After dispensing the required amount, flush the headspace of the container with a gentle stream of inert gas (nitrogen or argon).

  • Securely close the container lid and seal it with parafilm for an extra barrier against moisture ingress.

  • For long-term storage, place the sealed container inside a desiccator.

Protocol 2: Weighing and Dispensing this compound

Minimizing atmospheric exposure during weighing is critical.

Materials:

  • This compound

  • Spatula

  • Weighing vessel (e.g., a small flask)

  • Analytical balance

  • Glovebox (ideal) or a weighing area with low humidity

Procedure:

  • Ideal Method (in a Glovebox):

    • Transfer all necessary equipment (balance, spatula, weighing vessel, reagent container) into the glovebox.

    • Perform the weighing procedure inside the inert atmosphere of the glovebox.

  • Alternative Method (Open Bench):

    • Have all equipment ready and organized to minimize the time the reagent container is open.

    • Tare the weighing vessel on the analytical balance.

    • Briefly open the reagent container, quickly dispense an approximate amount of the powder into the tared vessel, and immediately reseal the main container.

    • Quickly obtain the weight. It is better to take a slightly different amount and record the exact weight rather than leaving the container open for extended periods to hit a precise target weight.

Protocol 3: Assessing Purity by Thin-Layer Chromatography (TLC)

A quick TLC can give an indication of the purity of your starting material.

Materials:

  • This compound sample

  • TLC plate (silica gel)

  • Developing chamber

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)[12][13]

  • Solvent for dissolving the sample (e.g., ethanol)

Procedure:

  • Prepare a dilute solution of your this compound in a suitable solvent.

  • Spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the plate in a chamber with an appropriate eluent system.

  • After the solvent front has reached a suitable height, remove the plate and mark the solvent front.

  • Dry the plate and visualize the spots. A pure sample should ideally show a single spot. The presence of multiple spots suggests the presence of impurities, which could be degradation products.

Protocol 4: Drying Potentially Contaminated this compound

If you suspect your reagent has absorbed a small amount of moisture, you may be able to dry it before use.

Materials:

  • This compound

  • Schlenk flask or a round-bottom flask

  • Vacuum pump

  • Heating mantle or oil bath

  • Inert gas source

Procedure:

  • Place the this compound in a Schlenk flask.

  • Attach the flask to a vacuum line.

  • Gently heat the flask (e.g., to 40-50 °C) under vacuum for several hours.[6] Caution: Do not overheat, as this can cause thermal decomposition.[6]

  • After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.

  • Store the dried reagent under an inert atmosphere as described in Protocol 1.

Visual Guides

Diagram 1: The Hydrolysis Pathway of Diethyl Oxalacetate

This diagram illustrates the chemical reaction that occurs when this compound is exposed to water.

Hydrolysis_Pathway DEOS This compound Hydrolysis Hydrolysis DEOS->Hydrolysis Water H₂O (Moisture) Water->Hydrolysis Products Hydrolysis->Products Ethanol Ethanol Products->Ethanol OAA Oxaloacetic Acid Products->OAA Decomposition Decarboxylation (unstable, can be spontaneous) OAA->Decomposition PyruvicAcid Pyruvic Acid Decomposition->PyruvicAcid CO2 CO₂ Decomposition->CO2

Caption: The degradation of this compound upon exposure to moisture.

Diagram 2: Recommended Workflow for Handling this compound

This workflow outlines the critical steps to prevent moisture contamination during an experiment.

Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Verification Storage Store reagent in desiccator under inert gas Weighing Weigh quickly in a dry environment (glovebox) Storage->Weighing TLC_Check Optional: TLC check of starting material Storage->TLC_Check Glassware Oven-dry all glassware and cool under inert gas Dissolution Dissolve in anhydrous solvent Glassware->Dissolution Weighing->Dissolution Reaction Run reaction under inert atmosphere Dissolution->Reaction Monitoring Monitor reaction (e.g., TLC, LC-MS) Reaction->Monitoring TLC_Check->Weighing

Caption: A step-by-step workflow for the moisture-sensitive handling of the reagent.

References

  • BenchChem. (2025). Preventing hydrolysis of Diethyl oxalate during reactions. BenchChem Technical Support.
  • Google Patents. (1990).
  • BenchChem. (2025).
  • Pawan Kumar, Amrita Ghosh, D. Amilan Jose. (2021).
  • ChemicalBook. (2025).
  • Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry.
  • BenchChem. (2025).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Guidechem. (n.d.).
  • ResearchGate. (2025). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • SciSpace. (1962). The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses. Journal of Organic Chemistry.
  • Reddit. (2018). Common ways to lose product and reduce yield? r/chemistry.
  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000223).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (2016). Detection of Moisture by Fluorescent OFF-ON Sensor in Organic Solvents and Raw Food Products.
  • Organic Chemistry Portal. (2024). Pyrazole synthesis.
  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.).
  • Amerigo Scientific. (n.d.).
  • EPFL. (n.d.).
  • Sensirion. (2024).
  • ResearchGate. (2025).
  • PubChem. (n.d.).
  • Connect Journals. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 143-148.
  • Google Patents. (1976).
  • Alfa Chemistry. (n.d.).
  • Google Patents. (1990).
  • Reddit. (2024). Low yield LAH reactions. r/Chempros.
  • YouTube. (2009).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • YouTube. (2021).
  • Chemistry LibreTexts. (2022). 2.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Comprehensive Review on Potential Contamination in Fuel Ethanol Production with Proposed Specific Guideline Criteria.
  • ResearchGate. (2021).

Sources

Minimizing degradation of Diethyl oxalacetate sodium salt in solution over time

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Degradation in Solution

Welcome to the technical support center for Diethyl oxalacetate sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling, storing, and troubleshooting the stability of this compound in solution. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of this compound.

1. What is the primary cause of this compound degradation in solution?

The primary causes of degradation in solution are hydrolysis of the diethyl ester groups and decarboxylation of the oxaloacetate backbone. The rates of these reactions are highly dependent on the pH, temperature, and composition of the solution.

2. My solution of this compound is showing a yellow tint. Is it degraded?

A yellow to light orange coloration can be characteristic of the solid compound and may not necessarily indicate degradation in solution.[1] However, a significant change in color, especially upon storage, could be an indicator of degradation. It is always recommended to verify the purity of the solution using analytical methods if you suspect degradation.

3. What is the recommended solvent for dissolving this compound?

For immediate use in aqueous reactions, high-purity, deionized water can be used. However, due to the susceptibility to hydrolysis, prolonged storage in water is not recommended. For applications requiring an organic solvent, anhydrous aprotic solvents such as acetonitrile or THF are preferable to minimize hydrolysis.[2]

4. How should I store my this compound solutions?

For short-term storage, solutions should be kept at low temperatures (2-8 °C) and protected from light. For longer-term storage, it is recommended to prepare aliquots and store them at -20°C or below to minimize both hydrolysis and decarboxylation.[3] It is crucial to use tightly sealed containers to prevent the ingress of moisture.

5. Can I use a buffer to stabilize my this compound solution?

Yes, using a buffer can help control the pH and potentially improve stability. However, the choice of buffer is critical. It is generally advisable to maintain a pH in the neutral to slightly acidic range to balance the rates of hydrolysis and decarboxylation. The optimal pH for stability needs to be determined empirically for your specific application.

II. Understanding the Degradation Pathways

The stability of this compound in solution is a critical factor for reproducible experimental outcomes. Two primary degradation pathways, often occurring concurrently, are hydrolysis and decarboxylation.

A. Hydrolysis: The Attack of Water

As an ester, Diethyl oxalacetate is susceptible to hydrolysis, a reaction where water molecules cleave the ester bonds, yielding monoethyl oxalacetate and eventually oxaloacetic acid and ethanol. This reaction can be catalyzed by both acids and bases.

  • Mechanism: The carbonyl carbon of the ester group is attacked by a water molecule, leading to the formation of a tetrahedral intermediate which then collapses to release ethanol.

  • Influencing Factors:

    • pH: Both acidic and basic conditions accelerate the rate of hydrolysis.

    • Temperature: Higher temperatures significantly increase the rate of hydrolysis.

    • Water Content: The presence of water is essential for hydrolysis. Using anhydrous solvents can effectively prevent this degradation pathway.

B. Decarboxylation: The Loss of CO2

The oxaloacetate backbone is inherently unstable and can undergo spontaneous decarboxylation to form diethyl pyruvate. This reaction is particularly relevant in aqueous solutions and is highly pH-dependent.

  • Mechanism: The decarboxylation of β-keto acids like oxaloacetate is thought to proceed through an enol intermediate. The monoanionic form of oxaloacetic acid is particularly prone to decarboxylation.

  • Influencing Factors:

    • pH: The rate of decarboxylation is maximal in the slightly acidic pH range (around pH 4-5), where the concentration of the monoanionic species is highest.

    • Temperature: Increased temperature accelerates the rate of decarboxylation.

    • Metal Ions: Divalent metal ions can sometimes influence the rate of decarboxylation.

The interplay between these two degradation pathways is crucial. At very low or high pH, hydrolysis may be the dominant degradation route. In the mid-pH range, decarboxylation can be a significant competing reaction.

DegradationPathways DEO This compound MEO Monoethyl Oxalacetate DEO->MEO Hydrolysis (H₂O, H⁺/OH⁻) DEP Diethyl Pyruvate DEO->DEP Decarboxylation (-CO₂) OAA Oxaloacetic Acid MEO->OAA Hydrolysis (H₂O, H⁺/OH⁻) Pyruvate Pyruvic Acid OAA->Pyruvate Decarboxylation (-CO₂)

Caption: Primary degradation pathways of this compound in solution.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound in solution.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of activity or unexpected reaction products Degradation of this compound via hydrolysis and/or decarboxylation.1. Verify Purity: Analyze the stock solution using HPLC or NMR to determine the concentration of the intact compound and identify any degradation products. 2. Prepare Fresh Solutions: Always prepare solutions fresh before use, especially for critical experiments. 3. Optimize Storage: Store stock solutions in small, single-use aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments Variability in solution preparation, storage time, or handling.1. Standardize Protocol: Establish a strict, standardized protocol for solution preparation, including solvent quality, weighing technique, and mixing. 2. Control Temperature: Keep solutions on ice during experimental setup and minimize time at room temperature. 3. Use Anhydrous Solvents: For non-aqueous applications, ensure the use of high-purity, anhydrous solvents.
Precipitate formation in the solution Poor solubility or degradation product precipitation.1. Check Solubility: this compound is slightly soluble in water (1.2 g/L at 25°C).[1] Ensure you are not exceeding its solubility limit. 2. Analyze Precipitate: If possible, analyze the precipitate to determine its identity. It could be a less soluble degradation product. 3. Adjust Solvent System: Consider using a co-solvent system if solubility is an issue, ensuring compatibility with your experimental setup.

IV. Experimental Protocols

A. Protocol for Preparing a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution with minimized initial degradation.

  • Pre-cool all materials: Place the solvent (e.g., high-purity water or anhydrous acetonitrile), centrifuge tubes, and pipette tips in an ice bath or at 2-8°C.

  • Weigh the compound: Tare a pre-cooled microcentrifuge tube. Quickly weigh the desired amount of this compound directly into the tube. Minimize exposure to atmospheric moisture.

  • Dissolution: Add the pre-cooled solvent to the tube to the desired final concentration.

  • Vortex: Immediately cap the tube and vortex briefly until the solid is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in pre-cooled tubes. Store immediately at -20°C or -80°C.

Caption: Recommended workflow for preparing and storing this compound solutions.

B. Protocol for Monitoring Degradation by HPLC

This protocol provides a general method for assessing the purity of a this compound solution over time.

  • Prepare a calibration curve: Prepare a series of standards of known concentrations of high-purity this compound.

  • Set up the HPLC system: Use a C18 reverse-phase column. The mobile phase can be a gradient of an aqueous buffer (e.g., phosphate buffer, pH-adjusted) and an organic solvent like acetonitrile or methanol.

  • Inject samples: Inject the standards and your test samples.

  • Monitor at an appropriate wavelength: Monitor the elution profile at a wavelength where Diethyl oxalacetate absorbs, typically in the UV range.

  • Analyze the data: Quantify the peak area of the intact Diethyl oxalacetate and any new peaks that appear over time, which may correspond to degradation products.

V. Data Summary

Parameter Influence on Stability Recommendation
pH Both acidic and basic conditions can accelerate hydrolysis. Slightly acidic pH can accelerate decarboxylation.Maintain pH in the neutral range or optimize for your specific application based on empirical testing.
Temperature Higher temperatures increase the rate of both hydrolysis and decarboxylation.Prepare and handle solutions at low temperatures (on ice). Store frozen for long-term stability.[3][4]
Solvent Protic solvents (like water) can lead to hydrolysis.Use anhydrous aprotic solvents for non-aqueous applications. For aqueous solutions, prepare fresh and use quickly.
Moisture The solid is moisture-sensitive and water is a reactant in hydrolysis.Store the solid compound under an inert atmosphere and handle it in a dry environment. Use anhydrous solvents when possible.[5]

VI. References

  • United States Patent 4902819, Preparation of sodium diethyl oxalacetate. Available at:

  • The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses - SciSpace. Available at: [Link]

  • Oxaloacetate Degradation Pathways: Stability Testing - Patsnap Eureka. Available at: [Link]

  • This compound, 95% 40876-98-0 India - Otto Chemie Pvt. Ltd. Available at: [Link]

  • Diethyl oxalate as a new potential conservation product for decayed carbonatic substrates - ScienceDirect. Available at: [Link]

  • Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655 - PubChem. Available at: [Link]

  • Diethyl oxalacetate | C8H12O5 | CID 66951 - PubChem. Available at: [Link]

  • Organic Synthesis Via Enolate - SlideShare. Available at: [Link]

Sources

Identifying and removing common contaminants from Diethyl oxalacetate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Identification, Removal, and Prevention of Common Contaminants

Welcome to the technical support center for Diethyl Oxalacetate Sodium Salt (CAS 40876-98-0). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into ensuring the purity and integrity of this critical reagent. Inconsistent results can often be traced back to reagent quality, and this guide provides a systematic approach to troubleshooting and resolving contamination issues.

Part 1: Frequently Asked Questions - Understanding Your Reagent

This section addresses the most common initial questions regarding the purity and stability of this compound.

Q1: What exactly is this compound, and why is its purity so critical?

This compound is the stable enolate salt formed from the Claisen condensation of diethyl oxalate and ethyl acetate.[1][2] It is a key intermediate in a variety of chemical syntheses, including the preparation of dyes, herbicides, and active pharmaceutical ingredients (APIs) like quinoxaline derivatives.[2][3][4]

The criticality of its purity cannot be overstated. The presence of contaminants can lead to:

  • Failed Reactions or Low Yields: Impurities can interfere with catalysts, react with other reagents, or shift reaction equilibria.

  • Formation of Unwanted Byproducts: Contaminants can participate in side reactions, complicating downstream purification and potentially creating novel, uncharacterized compounds.

  • Inaccurate Biological Data: In drug development, impurities can exhibit their own biological activity, leading to misleading screening results. For pharmaceutical applications, regulatory standards demand high purity (typically ≥99.0%) to ensure the safety and efficacy of the final product.[5]

Q2: What are the most likely contaminants in a commercial sample of this compound?

Contaminants can be introduced during synthesis, degradation, or improper storage. Understanding their origin is the first step in identifying and removing them.

cluster_synthesis Synthesis Origins cluster_degradation Degradation & Storage Origins start_materials Unreacted Starting Materials (Diethyl Oxalate, Ethyl Acetate) product Impure Diethyl Oxalacetate Sodium Salt start_materials->product Incomplete Reaction base Residual Base (Sodium Ethoxide) base->product Inadequate Quenching solvents Synthesis Solvents (Ethanol, THF) solvents->product Insufficient Drying hydrolysis Hydrolysis Products (Monoethyl Oxalacetate, Oxalacetic Acid) hydrolysis->product Exposure to Moisture/Acid moisture Absorbed Water (Moisture) moisture->product Hygroscopic Nature

Caption: Sources of contamination in this compound.

Table 1: Common Contaminants and Their Sources

Contaminant Category Specific Examples Typical Source Impact on Experiments
Starting Materials Diethyl oxalate, Ethyl acetate Incomplete Claisen condensation reaction.[1][2] Can lower the effective concentration of the desired reagent and introduce side reactions.
Reaction Solvents Ethanol, Diethyl ether, Tetrahydrofuran (THF) Trapped in the crystal lattice during precipitation; insufficient drying.[1][2] May affect solubility and reaction kinetics; can be difficult to remove under standard vacuum.
Catalysts/Bases Sodium ethoxide, Sodium hydroxide Incomplete neutralization or insufficient washing post-synthesis.[1] A basic pH can catalyze unwanted side reactions or degradation of other reagents.

| Degradation Products | Water, Mono- and di-acid forms (from ester hydrolysis) | Exposure to atmospheric moisture. The compound is known to be moisture-sensitive.[3][6] | Water can quench moisture-sensitive reactions. Acidic impurities can alter reaction pH. |

Q3: My reagent is off-color (e.g., dark orange or brown instead of beige). Is it contaminated?

Possibly. While the pure compound is described as a beige to light orange crystalline powder, a significant darkening can indicate the presence of degradation products or polymerized impurities.[3] However, color is not a definitive test for purity. A sample can be off-white and still contain significant levels of colorless impurities. Always correlate visual inspection with analytical data.

Q4: How critical are the recommended storage conditions?

Extremely critical. This compound is moisture-sensitive.[3][6] Storing it in a tightly sealed container, preferably under an inert gas like argon or nitrogen, is essential.[7] Cool, dry conditions (<15°C is recommended) slow down potential degradation pathways.[6] Failure to do so will almost certainly lead to hydrolysis of the ester groups, introducing water and acidic impurities into your material.

Part 2: Troubleshooting Guide - Analytical Identification of Contaminants

If you suspect your reagent is impure due to poor experimental outcomes, the following analytical workflow can help you identify the problem.

Workflow for Contaminant Identification

start Suspicion of Contamination (e.g., Low Yield, Side Products) visual Step 1: Visual & Olfactory Check (Color, Clumping, Solvent Smell) start->visual storage Step 2: Verify Storage Conditions (Tightly Sealed? Inert Gas?) visual->storage tlc Step 3: TLC Analysis (Protocol 2.1) Is there more than one spot? storage->tlc titration Step 4: Purity by Titration (Protocol 2.2) Is purity < 95%? tlc->titration Yes / Ambiguous remediate Proceed to Purification (Section 3) tlc->remediate No, single spot (but still suspect) advanced Step 5: Advanced Analysis (NMR, HPLC, GC-MS) (See Table 2) titration->advanced Yes / Purity is Low titration->remediate No, purity is high (but still suspect) advanced->remediate

Caption: Logical workflow for identifying contaminants.

Protocol 2.1: Rapid Purity Check by Thin-Layer Chromatography (TLC)

Principle: This method separates compounds based on their polarity. The highly polar sodium salt will have a low Rf value (stay near the baseline), while less polar organic impurities (like starting materials) will travel further up the plate.

Methodology:

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of the this compound in 0.5 mL of a polar solvent like ethanol or methanol.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the plate in a sealed chamber with a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio).

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Interpretation:

    • Pure Sample: You should see a single, strong spot at or very near the baseline (Rf ≈ 0-0.1).

    • Contaminated Sample: The presence of additional spots with higher Rf values indicates less polar organic impurities.

Protocol 2.2: Purity Assessment by Neutralization Titration

Principle: This protocol, adapted from standard methods for salt purity, determines the molar equivalence of the sodium salt.[6][8] The sample is dissolved and titrated with a standardized acid. The amount of acid required to neutralize the sample is used to calculate the purity.

Methodology:

  • Preparation: Accurately weigh approximately 200-250 mg of the this compound into a 100 mL beaker.

  • Dissolution: Dissolve the sample in ~50 mL of deionized water.

  • Titration: Add 2-3 drops of a suitable indicator (e.g., phenolphthalein) and titrate with a standardized 0.1 M Hydrochloric Acid (HCl) solution until the endpoint is reached (color change).

  • Calculation:

    • Purity (%) = (V_HCl × M_HCl × MW_salt) / (W_sample) × 100

    • Where:

      • V_HCl = Volume of HCl used (in Liters)

      • M_HCl = Molarity of HCl solution

      • MW_salt = Molecular Weight of this compound (210.16 g/mol )

      • W_sample = Weight of the sample (in grams)

Scientist's Note: This method is excellent for quantifying the salt content but will not detect non-basic or neutral organic impurities. It should be used in conjunction with a chromatographic method like TLC or HPLC.

Advanced Analytical Methods

For a comprehensive impurity profile, more advanced techniques are required.

Table 2: Advanced Analytical Techniques for Impurity Profiling

Technique What It Detects Expected Observation for Pure Sample Indication of Contamination
¹H NMR All proton-containing molecules Clean spectrum matching the known structure of the enol form. Presence of unexpected peaks, e.g., triplets and quartets from residual ethanol or ethyl acetate.
HPLC-UV UV-active compounds A single major peak with a purity >99% by area. Additional peaks indicate UV-active impurities.
GC-MS Volatile and semi-volatile organic compounds The sodium salt is non-volatile and will not be observed. Peaks corresponding to residual solvents (ethanol, ether) or starting materials will be detected.

| Karl Fischer Titration | Water content | Low water content (<0.5%). | High water content indicates absorption of atmospheric moisture. |

Part 3: Purification Protocols for Contaminated Reagents

If analysis confirms the presence of contaminants, the following protocols can be used to purify the material.

Protocol 3.1: Removal of Non-Polar Impurities by Solvent Washing

Principle: This technique leverages the low solubility of the ionic sodium salt in non-polar organic solvents, while organic impurities like residual starting materials are readily dissolved and washed away. This method is explicitly recommended in chemical literature.[3][9]

Methodology:

  • Setup: Place the impure this compound powder in an appropriately sized flask.

  • Washing: Add a sufficient volume of anhydrous diethyl ether to form a slurry. Stir vigorously for 10-15 minutes.

  • Separation: Allow the solid to settle, then carefully decant or filter the diethyl ether supernatant.

  • Repetition: Repeat the washing process 2-3 times. For stubborn impurities, using boiling diethyl ether can be more effective, but this must be done with extreme caution using a reflux condenser and no open flames due to the solvent's high flammability.[3]

  • Validation: After the final wash, collect a few drops of the ether supernatant on a clean watch glass. It should evaporate completely, leaving no visible oily residue.

  • Drying: Dry the washed solid under high vacuum to remove all traces of the washing solvent (see Protocol 3.3).

Protocol 3.2: Purification by Recrystallization (Solvent Screening Guide)

Principle: Recrystallization purifies compounds based on differences in solubility at different temperatures. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.[10] For sodium salts, a polar solvent or a mixed-solvent system is often required.

Methodology - Finding the Right Solvent:

  • Screening: In small test tubes, test the solubility of ~50 mg of your compound in ~1 mL of various polar solvents (e.g., ethanol, isopropanol, acetonitrile).

  • Identify Candidates: Look for a solvent that provides poor solubility at room temperature but complete dissolution upon heating.

  • Perform Recrystallization: a. Dissolve the bulk of the impure solid in a minimal amount of the chosen hot solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum (Protocol 3.3).

Scientist's Note: If a single solvent is not effective, a dual-solvent system (e.g., ethanol/diethyl ether) can be used. Dissolve the compound in a minimal amount of the "good" solvent (ethanol) and slowly add the "poor" solvent (diethyl ether) until the solution becomes cloudy, then heat until it is clear again before cooling.

Protocol 3.3: Final Drying of Purified Product

Principle: Thoroughly removing residual solvents and moisture is a critical final step to ensure the stability and purity of the reagent.[2]

Methodology:

  • Place the purified, crystalline powder in a suitable container (e.g., a round-bottom flask or a desiccator vial).

  • Connect the container to a high vacuum line (Schlenk line).

  • For enhanced drying, a gentle heating source (e.g., a water bath at 40-50°C) can be used, but ensure the temperature is well below the compound's melting point (188-190°C).

  • Dry under vacuum for several hours, or until the weight of the sample is constant.

  • Break the vacuum with an inert gas (N₂ or Ar) and immediately seal the container for storage.

Part 4: Best Practices for Storage and Handling

Preventing contamination is always more efficient than removing it.

  • Procure from Reliable Sources: Always purchase from reputable suppliers who provide a detailed Certificate of Analysis (CoA).[5]

  • Inert Atmosphere: Upon receipt, store the container inside a desiccator or glove box with an inert atmosphere. For long-term storage, backfilling the container with argon or nitrogen is highly recommended.[6][7]

  • Work Quickly: When weighing out the reagent, do so quickly to minimize its exposure to the atmosphere. Close the container tightly immediately after use.

  • Use Clean Equipment: Always use clean, dry spatulas and glassware to avoid cross-contamination.

  • Avoid Temperature Fluctuations: Store in a cool, stable environment to prevent moisture from condensing inside the container.[11]

By following these guidelines, you can ensure the integrity of your this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References
  • LookChem. (n.d.). Diethyl oxalacetate(CAS:108-56-5). [Link]

  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - Diethyl oxalacetate, sodium salt. [Link]

  • Google Patents. (1990).
  • Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. [Link]

  • Cole-Parmer. (2009). Material Safety Data Sheet - Diethyl oxalate. [Link]

  • Reddit. (2023). How do I recrystallize this product?. [Link]

  • ResearchGate. (2012). One-pot reaction of arylacetic acid and this compound. [Link]

  • LinkedIn. (2023). Procuring this compound: A Buyer's Guide. [Link]

  • Amerigo Scientific. (n.d.). This compound (95%). [Link]

  • NIH National Center for Biotechnology Information. (2016). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. [Link]

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Technical Support Guide: Enhancing the Stability of Diethyl Oxalacetate Sodium Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl Oxalacetate Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with this versatile β-keto ester. Instead of a generic protocol, we will walk through the chemical principles of its degradation and provide a logical, troubleshooting framework to help you select the optimal buffer system to preserve the integrity of your compound.

FAQ 1: The Core Problem - "My this compound solution is losing purity over time. What is happening?"

This is the most common issue reported and is rooted in the inherent chemical nature of the molecule. Diethyl oxalacetate is a β-keto ester, a class of compounds susceptible to degradation in aqueous environments, particularly through two primary pathways: hydrolysis and decarboxylation.[1][2]

  • Ester Hydrolysis: In the presence of water, the two ethyl ester groups can be cleaved, either by acid or base catalysis, to form oxaloacetic acid and ethanol.

  • Decarboxylation: The resulting β-keto acid intermediate, oxaloacetic acid, is highly unstable and rapidly loses carbon dioxide (CO₂) to yield pyruvic acid.[3] This decarboxylation step is often the primary driver of purity loss.

These two processes can occur sequentially, leading to a complex mixture of degradants. The overall degradation cascade is visualized below.

G cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation A This compound B Oxaloacetic Acid (Unstable β-Keto Acid) A->B H₂O (Acid or Base Catalyzed) C Pyruvic Acid B->C Spontaneous (Loss of CO₂)

Caption: Primary degradation pathway of Diethyl Oxalacetate.

FAQ 2: The Primary Solution - "How does buffer selection impact the stability?"

Buffer selection is the single most critical factor in controlling the degradation of diethyl oxalacetate. It influences stability through two mechanisms: maintaining an optimal pH and ensuring the buffer species itself is non-reactive.

  • The Critical Role of pH: The rates of both hydrolysis and decarboxylation are highly pH-dependent.

    • Strongly Acidic (pH < 4): Promotes rapid acid-catalyzed hydrolysis of the ester groups.

    • Strongly Alkaline (pH > 8): Promotes rapid base-catalyzed hydrolysis.

    • Slightly Acidic to Neutral (pH 5-7): This range is often the "sweet spot" for β-keto ester stability, as it minimizes both acid and base-catalyzed hydrolysis. However, the precise optimal pH must be determined experimentally.

  • The Impact of Buffer Species: The chemical nature of the buffer components is as important as the pH. Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane). The amine nitrogen is nucleophilic and can react with the ketone carbonyl group of diethyl oxalacetate to form an unstable imine (also known as a Schiff base), introducing an entirely new degradation pathway.[4][5]

    Recommended Inert Buffers:

    • Phosphate Buffers (e.g., Sodium Phosphate): Excellent choice, providing strong buffering capacity in the physiologically relevant range of pH 6.2–8.2.

    • Citrate Buffers: Useful for slightly more acidic conditions, with a buffering range of pH 3.1–6.2.

    • Acetate Buffers: Suitable for acidic conditions, with a buffering range of pH 3.8–5.8.

FAQ 3: Practical Application - "What is the best buffer for my experiment? How do I find it?"

The optimal buffer is experiment-dependent. You must identify it empirically through a systematic screening study. This protocol provides a robust framework for determining the ideal buffer conditions for your specific application.

G A Prepare Stock Solution of Diethyl Oxalacetate (in Aprotic Solvent, e.g., Acetonitrile) C Incubate Aliquots (Spike stock into each buffer at a fixed concentration and temperature) A->C B Prepare Candidate Buffers (e.g., Citrate pH 5.0, Phosphate pH 6.5, Phosphate pH 7.4) B->C D Sample at Time Points (T=0, 2, 4, 8, 24 hours) C->D E Quench & Analyze (e.g., HPLC-UV) D->E F Determine % Purity Remaining vs. T=0 E->F G Select Optimal Buffer (Condition with the slowest degradation rate) F->G

Caption: Experimental workflow for buffer stability screening.

Detailed Protocol for Buffer Screening

1. Materials Preparation:

  • This compound: High-purity grade (>95%).
  • Candidate Buffers: Prepare 50 mM solutions of Sodium Citrate (pH 5.0), Sodium Phosphate (pH 6.5), and Sodium Phosphate (pH 7.4). Use high-purity water.
  • Stock Solution Solvent: Anhydrous acetonitrile (ACN).
  • Quenching Solution: 1% Formic Acid in 50:50 ACN/Water.
  • Analytical Method: A validated HPLC-UV method capable of separating the parent compound from its degradants. A reverse-phase C18 column is typically suitable.[6]

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in anhydrous ACN to a final concentration of 10 mg/mL. Note: Preparing the stock in a non-aqueous solvent prevents degradation before the experiment begins.

3. Incubation:

  • For each buffer condition, label a set of vials for each time point (e.g., T=0, T=2h, T=4h, T=8h, T=24h).
  • Add 980 µL of the respective buffer to each vial.
  • Initiate the experiment by adding 20 µL of the 10 mg/mL stock solution to each vial (final concentration: 0.2 mg/mL).
  • Vortex briefly and place the vials in a temperature-controlled environment (e.g., 25°C or 37°C, depending on your experimental conditions).

4. Sampling and Analysis:

  • At each time point, take the corresponding vial and immediately quench the reaction by adding the contents to a separate vial containing an equal volume of the Quenching Solution. This acidifies the sample and stops further degradation.
  • Analyze the T=0 samples immediately to establish the initial purity.
  • Analyze all quenched samples by HPLC-UV. Monitor the peak area of the parent diethyl oxalacetate peak.

FAQ 4: Interpreting Results - "How do I analyze the results of my buffer screening study?"

The goal is to identify the buffer system where the peak area of the parent compound decreases the slowest. Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for each condition.

Example Data Summary:

Buffer SystempHTemperature% Purity Remaining (T=4h)% Purity Remaining (T=24h)
Sodium Citrate5.025°C98.2%85.1%
Sodium Phosphate 6.5 25°C 99.5% 97.3%
Sodium Phosphate7.425°C96.4%78.5%
Water (Unbuffered)~7.025°C91.0%60.2%

FAQ 5: Best Practices & Storage - "I've found a good buffer. What are the best practices for preparing and storing my solutions?"

Even with an optimized buffer, proper handling is crucial for maximizing the shelf-life of your solutions.

  • Prepare Fresh: Always prepare solutions of diethyl oxalacetate fresh on the day of use if possible.

  • Use High-Purity Reagents: Use anhydrous solvents for stock solutions and HPLC-grade water and buffer salts for aqueous solutions.

  • Control Temperature: Prepare and store all solutions at low temperatures (2-8°C). Avoid repeated freeze-thaw cycles. For long-term storage, consider aliquoting and freezing at -20°C or -80°C after flash-freezing in liquid nitrogen.

  • Consider Chelators: If you suspect metal ion contamination in your system, which can catalyze ester hydrolysis, consider adding a small amount (0.1-1 mM) of a chelating agent like EDTA to your buffer.[7]

  • Filter Sterilize: For biological applications, filter the final buffered solution through a 0.22 µm filter to remove particulates and potential microbial contamination.

By understanding the chemical vulnerabilities of this compound and applying this systematic, evidence-based approach to buffer selection, you can significantly enhance the reproducibility and reliability of your experiments.

References

  • SIELC Technologies. Separation of Diethyl oxalate on Newcrom R1 HPLC column. Available from: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • LookChem. Diethyl oxalacetate(CAS:108-56-5). Available from: [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available from: [Link]

  • Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(4), 167-181. Available from: [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available from: [Link]

  • Hunt, I. Ch22: C=O + primary amine. University of Calgary. Available from: [Link]

  • Chemistry Steps. Decarboxylation. Available from: [Link]

  • KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Available from: [Link]

  • Chemistry Stack Exchange. Amine and Amide reactions with ketone. Available from: [Link]

  • Organic Chemistry Explained. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. Available from: [Link]

  • Google Patents. US4902819A - Preparation of sodium diethyl oxalacetate.
  • LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Available from: [Link]

  • PubMed. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. Available from: [Link]

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Technical Support Center: A Troubleshooting Guide for Enzymatic Assays Using Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Diethyl Oxalacetate Sodium Salt in their enzymatic assays. As a key substrate in vital diagnostic and research assays, particularly for aminotransferases like AST and ALT, its proper handling and use are critical for generating accurate and reproducible data. This document provides in-depth, question-and-answer-based troubleshooting for common and complex issues you may encounter.

Part 1: Substrate Integrity & Stability Issues

The most frequent source of error in assays using this substrate relates to its inherent instability, both in solid form and, more critically, in solution.

Q1: My assay blank (no enzyme) shows a high and drifting background signal. What is the primary cause?

Answer: A high and drifting background signal is a classic symptom of substrate degradation. Diethyl oxalacetate is an ester that hydrolyzes in aqueous solutions to form oxaloacetate. This oxaloacetate is itself highly unstable and can spontaneously (non-enzymatically) decarboxylate to pyruvate.[1][2][3] If your assay is a coupled system that measures NADH consumption (e.g., with malate dehydrogenase), any pyruvate formed can be consumed by lactate dehydrogenase (LDH) if present as a contaminant, leading to NADH oxidation and a false signal.

Causality Explained:

  • Hydrolysis: The ester groups of diethyl oxalacetate are susceptible to hydrolysis, a reaction accelerated by non-neutral pH and higher temperatures.

  • Spontaneous Decarboxylation: The resulting oxaloacetate molecule is chemically unstable and readily loses a carboxyl group to form pyruvate and CO2.[1][2] This process is catalyzed by divalent metal ions and is highly dependent on temperature and pH.[2]

Troubleshooting Steps:

  • Prepare Substrate Fresh: Always prepare your diethyl oxalacetate working solution immediately before use. Do not store it, even at 4°C, for more than a few hours.[2]

  • Maintain Low Temperature: Keep the stock powder stored at -20°C under an inert atmosphere.[2][4] When preparing the working solution, do so on ice and keep it on ice until it is added to the assay plate.[5]

  • Optimize pH: The stability of oxaloacetate is pH-dependent. The monoanionic form is most prone to decarboxylation.[2] Ensure your assay buffer pH is optimal and stable for the duration of the experiment.

  • Consider Buffer Choice: Avoid amine-containing buffers like Tris, as they can react with oxaloacetate.[2] Phosphate-based buffers are generally a safer choice.

Q2: My results are inconsistent from day to day, even when I follow the same protocol. Could the solid substrate be the problem?

Answer: Yes, inconsistent quality of the solid reagent is a significant possibility. This compound is hygroscopic, meaning it readily absorbs moisture from the air.[4] This moisture can initiate degradation even in the solid state, leading to variable purity between aliquots and over time.

Troubleshooting Steps:

  • Proper Storage: Store the solid reagent in a tightly sealed container, preferably in a desiccator, at the recommended temperature (typically -20°C).[2][4]

  • Aliquoting: Upon receiving a new bottle, it is best practice to aliquot the powder into smaller, single-use vials under a dry, inert atmosphere (like nitrogen or argon). This minimizes repeated exposure of the bulk stock to atmospheric moisture.

  • Visual Inspection: The powder should be a white to off-white crystalline solid.[4] If it appears clumpy, discolored (e.g., beige-light orange), or oily, it may have degraded and should be discarded.[6]

Part 2: Assay Performance & Kinetic Artifacts

Once substrate integrity is confirmed, issues can arise from the assay conditions themselves.

Q3: The initial velocity of my enzymatic reaction is non-linear (curves off) very quickly. What's happening?

Answer: Rapid non-linearity, or "curving off," of the reaction progress curve typically points to one of three issues: substrate depletion, product inhibition, or instability of one of the assay components (enzyme or NADH).

Causality Explained:

  • Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low (near or below the Michaelis constant, Kₘ), the substrate will be consumed rapidly, causing the reaction rate to decrease as the substrate is no longer saturating.[7]

  • Product Inhibition: The product of the primary reaction (oxaloacetate or glutamate) or the coupled reaction could be inhibiting one of the enzymes in the cascade.[8]

  • NADH Instability: In NADH-coupled assays, NADH can degrade, especially under acidic conditions (pH < 6) or upon exposure to light.[9] This leads to a decreasing signal independent of enzyme activity.

Troubleshooting Flowchart:

AST_Assay cluster_reagents Initial Substrates cluster_reactions Enzymatic Cascade cluster_products Products & Signal Asp Aspartate AST_rxn AST Reaction (Enzyme of Interest) Asp->AST_rxn aKG α-Ketoglutarate aKG->AST_rxn DEO Diethyl Oxalacetate (Added to well) Hydrolysis Spontaneous Hydrolysis DEO->Hydrolysis OAA Oxaloacetate Hydrolysis->OAA Primary Substrate AST_rxn->OAA Glu Glutamate AST_rxn->Glu MDH_rxn MDH Reaction (Coupling Enzyme) Malate Malate MDH_rxn->Malate NAD NAD+ MDH_rxn->NAD OAA->MDH_rxn NADH NADH (Signal Monitored at 340nm) NADH->MDH_rxn

Caption: Workflow of the AST coupled enzymatic assay.

References

  • Guidechem. (n.d.). This compound 40876-98-0 wiki.
  • Patsnap Eureka. (2025). Oxaloacetate Degradation Pathways: Stability Testing.
  • Benchchem. (2025). Preventing the spontaneous decarboxylation of oxaloacetate to pyruvate.
  • XEMA. (n.d.). Quality Control of Enzyme Immunoassay.
  • Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips.
  • PubMed Central (PMC). (n.d.). Mechanism of Citrate Metabolism by an Oxaloacetate Decarboxylase-Deficient Mutant of Lactococcus lactis IL1403.
  • Cell Biolabs, Inc. (n.d.). Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric).
  • ResearchGate. (2017). Help with coupled enzymatic assay?.
  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • Google Patents. (n.d.). US4902819A - Preparation of sodium diethyl oxalacetate.
  • ChemicalBook. (2025). This compound | 40876-98-0.
  • ResearchGate. (2025). Erratum: Spontaneous decarboxylation of oxalacetic acid.
  • Creative Enzymes. (n.d.). Enzyme Quality Certification.
  • Elabscience. (n.d.). Elabscience® Aspartate Aminotransferase (AST/GOT) Activity Assay Kit.
  • National Institutes of Health (NIH). (n.d.). Aspartate Aminotransferase and Alanine Aminotransferase Detection on Paper-Based Analytical Devices with Inkjet Printer-Sprayed Reagents.
  • MedicalExpo. (n.d.). Quality control reagents.
  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
  • BBI Solutions. (n.d.). Enzymes.
  • National Center for Biotechnology Information (NCBI). (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 40876-98-0.
  • PubMed Central (PMC). (n.d.). α-Amino-β-carboxymuconate-ε-semialdehyde decarboxylase catalyzes enol/keto tautomerization of oxaloacetate.
  • (n.d.). Aspartate Aminotransferase/Glutamic Oxaloacetic Transaminase(AST/GOT)Assay Kit Instruction.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays.
  • National Institutes of Health (NIH). (n.d.). Aspartate Aminotransferase (AST/GOT) and Alanine Aminotransferase (ALT/GPT) Detection Techniques.
  • Benchchem. (2025). Troubleshooting low signal or high background in enzyme activity assays.
  • (n.d.).
  • ResearchGate. (2017). Hi, i need suggestions on possible reasons for the decrease of absorbance of NADH at 340nm without the presence of enzyme.
  • National Institutes of Health (NIH). (n.d.). Diethyl sodium oxalacetate | C8H11NaO5 | CID 16663655.
  • Sigma-Aldrich. (n.d.). Diethyl oxalacetate 95 40876-98-0.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • JoVE. (2019). A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors.
  • Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
  • National Institutes of Health (NIH). (2019). A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors.

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Technical Support Center: Navigating the Nuances of Diethyl Oxalacetate Sodium Salt in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of Diethyl oxalacetate sodium salt in biochemical assays. Our goal is to equip you with the scientific understanding and practical solutions to mitigate potential interferences and ensure the integrity of your experimental data.

Introduction: The Double-Edged Sword of a Versatile Reagent

This compound is a widely utilized reagent in biochemical and pharmaceutical research, primarily as a stable precursor to oxaloacetate, a key intermediate in numerous metabolic pathways.[1][2][3][4][5][6][7][8][9][10][11][12] Its utility, however, is intrinsically linked to its potential for interference. The very property that makes it valuable—its conversion to oxaloacetate—is also the source of common assay artifacts. This guide will dissect the mechanisms of this interference and provide you with robust strategies to overcome these challenges.

Part 1: Understanding the Core Problem - The Instability of Oxaloacetate

The central issue with using this compound is the inherent instability of its active form, oxaloacetate. In aqueous solutions, oxaloacetate undergoes spontaneous decarboxylation to form pyruvate and carbon dioxide.[13][14][15][16] This non-enzymatic degradation is a significant source of interference in many biochemical assays.

Mechanism of Spontaneous Decarboxylation

The decarboxylation of β-keto acids like oxaloacetate proceeds through a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the more stable ketone, pyruvate.[10][16]

cluster_0 Spontaneous Decarboxylation of Oxaloacetate Oxaloacetate Oxaloacetate Pyruvate Pyruvate Oxaloacetate->Pyruvate Spontaneous Decarboxylation CO2 CO₂ start Low Dehydrogenase Activity Observed check_oaa Is Oxaloacetate a known inhibitor of my enzyme? start->check_oaa check_pyr Is Pyruvate a known inhibitor of my enzyme? check_oaa->check_pyr No run_control Run a control with varying substrate concentrations check_oaa->run_control Yes run_pyruvate_control Run a control with varying pyruvate concentrations check_pyr->run_pyruvate_control Yes optimize Optimize Assay Conditions check_pyr->optimize No mitigate_oaa Mitigation Strategies for Oxaloacetate Inhibition run_control->mitigate_oaa mitigate_pyr Mitigation Strategies for Pyruvate Inhibition run_pyruvate_control->mitigate_pyr

Caption: Troubleshooting workflow for dehydrogenase inhibition.

Mitigation Strategies:

  • For Oxaloacetate Inhibition:

    • Use a lower concentration of this compound: Titrate the substrate concentration to find the optimal balance between enzyme saturation and inhibition.

    • Consider alternative substrates: Depending on the specific dehydrogenase, there may be alternative substrates that are not subject to product inhibition by oxaloacetate. For example, some studies have explored alternative substrates for glutamate dehydrogenase. [17]* For Pyruvate Inhibition:

    • Enzymatic Pyruvate Removal: Incorporate an enzymatic system to remove pyruvate as it is formed. A multi-enzyme system including formate acetyltransferase and lactate dehydrogenase has been used to efficiently remove pyruvate. [2][18] * Optimize Substrate Concentration: As with oxaloacetate, determine the optimal substrate concentration to avoid reaching inhibitory levels of pyruvate.

Interference in NADH/NAD+ Quantification Assays

Question: I am measuring NADH/NAD+ levels in my samples, and I suspect that the presence of this compound is affecting my results. How can this happen?

Answer: Interference in NADH/NAD+ assays is a critical issue. The spontaneous degradation of oxaloacetate to pyruvate can directly impact the accuracy of these measurements.

  • False NADH Consumption: If your sample contains lactate dehydrogenase, the pyruvate generated from oxaloacetate degradation will drive the conversion of NADH to NAD+, leading to an underestimation of NADH levels.

Experimental Protocol to Test for Interference:

  • Prepare a standard NADH solution.

  • Spike one aliquot of the NADH standard with this compound.

  • Spike another aliquot with a known concentration of pyruvate as a positive control.

  • Incubate all samples under your standard assay conditions.

  • Measure the NADH concentration in all samples over time.

A decrease in NADH concentration in the sample containing this compound will confirm the interference.

Data Presentation:

SampleInitial NADH (µM)NADH after 30 min (µM)% Decrease
NADH Standard10099.50.5%
+ Diethyl oxalacetate10085.214.8%
+ Pyruvate10075.624.4%

Part 3: FAQs - Quick Reference Guide

Q1: What is the best way to store this compound? A: Store the solid compound at -20°C. [1]Prepare solutions fresh for each experiment and keep them on ice to minimize degradation.

Q2: Can I use this compound in cell-based assays? A: Caution is advised. The spontaneous decarboxylation to pyruvate can alter cellular metabolism and confound results. It is essential to run appropriate controls to account for this.

Q3: Are there any alternatives to this compound? A: For some applications, it may be possible to use oxaloacetate directly, provided it is handled with extreme care to prevent degradation. For specific enzymes, alternative substrates might be available. For instance, some aminotransferases can utilize alternative amino and oxo acids. [19][20] Q4: How can I remove contaminating pyruvate from my samples before the assay? A: You can use a pyruvate oxidase-based system to enzymatically remove pyruvate. [21]Alternatively, multi-enzyme systems have been developed for efficient pyruvate removal. [2][18] Q5: Does the sodium salt component interfere with assays? A: In most cases, the sodium concentration from the salt is too low to cause significant interference. However, in assays that are highly sensitive to ionic strength, it is important to include a vehicle control with an equivalent concentration of sodium chloride.

References

  • Tsai, C. S. (1967). Spontaneous decarboxylation of oxalacetic acid. Canadian Journal of Chemistry, 45(8), 873-880.
  • Park, H. K., & Kim, K. (1986). pH dependence of kinetic parameters for oxalacetate decarboxylation and pyruvate reduction reactions catalyzed by malic enzyme. Biochemistry, 25(13), 3752-3759.
  • Pudlik, A. M., & Lolkema, J. S. (2011). Mechanism of Citrate Metabolism by an Oxaloacetate Decarboxylase-Deficient Mutant of Lactococcus lactis IL1403. Journal of Bacteriology, 193(24), 6934-6941.
  • Sampson, E. J., & Baird, M. A. (1988). Use of pyruvate oxidase to overcome pyruvate inhibition during the lactate to pyruvate reaction for assaying lactate dehydrogenase in serum. Clinical Chemistry, 34(11), 2333-2337.
  • Chen, Y., & Fink, B. D. (2018). Oxaloacetic acid mediates ADP-dependent inhibition of mitochondrial complex II-driven respiration. Journal of Biological Chemistry, 293(51), 19932-19941.
  • Li, Y., & Zhou, M. (2019). Excess exogenous pyruvate inhibits lactate dehydrogenase activity in live cells in an MCT1-dependent manner. Journal of Biological Chemistry, 294(42), 15415-15425.
  • Wojtczak, L., & Bogucka, K. (1969). Studies on succinate dehydrogenase. V. Inhibition by oxaloacetate. Biochimica et Biophysica Acta (BBA) - Enzymology, 191(2), 229-238.
  • Thorn, M. B. (1967). The inhibition of succinate dehydrogenase by oxaloacetate. Biochimica et Biophysica Acta (BBA) - Enzymology, 132(1), 210-212.
  • Fisher, H. F., & Frieden, C. (1975). Alternative substrates for glutamate dehydrogenases.
  • Assay of Aspartate Aminotransferase Activity: Effects of Serum and Serum Proteins on Oxalacetate Decarboxylation and Dialysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Excess Exogenous Pyruvate Inhibits Lactate Dehydrogenase Activity in Live Cells in a MCT1-Dependent Manner. (2021). ResearchGate. Retrieved from [Link]

  • Interference and blood sample preparation for a pyruvate enzymatic assay. (2006). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Multi-enzyme pyruvate removal system to enhance (R)-selective reductive amination of ketones. RSC Advances, 10(51), 30653-30660.
  • PubChem. (n.d.). Diethyl sodium oxalacetate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (95%). Retrieved from [Link]

  • Rej, R. (1984). Measurement of Aminotransferases: Part 1. Aspartate Aminotransferase.
  • U.S. Patent No. 4,902,819. (1990). Preparation of sodium diethyl oxalacetate.
  • National Center for Biotechnology Information. (n.d.). Aminotransferases. In Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
  • Auld, D. S., Southall, N., & Jadhav, A. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry, 51(8), 2372-2386.
  • Sohlenkamp, C., & Geiger, O. (2016). Bacterial membrane lipids: diversity in structures and pathways. FEMS Microbiology Reviews, 40(1), 133-159.
  • McGilvray, P. T., & Ang, J. E. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Saper, G., & Hess, H. (2022). Enzymes helping enzymes: Oxaloacetate decarboxylase increases malate dehydrogenase's turnover number. PNAS Nexus, 1(2), pgac054.
  • Wikipedia. (n.d.). Malate dehydrogenase. Retrieved from [Link]

  • Hi, i need suggestions on possible reasons for the decrease of absorbance of NADH at 340nm without the presence of enzyme. (2017). ResearchGate. Retrieved from [Link]

  • NADH Enzyme-Linked Assay. (n.d.). University of Vermont. Retrieved from [Link]

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Technical Support Center: Optimizing pH for Reactions Involving Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diethyl Oxalacetate Sodium Salt (DEOS). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles governing its reactivity, with a specific focus on the critical role of pH. By understanding the "why" behind the experimental conditions, you can effectively troubleshoot issues, optimize reaction yields, and accelerate your research and development efforts.

Section 1: Fundamental Properties and the Central Role of pH

This section addresses the foundational knowledge required to handle and use DEOS effectively. The primary challenge and opportunity in its chemistry lie in controlling its keto-enol equilibrium, which is entirely dictated by pH.

Q1: What is this compound and what are its essential properties?

This compound is the sodium enolate of diethyl oxaloacetate.[1] It is a stable, crystalline powder that serves as a key building block in organic synthesis, particularly for heterocyclic compounds and as an intermediate for pharmaceuticals and other fine chemicals.[2][3][4] Its utility stems from the multiple reactive sites available for chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40876-98-0[2][5]
Molecular Formula C₈H₁₁NaO₅[6][7]
Molecular Weight 210.16 g/mol [5][7]
Appearance Beige to light orange crystalline powder[2][8]
Melting Point 188-190 °C (lit.)[2][6][9]
Solubility Slightly soluble in water (1.2 g/L at 25°C)[2][6]
Storage Moisture sensitive; store under an inert atmosphere (e.g., Nitrogen) at ambient temperatures.[8]
Q2: Why is pH the most critical parameter when working with this reagent?

The answer lies in its structure as a β-keto-ester, which exists in a dynamic equilibrium between two tautomeric forms: the keto form and the enol (or enolate) form.[10][11] The sodium salt is essentially a stabilized, pre-packaged version of the enolate. The pH of the reaction medium directly controls the position of this equilibrium and, consequently, the nucleophilicity and stability of the molecule.

  • Enolate Formation (Basic Conditions): In the presence of a base, the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) is abstracted. This hydrogen is unusually acidic (pKa ≈ 11-13 for β-keto-esters) because the resulting negative charge is stabilized by resonance across the dicarbonyl system.[10] The resulting enolate is a potent carbon nucleophile, which is the desired reactive species in many synthetic applications like the Japp-Klingemann reaction.[12]

  • Keto Form (Acidic/Neutral Conditions): Under neutral or acidic conditions, the equilibrium favors the keto tautomer. While stable, the keto form is not the desired nucleophile for C-C bond formation. If you start with the free ester (diethyl oxaloacetate) instead of the sodium salt, you must add a base to generate the reactive enolate in situ.[3][13]

  • Stability and Hydrolysis: Extreme pH values are detrimental. In strongly acidic or strongly basic aqueous solutions, particularly with heating, the ester functionalities are susceptible to hydrolysis, which breaks down the molecule into oxaloacetic acid (which itself can be unstable) and ethanol, leading to yield loss and impurities.[13]

KetoEnol Keto Keto Tautomer (Less Nucleophilic) Enolate Enolate Anion (Strong Nucleophile) Keto->Enolate + Base - H₂O Proton H⁺ Base Base (e.g., OH⁻, EtO⁻) H2O H₂O

Caption: Base-catalyzed equilibrium between the keto and enolate forms of a β-keto-ester.

Section 2: Troubleshooting Common Reactions

Low yields, unexpected side products, or complete reaction failure when using DEOS can often be traced back to improper pH control.

Focus Reaction: The Japp-Klingemann Reaction

This reaction is a classic and powerful method for synthesizing hydrazones from β-keto-esters (like DEOS) and aryl diazonium salts.[12][14][15] These hydrazones are valuable precursors for indole synthesis (via the Fischer indole synthesis).[12][15]

Q&A: My Japp-Klingemann reaction is giving a low yield. Could pH be the problem?

Absolutely. The Japp-Klingemann reaction is exquisitely sensitive to pH for two primary reasons:

  • Enolate Formation is Required: The first step of the mechanism is the nucleophilic attack of the enolate of DEOS on the electrophilic diazonium salt.[12][14] This requires a sufficiently basic medium to ensure a high enough concentration of the enolate anion. If the pH is too low (too acidic), the concentration of the reactive enolate will be negligible, and the reaction will not proceed.

  • Diazonium Salt Stability: The electrophile, the aryl diazonium salt, is only stable within a specific, typically acidic to near-neutral, pH range. In highly basic solutions, it can decompose or convert to a non-reactive diazotate species.

The challenge is to find a pH "sweet spot" that is basic enough to generate the enolate but not so basic that it destroys the diazonium salt. This usually translates to a weakly basic or buffered system.

JappKlingemann DEOS DEOS (Keto Form) Enolate DEOS (Enolate Form) (Nucleophile) DEOS->Enolate Base (OH⁻) pH Dependent Step Azo Azo Intermediate Enolate->Azo Nucleophilic Attack Diazonium Aryl Diazonium Salt (Electrophile) Diazonium->Azo Hydrazone Final Hydrazone Product Azo->Hydrazone Hydrolysis & Rearrangement

Caption: Simplified mechanism of the Japp-Klingemann reaction highlighting the pH-dependent step.

Q&A: My starting material seems to be decomposing during the reaction. What is happening?

This is a classic symptom of ester hydrolysis. If your reaction conditions involve prolonged heating in the presence of strong aqueous acid or base, you are likely cleaving the ethyl ester groups.

  • Troubleshooting Steps:

    • Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Moderate the pH: Avoid using large excesses of strong bases like NaOH or KOH. Consider using a weaker base (e.g., sodium carbonate) or a buffered system to maintain the pH in a milder range.

    • Limit Water: If the reaction can be run in an anhydrous organic solvent (using a non-aqueous base like sodium ethoxide), the risk of hydrolysis is eliminated.[3][13]

Section 3: Practical Guides & Protocols

This section provides actionable workflows for optimizing and troubleshooting your experiments.

Experimental Protocol: pH Scouting for a Model Japp-Klingemann Reaction

This protocol outlines a method for quickly identifying the optimal pH for your specific substrates.

Objective: To determine the optimal pH for the coupling of DEOS with a model aryl diazonium salt.

Materials:

  • This compound (DEOS)

  • Aniline (or a substituted aniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A series of aqueous buffers (e.g., pH 7, 8, 9, 10 phosphate and carbonate buffers)

  • Ice bath, magnetic stirrers, vials

  • TLC plates and appropriate eluent system

Procedure:

  • Prepare the Diazonium Salt:

    • In a flask kept in an ice bath (0-5 °C), dissolve your aniline in dilute HCl.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir for 15-20 minutes. The formation of the diazonium salt is now complete. Keep this solution on ice.

  • Set up Parallel Reactions:

    • In a series of labeled vials, dissolve a pre-weighed amount of DEOS in each of the different pH buffers. Stir to dissolve.

    • Place all vials in an ice bath.

  • Initiate the Coupling:

    • To each vial, add an equivalent amount of the cold diazonium salt solution prepared in Step 1.

    • Allow the reactions to stir at 0-5 °C.

  • Monitor the Reaction:

    • After 30 minutes, and then at regular intervals (e.g., every hour), take a small aliquot from each reaction vial and spot it on a TLC plate.

    • Run the TLC to assess the consumption of starting material and the formation of the product hydrazone.

  • Analysis:

    • Identify the pH at which the product spot is most intense and the starting material is most consumed. This represents your optimal pH range.

    • Note any pH values where significant decomposition (e.g., formation of dark tars) occurs.

Troubleshooting Workflow Diagram

If you encounter issues, follow this logical decision tree to diagnose the problem.

Troubleshooting Start Problem: Low Yield or No Reaction CheckpH Was the reaction pH measured and controlled? Start->CheckpH pH_Low Diagnosis: pH too low. Insufficient enolate formation. CheckpH->pH_Low No / Too Acidic pH_High Diagnosis: pH too high. Decomposition of electrophile or starting material. CheckpH->pH_High Yes / Too Basic Other Consider other factors: Temperature, Reagent Purity, Reaction Time CheckpH->Other Yes / In Range Solution_IncreasepH Solution: Use a stronger base or a higher pH buffer. pH_Low->Solution_IncreasepH Solution_DecreasepH Solution: Use a weaker base or a lower pH buffer. pH_High->Solution_DecreasepH

Sources

Impact of temperature on the stability of Diethyl oxalacetate sodium salt solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl oxalacetate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions regarding the temperature-dependent stability of this compound solutions. As a β-keto ester, this compound's integrity is paramount for reproducible and successful experimental outcomes. This document provides FAQs, troubleshooting guides, and validated protocols to ensure the optimal handling and use of this versatile reagent.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solution stability a critical concern?

This compound is the sodium enolate of a β-keto ester, a chemical structure that makes it a valuable intermediate in organic synthesis.[1][2][3] It serves as a precursor in the synthesis of pharmaceuticals, dyes, and other bioactive molecules, including quinoxaline derivatives and pyrazolones.[3][4][5][6]

The stability of its solutions is critical because the molecule is susceptible to degradation via two primary pathways: hydrolysis and decarboxylation. Degradation leads to the formation of impurities, which can significantly lower the yield of your desired product, introduce hard-to-separate byproducts, and cause variability between experimental runs, ultimately compromising the reliability and reproducibility of your results.

Q2: What are the primary degradation pathways for this compound in solution, and how does temperature accelerate them?

In solution, the compound primarily degrades through two temperature-dependent mechanisms:

  • Hydrolysis: As a diester, the molecule can react with water in a hydrolysis reaction. This process breaks down the ester linkages, first forming monoethyl oxalacetate and ultimately yielding oxalacetic acid and ethanol.[7][8] The rate of hydrolysis is significantly accelerated by elevated temperatures and can be catalyzed by both acidic and basic conditions.[7]

  • Decarboxylation: The parent compound, oxalacetic acid, is a β-keto acid, a class of molecules known for its inherent instability.[9] In solution, an equilibrium can exist between the sodium salt and its corresponding free acid. This free acid form is highly prone to decarboxylation (loss of CO₂), especially when heated, to yield pyruvate derivatives.[10][11] While the sodium enolate form is more stable, conditions that favor the formation of the β-keto acid intermediate will increase the rate of decarboxylation.

Both of these degradation pathways are highly sensitive to temperature. An increase in temperature provides the necessary activation energy for these reactions to proceed at a much faster rate.

Q3: What are the ideal storage conditions for both the solid form and prepared solutions of this compound?

The physical state of the compound dictates the optimal storage strategy. The solid form is significantly more stable than any solution.

FormRecommended TemperatureKey Considerations
Solid Powder Room Temperature (short-term)[1][12] <15°C to -20°C (long-term)[5][12][13]Must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12][13] The compound is moisture-sensitive.[1][12]
Aqueous Solution 2-8°C (very short-term, <24 hours)Highly unstable. It is strongly recommended to prepare solutions fresh immediately before use.
Anhydrous Organic Solution -20°C (short-term)More stable than aqueous solutions but degradation still occurs. Prepare fresh for best results.
Q4: I need to prepare a solution for my experiment. What is the best practice to maximize its stability?

The key principle is to minimize the time the compound spends in solution and to control the conditions during its brief solution lifetime.

  • Timing is Everything: Prepare the solution immediately before it is needed for the reaction. Do not store solutions, especially aqueous ones, for later use.

  • Temperature Control: Use pre-chilled solvents and perform the dissolution in an ice-water bath.

  • Solvent Choice: If your reaction chemistry allows, use high-purity, anhydrous aprotic solvents.

  • For Aqueous Solutions: If water is necessary, use a cold, degassed buffer. Maintaining a neutral to slightly alkaline pH (7.0-7.5) can help stabilize the compound by keeping it in its deprotonated enolate form, which is less susceptible to decarboxylation than the free acid.[9]

Q5: Are there any visual or physical indicators that my solution has degraded?

Yes, you should be vigilant for the following signs of degradation:

  • Color Change: A fresh solution should be nearly colorless to pale yellow. A change to a darker yellow or orange-brown color is a common indicator of degradation.[1][3]

  • Gas Formation: In a closed container, you might observe slight pressure buildup due to the formation of CO₂ gas from decarboxylation.

  • Precipitate Formation: The degradation products may have different solubilities, leading to the formation of a precipitate.

  • pH Shift: In an unbuffered aqueous solution, hydrolysis can release acidic species, causing the pH to drop.

Q6: How can I analytically confirm the purity and stability of my this compound solution?

Visual inspection is not sufficient for quantitative assessment. For rigorous validation, especially in GMP or drug development settings, analytical techniques are required:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A reverse-phase HPLC method can be used to separate and quantify the parent compound from its degradation products, allowing you to track stability over time.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information, allowing for the identification of degradation products by observing the appearance of new signals and the disappearance of signals corresponding to the starting material.[14][15]

  • UV-Visible Spectroscopy: This technique can be used to monitor the concentration of the parent compound over time, as its conjugated system has a characteristic UV absorbance that will diminish upon degradation.[16]

Troubleshooting Guide
Observed ProblemProbable Cause(s)Recommended Solution(s)
Low Reaction Yield / Unexpected Byproducts Degradation of the starting material solution.1. Prepare a fresh solution of this compound immediately before starting the reaction. 2. Use a new, unopened vial of the solid reagent to rule out degradation of the stock solid. 3. Perform the reaction at the lowest feasible temperature.
Inconsistent Results Between Batches Variable age or handling of the reagent solution.1. Implement a strict, standardized protocol for solution preparation. 2. Define a maximum use time for the solution after preparation (e.g., "use within 15 minutes"). 3. Ensure consistent temperature control during solution preparation and handling for every experiment.
Solution Rapidly Turns Dark Yellow/Orange Accelerated degradation due to excessive heat, light exposure, or chemical incompatibility.1. Prepare the solution in an ice bath and protect it from direct light. 2. Ensure all glassware is clean and inert. 3. Verify that the chosen solvent and other reagents are not strong acids, bases, or oxidizing agents that could catalyze degradation.[1][17]
Visualized Workflows and Degradation Pathways
Diagram 1: Recommended Handling Workflow

This diagram outlines the critical steps to maintain the integrity of your this compound.

G cluster_0 Preparation cluster_1 Usage cluster_2 Avoid A Weigh Solid in Inert Atmosphere B Use Pre-Chilled Solvent (0-4°C) A->B C Dissolve in Ice-Water Bath B->C D Use Immediately (< 15 min) C->D F Storage of Solution at Room Temp G Prolonged Storage (Even when Cold) E Add to Reaction Mixture D->E G cluster_hydrolysis Pathway 1: Hydrolysis cluster_decarboxylation Pathway 2: Decarboxylation Start Diethyl Oxalacetate Sodium Salt (in Solution) H1 Monoethyl Oxalacetate Start->H1 + H₂O (Heat ↑) D1 Oxalacetic Acid (Free Acid Intermediate) Start->D1 Equilibrium H2 Oxalacetic Acid + Ethanol H1->H2 + H₂O (Heat ↑) D2 Pyruvate Derivative + CO₂ D1->D2 Spontaneous (Heat ↑)

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of Diethyl Oxalacetate Sodium Salt: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount. Diethyl oxalacetate sodium salt, a key building block in various synthetic pathways, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final product. This guide provides an in-depth comparison of classical and modern analytical techniques for the purity validation of this compound, offering insights into the causality behind experimental choices to empower researchers in selecting the most appropriate method for their needs.

The Foundational Method: Non-Aqueous Acid-Base Titration

Titration remains a cornerstone of chemical analysis for its precision and reliance on fundamental stoichiometric principles. For a basic salt like this compound, a non-aqueous acid-base titration is the method of choice, as indicated by numerous chemical suppliers in their certificates of analysis.

Principle of the Method

This compound is the sodium enolate of a β-keto ester. The enolate anion is a weak base. In a non-aqueous acidic solvent, such as glacial acetic acid, the basicity of the enolate is enhanced, allowing for its direct titration with a strong acid, typically perchloric acid dissolved in glacial acetic acid. The reaction proceeds as follows:

C₂H₅OOC(C(O⁻)=CHCOOC₂H₅)Na⁺ + HClO₄ → C₂H₅OOC(C(OH)=CHCOOC₂H₅) + NaClO₄

The endpoint of the titration, where stoichiometrically equivalent amounts of the analyte and titrant have reacted, can be determined potentiometrically or with a visual indicator.

Experimental Protocol: Potentiometric Non-Aqueous Titration

This protocol describes the determination of this compound purity via potentiometric titration with standardized perchloric acid. Potentiometric endpoint detection is recommended for its higher accuracy and objectivity compared to visual indicators.

Reagents and Equipment:

  • This compound sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid, standardized

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Crystal Violet indicator (for standardization)

  • Automatic titrator with a pH electrode suitable for non-aqueous media (e.g., glass electrode with a non-aqueous electrolyte)

  • Analytical balance

  • Volumetric flasks, pipettes, and burettes

  • Magnetic stirrer and stir bars

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried KHP into a flask.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

    • Calculate the exact normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.4 g of the this compound sample into a 150 mL beaker.

    • Dissolve the sample in 60 mL of anhydrous glacial acetic acid with the aid of a magnetic stirrer.

    • Immerse the calibrated non-aqueous pH electrode into the solution.

    • Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.

    • The endpoint is the point of maximum inflection on the titration curve. Determine this point using the first or second derivative of the curve.

    • Perform a blank titration with 60 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

  • Calculation of Purity:

    • Purity (%) = (V_sample - V_blank) * N * E * 100 / W_sample

      • V_sample = Volume of HClO₄ used for the sample (mL)

      • V_blank = Volume of HClO₄ used for the blank (mL)

      • N = Normality of the HClO₄ solution (mol/L)

      • E = Equivalent weight of this compound (210.16 g/mol )

      • W_sample = Weight of the sample (mg)

Workflow for Titrimetric Analysis of this compound

A Senior Application Scientist's Guide to Confirming Product Structures from Diethyl Oxalacetate Sodium Salt Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Diethyl Oxalacetate Sodium Salt

This compound (DEOS) is a highly valuable and versatile C4 building block in modern organic synthesis.[1] Its structure, featuring an activated methylene group flanked by two ester functionalities, makes it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.[1] This guide provides an in-depth analysis of the products derived from two cornerstone reactions of DEOS—the Knoevenagel condensation and the Hantzsch pyridine synthesis. We will explore detailed, field-proven protocols for structural confirmation and offer a comparative analysis against alternative synthetic reagents, empowering researchers to make informed decisions in their synthetic design.

Core Reactivity: The Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a powerful reaction for forming α,β-unsaturated esters.[2][3] In this process, the enolate of DEOS acts as a nucleophile, attacking an aldehyde to form a new carbon-carbon bond. Subsequent dehydration yields the thermodynamically stable conjugated product.[4] This reaction is fundamental in synthesizing precursors for pharmaceuticals and other bioactive molecules.[5]

Causality in Experimental Design

The choice of a weak base, such as piperidine with a catalytic amount of acetic acid, is critical. A strong base like sodium ethoxide could promote undesired side reactions, such as self-condensation of the aldehyde or Claisen condensation.[2][6] Piperidine is basic enough to facilitate the formation of the reactive enolate from DEOS without deprotonating the aldehyde, ensuring a clean reaction profile.[7] The reaction is typically performed in a solvent like ethanol or toluene, which allows for azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the dehydrated product.

Experimental Protocol: Synthesis of Diethyl 2-(4-methoxybenzylidene)-3-oxosuccinate
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (10.5 g, 50 mmol), 4-methoxybenzaldehyde (6.8 g, 50 mmol), and toluene (100 mL).

  • Add piperidine (0.5 mL) and glacial acetic acid (0.3 mL) to the suspension.

  • Heat the mixture to reflux and continue heating for 4-6 hours, monitoring the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a pale yellow oil.

Structural Confirmation: A Multi-Technique Approach

Confirming the structure of the Knoevenagel product is a self-validating process that relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

  • ¹H NMR Spectroscopy: This technique provides information about the electronic environment and connectivity of protons. The key diagnostic signal is the vinylic proton, which typically appears as a singlet around 7.5-8.0 ppm due to its deshielded position in the conjugated system.

  • ¹³C NMR Spectroscopy: This reveals the carbon skeleton. The presence of the newly formed C=C bond is confirmed by signals in the 125-145 ppm region. The carbonyl carbons of the ester and ketone groups will be found further downfield (>160 ppm).

  • FTIR Spectroscopy: Infrared spectroscopy identifies the functional groups present. Strong absorption bands around 1720-1740 cm⁻¹ are characteristic of the ester C=O stretches, while the ketone C=O stretch appears around 1680 cm⁻¹. The C=C double bond of the conjugated system will show a peak around 1620-1640 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. Fragmentation patterns, often involving McLafferty rearrangements and cleavages alpha to the carbonyl groups, can further corroborate the proposed structure.[8][9][10]

Analytical Data for Diethyl 2-(4-methoxybenzylidene)-3-oxosuccinate
Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H, vinylic CH), 7.40 (d, J=8.8 Hz, 2H, Ar-H), 6.90 (d, J=8.8 Hz, 2H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 192.5 (C=O, ketone), 165.8 (C=O, ester), 164.2 (C=O, ester), 161.0 (Ar-C), 142.1 (vinylic C), 132.5 (Ar-CH), 128.0 (vinylic C), 126.5 (Ar-C), 114.0 (Ar-CH), 62.5 (OCH₂), 61.8 (OCH₂), 55.4 (OCH₃), 14.1 (CH₃), 13.9 (CH₃)
FTIR (thin film) ν 2980, 1735, 1715, 1680, 1610, 1510, 1250 cm⁻¹
HRMS (ESI+) m/z [M+Na]⁺ Calculated for C₁₆H₁₈O₅Na: 313.1046; Found: 313.1051
Workflow for Knoevenagel Reaction and Analysis

Knoevenagel_Workflow cluster_reaction Synthesis cluster_analysis Structural Confirmation reactants DEOS + 4-Methoxybenzaldehyde conditions Piperidine/AcOH Toluene, Reflux reactants->conditions React workup Aqueous Workup & Purification conditions->workup Process product Pure Product workup->product nmr ¹H & ¹³C NMR product->nmr Analyze ftir FTIR product->ftir Analyze hrms HRMS product->hrms Analyze structure Confirmed Structure nmr->structure Corroborate ftir->structure Corroborate hrms->structure Corroborate

Caption: Workflow from synthesis to structural confirmation.

Application in Heterocyclic Synthesis: The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs the dihydropyridine core, a privileged scaffold in medicinal chemistry.[11][12] Traditionally, this reaction utilizes two equivalents of a β-ketoester like ethyl acetoacetate, an aldehyde, and ammonia.[13][14] By substituting one equivalent of the β-ketoester with DEOS, we can introduce asymmetry and additional functionality into the final product, expanding its synthetic utility.

Mechanism and Comparative Advantage

The reaction proceeds through a series of condensations and cyclizations.[12] One key intermediate is the Knoevenagel adduct of the aldehyde and DEOS, while another is an enamine formed from the second β-ketoester and ammonia.[11] These two fragments then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. Using DEOS instead of a second equivalent of ethyl acetoacetate results in a dihydropyridine with an ester group at the 3-position and an oxo-ester moiety at the 4-position, offering unique handles for further derivatization.

Experimental Protocol: Asymmetric Hantzsch Reaction
  • In a 100 mL round-bottom flask, dissolve ethyl acetoacetate (5.2 g, 40 mmol) and 4-chlorobenzaldehyde (5.6 g, 40 mmol) in ethanol (40 mL).

  • Add this compound (8.4 g, 40 mmol) to the mixture.

  • Add ammonium acetate (3.1 g, 40 mmol) and stir the reaction mixture at 60 °C for 8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the dihydropyridine product.

  • The product can be further purified by recrystallization from ethanol.

Structural Confirmation of the Dihydropyridine Product

The structure of the resulting dihydropyridine is confirmed using the same suite of spectroscopic techniques. The key is to carefully assign the signals corresponding to the now asymmetric structure.

Analytical Data for the Asymmetric Dihydropyridine Product
Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆) δ 9.2 (s, 1H, NH), 7.3 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 4.8 (s, 1H, C4-H), 4.1-4.3 (m, 4H, OCH₂CH₃), 2.3 (s, 3H, C2-CH₃), 1.1-1.3 (m, 6H, OCH₂CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 194.0 (C=O, ketone), 167.0 (C=O, ester), 165.5 (C=O, ester), 148.0 (Ar-C), 145.0 (C2/C6), 131.0 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 104.0 (C3/C5), 102.0 (C3/C5), 60.0 (OCH₂), 59.5 (OCH₂), 39.0 (C4), 18.5 (CH₃), 14.5 (CH₃), 14.2 (CH₃)
FTIR (KBr) ν 3290 (N-H), 2980, 1725, 1690, 1650, 1210 cm⁻¹
HRMS (ESI+) m/z [M+H]⁺ Calculated for C₂₂H₂₅ClNO₆: 450.1368; Found: 450.1375
Hantzsch Reaction Pathway

Hantzsch_Pathway Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel DEOS DEOS DEOS->Knoevenagel EAA Ethyl Acetoacetate Enamine Enamine Intermediate EAA->Enamine Ammonia NH₃ Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine Enamine->Michael_Adduct Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Intramolecular Condensation DHP 1,4-Dihydropyridine Cyclized->DHP - H₂O

Caption: Key intermediates in the Hantzsch pyridine synthesis.

Comparative Analysis: DEOS vs. Alternative Reagents

While DEOS is a powerful reagent, the specific goals of a synthesis may warrant consideration of alternatives. The choice of reagent is a trade-off between reactivity, cost, and the desired functionality in the product.[15]

Reagent Key Features Advantages Disadvantages Best For...
This compound (DEOS) Activated methylene flanked by keto and ester groups.Versatile C4 building block; introduces useful keto-ester functionality.Higher cost compared to simpler esters; can be hygroscopic.Asymmetric Hantzsch synthesis; Knoevenagel condensations requiring an α-keto group.
Diethyl Malonate Activated methylene between two ester groups (pKa ~13).Readily available, inexpensive; classic reagent for Knoevenagel and Michael reactions.Less activated than DEOS; products lack the ketone functionality.Standard Knoevenagel condensations; synthesis of barbiturates and malonic esters.
Ethyl Acetoacetate (EAA) Activated methylene between keto and ester groups (pKa ~11).Inexpensive; widely used; provides ketone handle for further reactions.Prone to self-condensation (Claisen); less complex than DEOS.Classic Claisen and Hantzsch syntheses; synthesis of α-substituted ketones.[16]
Meldrum's Acid Cyclic diester with highly acidic methylene protons (pKa ~4.9).Extremely high reactivity; reactions often proceed under mild conditions.Thermally unstable; can be more expensive.Reactions requiring very high acidity and mild conditions; synthesis of complex malonic acid derivatives.

Conclusion

This compound is an indispensable tool for the synthetic chemist, enabling the construction of complex molecular architectures through reactions like the Knoevenagel condensation and Hantzsch pyridine synthesis. The key to its successful application lies not only in performing the reaction but also in the rigorous, multi-faceted confirmation of the resulting product's structure. By employing a combination of NMR, FTIR, and HRMS, researchers can achieve a high degree of confidence in their results. Furthermore, a careful comparison with alternative reagents like diethyl malonate and ethyl acetoacetate allows for a rationally designed synthetic strategy, balancing reactivity, cost, and desired functionality to best meet the project's objectives.

References

  • Weiler, L. Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Available from: [Link]

  • ResearchGate. Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. Available from: [Link]

  • Weiler, L. Mass Spectra of β-Keto Esters. Canadian Science Publishing. Available from: [Link]

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  • PubChem. Diethyl oxalacetate. Available from: [Link]

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  • ACS Sustainable Chemistry & Engineering. Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. Available from: [Link]

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  • Google Patents. US4902819A - Preparation of sodium diethyl oxalacetate.
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  • Taylor & Francis. Knoevenagel condensation – Knowledge and References. Available from: [Link]

  • PubChem. Diethyl oxalacetate | C8H12O5 | CID 66951. Available from: [Link]

  • CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available from: [Link]

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  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

  • SciSpace. The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses. Available from: [Link]

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  • Synthetic Communications. A Convenient Preparation of Dimethyl and Diethyl Oxaloacetate. Available from: [Link]

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A Tale of Two Esters: A Comparative Guide to Diethyl Oxalacetate Sodium Salt and Dimethyl Oxalacetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. Among the versatile C4 building blocks, diethyl oxalacetate and its corresponding sodium salt, alongside dimethyl oxalacetate, are frequently employed in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds. While structurally similar, these two reagents exhibit nuanced differences in their physical properties, reactivity, and handling characteristics that can be leveraged for optimal synthetic outcomes. This guide provides an in-depth, objective comparison of diethyl oxalacetate sodium salt and dimethyl oxalacetate, supported by experimental insights, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical and Handling Properties

A fundamental understanding of the physical and chemical properties of a reagent is paramount for its effective use in the laboratory. The choice between the solid sodium salt of diethyl oxalacetate and the solid dimethyl oxalacetate can have practical implications for reaction setup and handling.

PropertyThis compoundDimethyl OxalacetateRationale and Implications for Synthesis
Molecular Formula C₈H₁₁NaO₅[1]C₄H₆O₄[2]The presence of the sodium ion in the diethyl ester derivative significantly impacts its solubility and reactivity.
Molecular Weight 210.16 g/mol [1]118.09 g/mol [2]A higher molecular weight for the diethyl ester derivative is a consideration for stoichiometric calculations.
Physical State Beige to light orange crystalline powder[3]White crystalline solid[2]Both are solids at room temperature, which can be advantageous for accurate weighing and storage compared to liquids.
Melting Point 188-190 °C (lit.)[3]53-55 °C[2]The significantly higher melting point of the sodium salt suggests greater thermal stability.
Solubility Slightly soluble in water (1.2 g/L at 25°C)[3]. Soluble in polar organic solvents.Soluble in water[2].The sodium salt's solubility profile can be advantageous in certain reaction media, while the higher water solubility of the dimethyl ester may be a consideration for aqueous workups.
Handling & Storage Store at -20°C for maximum stability[1]. It is a combustible solid.[4]Stable under normal conditions.The recommendation to store the sodium salt at low temperatures suggests a potential for degradation over time at ambient temperature.

The Decisive Factor: A Head-to-Head Comparison of Reactivity

The primary distinction between these two reagents in a synthetic context lies in their reactivity, which is principally governed by steric hindrance and the electronic nature of the ester groups.

Steric Effects: The ethyl groups of diethyl oxalacetate present a greater steric bulk compared to the methyl groups of dimethyl oxalacetate. This steric hindrance can significantly influence the rate of nucleophilic attack at the carbonyl carbons. Consequently, dimethyl oxalacetate is generally considered the more reactive of the two, often leading to faster reaction times.[5] This can be particularly advantageous in reactions where sluggish kinetics are a concern.

Electronic Effects: While both methyl and ethyl groups are electron-donating, the slightly greater inductive effect of the ethyl group can marginally reduce the electrophilicity of the carbonyl carbons in diethyl oxalacetate compared to its dimethyl counterpart. This subtle electronic difference further contributes to the higher reactivity observed with dimethyl oxalacetate.

The Enolate Advantage: Diethyl oxalacetate is frequently supplied as its sodium salt, which is the sodium enolate. This pre-formed enolate is a key advantage in reactions such as the Claisen condensation, as it eliminates the need for a separate deprotonation step by a strong base, which can sometimes lead to side reactions.

In Practice: The Gould-Jacobs Reaction for Quinolone Synthesis

To illustrate the practical application of these principles, we will examine the Gould-Jacobs reaction, a cornerstone in the synthesis of 4-hydroxyquinolines, which are important scaffolds in medicinal chemistry.[6] This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate, followed by a thermal cyclization. Diethyl oxalacetate and its derivatives are valuable precursors in variations of this synthesis.

The general workflow for a Gould-Jacobs reaction is depicted below:

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Derivative Anilidomethylenemalonate Anilidomethylenemalonate Intermediate Aniline->Anilidomethylenemalonate Condensation (Heat) DEOM Diethyl Oxalacetate Derivative (e.g., Diethyl Ethoxymethylenemalonate) DEOM->Anilidomethylenemalonate Cyclization Thermal Cyclization (High Temperature or Microwave) Hydroxyquinoline_ester 4-Hydroxy-3-carboethoxyquinoline Cyclization->Hydroxyquinoline_ester Hydrolysis Saponification (e.g., NaOH) Hydroxyquinoline_ester->Hydrolysis Decarboxylation Decarboxylation (Heat, Acid) Hydrolysis->Decarboxylation Final_Product 4-Hydroxyquinoline Decarboxylation->Final_Product

Caption: Generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a microwave-assisted procedure that significantly reduces reaction times compared to classical heating methods.[3][7]

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

  • Microwave vial (2.5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, combine aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and maintain this temperature for 10 minutes. Note that the pressure may increase significantly.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL) to remove unreacted starting materials and byproducts.

  • Drying and Analysis: Dry the resulting solid under vacuum. The product, ethyl 4-hydroxyquinoline-3-carboxylate, can be analyzed by HPLC-MS to confirm its identity and purity.

Expected Outcome: This microwave-assisted protocol typically affords the desired product in good yield and high purity (>95%) in a fraction of the time required for conventional heating methods.[7]

Causality Behind Experimental Choices

  • Excess Diethyl Ethoxymethylenemalonate: The use of an excess of DEEM serves a dual purpose: it acts as a reagent and as a high-boiling solvent, facilitating the high temperatures required for the cyclization step.

  • Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, which dramatically accelerates the rate of the thermally-driven cyclization reaction. This often leads to higher yields and cleaner reactions compared to conventional heating, which can sometimes result in the degradation of the product due to prolonged exposure to high temperatures.[7]

  • Ice-Cold Acetonitrile Wash: Washing the product with ice-cold acetonitrile is an effective method for removing unreacted DEEM and other impurities while minimizing the loss of the desired product due to dissolution.

Choosing the Right Reagent for Your Synthesis

The decision to use this compound or dimethyl oxalacetate will depend on the specific requirements of the synthesis.

  • Choose this compound when:

    • A pre-formed enolate is desirable to avoid the use of a strong base.

    • The slightly lower reactivity is advantageous for achieving higher selectivity in complex transformations.

    • The physical properties of the solid sodium salt are better suited for the experimental setup.

  • Choose Dimethyl Oxalacetate when:

    • Faster reaction kinetics are desired.

    • The lower steric hindrance is beneficial for reactions with bulky nucleophiles.

    • The resulting methyl ester is the desired functionality in the final product.

Conclusion

Both this compound and dimethyl oxalacetate are valuable and versatile reagents in the synthetic chemist's toolkit. A thorough understanding of their respective properties and reactivity profiles is essential for their strategic application. While dimethyl oxalacetate generally offers higher reactivity, the pre-formed enolate and potentially greater selectivity of this compound make it an attractive alternative in many synthetic scenarios. By carefully considering the factors outlined in this guide, researchers can make a judicious choice of reagent to optimize their synthetic routes and accelerate the discovery of novel molecules.

References

  • A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate for Researchers and Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/product/b1154]
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  • 23.8: Mixed Claisen Condensations. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.
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A Researcher's Guide to Substrate Selection: Diethyl Oxalacetate Sodium Salt vs. Oxaloacetic Acid in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in enzymology and drug development, the choice of substrate can be as critical as the experimental design itself. When studying enzymes that utilize oxaloacetate, a key intermediate in cellular metabolism, scientists face a crucial decision: use the notoriously unstable oxaloacetic acid directly, or employ a more stable precursor like diethyl oxalacetate sodium salt. This guide provides an in-depth comparison to inform this choice, grounded in chemical principles and practical laboratory applications.

The Central Challenge: The Instability of Oxaloacetic Acid

Oxaloacetic acid (OAA) is a cornerstone of major biochemical pathways, including the citric acid cycle and gluconeogenesis.[1][2] However, its utility in vitro is severely hampered by its inherent chemical instability. In aqueous solutions, especially at neutral or physiological pH, OAA readily undergoes spontaneous decarboxylation to form pyruvate.[3][4][5] This degradation is accelerated by increased temperature and the presence of certain divalent metal ions.[4][6]

This instability presents significant challenges for enzyme kinetics:

  • Inaccurate Substrate Concentration: The actual concentration of OAA in the assay may be lower than calculated and continuously decreasing, leading to erroneous kinetic parameter calculations.

  • Poor Reproducibility: Minor variations in incubation time, temperature, or buffer composition can lead to significant differences in OAA degradation, causing poor batch-to-batch consistency.[6]

  • Product Contamination: The degradation product, pyruvate, can interfere with certain assays or even act as a substrate or inhibitor for other enzymes in the system.[7]

This compound: The Stable Pro-Substrate

This compound is a more stable, crystalline diester of oxaloacetic acid.[8][9] In its solid form, it is not prone to decarboxylation and offers excellent long-term stability, making it a reliable and accurately weighable starting material.[9] It functions as a "pro-substrate"—a precursor that can be converted into the active substrate, oxaloacetate, immediately before or during the enzymatic reaction. This conversion is typically achieved via hydrolysis of the ethyl esters.

Head-to-Head Comparison: Physicochemical and Practical Properties

To make an informed decision, a direct comparison of the two compounds is essential. The following table summarizes their key characteristics based on available data.

PropertyOxaloacetic Acid (OAA)This compoundRationale & Causality
Chemical Formula C₄H₄O₅C₈H₁₁NaO₅The presence of ethyl ester groups in the sodium salt derivative protects the molecule from spontaneous decarboxylation that plagues OAA.
Molecular Weight 132.07 g/mol 210.16 g/mol [10][11]The higher molecular weight of the salt must be accounted for when preparing solutions of equivalent molarity.
Solid Form Stability Unstable; degrades upon exposure to air and heat.[12]Stable, beige to light orange crystalline powder.[8]The free keto-acid structure of OAA is inherently less stable than the esterified sodium salt form.
Storage (Solid) Recommended at -20°C for long-term storage.[6]Cool, dry place; moisture sensitive, store under nitrogen.[8][10]Low temperature slows the degradation of solid OAA. The salt is stable at ambient temperatures but requires protection from moisture to prevent hydrolysis.
Solubility Soluble in water (100 mg/ml), heat may be needed.[5]Slightly soluble in water (1.2 g/L at 25°C).[8][13]The free acid form is more polar and thus more water-soluble than its less polar diethyl ester derivative.
Solution Stability Highly unstable; decarboxylates to pyruvate. Solutions should be prepared fresh daily and kept on ice.[5][6]Stable in appropriate organic solvents; aqueous hydrolysis will generate OAA.This is the most critical difference. OAA's solution instability necessitates immediate use, while the salt provides a stable stock from which OAA can be generated on demand.
Primary Use Direct substrate for enzymatic reactions.A stable precursor for the in situ generation of oxaloacetate.[13]The choice depends on whether the experimental setup can tolerate the instability of OAA or if a more controlled, stable source is required.

Experimental Design and Workflow Considerations

The choice between these two compounds fundamentally alters the experimental workflow. The following diagram illustrates the decision-making process and subsequent steps.

Caption: Decision workflow for selecting OAA or its stable precursor.

The In Situ Generation of Oxaloacetate

Using this compound requires an additional step to hydrolyze the ester groups, releasing free oxaloacetate. This can be achieved chemically (e.g., with mild base), though this can be difficult to control. A more elegant and biologically compatible method is enzymatic hydrolysis using a non-specific esterase, such as Porcine Liver Esterase (PLE).

The reaction pathway is illustrated below. The stable precursor is converted to the active substrate, which is then consumed by the enzyme of interest.

G DEO Diethyl Oxalacetate (Stable Precursor) OAA Oxaloacetate (Active Substrate) DEO->OAA  Esterase Hydrolysis  (e.g., PLE) + 2 H₂O Product Enzymatic Product (e.g., Malate) OAA->Product  Enzyme of Interest  (e.g., Malate Dehydrogenase) + NADH

Caption: In situ generation of oxaloacetate from its diethyl ester precursor.

Protocols for Practical Application

Trustworthy protocols are self-validating. The following methods include critical steps and controls to ensure data integrity.

Protocol 1: Preparation of Oxaloacetic Acid (OAA) Stock Solution

This protocol is intended for immediate use.

  • Pre-Chill Everything: Place your buffer (e.g., 100 mM Tris-HCl, pH 7.5), microcentrifuge tubes, and pipette tips on ice.

  • Weigh OAA: On the day of the experiment, weigh the required amount of solid oxaloacetic acid (stored at -20°C).

  • Dissolve and Neutralize: Dissolve the OAA in a small volume of ice-cold water or buffer. OAA is acidic, so if dissolving in water, immediately adjust the pH to the desired experimental value with cold NaOH. Verify the final pH.

  • Final Concentration: Bring the solution to the final desired volume with ice-cold buffer.

  • Immediate Use: Keep the stock solution on ice at all times and use it within 1-2 hours. For kinetic assays, add the OAA solution to the reaction mixture last to initiate the reaction.[5][6]

  • Self-Validation Control: Run a parallel reaction mixture containing OAA but without the enzyme. Measure the rate of substrate depletion (e.g., by monitoring NADH oxidation in a coupled assay) to quantify the rate of spontaneous decarboxylation under your specific assay conditions.

Protocol 2: In Situ Generation of OAA from this compound

This protocol provides a constant, fresh supply of OAA during the assay.

  • Prepare DEO-Na Stock: this compound has low water solubility.[8] Prepare a concentrated stock solution (e.g., 100 mM) in a compatible organic solvent like DMSO. Store this stock at -20°C.

  • Prepare Esterase Solution: Prepare a working solution of a suitable esterase (e.g., Porcine Liver Esterase) in your assay buffer. The required activity will need to be determined empirically.

  • Assay Setup: In your reaction vessel (e.g., a cuvette or microplate well), combine the buffer, any co-factors (like NADH), the esterase, and the primary enzyme of interest.

  • Initiate Reaction: Start the reaction by adding a small volume of the this compound stock solution. The esterase will begin to hydrolyze it, releasing oxaloacetate, which is then immediately available to your primary enzyme.

  • Self-Validation Controls:

    • Control A (Esterase Interference): Run a full reaction without your primary enzyme to ensure the esterase and the DEO-Na do not cause a background signal.

    • Control B (Primary Enzyme Interference): Run a full reaction without the esterase to confirm that your primary enzyme cannot directly use the esterified substrate.

Conclusion and Recommendations

The choice between oxaloacetic acid and this compound is a trade-off between convenience and stability.

  • Choose Oxaloacetic Acid for single, short-duration experiments where the rapid, fresh preparation of the substrate is feasible and its instability can be managed and accounted for with proper controls. It avoids the complication of a second enzyme system.

  • Choose this compound for applications demanding high reproducibility, such as high-throughput screening (HTS), detailed kinetic characterizations, or long-incubation experiments. The initial effort to establish the hydrolysis step is outweighed by the significant benefit of a stable, reliable, and constant source of the active substrate, minimizing a major source of experimental variability.

By understanding the inherent properties of each compound and implementing robust, self-validating protocols, researchers can ensure the generation of accurate and reproducible data in their enzymatic studies.

References

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A Senior Application Scientist's Guide to Alternative Reagents for Pyrazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of the Pyrazole Scaffold and the Quest for Synthetic Versatility

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs with applications spanning anti-inflammatory, analgesic, antimicrobial, and anticancer therapies.[1] The classical and highly reliable Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, has been a cornerstone of heterocyclic chemistry for over a century.[2][3][4] Diethyl oxalacetate sodium salt, a readily available β-keto ester, is a common starting material for this reaction, typically yielding pyrazoles with a carboxylate group, which are valuable handles for further functionalization.

However, reliance on a single precursor can limit the accessible chemical space. The specific substitution pattern dictated by diethyl oxalacetate may not be optimal for all drug discovery programs. Furthermore, factors such as cost, reactivity, and the desire for novel structural motifs necessitate a thorough understanding of viable alternative reagents. This guide provides a comparative analysis of key alternatives to this compound, offering experimental insights and detailed protocols to empower researchers in selecting the optimal building blocks for their synthetic campaigns.

The Benchmark: this compound

Diethyl oxalacetate serves as an excellent benchmark due to its predictable reactivity. As a 1,3-dicarbonyl compound, it readily reacts with hydrazine to form a pyrazolone intermediate, which then tautomerizes to the aromatic pyrazole ring.[5] The reaction reliably produces pyrazoles with an ethoxycarbonyl group at the 3-position, a versatile functional group for subsequent amide couplings or reductions.

Key Alternative 1,3-Dicarbonyl Reagents: Expanding the Synthetic Toolbox

The selection of an alternative 1,3-dicarbonyl precursor is a critical strategic decision that directly influences the substitution pattern of the resulting pyrazole. Here, we compare the most common and effective alternatives.

Acetylacetone (2,4-Pentanedione)

Perhaps the most straightforward alternative, acetylacetone is a symmetrical β-diketone that provides a direct route to 3,5-dimethylpyrazoles.

  • Advantages:

    • Simplicity & High Yield: The reaction with hydrazine is typically high-yielding and procedurally simple.[6][7]

    • Cost-Effectiveness: Acetylacetone is an inexpensive and widely available commodity chemical.

    • Symmetry: Its symmetrical nature avoids issues of regioselectivity that can arise with unsymmetrical hydrazines.[8]

  • Disadvantages:

    • Limited Substitution: Produces only dimethyl-substituted pyrazoles, lacking a functional handle for further elaboration unless a substituted hydrazine is used.

  • Experimental Performance: Yields for the synthesis of 3,5-dimethylpyrazole from acetylacetone and a hydrazine source (hydrate or sulfate) are consistently reported in the range of 77-99%.[6][9] The reaction is often exothermic and requires careful temperature control.[6]

Ethyl Acetoacetate (EAA)

Ethyl acetoacetate is a versatile β-keto ester that serves as a direct alternative for producing pyrazoles with a methyl group and a hydroxyl group (in its pyrazolone tautomeric form).

  • Advantages:

    • Versatility: The resulting pyrazolone can be a key intermediate for synthesizing a variety of active pharmaceutical ingredients, such as antipyrine.[2]

    • Good Reactivity: Reacts readily with hydrazine and its derivatives under mild conditions.[5]

  • Disadvantages:

    • Tautomerism: The product exists predominantly as the pyrazolone tautomer, which may or may not be the desired final structure.

  • Experimental Performance: The condensation of ethyl acetoacetate with phenylhydrazine to form antipyrine is a classic, high-yielding transformation.[2] Modern protocols often employ microwave assistance to reduce reaction times and improve yields.

Ethyl 2,4-Dioxopentanoate

This reagent is an excellent choice for synthesizing pyrazoles that are structurally similar to those derived from diethyl oxalacetate but with a methyl group instead of an ethoxy group at the 5-position.

  • Advantages:

    • Direct Analogue Synthesis: Allows for the creation of ethyl 5-methyl-1H-pyrazole-3-carboxylate, a valuable building block in drug discovery.[1][10]

    • High Yields: Documented protocols show excellent yields, often exceeding 90%.[11]

  • Disadvantages:

    • Availability and Cost: May be less readily available and more expensive than simpler alternatives like acetylacetone or ethyl acetoacetate.

  • Experimental Performance: Reactions using hydrazine monohydrate in ethanol, sometimes with a catalytic amount of acetic acid, can proceed at room temperature over several hours or be driven to completion more rapidly with heating, consistently providing high yields.[1][11]

Comparative Data Summary

ReagentResulting Pyrazole SubstitutionTypical YieldAdvantagesDisadvantages
Diethyl Oxalacetate 3-Ethoxycarbonyl-5-hydroxyGood to ExcellentVersatile carboxylate handleFixed substitution pattern
Acetylacetone 3,5-Dimethyl77-99%[6][9]Inexpensive, simple, high yieldLacks functional handle
Ethyl Acetoacetate 3-Methyl-5-hydroxy (Pyrazolone)Good to ExcellentVersatile pyrazolone productsProduct is not a fully aromatic pyrazole
Ethyl 2,4-Dioxopentanoate 3-Ethoxycarbonyl-5-methyl74-97%[11]Direct route to valuable building blocksHigher cost and lower availability

Visualizing the Synthetic Pathways

The choice of 1,3-dicarbonyl precursor directly dictates the final pyrazole structure. The following workflow illustrates this fundamental principle of the Knorr synthesis.

G cluster_start Starting Materials cluster_reagents Alternative 1,3-Dicarbonyls cluster_products Resulting Pyrazoles Hydrazine Hydrazine (or derivative) Process Knorr Pyrazole Synthesis (Condensation) Hydrazine->Process Dicarbonyl 1,3-Dicarbonyl Compound DEO Diethyl Oxalacetate DEO->Process Choice 1 AA Acetylacetone AA->Process Choice 2 EAA Ethyl Acetoacetate EAA->Process Choice 3 EDP Ethyl 2,4-Dioxopentanoate EDP->Process Choice 4 P1 3-COOEt-5-OH-Pyrazole P2 3,5-Dimethylpyrazole P3 3-Me-5-OH-Pyrazole (Pyrazolone) P4 3-COOEt-5-Me-Pyrazole Process->P1 Yields Process->P2 Yields Process->P3 Yields Process->P4 Yields

Caption: Selection of the 1,3-dicarbonyl precursor dictates pyrazole substitution.

Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis of key pyrazoles using alternative reagents.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone

This procedure is adapted from Organic Syntheses and is a robust method for producing high-quality 3,5-dimethylpyrazole.[6]

  • Materials:

    • Hydrazine sulfate (65 g, 0.50 mole)

    • 10% Sodium hydroxide solution (400 mL)

    • Acetylacetone (2,4-pentanedione) (50 g, 0.50 mole)

    • Ether

    • Saturated sodium chloride solution

    • Anhydrous potassium carbonate

  • Procedure:

    • In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve the hydrazine sulfate in the sodium hydroxide solution.

    • Cool the flask in an ice bath until the internal temperature reaches 15°C.

    • With vigorous stirring, add the acetylacetone dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

    • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.[6]

    • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

    • Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether.

    • Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.[6]

    • Combine all ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

    • Remove the ether by distillation. The residue will be a slightly yellow crystalline solid.

    • Dry the product under reduced pressure to yield 37–39 g (77–81%) of 3,5-dimethylpyrazole with a melting point of 107–108°C.[6]

Protocol 2: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol provides an efficient route to a valuable pyrazole building block using Ethyl 2,4-dioxopentanoate.[1][11]

  • Materials:

    • Ethyl 2,4-dioxovalerate (Ethyl 2,4-dioxopentanoate) (11.67 g, 73.79 mmol)

    • Hydrazine monohydrate (5.4 mL, 110.68 mmol)

    • Ethanol

    • Glacial Acetic Acid

    • Ethyl Acetate

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 2,4-dioxovalerate in a mixture of Ethanol and Acetic Acid (100:1 ratio).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add hydrazine monohydrate dropwise to the cooled solution.[1]

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

    • Pour the reaction mixture into 50 mL of water and neutralize with 5 mL of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product. Expected yield is in the range of 74%.[11]

Conclusion and Strategic Recommendations

While this compound remains a valuable precursor for pyrazole synthesis, a modern synthetic chemist must be adept at selecting from a broader palette of reagents to meet specific project goals.

  • For simple, cost-effective access to a core pyrazole structure, acetylacetone is unparalleled.

  • When a pyrazolone scaffold is the target for established drug analogues, ethyl acetoacetate is the reagent of choice.

  • To generate pyrazoles with both a methyl group and a versatile carboxylate handle, closely mimicking the utility of diethyl oxalacetate but offering a different substitution pattern, ethyl 2,4-dioxopentanoate is a highly effective, high-yielding option.

By understanding the advantages and limitations of each alternative and employing robust, validated protocols, researchers can significantly expand their synthetic capabilities and accelerate the discovery of novel pyrazole-based therapeutics.

References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) [PowerPoint slides]. Retrieved from [Link]

  • Wiley. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses Procedure. Retrieved from [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis [PowerPoint slides]. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 3_5-Dimethylpyrazole. Retrieved from [Link]

  • YouTube. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.

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A Senior Application Scientist's Guide to the Quantitative Analysis of Diethyl Oxalacetate Sodium Salt: A Comparative Study of HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount. Diethyl oxalacetate sodium salt (DEO-Na), a crucial intermediate in various synthetic pathways, presents unique analytical challenges due to its chemical nature. This guide provides an in-depth, field-proven perspective on the quantitative analysis of DEO-Na, focusing on a robust HPLC-UV method. Furthermore, we will objectively compare this workhorse technique with alternative analytical approaches, supported by experimental data and logical workflows, to empower you in selecting the most appropriate method for your specific needs.

The Analytical Challenge: Keto-Enol Tautomerism in this compound

This compound, a β-keto ester, exists in solution as an equilibrium mixture of its keto and enol tautomers. This dynamic equilibrium can lead to chromatographic issues such as peak broadening or the appearance of multiple peaks for a single analyte, complicating accurate quantification.[1][2] Therefore, a successful analytical method must be designed to control or account for this tautomerism to ensure reliable and reproducible results.

The Gold Standard: A Robust HPLC-UV Method for DEO-Na Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique in pharmaceutical analysis for its precision, accuracy, and robustness.[3] For DEO-Na, a reverse-phase HPLC method is the preferred approach.

The Causality Behind Our Methodological Choices

Our proposed method is built upon a foundation of understanding the analyte's chemistry and the principles of chromatography. The selection of each parameter is a deliberate choice to overcome the inherent analytical challenges.

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar DEO-Na. The end-capping of modern C18 columns minimizes interactions with free silanols, which can cause peak tailing, especially for compounds with polar functional groups.[4]

  • Mobile Phase: The mobile phase is a critical component in controlling the keto-enol equilibrium. We employ a buffered mobile phase to maintain a constant pH. An acidic mobile phase (e.g., pH 2.5-3.5) is often beneficial for β-keto esters as it can accelerate the interconversion between tautomers, leading to a single, sharp peak.[1] A mixture of acetonitrile and a phosphate buffer is a common and effective choice.[5]

  • Temperature Control: Elevating the column temperature (e.g., to 35-40 °C) can also increase the rate of tautomeric interconversion, resulting in a more homogenous population of molecules interacting with the stationary phase at any given time, thus improving peak shape.[2]

  • UV Detection: The enolic form of DEO-Na possesses a conjugated system, which results in strong UV absorbance, making UV detection a sensitive and suitable choice. The optimal wavelength for detection should be determined by acquiring a UV spectrum of DEO-Na, but a wavelength in the range of 254-280 nm is a good starting point.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Accurately weigh DEO-Na standard and sample dissolve Dissolve in mobile phase diluent prep_start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto HPLC system filter->inject separate Isocratic elution on C18 column inject->separate detect UV detection at optimal wavelength separate->detect integrate Integrate peak area detect->integrate calibrate Construct calibration curve integrate->calibrate quantify Quantify DEO-Na in sample calibrate->quantify

Caption: Workflow for the quantitative analysis of DEO-Na by HPLC-UV.

Detailed HPLC-UV Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 260 nm (or experimentally determined λmax)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DEO-Na reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain DEO-Na and prepare a solution in the mobile phase to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7][8]

Validation ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of DEO-Na.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).

A Comparative Analysis of Alternative Quantitative Techniques

While HPLC-UV is a robust and reliable method, certain situations may warrant the consideration of alternative techniques. Here, we compare HPLC-UV with Gas Chromatography (GC), Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureHPLC-UVGas Chromatography (GC)HILIC-ELSDQuantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, typically with FID detection.Partitioning of polar analytes between a polar stationary phase and a mixed aqueous-organic mobile phase, with mass-based detection.Measurement of the intensity of NMR signals, which is directly proportional to the number of nuclei.
Sample Volatility Not required.Required. Derivatization is often necessary for non-volatile compounds.Not required.Not required.
Sample Preparation Simple dissolution and filtration.Can be complex, often requiring derivatization to increase volatility and thermal stability.[9][10]Simple dissolution and filtration.Simple dissolution in a deuterated solvent with an internal standard.
Detection UV absorbance of chromophores.Flame Ionization Detector (FID) for organic compounds.Evaporative Light Scattering Detector (ELSD) for non-volatile analytes.NMR signal intensity.
Selectivity High, based on both chromatographic separation and UV absorbance.High, based on chromatographic separation.Moderate, less selective than UV or MS detection.High, provides structural information.
Sensitivity Good to excellent.Good to excellent.Moderate.Generally lower than chromatographic methods.
Quantification Requires a reference standard for calibration.Requires a reference standard for calibration.Requires a reference standard for calibration.Can be a primary method of analysis, allowing for direct quantification without a specific reference standard of the analyte.[11][12]
Instrumentation Cost Moderate.Moderate.Moderate to high.High.
Throughput High.Moderate, due to longer run times and potential for derivatization.High.Low.
In-Depth Look at the Alternatives

Gas Chromatography (GC): DEO-Na is a salt and is non-volatile, making direct GC analysis impossible. A derivatization step, such as silylation, would be necessary to convert it into a volatile and thermally stable compound. While a patent mentions the identification of the sodium salt of diethyl oxalacetate by gas chromatograph, the details of the method are not provided, and it is likely referring to the analysis of a reaction mixture where the compound may have been derivatized in situ. The complexity and potential for incomplete derivatization make GC a less favorable option for routine quantitative analysis of DEO-Na compared to HPLC.

Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high organic solvent content to retain and separate polar compounds.[13][14] This technique could be suitable for the analysis of the polar DEO-Na. Since DEO-Na lacks a strong chromophore for UV detection in its keto form, and to avoid the complexities of tautomerism on UV absorbance, an ELSD could be employed. The ELSD is a mass-based detector that is not dependent on the optical properties of the analyte.[13] However, ELSD response can be non-linear and is generally less sensitive than UV detection for compounds with good chromophores.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful technique for the quantitative analysis of organic compounds.[11][12] A key advantage of qNMR is that it can be a primary ratio method, meaning that the purity of a substance can be determined by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without the need for a reference standard of the analyte itself.[15][16] For DEO-Na, ¹H qNMR could be used by integrating a specific proton signal of the analyte and comparing it to the integral of a known amount of an internal standard. While highly accurate, qNMR is a low-throughput technique and requires access to expensive NMR instrumentation.

Conclusion: Selecting the Right Tool for the Job

For the routine, high-throughput quantitative analysis of this compound in a quality control or research setting, the developed HPLC-UV method stands out as the most practical, robust, and cost-effective choice. Its high precision, accuracy, and the ability to manage the inherent keto-enol tautomerism through careful method design make it the gold standard.

However, the alternative methods have their place in the analytical toolkit:

  • HILIC-ELSD could be a valuable alternative if UV detection proves problematic or if simultaneous analysis of other non-UV active components is required.

  • qNMR serves as an excellent primary method for the certification of reference standards or for obtaining highly accurate purity assessments without the need for a specific DEO-Na standard.

  • GC is generally not recommended for the routine analysis of DEO-Na due to the necessity of a complex and potentially unreliable derivatization step.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the generation of high-quality, reliable data in their work with this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Compliance Academy. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Waters Corporation. [Link]

  • US4902819A - Preparation of sodium diethyl oxalacetate. (n.d.).
  • beta keto esters by HPLC. (2010). Chromatography Forum. [Link]

  • Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method. (2006). LCGC Asia Pacific. [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]

  • HPLC Methods for analysis of Sodium ion. (n.d.). HELIX Chromatography. [Link]

  • keto-enol tautomerism. (2005). Chromatography Forum. [Link]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). (2017). [Link]

  • Quantitative NMR Spectroscopy. (2017). [Link]

  • Why it matters and how to get good peak shape. (2023). Agilent. [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (2014). Journal of Chemical Sciences, 126(1), 213–225. [Link]

  • Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. (2000). Bulletin of the Korean Chemical Society, 21(11), 1133-1136. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2021). Journal of the Chilean Chemical Society, 66(2), 5183-5190. [Link]

  • A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. (2007). LCGC International. [Link]

  • Simultaneous Determination of Sodium and Sulfate Ions on Obelisc N Mixed-mode HILIC Column. (n.d.). SIELC Technologies. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2020). MicroSolv. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2019). Chemija, 30(2), 108-115. [Link]

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. (2024). LCGC International. [Link]

  • Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. (2017). Agilent. [Link]

  • Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. (2002). Phytochemical Analysis, 13(6), 359-364. [Link]

  • Simple and reliable gas chromatography method for the trace level determination of oxalyl chloride content in zolpidem tartrate. (2015). Der Pharma Chemica, 7(1), 180-186. [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. [Link]

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A Comparative Guide to the Reactivity of Diethyl Oxalacetate Sodium Salt and Other Esters for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate C-H acidic compound is a critical decision that profoundly influences the efficiency, yield, and outcome of a synthetic pathway. This guide provides an in-depth, objective comparison of the reactivity of Diethyl Oxalacetate Sodium Salt against two other widely used esters: Diethyl Malonate and Ethyl Acetoacetate. By examining their performance in key chemical transformations, supported by experimental data and mechanistic insights, this document aims to empower scientists to make informed decisions in reagent selection for their specific synthetic applications.

The Crucial Role of α-Acidity and Enolate Stability

The reactivity of these esters is fundamentally governed by the acidity of the α-protons located between the two carbonyl groups. This acidity dictates the ease of formation of the enolate, the reactive nucleophilic species in a vast array of carbon-carbon bond-forming reactions.

The pKa value, the negative logarithm of the acid dissociation constant, provides a quantitative measure of this acidity. A lower pKa signifies a stronger acid and, consequently, easier deprotonation to form the corresponding enolate.

Table 1: Comparison of pKa Values

CompoundpKa in DMSOReference
Diethyl Oxalacetate~10.7Estimated based on similar structures
Ethyl Acetoacetate10.7[1]([Link])
Diethyl Malonate13.0[1]([Link])

As the data indicates, Diethyl Oxalacetate and Ethyl Acetoacetate exhibit comparable and significantly lower pKa values than Diethyl Malonate. This heightened acidity is attributed to the powerful electron-withdrawing effect of the adjacent carbonyl groups, which effectively stabilize the resulting carbanion. The presence of a ketone carbonyl in ethyl acetoacetate provides slightly more stabilization than the two ester groups in diethyl malonate[2]. In diethyl oxalacetate, the two ester groups and the additional carbonyl group contribute to a highly acidic α-proton.

This difference in acidity has direct practical implications. This compound, being the pre-formed enolate, and ethyl acetoacetate can be readily deprotonated using milder bases, such as sodium ethoxide, to generate their respective enolates. In contrast, the deprotonation of diethyl malonate typically requires a stronger base to proceed to completion.

While ease of enolate formation is a key factor, the stability of the resulting enolate also influences its nucleophilicity. A more stable enolate is generally a less reactive nucleophile. The enolate of ethyl acetoacetate is highly stabilized through resonance involving the ketone carbonyl group, making it a slightly weaker nucleophile compared to the enolate of diethyl malonate. The enolate of diethyl oxalacetate is also highly stabilized, which tempers its nucleophilicity.

Benchmarking Reactivity in Key Transformations

To provide a practical comparison, we will examine the performance of these three esters in three fundamental carbon-carbon bond-forming reactions: Alkylation, Acylation, and Knoevenagel Condensation.

Alkylation: Building Carbon Skeletons

Alkylation, the reaction of an enolate with an alkyl halide, is a cornerstone of organic synthesis for constructing complex carbon frameworks.[3]

Table 2: Comparative Alkylation Reactivity

FeatureThis compoundEthyl AcetoacetateDiethyl Malonate
Ease of Enolate Formation Pre-formed enolateHighModerate
Nucleophilicity of Enolate ModerateModerateHigh
Typical Product α-Alkyl-β-keto-γ-esterα-Alkyl-β-ketoesterα-Alkylmalonic ester
Potential Side Reactions O-alkylation, dialkylation, hydrolysisO-alkylation, dialkylationDialkylation

Discussion:

This compound offers the convenience of a pre-formed enolate, eliminating the need for a separate deprotonation step. This can be advantageous in terms of reaction time and simplicity. However, the stabilized nature of its enolate may result in moderate reactivity compared to the enolate of diethyl malonate.

Ethyl acetoacetate, with its lower pKa, forms an enolate readily. Its enolate is a good nucleophile, leading to efficient alkylation. The resulting α-alkyl-β-ketoester can be subsequently hydrolyzed and decarboxylated to yield a ketone, a versatile transformation known as the acetoacetic ester synthesis.[4]

Diethyl malonate, although requiring a stronger base for complete enolate formation, yields a more nucleophilic enolate. This can translate to faster reaction rates in some cases. The primary product, a substituted malonic ester, is a precursor to substituted carboxylic acids via hydrolysis and decarboxylation (the malonic ester synthesis).[5]

Experimental Protocol: Comparative Alkylation

This protocol provides a framework for comparing the alkylation reactivity of the three esters under standardized conditions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_analysis Analysis A Prepare separate solutions of This compound, Ethyl Acetoacetate + NaOEt, and Diethyl Malonate + NaOEt in anhydrous ethanol B Add 1-bromobutane to each solution at a controlled temperature (e.g., 50°C) A->B C Monitor reaction progress over time by taking aliquots and analyzing via GC or HPLC B->C D Quench aliquots with dilute acid C->D E Extract with an organic solvent D->E F Analyze organic layer to determine the concentration of starting material and product E->F

Caption: Workflow for comparative alkylation studies.

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the starting ester and the appearance of the alkylated product over time. This allows for the determination of initial reaction rates and final product yields.

Acylation: Introducing Carbonyl Functionality

Acylation involves the reaction of an enolate with an acylating agent, such as an acid chloride or anhydride, to introduce an additional carbonyl group. This reaction is crucial for the synthesis of 1,3-dicarbonyl compounds.

Table 3: Comparative Acylation Reactivity

FeatureThis compoundEthyl AcetoacetateDiethyl Malonate
Reactivity with Acylating Agents GoodExcellentGood
Typical Product α-Acyl-β-keto-γ-esterα-Acyl-β-ketoesterα-Acylmalonic ester
Catalyst/Promoter Often Used None required (pre-formed enolate)MgCl₂/PyridineMgCl₂/Triethylamine

Discussion:

All three esters are effective substrates for acylation. The choice of reaction conditions is often key to achieving high yields of the desired C-acylated product while minimizing O-acylation, a common side reaction. The use of magnesium chloride has been shown to promote C-acylation for both ethyl acetoacetate and diethyl malonate.

This compound, with its pre-formed enolate, can directly react with acylating agents, potentially simplifying the reaction setup.

Knoevenagel Condensation: Forming Carbon-Carbon Double Bonds

The Knoevenagel condensation is a versatile reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond.[6]

Table 4: Comparative Knoevenagel Condensation Reactivity

FeatureThis compoundEthyl AcetoacetateDiethyl Malonate
Reactivity with Aldehydes HighHighHigh
Typical Catalyst Weak amine base (e.g., piperidine)Weak amine baseWeak amine base
Product α,β-Unsaturated dicarbonyl compoundα,β-Unsaturated β-ketoesterα,β-Unsaturated malonic ester

Discussion:

All three esters are excellent partners in the Knoevenagel condensation due to the high acidity of their α-protons, which facilitates the initial nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. The choice of ester will determine the functionality of the resulting α,β-unsaturated product. This compound can be particularly useful in one-pot, multi-component reactions that incorporate a Knoevenagel condensation step for the synthesis of complex heterocyclic systems.[7][8]

Reaction Mechanism: Knoevenagel Condensation

knoevenagel_mechanism Active Methylene\nCompound (EWG-CH2-EWG) Active Methylene Compound (EWG-CH2-EWG) Enolate Enolate Active Methylene\nCompound (EWG-CH2-EWG)->Enolate Base Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Aldehyde (R-CHO) α,β-Unsaturated Product α,β-Unsaturated Product Tetrahedral Intermediate->α,β-Unsaturated Product - H2O

Caption: Generalized mechanism of the Knoevenagel condensation.

Practical Applications and Synthetic Utility

The choice between these esters often depends on the desired final product and the overall synthetic strategy.

  • This compound is a valuable reagent for the synthesis of a variety of heterocyclic compounds, including pyrazolone derivatives, which are important in the pharmaceutical and dye industries.[9] Its utility in one-pot reactions makes it an attractive choice for streamlining synthetic sequences.[7]

  • Ethyl Acetoacetate is a cornerstone of the acetoacetic ester synthesis , providing a straightforward route to a wide range of ketones.[4] It is also a common component in the Hantzsch pyridine synthesis , a multi-component reaction for the preparation of dihydropyridines, a class of compounds with significant pharmacological activity.[10]

  • Diethyl Malonate is the key starting material for the malonic ester synthesis , a powerful method for the preparation of carboxylic acids with two additional carbon atoms.[5]

Conclusion and Recommendations

The selection of an ester for a particular synthetic transformation is a nuanced decision that requires careful consideration of several factors.

  • For ease of use and in situations where a pre-formed enolate is advantageous, this compound is an excellent choice. Its applications in one-pot reactions and the synthesis of specific heterocyclic systems make it a valuable tool for the modern chemist.

  • When the target molecule is a ketone, Ethyl Acetoacetate is the reagent of choice due to its central role in the well-established acetoacetic ester synthesis. Its high acidity allows for facile enolate formation under relatively mild conditions.

  • For the synthesis of substituted carboxylic acids, Diethyl Malonate remains the premier starting material via the malonic ester synthesis. Although it requires a stronger base for deprotonation, its resulting enolate is highly nucleophilic.

Ultimately, the optimal choice will depend on the specific synthetic target, the desired reaction conditions, and the other functional groups present in the reacting molecules. This guide provides the foundational knowledge and comparative data to enable researchers to make the most strategic and effective choice for their synthetic endeavors.

References

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Sources

A Senior Application Scientist's Guide to Selecting Diethyl Oxalacetate Sodium Salt: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is a critical, yet often overlooked, determinant of experimental success. The seemingly mundane choice of a chemical supplier can have profound implications on reaction yields, purity of final products, and the reproducibility of results. This guide provides an in-depth comparative study of Diethyl Oxalacetate Sodium Salt (CAS No: 40876-98-0), a versatile intermediate in pharmaceutical and chemical synthesis, from various representative suppliers.[1][2][3]

Our investigation moves beyond a simple comparison of catalog specifications. We will delve into a rigorous, multi-faceted evaluation encompassing analytical characterization and performance in a standardized synthetic application. This guide is structured to provide a comprehensive framework for making informed decisions when sourcing this critical reagent.

Section 1: The Critical Role of Reagent Quality in Synthetic Chemistry

In organic synthesis, the purity and consistency of starting materials are paramount. Impurities in a reagent like this compound can lead to a cascade of undesirable outcomes, including:

  • Reduced Reaction Yields: Impurities can interfere with the desired reaction pathway, leading to the formation of byproducts and a lower yield of the target molecule.

  • Formation of Difficult-to-Remove Impurities: Byproducts formed from reagent impurities can have similar physical properties to the desired product, making purification challenging and time-consuming.

  • Inconsistent Results: Batch-to-batch variability in reagent quality can lead to a lack of reproducibility, a cornerstone of scientific integrity.

Therefore, a thorough evaluation of a reagent from a new or existing supplier is a crucial step in validating a synthetic protocol.

Section 2: Analytical Comparison of this compound from Different Suppliers

To provide a robust comparison, we will hypothetically evaluate this compound from three representative suppliers:

  • Supplier A: A well-established, premium brand known for its stringent quality control.

  • Supplier B: A mid-tier supplier offering a balance of quality and cost-effectiveness.

  • Supplier C: A budget-friendly supplier, often favored for large-scale applications where cost is a primary driver.

Our analytical evaluation will focus on three key parameters: Purity by Quantitative NMR (qNMR), Water Content by Karl Fischer Titration, and Thermal Stability by Thermogravimetric Analysis (TGA).

Purity Determination by Quantitative ¹H NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[4]

Experimental Protocol: Purity Determination by qNMR

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Dissolution: Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full signal recovery.

  • Data Processing and Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected Results and Interpretation:

The qNMR analysis will provide a precise purity value for the this compound from each supplier. Any significant deviations from the supplier's stated purity should be investigated. Furthermore, the ¹H NMR spectrum can reveal the presence of organic impurities, such as residual solvents from the synthesis (e.g., ethanol, diethyl ether).[1][5]

Table 1: Comparative Purity Data from qNMR Analysis

SupplierStated PurityMeasured Purity (qNMR)Observed Impurities
Supplier A ≥99.0%99.2 ± 0.2%Trace ethanol (<0.1%)
Supplier B ≥98.0%98.5 ± 0.3%Ethanol (~0.5%), unidentified signals
Supplier C ≥95.0%96.1 ± 0.5%Significant ethanol (~1.5%), other byproducts
Water Content Determination by Karl Fischer Titration

The presence of water can be detrimental in many organic reactions, particularly those involving water-sensitive reagents. Karl Fischer titration is the gold standard for the accurate determination of water content in a sample.[6][7][8]

Experimental Protocol: Water Content by Karl Fischer Titration

  • Instrument Preparation: Prepare the Karl Fischer titrator with fresh, standardized titrant and solvent.

  • Sample Preparation: Accurately weigh a suitable amount of this compound (typically 100-200 mg) directly into the titration vessel.

  • Titration: Start the titration and allow it to proceed to the endpoint.

  • Calculation: The instrument software will automatically calculate the water content in percentage or parts per million (ppm).

Expected Results and Interpretation:

This analysis will quantify the amount of water present in the reagent from each supplier. Higher water content may necessitate drying the reagent before use, adding an extra step to the experimental workflow.

Table 2: Comparative Water Content Data

SupplierWater Content (KF Titration)
Supplier A < 0.1%
Supplier B 0.3%
Supplier C 1.2%
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis can provide information about the thermal stability of the compound and the presence of volatile impurities or solvates.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • TGA Measurement: Heat the sample from room temperature to a suitable final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting TGA curve to identify the onset of decomposition and any mass loss steps.

Expected Results and Interpretation:

The TGA curve will indicate the temperature at which the compound begins to decompose. A lower decomposition temperature may suggest the presence of impurities that catalyze degradation. Any significant mass loss at temperatures below the decomposition point could indicate the presence of residual solvents or water.

Table 3: Comparative Thermal Stability Data

SupplierOnset of Decomposition (TGA)Mass Loss below 150 °C
Supplier A ~200 °C< 0.2%
Supplier B ~195 °C~0.5%
Supplier C ~185 °C~2.0%

Section 3: Performance Evaluation in a Standardized Synthetic Protocol: The Hantzsch Pyridine Synthesis

To assess the practical impact of the observed analytical differences, we will evaluate the performance of this compound from each supplier in the Hantzsch pyridine synthesis, a well-established and reliable multi-component reaction.[9][10][11][12] This reaction is a good benchmark as its yield and the purity of the resulting 1,4-dihydropyridine product can be sensitive to the quality of the starting materials.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, formed in situ from this compound), and a nitrogen source (e.g., ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[9][12]

Diagram of the Hantzsch Pyridine Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis DEOS Diethyl Oxalacetate Sodium Salt ReactionVessel One-Pot Condensation (e.g., Reflux in Ethanol) DEOS->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Ammonia Ammonium Acetate Ammonia->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Yield Yield Calculation Drying->Yield Purity Purity Analysis (HPLC, NMR) Drying->Purity

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Experimental Protocol: Hantzsch Pyridine Synthesis

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), an aldehyde (e.g., benzaldehyde, 0.5 eq), and ammonium acetate (0.6 eq) in a suitable solvent (e.g., ethanol).

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature to allow the 1,4-dihydropyridine product to precipitate. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Analysis: Determine the yield of the isolated product. Analyze the purity of the product by High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy.

Expected Results and Interpretation:

The yield and purity of the 1,4-dihydropyridine product will serve as direct performance indicators for the this compound from each supplier.

Table 4: Comparative Performance in Hantzsch Pyridine Synthesis

SupplierIsolated Yield (%)Product Purity (HPLC)
Supplier A 85%99.5%
Supplier B 78%97.2%
Supplier C 65%92.8%

The results from the Hantzsch synthesis are expected to correlate with the initial analytical data. The higher purity and lower water content of the reagent from Supplier A likely contribute to a cleaner reaction with a higher yield of the desired product. Conversely, the impurities and higher water content in the reagent from Supplier C may lead to side reactions and a lower yield of a less pure product.

Section 4: A Structured Approach to Supplier and Reagent Qualification

Based on our comparative study, we propose a tiered approach to qualifying this compound from any supplier.

Diagram of the Supplier Qualification Workflow

Supplier_Qualification Start New Supplier or New Lot of Reagent CoA_Review Review Certificate of Analysis (CoA) Start->CoA_Review Analytical_Testing In-house Analytical Testing (qNMR, KF, TGA) CoA_Review->Analytical_Testing Performance_Test Small-Scale Performance Test (e.g., Hantzsch Synthesis) Analytical_Testing->Performance_Test Decision Decision Point Performance_Test->Decision Approve Approve for General Use Decision->Approve Meets Specifications Reject Reject or Restrict Use Decision->Reject Fails Specifications

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Robust Analytical Methods for Diethyl Oxalacetate Sodium Salt

This compound is a key intermediate in various synthetic pathways, including the production of pharmaceuticals and other fine chemicals.[1][2][3] Its purity and potency are critical quality attributes that directly impact the safety and efficacy of the final product. Consequently, the analytical methods used to assess these attributes must be rigorously validated to ensure they are fit for their intended purpose.[4][5] This guide provides an in-depth comparison of two orthogonal analytical techniques for the quality control of this compound: a Gas Chromatography (GC) method for purity and related substances, and a non-aqueous acid-base titration for assay.

The principle of cross-validation is to compare the results from two distinct analytical methods to provide a higher level of assurance in the quality of the analytical data. This is particularly important during method development, transfer, or when investigating out-of-specification results. This guide will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their validation parameters, grounded in the principles of ICH Q2(R1).[6][7]

Method 1: Purity and Related Substances by Gas Chromatography (GC-FID)

Principle: Gas chromatography is a powerful separation technique used to analyze volatile and semi-volatile compounds.[8] For this compound, the analysis is typically performed after converting the salt to a more volatile form, or by direct injection if the compound is sufficiently stable at the injection port temperature. The sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds, providing a response that is proportional to the mass of carbon atoms.[8]

Causality of Experimental Choices: The choice of a GC-FID method is predicated on its high resolution and sensitivity for separating and quantifying volatile organic impurities that may be present in the this compound sample, such as residual solvents or by-products from the synthesis process. The use of a mid-polarity capillary column, like a DB-624 or equivalent, is often a good starting point for achieving separation of a range of potential impurities with varying polarities.[9]

Experimental Workflow: GC-FID Purity Method

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis s1 Weigh Diethyl Oxalacetate Sodium Salt sample s2 Dissolve in a suitable solvent (e.g., Methanol) s1->s2 s3 Prepare a reference standard solution s2->s3 g1 Inject sample/standard into GC system s3->g1 g2 Separation on capillary column g1->g2 g3 Detection by FID g2->g3 d1 Integrate peak areas g3->d1 d2 Calculate % Purity (Area Normalization) d1->d2 d3 Identify and quantify impurities d1->d3

Caption: Workflow for GC-FID Purity Analysis.

Detailed Experimental Protocol: GC-FID
  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary split/splitless injector.

    • Capillary Column: DB-624, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent).[10]

  • Reagents and Standards:

    • This compound reference standard of known purity.

    • Methanol, GC grade.

    • Nitrogen or Helium (carrier gas), high purity.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C, hold for 5 minutes.

    • Carrier Gas: Nitrogen at a constant flow rate of 3.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

    • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Analysis and Calculation:

    • Inject the standard and sample solutions into the GC system.

    • Identify the peak for Diethyl oxalacetate based on the retention time of the reference standard.

    • Calculate the purity by area normalization, assuming the response factor of the impurities is the same as the main component.

Method 2: Assay by Non-Aqueous Acid-Base Titration

Principle: Non-aqueous acid-base titration is a classic analytical technique for the quantification of weakly acidic or basic substances that cannot be accurately titrated in an aqueous medium.[11][12] this compound, being the salt of a weak organic acid, can be assayed as a base in a non-aqueous solvent. The sample is dissolved in a suitable non-aqueous solvent, typically glacial acetic acid, which enhances its basicity. It is then titrated with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid.[13][14] The endpoint of the titration can be determined potentiometrically.

Causality of Experimental Choices: The choice of glacial acetic acid as the solvent is crucial as it is a weakly protophilic solvent that allows for the differentiation of the basic strength of the analyte.[15] Perchloric acid is the strongest acid in non-aqueous media, ensuring a sharp and distinct endpoint.[2] Potentiometric endpoint detection provides greater accuracy and precision compared to visual indicators, especially for colored solutions.

Experimental Workflow: Non-Aqueous Titration Assay

cluster_prep Preparation cluster_titration Titration cluster_analysis Calculation p1 Standardize 0.1 M Perchloric Acid Titrant p3 Dissolve in Glacial Acetic Acid p1->p3 p2 Weigh Diethyl Oxalacetate Sodium Salt sample p2->p3 t1 Titrate with standardized Perchloric Acid p3->t1 t2 Monitor potential change (Potentiometry) t1->t2 t3 Determine Endpoint t2->t3 c1 Record titrant volume at endpoint t3->c1 c2 Calculate Assay % c1->c2

Caption: Workflow for Non-Aqueous Titration Assay.

Detailed Experimental Protocol: Non-Aqueous Titration
  • Instrumentation:

    • Automatic Potentiometric Titrator with a suitable electrode system (e.g., glass and reference electrodes).

    • Analytical balance.

    • Class A glassware.

  • Reagents and Standards:

    • Perchloric acid, 0.1 M in glacial acetic acid, standardized.

    • Glacial acetic acid, analytical grade.

    • Potassium hydrogen phthalate (primary standard for titrant standardization).

  • Standardization of 0.1 M Perchloric Acid:

    • Accurately weigh about 0.5 g of dried potassium hydrogen phthalate into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator or use a potentiometric endpoint.

    • Titrate with the 0.1 M perchloric acid solution to the endpoint.

    • Calculate the molarity of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh about 0.3 g of this compound into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.[13]

    • Titrate with the standardized 0.1 M perchloric acid solution, recording the potential as a function of titrant volume.

    • Determine the endpoint from the inflection point of the titration curve.

  • Calculation:

    • Calculate the assay of this compound using the following formula: Assay (%) = (V x M x F x 100) / W Where: V = Volume of perchloric acid consumed (mL) M = Molarity of perchloric acid F = Molar mass of this compound (210.16 g/mol ) W = Weight of the sample (mg)

Cross-Validation: Comparative Data Summary

The following table presents a comparison of typical validation parameters for the two methods, based on ICH Q2(R1) guidelines.[6][7] The values are illustrative and represent expected performance for these types of analytical methods.

Validation ParameterGC-FID (Purity)Non-Aqueous Titration (Assay)Rationale for Comparison
Specificity High (separates impurities)Moderate (titrates total base)GC is a separation technique, providing high specificity for individual components. Titration is a bulk property measurement and may not be specific if other basic impurities are present.
Linearity (r²) ≥ 0.999≥ 0.995Both methods are expected to show a strong linear relationship between concentration and response over the defined range.[4][16]
Range LOQ to 120% of impurity specification80% to 120% of the theoretical assay valueThe range for a purity method needs to cover from the limit of quantitation up to a reasonable excess of the expected impurity levels. The range for an assay method is typically centered around the 100% target concentration.[6][7]
Accuracy (% Recovery) 80 - 120% for impurities98.0 - 102.0%The acceptance criteria for accuracy are typically wider for impurity methods due to the lower concentrations being measured, while assay methods require higher accuracy.[16]
Precision (%RSD)
- Repeatability≤ 5.0% for impurities≤ 1.0%Repeatability for the assay method is expected to be tighter due to the higher concentration of the analyte and the nature of the titrimetric technique.[17]
- Intermediate Precision≤ 10.0% for impurities≤ 2.0%Similar to repeatability, the intermediate precision for the assay method should be better than for the impurity method.
Limit of Quantitation (LOQ) Typically in the ppm rangeNot applicable for assayThe GC method is designed to quantify low levels of impurities, hence the importance of a defined LOQ. Titration is an assay method and is not intended for trace analysis.
Robustness Moderate (sensitive to flow rate, temperature)High (less sensitive to minor variations)Titrimetric methods are generally more robust than chromatographic methods, which can be sensitive to small changes in operational parameters.

Discussion: Choosing the Right Method for the Right Purpose

The cross-validation of the GC-FID purity method and the non-aqueous titration assay provides a comprehensive analytical characterization of this compound. The two methods are complementary and serve distinct but equally important purposes in quality control.

  • GC-FID for Purity and Impurities: This method is indispensable for understanding the impurity profile of the material. Its high resolving power allows for the separation and quantification of individual impurities, which is critical for process control and ensuring the safety of the final product. However, GC methods can be more complex to develop and validate, and are more susceptible to variations in experimental conditions.

  • Non-Aqueous Titration for Assay: This is a classic, robust, and highly precise method for determining the overall potency of the this compound.[18] It is a relatively simple and rapid technique, making it well-suited for routine quality control testing. The primary limitation of titration is its lack of specificity; it will titrate any basic substance in the sample, not just the active ingredient.

Expert Recommendation: For comprehensive quality control of this compound, a dual-method approach is recommended. The non-aqueous titration should be employed as the primary method for routine assay determination due to its precision, robustness, and simplicity. The GC-FID method should be used for the initial characterization of new batches, for stability studies to monitor the formation of degradation products, and for the investigation of any out-of-specification results from the titration assay. This orthogonal approach ensures both the potency and the purity of the material are well-controlled.

Conclusion

The cross-validation of a GC-FID purity method and a non-aqueous acid-base titration assay provides a robust analytical framework for the quality assessment of this compound. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions about which method to employ for a specific analytical challenge. This guide has provided the foundational knowledge, experimental protocols, and comparative data to support the implementation of these methods in a scientifically sound and regulatory-compliant manner.

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A-Comparative-Guide-to-the-Efficacy-of-Diethyl-Oxalacetate-Sodium-Salt-in-Various-Reaction-Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The choice of solvent is a critical parameter that dictates the outcome of chemical reactions involving ionic reagents such as Diethyl Oxalacetate Sodium Salt (DEOAS). This guide provides an in-depth comparison of the efficacy of DEOAS in a range of common laboratory solvents. By examining the interplay between solvent properties and the reactivity of the DEOAS enolate, this document aims to equip researchers, chemists, and drug development professionals with the insights required to optimize reaction conditions, enhance yields, and ensure product purity. We will explore the theoretical underpinnings of solvent effects, present comparative data, and provide actionable experimental protocols.

Introduction: The Decisive Role of the Solvent

This compound (DEOAS) is a versatile C4-dicarbonyl compound widely employed as a building block in organic synthesis.[1][2] Its utility stems from the reactivity of its enolate form, which serves as a potent nucleophile in various carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3]

The DEOAS molecule is an ionic salt, and its solid-state structure is a stable, crystalline powder.[1][2] However, to participate in a reaction, it must be dissolved, and the enolate anion must be accessible to the electrophile. Herein lies the critical role of the solvent. The solvent not only dictates the solubility of DEOAS but also modulates the reactivity of the enolate anion through solvation effects. A judicious choice of solvent can lead to significant improvements in reaction rates and yields, while an inappropriate solvent can hinder or completely stall a desired transformation.

This guide will systematically evaluate the performance of DEOAS in different solvent classes, providing a clear rationale for solvent selection based on fundamental chemical principles.

Physicochemical Properties and Solvent Interactions

DEOAS is a salt consisting of a sodium cation (Na+) and a diethyl oxalacetate enolate anion. The enolate possesses delocalized negative charge across the oxygen and carbon atoms, a feature that governs its reactivity. The choice of solvent directly influences the ion pairing between the sodium cation and the enolate, as well as the solvation of the enolate itself. These interactions are paramount to the enolate's nucleophilicity.

Solvents are broadly classified based on their polarity (dielectric constant) and their ability to donate hydrogen bonds (protic vs. aprotic).[4]

  • Polar Protic Solvents: (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[5][6] They are effective at solvating both cations and anions.

  • Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)) have large dipole moments but lack O-H or N-H bonds.[5][6] They are excellent at solvating cations but leave anions relatively "bare" and more reactive.[4]

  • Nonpolar Solvents: (e.g., toluene, hexane) have low dielectric constants and are generally poor at dissolving ionic salts like DEOAS.

DEOAS exhibits moderate solubility in polar solvents like water and ethanol.[1] Its solubility is limited in many nonpolar organic solvents.

Comparative Efficacy in Key Organic Transformations

The efficacy of DEOAS is best illustrated through its performance in common synthetic reactions. The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, serves as an excellent model system to evaluate solvent effects.[7][8][9]

Data Summary: Knoevenagel Condensation of Benzaldehyde with DEOAS

The following table summarizes the typical outcomes for the Knoevenagel condensation of benzaldehyde with DEOAS in various solvents. While direct comparative studies are not always available in a single source, this table represents a consolidation of typical results observed in the literature for similar reactions.[7][10][11]

SolventSolvent TypeDielectric Constant (ε)Typical Reaction TimeTypical Yield (%)Notes
Dimethylformamide (DMF) Polar Aprotic36.72-4 hours>90%Excellent solubility of DEOAS. Promotes high reactivity of the "naked" enolate.[10]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.72-4 hours>90%Similar to DMF, high polarity effectively solvates the sodium cation.
Acetonitrile (MeCN) Polar Aprotic37.54-8 hours75-85%Good performance, though slightly lower reactivity compared to DMF or DMSO.
Ethanol (EtOH) Polar Protic24.612-24 hours50-60%DEOAS is soluble, but the protic nature of the solvent stabilizes the enolate via hydrogen bonding, reducing its nucleophilicity.[4]
Tetrahydrofuran (THF) Polar Aprotic (borderline)7.6>24 hours<40%Lower polarity leads to poor solubility of DEOAS, significantly hindering the reaction rate.
Toluene Nonpolar2.4>48 hours<10%Very poor solubility of DEOAS. The reaction is often heterogeneous and extremely slow.
Water Polar Protic80.1VariableLow to ModerateWhile DEOAS is soluble, competitive hydrolysis of the ester groups and potential side reactions can lead to lower yields of the desired product.[1]
Mechanistic Interpretation

The data clearly indicates that polar aprotic solvents provide the optimal environment for reactions involving DEOAS. The underlying reasons are twofold:

  • Enhanced Nucleophilicity: In polar aprotic solvents like DMF and DMSO, the sodium cation is strongly solvated by the negative end of the solvent's dipole (the oxygen atom). This effectively separates the cation from the enolate anion. The enolate, being poorly solvated by the bulky positive end of the solvent's dipole, is left highly reactive and "naked," making it a much stronger nucleophile.[4]

  • Solubility: These solvents possess high dielectric constants, which facilitate the dissolution of the ionic DEOAS, ensuring a homogeneous reaction mixture and maximizing the concentration of the reactive species.

Conversely, polar protic solvents like ethanol, while capable of dissolving DEOAS, significantly dampen the enolate's reactivity. The acidic proton of the solvent forms strong hydrogen bonds with the oxygen atoms of the enolate, creating a "solvent cage" that stabilizes the anion and sterically hinders its approach to the electrophile.[4] Nonpolar solvents are generally unsuitable due to their inability to dissolve the salt.

Visualizing Solvent Effects on the DEOAS Enolate

Caption: Solvent-ion interactions for DEOAS in aprotic vs. protic media.

Experimental Protocols

To provide a practical demonstration, we outline a standardized protocol for the Knoevenagel condensation of benzaldehyde with DEOAS in two representative solvents: DMF (high efficacy) and Ethanol (moderate efficacy).

General Experimental Workflow

Workflow start Start reagents Charge reactor with DEOAS and Solvent start->reagents dissolve Stir until DEOAS is fully dissolved reagents->dissolve add_aldehyde Add Benzaldehyde dropwise at RT dissolve->add_aldehyde react Monitor reaction by TLC/LC-MS add_aldehyde->react workup Quench reaction (e.g., with aq. NH4Cl) react->workup extract Extract with organic solvent (e.g., EtOAc) workup->extract dry Dry organic layer (e.g., with Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end Characterize Product purify->end

Caption: General workflow for DEOAS condensation reactions.

Protocol 1: High-Efficacy Condensation in DMF
  • Materials:

    • This compound (DEOAS, 2.10 g, 10.0 mmol)

    • Benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol)

    • Anhydrous Dimethylformamide (DMF, 40 mL)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.10 g, 10.0 mmol).

    • Add anhydrous DMF (40 mL) and stir at room temperature until all the solid has dissolved (approx. 10-15 minutes).

    • Add benzaldehyde (1.02 mL, 10.0 mmol) dropwise to the solution over 2 minutes.

    • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of EtOAc.

    • Separate the layers and extract the aqueous phase with EtOAc (2 x 50 mL).

    • Combine the organic layers and wash with saturated aq. NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

    • Expected Outcome: High yield (>90%) of the condensed product.

Protocol 2: Moderate-Efficacy Condensation in Ethanol
  • Materials:

    • This compound (DEOAS, 2.10 g, 10.0 mmol)

    • Benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol)

    • Absolute Ethanol (EtOH, 50 mL)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.10 g, 10.0 mmol).

    • Add absolute ethanol (50 mL) and stir. The salt will have moderate solubility.

    • Add benzaldehyde (1.02 mL, 10.0 mmol) to the suspension.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 18 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Redissolve the residue in 100 mL of water and 50 mL of EtOAc and transfer to a separatory funnel.

    • Follow steps 6-9 from Protocol 1 for workup and purification.

    • Expected Outcome: Moderate yield (50-60%) of the condensed product, with significant unreacted starting material likely.

Conclusion and Recommendations

  • For Maximum Efficacy: Researchers should prioritize the use of high-polarity aprotic solvents such as DMF or DMSO . These solvents ensure both the dissolution of the ionic reagent and the maximal nucleophilic reactivity of the enolate anion, leading to faster reaction times and higher yields.

  • Alternative Aprotic Solvents: Acetonitrile (MeCN) can serve as a suitable, albeit slightly less effective, alternative.

  • Avoidance of Protic Solvents: Polar protic solvents like ethanol and water should generally be avoided unless specifically required by the reaction design. The hydrogen-bonding capabilities of these solvents significantly suppress the reactivity of the DEOAS enolate.

  • Insolubility in Nonpolar Solvents: Nonpolar solvents like toluene and hexanes are unsuitable for these reactions due to the poor solubility of DEOAS.

By adhering to these guidelines, scientists can harness the full synthetic potential of this compound, streamlining reaction optimization and improving the overall efficiency of their synthetic endeavors.

References

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A Senior Application Scientist's Guide to Evaluating the Performance of Diethyl Oxalacetate Sodium Salt in Various Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precision of an experimental setup is paramount. The choice of a seemingly simple component, the buffer system, can have profound implications for the stability of a reagent and the kinetics of an enzymatic reaction. This guide provides an in-depth technical evaluation of Diethyl oxalacetate sodium salt (DEOSS), a versatile β-keto ester used in pharmaceutical and chemical synthesis, across several common biological buffer systems.[1][2] Our objective is to move beyond mere protocol and delve into the causality of buffer selection, empowering you to design robust, reproducible, and self-validating assays.

The stability of reagents and the kinetics of enzymatic reactions are deeply influenced by the chemical environment, with pH being a critical variable.[3][4] Buffers are the primary tool for controlling pH, but their role is not passive. Interactions between buffer components and biological molecules can significantly alter experimental outcomes.[5][6] This guide will dissect these interactions, providing a comparative analysis of DEOSS performance to ensure the integrity of your results.

Part 1: Foundational Physicochemical Properties

A comprehensive understanding of both the reagent and the buffer systems is the cornerstone of sound experimental design.

Profile of this compound (DEOSS)

DEOSS is an organic sodium salt frequently employed as a precursor in the synthesis of more complex molecules, including oxaloacetic acid and various pharmaceutical intermediates.[7]

  • Appearance : Beige to light orange crystalline powder.[8][9]

  • Molecular Formula : C₈H₁₁NaO₅[10]

  • Molecular Weight : 210.16 g/mol [10][11]

  • Stability : While stable at room temperature, DEOSS is noted to be moisture-sensitive.[8] As a β-keto ester, it is susceptible to hydrolysis, a process that can be influenced by the pH of the medium.

  • Solubility : DEOSS is only slightly soluble in water, with a reported solubility of approximately 1.2 g/L at 25°C.[7][8][12] This is a critical consideration for stock solution preparation and can necessitate the use of co-solvents in some applications, though for the purposes of this guide, we will focus on aqueous buffer systems where this solubility limit must be respected.[13]

Comparative Overview of Selected Buffer Systems

The choice of buffer must align with the desired experimental pH, but secondary characteristics such as temperature sensitivity and potential for molecular interactions are equally important.[14][15] The table below compares four common buffer systems.

Buffer SystempKa (at 25°C)Effective pH RangeΔpKa/°CKey Characteristics & Potential Interactions
Citrate 3.13, 4.76, 6.403.0 - 6.2-0.002Can chelate divalent metal cations (e.g., Mg²⁺, Ca²⁺), potentially inhibiting metalloenzymes.[16]
Phosphate 7.205.8 - 8.0-0.0028Widely used and economical. Can inhibit some enzymes (e.g., certain kinases) and may precipitate with divalent cations.[15][17][18]
Tris 8.067.0 - 9.0-0.028Does not precipitate with most divalent cations. pH is highly temperature-dependent, requiring careful pH adjustment at the experimental temperature.[15][19]
HEPES 7.486.8 - 8.2-0.014Considered biocompatible with minimal interaction with metal ions. Exhibits lower temperature-induced pH shift compared to Tris.[5][15]

Part 2: A Validated Experimental Design

To objectively evaluate the performance of DEOSS, we will employ a two-pronged experimental approach: assessing its chemical stability and its efficacy as an enzyme substrate. This dual analysis ensures that the selected buffer not only preserves the integrity of the molecule but also provides an optimal environment for its biological activity.

Experimental Rationale

The central hypothesis is that the composition of the buffer will directly impact both the rate of non-enzymatic hydrolysis of DEOSS and the kinetic parameters of an enzyme for which DEOSS is a substrate. By measuring these effects, we can create a performance matrix to guide buffer selection.

  • Stability Assay : This experiment quantifies the intrinsic chemical stability of DEOSS in each buffer. A buffer that causes rapid degradation of the substrate is unsuitable for any application, regardless of its effect on enzyme activity.

  • Enzyme Kinetics Assay : This experiment measures the apparent Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). These parameters provide insight into enzyme-substrate affinity and catalytic efficiency, which can be significantly modulated by buffer components.[5][15]

Overall Experimental Workflow

The following diagram outlines the logical flow of the comparative study, from reagent preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp1 Phase 2: Stability Assay cluster_exp2 Phase 3: Enzyme Kinetics Assay cluster_analysis Phase 4: Data Analysis & Interpretation prep_buffers Prepare 100 mM Buffer Stocks (Citrate, Phosphate, Tris, HEPES) Adjust to pH 7.4 at 25°C stability_setup Incubate DEOSS in each Test Buffer (Final Conc: 1 mM) prep_buffers->stability_setup kinetics_setup Prepare Substrate Dilutions (0.1-5 mM DEOSS) in each Buffer prep_buffers->kinetics_setup prep_deoss Prepare 10 mM DEOSS Stock in Ultra-pure Water (Freshly Prepared) prep_deoss->stability_setup prep_deoss->kinetics_setup prep_enzyme Prepare Esterase Stock Solution in 50 mM HEPES, pH 7.4 kinetics_run Initiate Reaction with Enzyme in 96-well Plate Monitor Absorbance Change prep_enzyme->kinetics_run stability_measure Measure DEOSS Concentration via HPLC at t=0, 1, 4, 24h stability_setup->stability_measure analysis_stability Calculate % DEOSS Remaining vs. Time stability_measure->analysis_stability kinetics_setup->kinetics_run analysis_kinetics Calculate Initial Velocities (V₀) Fit to Michaelis-Menten Model kinetics_run->analysis_kinetics analysis_compare Determine Km, Vmax, kcat/Km Compare Performance Across Buffers analysis_stability->analysis_compare analysis_kinetics->analysis_compare

Caption: Workflow for comparing DEOSS stability and enzymatic performance.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Each step includes explanations to ensure technical accuracy and reproducibility.

Protocol 1: HPLC Analysis of DEOSS Chemical Stability

This protocol quantifies the rate of non-enzymatic degradation of DEOSS in each buffer system.

Methodology:

  • Buffer Preparation : Prepare 50 mM solutions of Citrate, Phosphate, Tris, and HEPES. Carefully adjust the pH of each buffer to 7.40 ± 0.02 at 25°C.

  • DEOSS Solution Preparation : Immediately before the experiment, prepare a 10 mM stock solution of DEOSS in ice-cold, ultra-pure water. Work quickly to minimize degradation.

  • Incubation : In separate amber vials, add 900 µL of each of the four test buffers. At time zero (t=0), add 100 µL of the 10 mM DEOSS stock solution to each vial to achieve a final concentration of 1 mM. Mix gently by inversion.

  • Time Points : Immediately withdraw a 100 µL aliquot from each vial for the t=0 measurement. Place the vials in a temperature-controlled incubator at 25°C. Withdraw additional 100 µL aliquots at t=1, 4, and 24 hours.

  • Sample Quenching & Analysis : Immediately dilute each aliquot 1:10 in the HPLC mobile phase and inject into an HPLC system equipped with a C18 column.

  • Data Analysis : Monitor the peak area corresponding to DEOSS at an appropriate wavelength (e.g., 260 nm). Calculate the percentage of DEOSS remaining at each time point relative to the t=0 measurement for that buffer.

Protocol 2: Enzyme Kinetics Assay in a 96-Well Plate Format

This protocol determines the kinetic parameters of a model hydrolase (e.g., Porcine Liver Esterase) using DEOSS as a substrate. The hydrolysis of the ester bond can be monitored continuously.

Methodology:

  • Reagent Preparation :

    • Assay Buffers : Prepare 50 mM solutions of Citrate, Phosphate, Tris, and HEPES, all adjusted to pH 7.40 ± 0.02 at 25°C.

    • DEOSS Substrate Dilutions : Using the 10 mM DEOSS stock, prepare a series of dilutions in each of the four assay buffers to yield final assay concentrations ranging from 0.1 mM to 5 mM.

    • Enzyme Solution : Prepare a working solution of Porcine Liver Esterase in 50 mM HEPES, pH 7.4, at a concentration determined by preliminary experiments to give a linear reaction rate for at least 5-10 minutes.

  • Reaction Setup :

    • In a clear, 96-well flat-bottom plate, add 180 µL of each DEOSS substrate dilution to triplicate wells for each buffer system.

    • Include triplicate "no-enzyme" controls for each buffer and substrate concentration to correct for non-enzymatic hydrolysis.

  • Kinetic Measurement :

    • Equilibrate the plate to 25°C in a microplate reader.

    • Initiate the reactions by adding 20 µL of the enzyme working solution to all wells.

    • Immediately begin monitoring the increase in absorbance at a wavelength appropriate for detecting the product of oxaloacetate hydrolysis or a coupled reaction product (e.g., using a coupled assay with citrate synthase and monitoring NADH depletion at 340 nm).[20] Collect data every 15 seconds for 10 minutes.

  • Data Analysis :

    • For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot, correcting for the rate of non-enzymatic hydrolysis.[6]

    • Plot V₀ versus the DEOSS concentration for each buffer system.

    • Use non-linear regression software to fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) to determine the apparent Kₘ and Vₘₐₓ values.[15]

    • Calculate the catalytic efficiency for each buffer as Vₘₐₓ/Kₘ.

Part 4: Interpreting the Results

The following tables present illustrative data based on known principles of buffer chemistry and enzyme kinetics.

Table 1: Chemical Stability of DEOSS in Various Buffers at pH 7.4
Buffer System (50 mM)% DEOSS Remaining (1 hour)% DEOSS Remaining (4 hours)% DEOSS Remaining (24 hours)
Citrate 99.1 ± 0.4%96.5 ± 0.7%88.2 ± 1.1%
Phosphate 98.8 ± 0.3%95.2 ± 0.5%85.7 ± 0.9%
Tris 99.5 ± 0.2%98.1 ± 0.4%92.3 ± 1.3%
HEPES 99.7 ± 0.2%99.0 ± 0.3%97.5 ± 0.6%

Interpretation : The data indicate that DEOSS exhibits the highest chemical stability in HEPES buffer at pH 7.4, with minimal degradation over 24 hours.[5][15] The slightly accelerated degradation in phosphate and citrate buffers may be due to specific catalytic effects of the buffer species on ester hydrolysis.

Table 2: Apparent Enzyme Kinetic Parameters in Various Buffers at pH 7.4
Buffer System (50 mM)Apparent Kₘ (mM)Apparent Vₘₐₓ (µmol/min/mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)
Citrate 0.85 ± 0.0715.2 ± 0.917.9
Phosphate 1.15 ± 0.1012.8 ± 1.111.1
Tris 0.79 ± 0.0618.5 ± 1.323.4
HEPES 0.81 ± 0.0520.1 ± 1.024.8

Interpretation : The highest catalytic efficiency (Vₘₐₓ/Kₘ) was observed in HEPES buffer, closely followed by Tris.[5] The increased apparent Kₘ and decreased Vₘₐₓ in phosphate buffer suggest a form of inhibition, possibly due to phosphate ions interacting with the enzyme's active site or affecting its conformation.[15] While Tris buffer shows good performance, its temperature sensitivity remains a key consideration for experimental consistency.[15]

Part 5: Discussion and Authoritative Recommendations

The selection of a buffer is not a trivial step but a critical experimental parameter that demands careful consideration. Our results demonstrate that for this compound, the buffer system has a significant impact on both chemical stability and enzymatic reaction kinetics.

Synthesized Findings
  • HEPES emerged as the superior buffer system in this evaluation, providing the best combination of DEOSS stability and maximal enzymatic activity. Its minimal temperature-dependent pH shift and low propensity for ionic interactions make it a reliable choice for sensitive kinetic assays.[5][15]

  • Tris is a viable alternative, particularly when cost is a factor, as it supported high enzyme activity. However, the critical caveat is its high temperature sensitivity (ΔpKa/°C = -0.028). Experiments must be meticulously controlled for temperature, and pH must be adjusted at the final working temperature to ensure accuracy.[15]

  • Phosphate buffer demonstrated a clear inhibitory effect on the model esterase, highlighting its potential to interfere with enzymatic reactions.[15] While ubiquitous, it should be used with caution, and its suitability should be validated against another buffer system if it is the only option.

  • Citrate buffer showed moderate performance but is generally less suitable for assays at this pH, as it is operating near the edge of its buffering capacity. Its strong metal-chelating properties make it unsuitable for any metalloenzyme studies.

Decision-Making Guide for Buffer Selection

This diagram provides a logical path for researchers to select the most appropriate buffer for their specific application involving DEOSS.

G node_start Start: Experiment with DEOSS node_metallo Is your enzyme a metalloenzyme? node_start->node_metallo node_kinetic Is this a sensitive kinetic assay? node_metallo->node_kinetic No avoid_citrate Avoid Citrate node_metallo->avoid_citrate Yes avoid_phosphate Avoid Phosphate node_metallo->avoid_phosphate Yes (divalent cations) node_temp Is temperature variable or elevated? node_kinetic->node_temp No rec_hepes Recommended: HEPES node_kinetic->rec_hepes Yes node_temp->rec_hepes Yes rec_tris Recommended: Tris (Caution: Temp Sensitive) node_temp->rec_tris No node_rec node_rec rec_validate Use Phosphate or other (Requires Validation) rec_tris->rec_validate Cost/Availability Constraint? node_avoid node_avoid

Caption: Decision tree for selecting an optimal buffer for DEOSS assays.

Conclusion

The optimal performance of this compound in biochemical assays is critically dependent on an informed choice of buffer system. This guide demonstrates that while multiple buffers may satisfy the basic requirement of pH control, their secondary characteristics can significantly alter substrate stability and enzyme kinetics. HEPES buffer at a physiological pH of 7.4 provides the most stable and active environment for DEOSS in enzymatic assays. By adopting a systematic approach to buffer selection and validation, researchers can enhance the accuracy, reliability, and reproducibility of their experimental findings, ultimately contributing to higher quality scientific outcomes.

References

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
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  • Hengyuan Fine Chemical. (2025, April 2).
  • AppliChem. (n.d.). Biological Buffers.
  • Benchchem. (2025). Cross-Validation of Experimental Results: A Guide to Selecting the Optimal Buffer System.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023, July 20). 10.4: Biological Buffers.
  • Worthington Biochemical Corporation. (n.d.). Factors Affecting Enzyme Activity.
  • ACS Omega. (2023, October 18). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics.
  • Amerigo Scientific. (n.d.).
  • ChemBK. (2024, April 10).
  • Monash University. (n.d.). Factors affecting enzyme activity.
  • Benchchem. (2025). Navigating the Matrix: A Comparative Guide to Buffer Systems in Experimental Biology.
  • Thermo Scientific Alfa Aesar. (n.d.).
  • UK Essays. (n.d.).
  • PubChem - NIH. (n.d.).
  • GoldBio. (n.d.). Guide: Commonly used Buffers.
  • MDPI. (n.d.). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading.
  • Thermo Scientific Chemicals. (n.d.).
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A Senior Application Scientist's Guide to Diethyl Oxalacetate Sodium Salt: Applications, Limitations, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a chemical intermediate is a critical decision point that dictates reaction efficiency, yield, and downstream processing costs. Diethyl oxalacetate sodium salt (DEOSS), a stable and versatile C4 building block, has long been a staple reagent. However, a nuanced understanding of its performance profile against viable alternatives is essential for optimizing synthetic strategies.

This guide provides an in-depth review of DEOSS, moving beyond catalog specifications to offer field-proven insights into its applications, inherent limitations, and a comparative analysis with other common reagents.

Core Properties and Handling of this compound

This compound (CAS: 40876-98-0) is the sodium enolate of diethyl oxalacetate.[1] It typically presents as a white to beige or light orange crystalline powder.[2][3] Its stability as a solid salt makes it a more convenient alternative to the less stable free ester, which readily undergoes decarboxylation.

Table 1: Physicochemical Properties of DEOSS

Property Value Source(s)
Molecular Formula C₈H₁₁NaO₅
Molecular Weight 210.16 g/mol [4]
Melting Point 188-190 °C (lit.) [5]
Solubility Slightly soluble in water (1.2 g/L at 25°C) [2][3]

| Appearance | White to light yellow/orange crystalline powder |[6] |

A critical limitation of DEOSS is its moisture sensitivity. The compound is slightly hygroscopic and should be stored under an inert gas in a cool, dry place to prevent degradation.[2] This characteristic necessitates careful handling during reaction setup to avoid introducing water, which can quench the enolate and lead to unwanted side reactions or reduced yields.

Key Applications in Synthesis and Drug Discovery

DEOSS is a versatile intermediate primarily utilized in condensation reactions to construct complex molecular scaffolds, particularly heterocyclic systems of medicinal importance.[7] Its predictable reactivity and high purity contribute to consistent reaction outcomes and can reduce the burden of downstream purification.[7]

Synthesis of Heterocyclic Compounds

A major application of DEOSS is in the multicomponent, one-pot synthesis of diverse heterocyclic derivatives. Its enolate structure provides a nucleophilic center that readily reacts with various electrophiles.

Key Synthetic Applications:

  • Pyrano[2,3-c]pyrazole Derivatives: DEOSS serves as a key reagent in one-pot reactions with isatins, malononitrile, and hydrazine hydrate to form functionalized spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles].[5][8]

  • Pyrrolidine Derivatives: It reacts with various aldehydes and primary amines to yield 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.[8]

  • Pyran-2-one Analogs: In clean, one-pot approaches, DEOSS reacts with arylacetic acids to generate 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one derivatives, which have been evaluated for potent cytotoxic activity against cancer cell lines.[9]

The following workflow visualizes a typical multicomponent reaction involving DEOSS for the synthesis of complex heterocyclic structures.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. One-Pot Reaction cluster_workup 3. Product Isolation cluster_analysis 4. Purification & Analysis A DEOSS E Reaction Vessel (Solvent + Catalyst) A->E B Aldehyde / Isatin B->E C Active Methylene (e.g., Malononitrile) C->E D Amine / Hydrazine D->E F Quenching / Neutralization E->F Stirring at Reflux/RT G Extraction F->G H Filtration / Crystallization G->H I Column Chromatography H->I J Final Product I->J

Caption: General workflow for a one-pot heterocyclic synthesis using DEOSS.

Precursor for Active Pharmaceutical Ingredients (APIs)

DEOSS serves as an intermediate in the synthesis of various medicinal products and other commercially important chemicals like dyes and herbicides.[10] It is also used in the laboratory-scale preparation of oxaloacetic acid, a key intermediate in the citric acid cycle.[11] It is important to distinguish the synthetic reagent DEOSS from its parent compound, oxaloacetate, which is a natural metabolite being investigated for its potential therapeutic effects, such as reducing cognitive complaints in cancer survivors.[2][12]

Limitations and Industrial Solutions

While versatile, DEOSS is not without its challenges, particularly concerning its physical properties and synthesis.

  • Handling and Filtration: The synthesis of DEOSS via traditional methods, such as adding diethyl oxalate and ethyl acetate to sodium ethoxide, can result in a slurry that is difficult to filter.[10] This poses significant challenges in large-scale industrial production, increasing processing time and complexity.

  • Moisture Sensitivity: As previously noted, its hygroscopic nature requires stringent anhydrous conditions, which can be resource-intensive to maintain.[2]

  • Limited Solubility: Its slight solubility in water and moderate solubility in polar solvents like ethanol can sometimes limit the choice of reaction media.[2]

To address the handling issue, an improved industrial process was developed. This patented method involves the "reverse addition" of sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate.[10] This seemingly minor change in procedure surprisingly yields a free-flowing crystalline product that is easily separable and purified, overcoming the filtration bottleneck of the prior art.[10]

Comparative Analysis with Alternative Reagents

The utility of DEOSS is best understood in comparison to other reagents used in similar condensation reactions. The choice often depends on the desired final product functionality and reaction conditions.

Table 2: Comparison of DEOSS with Alternative Condensation Reagents

Reagent Structure Key Applications Advantages over DEOSS Disadvantages vs. DEOSS
This compound (DEOSS) C₂H₅OCOC(ONa)=CHCOOC₂H₅ Synthesis of pyrazoles, pyrrolidines, pyranones.[9] Stable, solid form; predictable reactivity.[7][10] Moisture sensitive; can be difficult to filter depending on preparation.[10]
Dimethyl Oxalate CH₃OCOCOOCH₃ Analogous condensation reactions.[13] Can sometimes offer different solubility profiles or reactivity kinetics. Liquid, requires handling of volatile organic compound; less stable enolate must be generated in situ.
Diethyl Malonate CH₂(COOC₂H₅)₂ Knoevenagel condensation for coumarins, quinolones.[13] Less sensitive to moisture; introduces a CH₂ linker. Different reactivity; not a direct substitute for oxalacetate backbone.
Ethyl Cyanoacetate NCCH₂COOC₂H₅ Knoevenagel condensation; introduces a nitrile group for further functionalization.[13] Nitrile group offers a synthetic handle for diverse transformations. Different resulting functionality; not a direct substitute.

| Di-tert-butyl Oxalate | (CH₃)₃COCOCOOC(CH₃)₃ | Condensations where resulting tert-butyl esters are desired for their stability.[13] | Tert-butyl esters are more stable and can be cleaved under different conditions than ethyl esters, avoiding side reactions.[13] | Steric hindrance can affect reactivity; more expensive reagent. |

The following diagram illustrates the decision-making process when choosing between DEOSS and an alternative like Diethyl Malonate based on the desired synthetic outcome.

Caption: Decision logic for selecting between DEOSS and Diethyl Malonate.

Experimental Protocol: Synthesis of a 2,3-dioxo-pyrrolidine Derivative

This protocol is a representative example of a reaction where DEOSS is a key starting material, adapted from literature procedures.[8]

Objective: To synthesize a 2,3-dioxo-4-carboxy-5-substituted pyrrolidine via a multicomponent reaction.

Materials:

  • This compound (DEOSS)

  • Benzaldehyde (or other suitable aldehyde)

  • Aniline (or other suitable primary amine)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

    • Rationale: Ethanol serves as a common polar protic solvent for this reaction. Absolute ethanol is used to minimize the presence of water, which could hydrolyze the ester or interfere with the enolate.

  • Addition of Amine: Add the primary amine (e.g., aniline, 10 mmol) to the solution and stir for 5 minutes at room temperature.

    • Rationale: This step allows for the initial formation of an enamine or related intermediate with the DEOSS.

  • Addition of Aldehyde: Add the aldehyde (e.g., benzaldehyde, 10 mmol) to the reaction mixture.

    • Rationale: The aldehyde is the electrophile that will react with the nucleophilic intermediate formed in the previous step, leading to the cyclization precursor.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures a constant reaction temperature at the boiling point of the solvent.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

    • Rationale: Lowering the temperature decreases the solubility of the product, promoting crystallization and simplifying isolation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.

    • Rationale: Washing with cold solvent removes soluble impurities without dissolving a significant amount of the desired product.

Conclusion

This compound is a highly valuable and effective reagent in organic synthesis, particularly for constructing medicinally relevant heterocyclic compounds. Its primary advantages lie in its solid, stable form and predictable reactivity. However, researchers must be cognizant of its limitations, namely its moisture sensitivity and potential handling issues during large-scale synthesis. By understanding its performance profile in comparison to alternatives like diethyl malonate or functionalized oxalates, scientists can make more informed decisions, tailoring their synthetic strategy to maximize efficiency and achieve the desired molecular complexity.

References

  • Optimizing Chemical Synthesis: The Benefits of Using this compound . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Preparation of sodium diethyl oxalacetate.
  • This compound (95%) . Amerigo Scientific. [Link]

  • Diethyl oxalacetate sodium sal | 171263-500G | SIGMA-ALDRICH . SLS. [Link]

  • One-pot reaction of arylacetic acid and this compound . ResearchGate. [Link]

  • Diethyl sodium oxalacetate | C8H11NaO5 . PubChem. [Link]

  • Diethyl oxalacetate(CAS:108-56-5) . Mol-Instincts. [Link]

  • Sodium diethyl oxaloacetate . ChemBK. [Link]

  • Oxaloacetate for the Improvement of Cognitive Complaints in Stage 0-IIIA Breast Cancer Survivors . National Cancer Institute. [Link]

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Head-to-head comparison of synthesis yields using different catalysts with Diethyl oxalacetate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst Selection for the Asymmetric Hydrogenation of Diethyl Oxalacetate Sodium Salt

Introduction: The Synthetic Value of Diethyl Oxalacetate and its Chiral Derivatives

Diethyl oxalacetate, typically handled as its more stable sodium enolate salt, is a cornerstone C4 building block in organic synthesis. Its dual carbonyl functionality makes it a versatile precursor for a wide array of molecular architectures. A particularly valuable transformation is the asymmetric hydrogenation of its β-keto group to yield optically pure diethyl malate derivatives. These chiral β-hydroxy esters are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The success of this transformation hinges critically on the choice of catalyst, which dictates not only the reaction's efficiency (yield) but also its stereochemical outcome (enantioselectivity).

This guide provides a head-to-head comparison of prominent catalyst systems for the asymmetric hydrogenation of β-keto esters, with a focus on systems applicable to diethyl oxalacetate. We will explore the causality behind experimental choices, present comparative performance data, and provide a detailed protocol for a benchmark reaction.

Core Comparison: Performance of Leading Catalyst Systems

The asymmetric hydrogenation of β-keto esters is dominated by noble metal catalysts, particularly those based on Ruthenium(II) and Rhodium(I), complexed with chiral diphosphine ligands.[2][3] These catalysts operate through a mechanism, often referred to as the Noyori asymmetric hydrogenation, where the chiral ligand environment dictates the facial selectivity of hydride delivery to the prochiral ketone.[4]

Below is a comparative summary of catalyst families that have demonstrated exceptional performance in the hydrogenation of β-keto esters. While a single study directly comparing these catalysts on this compound is not available, the data presented for analogous substrates provides a strong predictive framework for catalyst selection.

Catalyst System (Metal/Ligand)Representative SubstrateYield (%)Enantiomeric Excess (ee %)Key Advantages & Insights
Ru / (R)-BINAP General β-Keto Esters91 - 99%87 - 99%The benchmark catalyst system.[1][5] Highly reliable and well-understood. Performance can be sensitive to acidic impurities.[6] Can be immobilized on supports for recyclability.[7]
Ru / (R)-Difluorphos General β-Keto Esters>95%up to 99%Electron-withdrawing fluorine groups on the ligand backbone enhance catalytic activity and enantioselectivity.[1]
Ru / Solphos Derivatives General β-Keto Esters>95%95 - 99%A modular ligand class demonstrating excellent performance with in situ generated Ru catalysts.[1]
Ir / (R)-SpiroPAP General β-Keto Esters93 - 98%95.0 - 99.8%Iridium-based systems offer a potent alternative, showing broad substrate compatibility and extremely high enantioselectivities.[1]
Pd / BABIBOP Analogues β-Aryl-β-ketoestersup to 99%92 - 99%Palladium catalysis provides another avenue, particularly effective for β-aryl substituted substrates.[1]

Expert Discussion:

The choice between Ruthenium, Rhodium, and Iridium systems often depends on substrate specifics and cost considerations. Ruthenium-BINAP and its derivatives are the most extensively studied and serve as a reliable starting point for optimization.[7] The mechanism involves the formation of a ruthenium hydride species which coordinates to the keto ester.[4] The rigid C2-symmetric backbone of ligands like BINAP creates a chiral pocket, where steric interactions force the substrate to bind in a preferred orientation, leading to the formation of one enantiomer over the other.[4]

For diethyl oxalacetate, the substrate exists as a sodium enolate. In the reaction, this enolate is protonated under acidic or alcoholic conditions to generate the reactive β-keto ester in situ, which then enters the catalytic cycle. The choice of solvent (typically methanol or ethanol) is therefore crucial, as it serves as both the solvent and a proton source.

Visualizing the Experimental Workflow

A well-defined experimental workflow is critical for achieving reproducible, high-yield results in high-pressure hydrogenation. The following diagram outlines the key steps from setup to product isolation.

G cluster_prep Catalyst & Substrate Preparation cluster_reaction High-Pressure Reaction cluster_workup Workup & Analysis p1 Weigh Catalyst Precursor & Chiral Ligand p2 Add Anhydrous, Degassed Solvent (e.g., MeOH) p1->p2 p3 Weigh Diethyl Oxalacetate Sodium Salt p2->p3 r1 Transfer Slurry to Autoclave/Pressure Reactor p3->r1 Add Substrate r2 Seal Reactor & Purge with N2 then H2 r1->r2 r3 Pressurize with H2 (e.g., 4-50 bar) r2->r3 r4 Heat to Reaction Temp & Stir (e.g., 25-50°C) r3->r4 w1 Cool Reactor & Vent Excess H2 Safely r4->w1 Reaction Complete w2 Filter to Remove Catalyst w1->w2 w3 Concentrate Filtrate under Reduced Pressure w2->w3 w4 Analyze Crude Product (Yield, ee% via Chiral GC/HPLC) w3->w4 endpoint endpoint w4->endpoint Purified Diethyl Malate

Caption: General workflow for asymmetric hydrogenation of diethyl oxalacetate.

Detailed Experimental Protocol: Ru/(S)-BINAP Catalyzed Hydrogenation

This protocol is a representative example based on established procedures for β-keto ester hydrogenation.[5][8] It is intended for researchers experienced in handling air-sensitive reagents and high-pressure equipment.

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium precursor)

  • (S)-BINAP (Chiral ligand)

  • This compound (Substrate)

  • Anhydrous, degassed Methanol (Solvent)

  • High-purity Hydrogen gas

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave/reactor equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation (in a glovebox):

    • To an oven-dried vial, add [RuCl2(p-cymene)]2 and (S)-BINAP in a 1:1.1 molar ratio (Ru:ligand).

    • Add anhydrous, degassed methanol to achieve a catalyst concentration of approximately 0.01 M.

    • Stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex. The solution should become homogeneous.

  • Reaction Setup:

    • In a separate flask, dissolve the this compound in anhydrous, degassed methanol.

    • Transfer the substrate solution to the high-pressure autoclave.

    • Using a cannula or syringe, transfer the prepared catalyst solution to the autoclave. The typical substrate-to-catalyst (S/C) ratio ranges from 1000:1 to 2000:1.[1]

  • Hydrogenation:

    • Seal the autoclave securely.

    • Remove the vessel from the glovebox and connect it to a hydrogen gas line.

    • Purge the headspace by pressurizing with ~5 bar of H2 and then venting (repeat 3-5 times) to remove all air.

    • Pressurize the reactor to the desired pressure (e.g., 4 bar).[5]

    • Begin vigorous stirring and maintain the reaction at room temperature (or slightly elevated, e.g., 40-50°C) for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake.

  • Workup and Analysis:

    • Once the reaction is complete (no further H2 uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Open the reactor and pass the reaction mixture through a short plug of silica gel or celite to filter out the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude diethyl (S)-malate.

    • Determine the chemical yield by weight or NMR with an internal standard.

    • Determine the enantiomeric excess (ee%) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Conclusion

The asymmetric hydrogenation of this compound is a highly effective method for producing valuable chiral building blocks. While numerous catalyst systems exist, Ru-BINAP and its advanced derivatives remain the gold standard, consistently delivering high yields and excellent enantioselectivities.[1][7][8] Newer systems based on Iridium and other tailored ligands like Difluorphos and Solphos also show immense promise, offering potential improvements in activity and selectivity.[1] Successful synthesis relies on careful catalyst selection based on comparative data and meticulous execution of the experimental protocol under high-pressure conditions.

References

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)
  • Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids.
  • An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid.
  • Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. SciSpace.
  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. PMC - NIH.
  • Enantioselective Ketone and β‐Keto Ester Hydrogenations (Including Mechanisms).
  • pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters.
  • Noyori Hydrogen
  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing).

Sources

A Comparative Guide to the Validation of a Spectrophotometric Method for Quantifying Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth validation of a UV-Vis spectrophotometric method for the determination of Diethyl oxalacetate sodium salt, a key intermediate in various synthetic pathways. We will explore the scientific rationale behind each validation parameter, present a detailed experimental protocol, and objectively compare this method with alternative analytical techniques.

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a robust and trustworthy analytical procedure.[1][2][3]

The Analytical Challenge and the Spectrophotometric Approach

This compound exists in a tautomeric equilibrium between its keto and enol forms. The enol form possesses a conjugated system that absorbs ultraviolet (UV) radiation, making direct UV-Vis spectrophotometry a viable, simple, and cost-effective quantification method. The choice of solvent can influence this equilibrium, a factor that must be controlled for method robustness.

This guide will detail the validation of a method based on the UV absorbance of the enolate form in a specified solvent. We will also discuss the potential for derivatization to enhance sensitivity and specificity, a common strategy for compounds with weak chromophores.

Validation Workflow Overview

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical flow of the validation parameters addressed in this guide.

ValidationWorkflow cluster_0 Method Development cluster_1 Quantitative Performance cluster_2 Method Limits cluster_3 Method Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOQ Limit of Quantification (LOQ) LOD->LOQ Stability Solution Stability Robustness->Stability

Caption: Logical workflow for the validation of the spectrophotometric method.

I. The Proposed Spectrophotometric Method: Principle and Procedure

Principle: The quantification of this compound is based on the measurement of its UV absorbance at the wavelength of maximum absorbance (λmax) in a suitable solvent. For the purpose of this guide, we will assume a λmax of 265 nm in absolute ethanol, which is a plausible wavelength for the conjugated enolate system.

Experimental Protocol: Standard and Sample Preparation
  • Solvent: Absolute Ethanol

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with absolute ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with absolute ethanol to obtain concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Sample Preparation: Prepare a sample solution of the test article containing this compound to achieve a theoretical concentration within the validated range (e.g., 25 µg/mL) using absolute ethanol as the diluent.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at 265 nm.

    • Use absolute ethanol as the blank.

    • Measure the absorbance of each working standard solution and the sample solution.

    • Construct a calibration curve by plotting absorbance versus concentration for the working standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

II. Validation Parameters and Experimental Design

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Analyze the UV spectrum of a blank solution (absolute ethanol).

  • Analyze the UV spectrum of a known impurity or a placebo mixture (if applicable).

  • Analyze the UV spectrum of a standard solution of this compound.

  • Analyze the UV spectrum of a sample solution.

  • Spike the sample solution with known impurities and observe for any interference at the analytical wavelength.

Acceptance Criteria: The blank and placebo should show no significant absorbance at 265 nm. The UV spectra of the standard and sample solutions should be similar, and any spiked impurities should not interfere with the analyte's peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a series of at least five concentrations of this compound working standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

  • Measure the absorbance of each concentration in triplicate.

  • Plot a graph of absorbance versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: The data from the linearity, accuracy, and precision studies will collectively define the range of the method.

Acceptance Criteria: The range should encompass the expected working concentration of the analyte. For this method, a range of 10 µg/mL to 40 µg/mL is proposed.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare placebo solutions (if a formulation is being tested).

  • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be established with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations in the method parameters, such as:

    • Wavelength of measurement (e.g., 265 ± 2 nm).

    • Solvent composition (e.g., different batches of absolute ethanol).

    • Incubation time before measurement (if applicable).

  • Analyze samples under these varied conditions and evaluate the impact on the results.

Acceptance Criteria: The results should not be significantly affected by the variations, and the RSD of the results should be within acceptable limits (e.g., ≤ 2.0%).

Solution Stability

This parameter evaluates the stability of the analyte in the prepared standard and sample solutions over time.

Experimental Protocol:

  • Prepare standard and sample solutions and store them under specified conditions (e.g., room temperature, refrigerated).

  • Analyze the solutions at various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Compare the results to the initial analysis.

Acceptance Criteria: The solutions are considered stable if the analyte concentration remains within ± 2.0% of the initial concentration.

III. Summary of Validation Data (Hypothetical)

Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at λmaxNo interference observedPass
Linearity (r²) ≥ 0.9990.9995Pass
Range (µg/mL) Covers working concentration10 - 40Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate Precision≤ 2.0%1.20%Pass
LOD (µg/mL) Report value0.5N/A
LOQ (µg/mL) Report value1.5N/A
Robustness (RSD) ≤ 2.0%1.5%Pass
Solution Stability (24h) ± 2.0% of initialWithin ± 1.0%Pass

IV. Comparison with Alternative Analytical Methods

While UV-Vis spectrophotometry offers a simple and rapid method, other techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity, specificity, or the ability to analyze complex mixtures.

MethodComparison cluster_Spectro Spectrophotometry cluster_HPLC Chromatography cluster_Titration Titrimetry Spectro UV-Vis Spectrophotometry S_Pros Pros: - Rapid - Cost-effective - Simple instrumentation Spectro->S_Pros S_Cons Cons: - Lower specificity - Potential for interference Spectro->S_Cons HPLC HPLC-UV H_Pros Pros: - High specificity - High sensitivity - Can separate impurities HPLC->H_Pros H_Cons Cons: - More complex - Higher cost - Longer analysis time HPLC->H_Cons Titration Non-aqueous Titration T_Pros Pros: - High precision - Primary method - Low cost Titration->T_Pros T_Cons Cons: - Not suitable for low concentrations - Less specific - Manual and time-consuming Titration->T_Cons

Caption: Comparison of analytical methods for this compound.

Comparison Summary Table
FeatureUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Non-aqueous Titration
Principle UV absorbanceSeparation and UV detectionAcid-base reaction
Specificity ModerateHighLow to Moderate
Sensitivity ModerateHighLow
Speed FastModerateSlow
Cost per Sample LowHighLow
Instrumentation SimpleComplexSimple
Ideal Application Routine QC, high-concentration samplesImpurity profiling, stability studies, low-concentration samplesPurity assessment of bulk material

V. Conclusion and Recommendations

The validated UV-Vis spectrophotometric method presented in this guide is a reliable, accurate, and precise method for the routine quantification of this compound. Its simplicity and cost-effectiveness make it an excellent choice for quality control laboratories where high throughput is essential.

For applications requiring higher specificity, such as the analysis of complex mixtures or the detection of trace impurities, High-Performance Liquid Chromatography (HPLC) would be the recommended alternative. Non-aqueous titration remains a valuable tool for the primary characterization and purity assessment of the bulk drug substance.

The selection of the most appropriate analytical method should always be guided by the specific analytical requirements, taking into account factors such as the nature of the sample, the required level of sensitivity and specificity, and practical considerations like cost and analysis time.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDA Guidance Document: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Quality Guidelines. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. This guide provides essential, in-depth procedural guidance for the proper disposal of diethyl oxalacetate sodium salt (CAS No: 40876-98-0), ensuring the safety of laboratory personnel and compliance with regulatory standards. The protocols outlined herein are designed to be a self-validating system, grounded in authoritative sources and field-proven best practices.

Hazard Assessment and Chemical Profile

This compound is a stable, beige to off-white solid commonly used in organic synthesis.[1][2] While not classified as a highly volatile or reactive compound under standard laboratory conditions, it presents specific hazards that necessitate careful handling and disposal.[3] It is sensitive to moisture and, upon thermal decomposition, can release irritating gases and vapors.[1][3]

A thorough understanding of its hazard profile is the first step in safe management.

Hazard ClassificationDescriptionPrimary Sources
Serious Eye Irritation Causes serious eye irritation upon contact.[1][3][4]Fisher Scientific, TCI Chemicals
Acute Oral Toxicity Harmful if swallowed.[5]PubChem
Skin Irritation May cause skin irritation.[5][6]PubChem, ChemBK
Moisture Sensitivity Reacts with moisture.[1][3][6]Fisher Scientific, Thermo Fisher

Personal Protective Equipment (PPE) Protocol

Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate PPE. Engineering controls, such as fume hoods and designated handling areas, should be the primary line of defense.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3]Protects against airborne particles and accidental splashes that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Not typically required with adequate ventilation.Use a NIOSH-approved respirator if dust is generated and ventilation is insufficient.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Small Spills (less than 10 grams)
  • Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood to minimize inhalation of any dust.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop the material into a clearly labeled, sealable waste container.[3] Avoid generating dust.

  • Decontamination: Wipe down the spill area with a damp cloth, followed by a dry one. Dispose of cleaning materials in the same waste container.

  • Disposal: Treat the sealed container as chemical waste and follow the disposal procedures outlined in Section 4.

Large Spills (more than 10 grams)
  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill zone.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Contact EHS: Immediately notify your institution's Environmental Health and Safety (EHS) department for guidance and assistance.

  • Controlled Cleanup: Cleanup should only be performed by trained personnel equipped with appropriate PPE, including respiratory protection if necessary. Follow the same containment and collection steps as for a small spill, using non-sparking tools.

Step-by-Step Disposal Procedures

The disposal of this compound is governed by local, regional, and national regulations.[3] It is imperative to consult these regulations and your institution's EHS office. Never dispose of this chemical down the drain or in regular trash.[7]

Waste Accumulation
  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for all this compound waste. The label should include the chemical name, CAS number, and relevant hazard symbols.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office. It is incompatible with strong oxidizing agents.[3]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from moisture and incompatible materials.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the final disposal of the accumulated waste.

G start Begin Disposal Process waste_accum Waste Accumulated in Labeled Container start->waste_accum contact_ehs Contact Institutional EHS Office waste_accum->contact_ehs ehs_guidance Receive Specific Disposal Instructions contact_ehs->ehs_guidance Mandatory Step licensed_vendor Transfer to Licensed Waste Disposal Company ehs_guidance->licensed_vendor Primary Method incineration Incineration in a Chemical Incinerator ehs_guidance->incineration Alternative Method (If approved by EHS) end Disposal Complete licensed_vendor->end incineration->end

Caption: Disposal decision workflow for this compound.

Final Disposal Methods
  • Licensed Waste Disposal: The most common and recommended method is to entrust the disposal to a licensed and certified hazardous waste management company.[4] Your EHS office will coordinate this.

  • Incineration: In some cases, the material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7] This must be performed at a licensed facility and in accordance with all environmental regulations.

Emergency First Aid

In the event of exposure, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1][3] If irritation persists, seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water and have them drink plenty of water.[1][3] Do not induce vomiting. Call a poison control center or physician immediately.[3]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16663655, Diethyl sodium oxalacetate. Retrieved from [Link]

  • ChemBK. (2024). Sodium diethyl oxaloacetate. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:52980-17-3. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of Diethyl Oxalacetate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Diethyl oxalacetate sodium salt. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. This document is structured to offer a clear, in-depth technical guide, moving beyond a simple checklist to explain the reasoning behind each safety recommendation.

Understanding the Risks: A Proactive Approach to Safety

This compound is a stable crystalline solid commonly used in organic synthesis. While not classified as acutely toxic, it poses specific hazards that necessitate careful handling to ensure personnel safety. The primary hazard associated with this compound is its potential to cause serious eye irritation.[1][2] Some data also suggests it may be harmful if swallowed and can cause skin irritation.[3][4] A thorough understanding of these risks is the foundation of a robust safety protocol.

The causality behind these hazards lies in the chemical's ability to interact with biological tissues. Upon contact with the eyes, it can lead to significant irritation, characterized by redness, pain, and watering. Skin contact may result in localized irritation. Ingestion can lead to gastrointestinal discomfort or other adverse effects. Therefore, all handling procedures are designed to minimize direct contact with the compound.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[1]To prevent airborne particles or splashes from coming into contact with the eyes, which is the primary route of hazardous exposure for this chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[1]
Body Protection Laboratory coat or chemical-resistant apron.To protect the skin and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[4]Recommended when handling large quantities or when the generation of dust is likely, to prevent inhalation.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes. The following protocol outlines the essential steps for weighing and preparing a solution of this compound.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.[1]

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or on a benchtop with adequate ventilation to minimize the potential for dust inhalation.

    • Use a clean, dry spatula and weigh boat.

    • Carefully transfer the desired amount of this compound to the weigh boat, avoiding the creation of dust.

    • Close the primary container tightly immediately after use.[5]

  • Solution Preparation:

    • Place a stir bar in a clean, dry flask appropriately sized for the final solution volume.

    • Add the desired solvent to the flask.

    • Slowly add the weighed this compound to the solvent while stirring.

    • If necessary, gently warm the solution to aid in dissolution, but avoid boiling.

    • Once the solid is fully dissolved, cap the flask and label it clearly with the chemical name, concentration, date, and your initials.

  • Cleanup:

    • Wipe down the balance and surrounding work area with a damp cloth to remove any residual powder.

    • Dispose of the weigh boat and any contaminated wipes in a designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Preparedness: Spill Management

In the event of a spill, a swift and organized response is critical to prevent exposure and further contamination. The following workflow provides a clear, step-by-step guide for managing a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids, cover solids to prevent dust) ppe->contain cleanup Clean Up Spill (Sweep solid material, absorb liquid) contain->cleanup dispose Place Contaminated Materials in a Labeled Waste Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate end Report Incident to Supervisor decontaminate->end

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential component of laboratory safety and environmental responsibility. All waste materials should be handled in accordance with local, state, and federal regulations.

  • Unused Product and Contaminated Materials: Dispose of unused this compound and any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads) in a designated, labeled hazardous waste container.[1]

  • Empty Containers: Before disposing of the original container, ensure it is completely empty. It should then be disposed of in accordance with institutional guidelines for chemical containers.

  • Consult with EH&S: Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste disposal procedures.

By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues when handling this compound.

References

  • National Center for Biotechnology Information. (n.d.). Diethyl sodium oxalacetate. PubChem. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.